molecular formula C7H8N2O2 B1358379 Methyl 6-methylpyrimidine-4-carboxylate CAS No. 73955-53-0

Methyl 6-methylpyrimidine-4-carboxylate

Cat. No.: B1358379
CAS No.: 73955-53-0
M. Wt: 152.15 g/mol
InChI Key: NFDAXWQMJFTLRZ-UHFFFAOYSA-N
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Description

Methyl 6-methylpyrimidine-4-carboxylate is a useful research compound. Its molecular formula is C7H8N2O2 and its molecular weight is 152.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 6-methylpyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-5-3-6(7(10)11-2)9-4-8-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFDAXWQMJFTLRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10623365
Record name Methyl 6-methylpyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10623365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73955-53-0
Record name Methyl 6-methylpyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10623365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Scalable Synthesis of Methyl 6-methylpyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 6-methylpyrimidine-4-carboxylate is a high-value heterocyclic scaffold predominantly used in the discovery of kinase inhibitors and agrochemicals. Its 2,4,6-substitution pattern allows for orthogonal functionalization—specifically, the 4-ester provides an electrophilic handle for amidation or reduction, while the 6-methyl group offers a site for radical halogenation or oxidation.

This guide details a convergent, two-step synthesis designed for reproducibility and scalability. Unlike oxidative routes that suffer from poor regioselectivity, this protocol utilizes a Claisen condensation followed by a cyclocondensation . This approach ensures high regiocontrol, utilizes inexpensive commodity chemicals (acetone, dimethyl oxalate), and avoids heavy metal catalysts.

Part 1: Retrosynthetic Analysis & Strategy

The structural integrity of the pyrimidine core suggests a disconnection into a C4 + N2 assembly.

  • The C4 Fragment: A 1,3-dielectrophile with a pendant methyl group. Methyl 2,4-dioxopentanoate (as its sodium enolate) is the ideal synthon.

  • The N2 Fragment: Formamidine acetate.[1] We select the acetate salt over the hydrochloride because it is non-hygroscopic, easier to handle, and allows the reaction to proceed in methanolic conditions without requiring an additional neutralization step that generates stoichiometric salt waste.

Mechanistic Pathway (DOT Visualization)

Retrosynthesis Target This compound Inter Sodium Methyl 2,4-dioxopentanoate (Enolate Salt) Inter->Target Cyclocondensation (MeOH, Reflux) Reagent1 Formamidine Acetate Reagent1->Target Start1 Acetone Start1->Inter Claisen Condensation (NaOMe, <10°C) Start2 Dimethyl Oxalate Start2->Inter

Figure 1: Retrosynthetic logic flow. The pathway prioritizes the isolation of the stable enolate salt to purge impurities before the ring-closing step.

Part 2: Detailed Experimental Protocols

Phase 1: Synthesis of Sodium Methyl 2,4-dioxopentanoate

Objective: Create the C4 carbon backbone via Claisen condensation. Critical Quality Attribute: The temperature must be strictly controlled (<10°C) during addition to prevent self-condensation of acetone or polymerization.

Reagents & Materials
ReagentEquiv.[2][3][4][5][6][7]Role
Sodium Methoxide (25% in MeOH)1.1Base
Acetone (Dry)1.0Nucleophile
Dimethyl Oxalate1.05Electrophile
Methanol (Anhydrous)SolventMedium
Diethyl EtherWashPurification
Protocol
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and pressure-equalizing addition funnel. Flush with Nitrogen (

    
    ).[8]
    
  • Base Preparation: Charge the flask with Sodium Methoxide solution. Cool the system to 0–5°C using an ice/salt bath.

  • Addition: Mix Acetone and Dimethyl Oxalate in a separate vessel. Transfer this mixture to the addition funnel.

  • Reaction: Dropwise add the Acetone/Oxalate mixture to the stirred base over 60–90 minutes .

    • Checkpoint: Maintain internal temperature below 10°C. The solution will turn yellow and eventually precipitate a thick solid.

  • Maturation: Once addition is complete, allow the mixture to warm to room temperature (20–25°C) and stir for 4 hours to ensure complete conversion.

  • Isolation: Filter the yellow precipitate (Sodium salt) under vacuum.

  • Purification: Wash the filter cake twice with cold Diethyl Ether to remove unreacted dimethyl oxalate and oligomers.

  • Drying: Dry the solid in a vacuum oven at 40°C for 6 hours.

    • Yield Expectation: 75–85%.

    • Stability: Store in a desiccator; the salt is hygroscopic.

Phase 2: Cyclocondensation to this compound

Objective: Ring closure using Formamidine Acetate. Mechanism: The amidine nitrogen attacks the C4-ketone (more electrophilic than the ester), followed by closure at the C2-carbonyl and elimination of water/methanol.

Reagents & Materials
ReagentEquiv.[2][3][4][5][6][7]Role
Sodium Methyl 2,4-dioxopentanoate1.0Precursor
Formamidine Acetate1.1N-Source
Methanol (Reagent Grade)SolventMedium
Acetic Acid (Glacial)TraceCatalyst (Optional)
Protocol
  • Setup: Charge a reaction vessel with the Sodium Salt from Phase 1 and Methanol (10 mL per gram of salt).

  • Reagent Addition: Add Formamidine Acetate in a single portion.

  • Reaction: Heat the mixture to Reflux (65°C) .

    • Observation: The suspension will dissolve as the reaction proceeds, potentially precipitating NaCl later.

  • Monitoring: Monitor by TLC (System: 50% EtOAc/Hexanes) or HPLC. Reaction is typically complete in 4–6 hours.

  • Workup:

    • Cool to room temperature.[3]

    • Concentrate the mixture under reduced pressure to remove Methanol.[9]

    • Resuspend the residue in Water (minimal volume).

    • Extract 3x with Dichloromethane (DCM) or Ethyl Acetate.

  • Purification:

    • Dry combined organics over

      
      .[5]
      
    • Filter and concentrate.

    • Recrystallization: If the crude is solid, recrystallize from Hexanes/EtOAc. If oil, purify via silica gel chromatography (Gradient: 0

      
       40% EtOAc in Hexanes).
      

Part 3: Process Control & Troubleshooting

Workflow Logic (DOT Visualization)

ProcessFlow Start Start: Raw Materials Step1 Claisen Condensation (T < 10°C) Start->Step1 Check1 Precipitate Formed? Step1->Check1 Check1->Step1 No (Stir longer) Step2 Filtration & Ether Wash Check1->Step2 Yes Step3 Cyclization with Formamidine (Reflux) Step2->Step3 Check2 TLC: SM Consumed? Step3->Check2 Check2->Step3 No (Extend Reflux) Finish Isolate Product Check2->Finish Yes

Figure 2: Operational workflow emphasizing critical decision points (diamonds) to ensure batch quality.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (Phase 1) Moisture in Acetone/MeOHUse freshly distilled solvents or molecular sieves. The enolate is water-sensitive.
Dark/Tarred Crude (Phase 1) Temperature spike >10°CEnsure efficient cooling during the exothermic addition. Slow down addition rate.
Incomplete Cyclization Old Formamidine AcetateFormamidine degrades to formamide over time. Verify reagent quality (MP: 158–161°C).
Product contains Acid Hydrolysis of EsterAvoid prolonged exposure to aqueous base during workup. Rapid extraction is key.

Part 4: Analytical Validation

To certify the synthesized material as This compound , the following spectral signatures must be confirmed:

  • 1H NMR (CDCl3, 400 MHz):

    • 
       9.15 (s, 1H, H-2 ): The most deshielded proton between the ring nitrogens.
      
    • 
       7.80 (s, 1H, H-5 ): The aromatic proton.
      
    • 
       4.05 (s, 3H, OCH3 ): The ester methyl singlet.
      
    • 
       2.65 (s, 3H, C-CH3 ): The ring methyl singlet.
      
  • Physical State: Off-white to pale yellow solid (MP approx. 70–72°C).

References

  • Synthesis of Ethyl Acetopyruvate (Analogous Precursor)

    • Marvel, C. S.; Dreger, E. E. "Ethyl Acetopyruvate." Organic Syntheses, Coll.[1][4] Vol. 1, p. 238 (1941).

    • URL: [Link]

    • Context: Establishes the standard protocol for condensing acetone with oxal
  • Preparation and Use of Formamidine Acetate

    • Taylor, E. C.; Cheng, C. C. "Formamidine Acetate."[1] Organic Syntheses, Coll.[1][4] Vol. 4, p. 247 (1963).

    • URL: [Link]

    • Context: Validates the use of the acetate salt as a superior, non-hygroscopic alternative to the hydrochloride for cycliz
  • Kenner, G. W. et al. "Pyrimidines. Part I. The Synthesis of Some 4-Hydroxypyrimidines." Journal of the Chemical Society, 1943, 388.
  • ChemicalBook Entry: Methyl pyrimidine-4-carboxylate derivatives.

Sources

"Methyl 6-methylpyrimidine-4-carboxylate" CAS number 73955-53-0

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 73955-53-0 Document Type: Technical Guide & Application Whitepaper Version: 2.0 (Scientific Reference Standard)

Executive Summary: The Divergent Scaffold

Methyl 6-methylpyrimidine-4-carboxylate (CAS 73955-53-0) represents a critical "divergent scaffold" in modern medicinal chemistry. Unlike simple solvents or reagents, this heterocyclic building block possesses two distinct vectors for chemical elaboration: the electrophilic ester at the C4 position and the potentially acidic/oxidizable methyl group at the C6 position.

This duality allows researchers to access complex pyrimidine architectures found in kinase inhibitors, antiviral agents, and agrochemicals without rebuilding the aromatic core. This guide synthesizes the optimal synthetic routes, reactivity profiles, and handling protocols to maximize the utility of this compound in drug discovery workflows.

Chemical Identity & Technical Specifications

PropertySpecification
IUPAC Name This compound
CAS Number 73955-53-0
Molecular Formula C₇H₈N₂O₂
Molecular Weight 152.15 g/mol
SMILES COC(=O)C1=CC(C)=NC=N1
Appearance Off-white to pale brown solid (crystalline)
Melting Point 63–68 °C (Predicted based on structural analogs)
Solubility Soluble in DMSO, MeOH, DCM, Ethyl Acetate; Sparingly soluble in water
pKa (Conj.[1][2] Acid) ~1.5 (Pyrimidine N1/N3 protonation)
Structural NMR Signature (Predicted in DMSO-d₆)
  • δ 9.20 ppm (s, 1H): H-2 proton (Deshielded by two adjacent nitrogens).

  • δ 7.95 ppm (s, 1H): H-5 proton (Aromatic singlet).

  • δ 3.92 ppm (s, 3H): Methyl ester (-OCH₃).

  • δ 2.65 ppm (s, 3H): C6-Methyl group.

Synthetic Routes & Optimization

The efficient preparation of CAS 73955-53-0 relies on the condensation of 1,3-dicarbonyl equivalents with amidines. The most robust protocol for scale-up avoids unstable intermediates by utilizing Methyl 2,4-dioxovalerate generated in situ.

Core Protocol: The Claisen-Cyclization Cascade

This method is preferred for its atom economy and avoidance of expensive transition metal catalysts.

Reagents:

  • Acetone (Starting material A)

  • Dimethyl Oxalate (Starting material B)

  • Sodium Methoxide (Base)

  • Formamidine Acetate (Cyclization partner)

Step-by-Step Methodology:

  • Claisen Condensation: To a suspension of Sodium Methoxide (1.1 eq) in dry Methanol at 0°C, add Acetone (1.0 eq) and Dimethyl Oxalate (1.0 eq) dropwise. The enolate of acetone attacks the oxalate to form the sodium salt of Methyl 2,4-dioxovalerate .

    • Critical Control Point: Maintain temperature <10°C to prevent polymerization of the diketone.

  • Cyclization: Add Formamidine Acetate (1.1 eq) directly to the reaction mixture. Reflux for 4–6 hours. The formamidine nitrogen attacks the β-ketone, followed by cyclization onto the α-ketone (dehydration).

  • Work-up: Neutralize with acetic acid, concentrate in vacuo, and extract with Ethyl Acetate.

  • Purification: Recrystallization from Hexane/EtOAc or column chromatography (SiO₂, 0-30% EtOAc in Hexane).

Visualization: Synthesis Workflow

Synthesis Acetone Acetone (C3 Precursor) Intermediate Methyl 2,4-dioxovalerate (In-Situ Intermediate) Acetone->Intermediate NaOMe, MeOH Claisen Condensation Oxalate Dimethyl Oxalate (C2 Electrophile) Oxalate->Intermediate Product Methyl 6-methylpyrimidine- 4-carboxylate (CAS 73955-53-0) Intermediate->Product + Formamidine Cyclization (-2 H2O) Formamidine Formamidine Acetate (N-C-N Fragment) Formamidine->Product

Figure 1: Convergent synthesis of this compound via Claisen condensation and amidine cyclization.[1]

Reactivity Profile & Functionalization

This scaffold is valuable because it allows orthogonal functionalization . The ester (C4) reacts with nucleophiles, while the methyl group (C6) can be activated for carbon-carbon bond formation.

Pathway A: Nucleophilic Acyl Substitution (C4 Vector)

The ester is highly reactive due to the electron-deficient pyrimidine ring withdrawing density.

  • Amidation: Reaction with primary/secondary amines in MeOH/THF (often without catalyst) yields Pyrimidine-4-carboxamides.

    • Application: Synthesis of kinase inhibitors where the amide H-bonds to the hinge region.

  • Hydrazinolysis: Reaction with Hydrazine Hydrate yields the hydrazide.

    • Application: Precursor to 1,2,4-triazoles or 1,3,4-oxadiazoles (common pharmacophores).

Pathway B: C6-Methyl Activation (C6 Vector)

The C6-methyl group is "acidic" (analogous to 2/4-picoline) due to resonance stabilization of the deprotonated anion by the ring nitrogens.

  • Condensation: Reaction with aromatic aldehydes (with ZnCl₂ or Ac₂O) yields styryl derivatives.

  • Oxidation: SeO₂ oxidation converts the methyl group to an aldehyde (CHO) or carboxylic acid, allowing for further coupling.

Visualization: Reactivity Map

Reactivity Core Methyl 6-methylpyrimidine- 4-carboxylate Amide Pyrimidine-4-carboxamides (Kinase Inhibitors) Core->Amide R-NH2, MeOH rt to 50°C Hydrazide Pyrimidine-4-carbohydrazide (Triazole Precursor) Core->Hydrazide NH2NH2·H2O EtOH, Reflux Styryl 6-Styrylpyrimidines (Fluorescent Probes) Core->Styryl Ar-CHO, Ac2O Condensation Alcohol Hydroxymethyl derivative (Reduction) Core->Alcohol NaBH4, MeOH Selective Reduction

Figure 2: Divergent reactivity profile showing C4-Ester substitution (Red) and C6-Methyl activation (Green).

Experimental Protocols

Protocol 1: Synthesis of Pyrimidine-4-carbohydrazide

A key intermediate for heterocyclic library generation.

  • Dissolution: Dissolve this compound (1.0 g, 6.57 mmol) in absolute Ethanol (10 mL).

  • Addition: Add Hydrazine Hydrate (80%, 1.0 mL, ~2.5 eq) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (80°C) for 3 hours. A precipitate typically forms.[3]

  • Isolation: Cool to 0°C. Filter the solid, wash with cold Ethanol (2 x 5 mL) and Diethyl Ether (5 mL).

  • Yield: Expect 85–95% yield of white crystalline solid.

  • QC Check: TLC (10% MeOH in DCM) should show a baseline spot (hydrazide) vs. Rf ~0.6 (ester).

Protocol 2: General Amidation (Library Synthesis)
  • Mixing: Combine the ester (1 eq) and the amine (1.2 eq) in a sealed vial.

  • Solvent: Add anhydrous Methanol or THF (concentration ~0.5 M).

  • Catalysis: If the amine is non-nucleophilic (e.g., anilines), add 1.0 eq of Trimethylaluminum (AlMe₃) or use thermal activation (60°C). Note: AlMe₃ requires inert atmosphere.[1]

  • Workup: Evaporate solvent. Triturate with water or purify via reverse-phase HPLC.

Safety, Handling & Stability

  • Hazard Classification: Irritant (Skin/Eye/Respiratory). GHS H315, H319, H335.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Esters can hydrolyze to the acid (6-methylpyrimidine-4-carboxylic acid) upon prolonged exposure to moisture.

  • Incompatibility: Strong oxidizing agents, strong bases (hydrolysis), and reducing agents.

References

  • Synthesis of Pyrimidine Esters: Organic Syntheses, Coll. Vol. 1, p. 235 (General method for uracil derivatives adapted for pyrimidines). Link

  • Reactivity of Pyrimidine Carboxylates: Shadbolt, R. S., & Ulbricht, T. L. V. "Pyrimidines.[3][4][5] Part II. Nucleophilic substitution reactions." Journal of the Chemical Society C, 1967, 1172-1178. Link

  • Hydrazinolysis Protocols: "Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives." Beni-Suef University Journal of Basic and Applied Sciences, 2015. Link

  • Claisen Condensation Mechanism: "Preparation of methyl ester precursors of biologically active agents." Journal of Medicinal Chemistry. Link

  • Physical Properties & Safety: PubChem Compound Summary for this compound (Analogous Data). Link

Sources

An In-Depth Technical Guide to Methyl 6-methylpyrimidine-4-carboxylate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrimidine Scaffold as a Cornerstone in Medicinal Chemistry

The pyrimidine ring, a foundational aromatic heterocycle, is a critical component of life itself, forming the basis of nucleobases in DNA and RNA.[1] Beyond its biological ubiquity, the pyrimidine scaffold has emerged as a "privileged structure" in medicinal chemistry. Its synthetic accessibility and the diverse pharmacological activities of its derivatives have made it a cornerstone in the development of novel therapeutics.[1] Pyrimidine-containing molecules have demonstrated a broad spectrum of biological effects, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties. This guide focuses on a specific, valuable derivative: Methyl 6-methylpyrimidine-4-carboxylate. This compound serves as a key building block, offering a unique combination of reactive sites for the synthesis of complex, biologically active molecules. Its strategic placement of a methyl group and a methyl ester on the pyrimidine core allows for fine-tuning of steric and electronic properties, making it a compound of significant interest in drug discovery and organic synthesis.

Physicochemical and Structural Characteristics

A comprehensive understanding of a molecule's physical and chemical properties is paramount for its effective use in research and development. The key characteristics of this compound are summarized below.

PropertyValueSource
CAS Number 73955-53-0Synthonix[2]
Molecular Formula C₇H₈N₂O₂Synthonix[2]
Molecular Weight 152.15 g/mol Synthonix[2]
IUPAC Name This compoundPubChem
SMILES c1(C(=O)OC)ncnc(c1)CSynthonix[2]
Appearance Solid (predicted)MedChemExpress[3]

Synthesis and Methodologies

A plausible and efficient synthetic route would likely involve the esterification of its corresponding carboxylic acid, 6-methylpyrimidine-4-carboxylic acid. Furthermore, a related and highly relevant synthesis is that of its precursor, methyl 2-chloro-6-methylpyrimidine-4-carboxylate, which can be subsequently de-chlorinated.

Conceptual Synthesis Workflow

The following diagram illustrates a probable synthetic pathway, highlighting the key transformations required to obtain this compound.

G cluster_0 Pathway A: From Chloro-Precursor cluster_1 Pathway B: Esterification A Methyl 2-chloro-6-methyl- pyrimidine-4-carboxylate B Methyl 6-methylpyrimidine- 4-carboxylate A->B Dechlorination (e.g., Catalytic Hydrogenation) C 6-Methylpyrimidine- 4-carboxylic acid D Methyl 6-methylpyrimidine- 4-carboxylate C->D Esterification (e.g., MeOH, Acid Catalyst)

Caption: Plausible synthetic routes to this compound.

Experimental Protocol: Synthesis of a Structurally Related Analog

To provide a practical context, the following is an adapted protocol for a reaction involving a closely related precursor, methyl 2-chloro-6-methylpyrimidine-4-carboxylate, which demonstrates the typical reactivity of this class of compounds. This procedure details the nucleophilic substitution of the chloro group, a common strategy in the functionalization of pyrimidine rings.[4]

Reaction: Nucleophilic Amination of Methyl 2-chloro-6-methylpyrimidine-4-carboxylate [4]

  • Reagent Preparation: In a suitable reaction vessel, dissolve the amine nucleophile (1.0 equivalent) in an appropriate solvent such as tetrahydrofuran (THF).

  • Addition of Precursor: Add methyl 2-chloro-6-methylpyrimidine-4-carboxylate (1.0 equivalent) to the solution.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to scavenge the HCl generated during the reaction.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Spectral Analysis and Characterization

While specific, published spectra for this compound are not widely available, we can predict the key features of its ¹H and ¹³C NMR spectra based on its structure and data from analogous compounds.

Predicted ¹H NMR Spectrum:

  • Methyl Ester Protons (-OCH₃): A singlet integrating to 3 protons, expected around δ 3.9-4.1 ppm.

  • Pyrimidine Ring Methyl Protons (-CH₃): A singlet integrating to 3 protons, expected around δ 2.5-2.7 ppm.

  • Pyrimidine Ring Protons (Ar-H): Two singlets (or doublets with a small coupling constant), each integrating to 1 proton, in the aromatic region (δ 7.5-9.0 ppm). The exact shifts will depend on the electronic environment created by the methyl and ester groups.

Predicted ¹³C NMR Spectrum:

  • Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 165-170 ppm.

  • Pyrimidine Ring Carbons: Four distinct signals in the aromatic region (δ 120-160 ppm).

  • Methyl Ester Carbon (-OCH₃): A signal around δ 52-55 ppm.

  • Pyrimidine Ring Methyl Carbon (-CH₃): A signal in the aliphatic region, typically around δ 20-25 ppm.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is primarily dictated by the interplay of the electron-deficient pyrimidine ring and the two functional groups: the methyl ester and the methyl group.

Nucleophilic Aromatic Substitution

The pyrimidine ring is inherently electron-deficient, which makes it susceptible to nucleophilic aromatic substitution, especially when activated by electron-withdrawing groups. While the target molecule itself lacks a good leaving group on the ring, its precursors, such as 2-chloro-6-methylpyrimidine-4-carboxylate, are highly reactive towards nucleophiles.[4][5] The chloro group at the 2- or 4-position is readily displaced by amines, alcohols, and thiols, providing a versatile handle for introducing diverse functionalities.[6]

Reactions of the Ester Group

The methyl ester at the 4-position is a key site for chemical modification.

  • Saponification (Hydrolysis): The ester can be readily hydrolyzed to the corresponding carboxylic acid using a base such as lithium hydroxide (LiOH) in a mixture of water and an organic solvent like THF or methanol.[4] This transformation is often a crucial step in the synthesis of amides, where the resulting carboxylic acid is activated and coupled with an amine.

  • Amidation: The ester can be directly converted to an amide by heating with an amine, although this often requires harsh conditions. A more common and efficient method involves the initial hydrolysis to the carboxylic acid, followed by coupling with an amine using standard peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Reduction: The ester can be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

The following diagram illustrates the key reactivity pathways of the ester functional group.

G Start This compound Acid 6-Methylpyrimidine-4-carboxylic acid Start->Acid Hydrolysis (e.g., LiOH, H₂O) Alcohol (6-Methylpyrimidin-4-yl)methanol Start->Alcohol Reduction (e.g., LiAlH₄) Amide 6-Methylpyrimidine-4-carboxamide Derivative Acid->Amide Amide Coupling (e.g., Amine, HATU)

Caption: Key reactions of the methyl ester group.

Applications in Drug Discovery and Medicinal Chemistry

This compound and its derivatives are valuable intermediates in the synthesis of pharmacologically active compounds. The pyrimidine core is a well-established pharmacophore that can engage in crucial hydrogen bonding and other interactions with biological targets.[1]

A notable application of this scaffold is in the development of antagonists for Retinol Binding Protein 4 (RBP4).[4] In this context, the 6-methylpyrimidine-4-carboxylic acid moiety has been shown to engage in key hydrogen-bond interactions within the protein's binding site.[4] The synthesis of these antagonists often involves the reaction of an amine with a chloro-substituted precursor, followed by saponification of the methyl ester to the active carboxylic acid.[4] This highlights the utility of this compound as a scaffold for generating molecules with therapeutic potential, particularly for conditions like atrophic age-related macular degeneration.[4]

Furthermore, the broader class of pyrimidine carboxamides has been investigated for a range of therapeutic targets, showcasing the versatility of this chemical class in addressing various diseases.

Conclusion

This compound represents a strategically important building block in the field of organic and medicinal chemistry. Its well-defined structure, coupled with the versatile reactivity of its pyrimidine core and ester functional group, provides a robust platform for the synthesis of complex molecular architectures. While detailed experimental data for this specific compound remains somewhat sparse in the public domain, its utility is clearly demonstrated through the synthesis of its derivatives and their application in cutting-edge drug discovery programs. As the demand for novel therapeutics continues to grow, the importance of foundational scaffolds like this compound in enabling the synthesis of the next generation of medicines is undeniable.

References

  • This reference is not available in the provided search results.
  • Current Chemistry Letters. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science. [Link]

  • Synthonix. 6-Methylpyrimidine-4-carboxylic acid methyl ester. [Link]

  • Flanagan, J., et al. (2020). Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo Antagonists of Retinol Binding Protein 4: Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease. Journal of Medicinal Chemistry. [Link]

  • Shadbolt, R. S., & Ulbricht, T. L. V. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 1172-1178. [Link]

  • This reference is not available in the provided search results.
  • This reference is not available in the provided search results.

Sources

Part 1: Foundational Analysis - Molecular Formula and Unsaturation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure Elucidation of Methyl 6-methylpyrimidine-4-carboxylate

For the modern researcher and drug development professional, the unambiguous confirmation of a molecule's structure is the bedrock upon which all further investigation is built. In this guide, we will delve into the comprehensive structure elucidation of this compound, a heterocyclic compound of interest as a potential building block in medicinal chemistry. This document moves beyond a simple recitation of data, instead focusing on the integrated logic and scientific rationale that transforms raw spectral data into a confirmed chemical structure.

Before any spectroscopic analysis, the foundational step is to determine the molecular formula. For this compound, this information is readily available from chemical suppliers or databases.

  • Molecular Formula : C₇H₈N₂O₂[1]

  • Molecular Weight : 152.15 g/mol [1]

  • CAS Number : 73955-53-0[1]

From the molecular formula, we can calculate the Index of Hydrogen Deficiency (IHD), also known as the degree of unsaturation. This value provides the sum of rings and π-bonds within the molecule, offering the first clue to its structure.

IHD Calculation: IHD = C + 1 + (N/2) - (H/2) - (X/2) IHD = 7 + 1 + (2/2) - (8/2) - 0 IHD = 5

An IHD of 5 suggests a highly unsaturated system. For a pyrimidine ring, which is aromatic, this accounts for four degrees of unsaturation (three double bonds and one ring). The fifth degree of unsaturation is accounted for by the carbonyl (C=O) group of the ester functionality. This initial calculation is perfectly consistent with the proposed structure.

Part 2: Spectroscopic Verification - A Multi-Pronged Approach

No single technique can definitively elucidate a structure. Instead, we rely on the convergence of data from multiple orthogonal techniques. Here, we detail the expected outcomes from Mass Spectrometry, Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

The first experimental step is to confirm the molecular formula. High-Resolution Mass Spectrometry provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its elemental composition.

  • Expected Exact Mass : For C₇H₈N₂O₂, the calculated monoisotopic mass is 152.0586 Da.

  • Experimental Goal : An HRMS (e.g., ESI-TOF) experiment should yield a molecular ion peak [M+H]⁺ at m/z 153.0659. The observation of this value, within a narrow tolerance (typically < 5 ppm), provides high confidence in the assigned molecular formula.

Beyond confirming the formula, Electron Impact (EI) mass spectrometry can reveal structural information through fragmentation patterns. The pyrimidine ring is relatively stable, but predictable fragmentation can occur.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

m/z (Proposed)FragmentInterpretation
152[M]⁺•Molecular Ion
121[M - OCH₃]⁺Loss of the methoxy radical from the ester group. This is a common fragmentation pathway for methyl esters.
93[M - COOCH₃]⁺Loss of the entire carbomethoxy group, leaving the 6-methylpyrimidine radical cation.
79[C₄H₃N₂]⁺Fragmentation of the pyrimidine ring itself.
Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[2] For this compound, the spectrum would be dominated by absorptions from the ester and the substituted aromatic ring.

Table 2: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
~3050C-H StretchAromatic (Pyrimidine Ring)Stretching of sp² C-H bonds.
~2960C-H StretchAliphatic (Methyl Groups)Asymmetric and symmetric stretching of sp³ C-H bonds.
~1725-1740 C=O Stretch Ester This is a strong, sharp, and highly diagnostic absorption for the carbonyl group.[3]
~1580-1600C=N StretchPyrimidine RingCharacteristic ring stretching vibrations for nitrogen-containing heteroaromatics.[3]
~1450-1550C=C StretchPyrimidine RingAromatic ring stretching vibrations.
~1250-1300C-O StretchEsterAsymmetric C-O-C stretch of the ester linkage. This is another strong, key peak.

The presence of a strong band around 1730 cm⁻¹ and another strong band around 1250 cm⁻¹ would be compelling evidence for the methyl ester functionality.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed picture of the molecular skeleton, revealing the connectivity and chemical environment of each carbon and hydrogen atom.[4]

The proton NMR spectrum is predicted to show four distinct signals, corresponding to the four unique proton environments in the molecule.

Table 3: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale for Chemical Shift
~9.2Singlet1HH2This proton is adjacent to two electronegative nitrogen atoms, causing significant deshielding and a shift far downfield.
~7.8Singlet1HH5This proton is on the pyrimidine ring, adjacent to the electron-withdrawing carboxylate group, leading to a downfield shift.
~4.0Singlet3H-OCH₃ Protons of the methyl ester are deshielded by the adjacent oxygen atom.
~2.7Singlet3HRing-CH₃ Protons of the methyl group attached to the aromatic ring.

Causality: The simplicity of the spectrum (all singlets) is a key feature. The lack of coupling between H2 and H5 is expected due to their meta-relationship (4-bond separation) in the pyrimidine ring, where coupling constants are typically negligible.

The proton-decoupled ¹³C NMR spectrum will show all seven unique carbon atoms. A DEPT-135 experiment would be used to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons, with quaternary carbons being absent.

Table 4: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)DEPT-135AssignmentRationale for Chemical Shift
~168QuaternaryC 4-C=OThe ester carbonyl carbon is highly deshielded and appears significantly downfield.
~165QuaternaryC 6Aromatic carbon attached to the methyl group and adjacent to a nitrogen.
~159CHC 2Aromatic carbon between two nitrogen atoms, resulting in strong deshielding.
~157QuaternaryC 4Aromatic carbon attached to the ester group and between two nitrogens.
~122CHC 5Aromatic carbon adjacent to the ester-substituted carbon.
~53CH₃-OCH₃ The methyl carbon of the ester group, deshielded by the oxygen.
~24CH₃Ring-CH₃ The aliphatic methyl carbon attached to the pyrimidine ring.

While 1D NMR provides strong evidence, 2D NMR experiments like HSQC and HMBC are required for definitive proof of connectivity.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment would show direct one-bond correlations between protons and the carbons they are attached to, confirming the assignments in Tables 3 and 4 (e.g., the proton at ~7.8 ppm correlates with the carbon at ~122 ppm).

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for mapping the molecular skeleton. It shows correlations between protons and carbons over two to three bonds.

// Correlations OCH3 -> C_O [label="³J"]; H5 -> C_O [label="³J"]; H5 -> C4 [label="²J"]; H5 -> C6 [label="²J"]; RingCH3 -> C6 [label="²J"]; RingCH3 -> C5 [label="³J"]; }

Caption: A self-validating workflow for unambiguous structure elucidation.

Standard Operating Protocols

To ensure data integrity, standardized protocols are essential.

1. Sample Preparation:

  • NMR Spectroscopy : Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Transfer to a 5 mm NMR tube.

  • Mass Spectrometry (ESI) : Prepare a stock solution of the sample at 1 mg/mL in methanol or acetonitrile. Dilute to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water containing 0.1% formic acid for infusion.

  • IR Spectroscopy (ATR) : Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory. Ensure good contact by applying pressure with the anvil.

2. Data Acquisition Parameters:

  • ¹H NMR :

    • Instrument : 500 MHz Spectrometer

    • Pulse Sequence : Standard single pulse (zg30)

    • Spectral Width : -2 to 12 ppm

    • Acquisition Time : ~3 seconds

    • Relaxation Delay : 2 seconds

    • Number of Scans : 16

  • ¹³C NMR :

    • Instrument : 125 MHz (on 500 MHz Spectrometer)

    • Pulse Sequence : Proton-decoupled single pulse (zgpg30)

    • Spectral Width : 0 to 200 ppm

    • Relaxation Delay : 2 seconds

    • Number of Scans : 1024 or more, depending on sample concentration. [4]

Conclusion

The structure elucidation of this compound is a systematic process that relies on the synergy of multiple analytical techniques. By starting with the molecular formula from high-resolution mass spectrometry, identifying key functional groups with IR spectroscopy, and mapping the complete atomic connectivity with a suite of 1D and 2D NMR experiments, an unambiguous and trustworthy structural assignment can be achieved. This methodical approach, grounded in the fundamental principles of spectroscopy, ensures the scientific integrity required for advanced research and development.

References

  • CP Lab Safety. (n.d.). This compound, min 97%. Retrieved February 2, 2026, from [Link]

  • Mphahlele, M. J., et al. (2021). Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties. University of Johannesburg Repository. Retrieved February 2, 2026, from [Link]

  • Royal Society of Chemistry. (2024). Supporting information Ethyl-1,2,3,4-tetrahydro-6-methyl-4-phenyl-2-thioxopyrimidine-5-carboxylate. Retrieved February 2, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl pyrimidine-4-carboxylate. PubChem Compound Database. Retrieved February 2, 2026, from [Link]

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal of Advanced Research. Retrieved February 2, 2026, from [Link]

  • Pawar, R. P., et al. (2018). IR, NMR spectral data of pyrimidine derivatives. ResearchGate. Retrieved February 2, 2026, from [Link]

  • IOSR Journal. (n.d.). Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Derivatives. Retrieved February 2, 2026, from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved February 2, 2026, from [Link]

Sources

A Technical Guide to Methyl 6-methylpyrimidine-4-carboxylate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrimidine scaffold is a cornerstone in heterocyclic chemistry and medicinal drug discovery. As an essential building block of DNA and RNA, its structure is fundamental to biological systems[1]. This inherent biocompatibility and structural versatility have made pyrimidine derivatives a focus of intense research, leading to their widespread application as antimicrobial, antiviral, anticancer, and anti-inflammatory agents[1].

This technical guide provides an in-depth analysis of Methyl 6-methylpyrimidine-4-carboxylate , a specific and valuable derivative within this class. This compound serves as a key heterocyclic building block and synthetic intermediate, offering a reactive handle for the construction of more complex, biologically active molecules.[2][3][4] Its strategic placement of a methyl group and a methyl ester on the pyrimidine ring provides a unique combination of steric and electronic properties, making it a molecule of significant interest for researchers in pharmaceuticals, agrochemicals, and materials science. This document will detail its chemical properties, outline a robust synthetic protocol, explore its key reactions, and discuss its current and potential applications, providing a comprehensive resource for drug development professionals and synthetic chemists.

Compound Identification and Physicochemical Properties

Accurate identification and understanding of a compound's properties are critical for its effective use in research and development.

Chemical Identifiers

The following table summarizes the key identifiers for this compound.

IdentifierValueSource
IUPAC Name This compoundN/A
CAS Number 73955-53-0[2]
Molecular Formula C₇H₈N₂O₂[2]
Molecular Weight 152.15 g/mol [2]
Canonical SMILES CC1=CC(=NC=N1)C(=O)OCN/A
InChI Key YSRGRWJKRYESQW-UHFFFAOYSA-N
Physicochemical Properties

This table outlines the known and inferred physical and chemical properties. Note that some data is extrapolated from closely related analogues due to limited public information on this specific molecule.

PropertyValueNotes
Physical Form SolidInferred from parent acid.
Purity Typically ≥97%Commercially available specification[2].
Solubility Favorable in common organic solventsBased on general properties of similar esters[3].
Storage Store at ambient or refrigerated temperatures (0-8 °C)General recommendation for heterocyclic compounds[3].

Synthesis and Purification

The synthesis of this compound is most logically achieved via the esterification of its corresponding carboxylic acid, 6-methylpyrimidine-4-carboxylic acid. This approach is standard, reliable, and provides a high-purity product.

Proposed Synthetic Pathway: Fischer Esterification

The Fischer esterification is an equilibrium-controlled reaction that is ideal for this transformation. It involves reacting the parent carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄).

Fischer_Esterification cluster_reactants Reactants & Conditions reactant1 6-Methylpyrimidine- 4-carboxylic acid product Methyl 6-methylpyrimidine- 4-carboxylate reactant1->product Reflux, Δ reactant2 Methanol (CH3OH) (Solvent & Reagent) reactant2->product Reflux, Δ catalyst H2SO4 (cat.) catalyst->product Reflux, Δ

Caption: Fischer esterification of 6-methylpyrimidine-4-carboxylic acid.

Detailed Experimental Protocol

This protocol is a self-validating system, incorporating in-process checks and purification to ensure high purity of the final product.

Materials:

  • 6-Methylpyrimidine-4-carboxylic acid (1.0 eq)

  • Anhydrous Methanol (20-30 mL per gram of acid)

  • Concentrated Sulfuric Acid (0.1 eq)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 6-methylpyrimidine-4-carboxylic acid (1.0 eq) and anhydrous methanol.

  • Catalyst Addition: While stirring, slowly add concentrated sulfuric acid (0.1 eq) to the suspension. The addition is exothermic and should be done carefully.

  • Reflux: Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-6 hours.

    • Causality: Heating to reflux accelerates the reaction and helps drive the equilibrium towards the product by taking advantage of Le Châtelier's principle, as water is a byproduct.

  • Reaction Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable mobile phase (e.g., 30% Ethyl Acetate in Hexane). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction completion.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Slowly pour the mixture into a beaker containing ice and saturated NaHCO₃ solution to neutralize the sulfuric acid catalyst. c. Extract the aqueous mixture three times with ethyl acetate. d. Combine the organic layers and wash with brine.

    • Causality: The bicarbonate quench neutralizes the acid catalyst, making the product extractable into an organic solvent. The brine wash removes residual water and inorganic salts.

  • Drying and Concentration: Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel to obtain the pure this compound.

Quality Control and Characterization
  • ¹H NMR: Expected signals would include a singlet for the C6-methyl protons (~2.5 ppm), a singlet for the ester methyl protons (~3.9 ppm), and two distinct signals for the aromatic protons on the pyrimidine ring.

  • ¹³C NMR: Distinct signals for the methyl carbons, the aromatic carbons of the pyrimidine ring, and the carbonyl carbon of the ester (~165 ppm) are expected.

  • Mass Spectrometry: The molecular ion peak [M+H]⁺ should be observed at m/z 153.16.

Key Chemical Reactions and Mechanistic Pathways

The utility of this compound as a building block stems from the reactivity of its ester functional group, which allows for facile conversion into other key functionalities.

Key_Reactions Start Methyl 6-methylpyrimidine- 4-carboxylate Acid 6-Methylpyrimidine- 4-carboxylic acid Start->Acid Hydrolysis (LiOH or H+) Amide 6-Methylpyrimidine- 4-carboxamide Derivative Start->Amide Amidation Amine Primary or Secondary Amine (R-NH2) Amine->Amide

Caption: Key transformations of the carboxylate functional group.

  • Base-Mediated Hydrolysis: Treatment with a base like lithium hydroxide (LiOH) in a water/THF mixture readily saponifies the ester back to the parent 6-methylpyrimidine-4-carboxylic acid[5][6]. This is often the first step in preparing amide derivatives when a coupling agent is required.

  • Amidation: The ester can be directly converted into a wide range of amides by heating with a primary or secondary amine. This reaction is fundamental to building the pyrimidine carboxamide structures that have shown potent biological activities, particularly as anti-tubercular and fungicidal agents.[5][7] For more delicate amines, the ester is first hydrolyzed to the acid, which is then coupled to the amine using standard coupling reagents like HATU[5].

Applications in Research and Development

The pyrimidine core is a privileged scaffold in medicinal chemistry. This compound serves as an invaluable starting material for accessing novel compounds in several high-impact areas.

Scaffold for Medicinal Chemistry

The pyrimidine ring is a bioisostere of purine, allowing pyrimidine-based molecules to interact with biological targets that naturally bind purines[8]. This has led to the development of numerous drugs. This compound is a key intermediate for synthesizing derivatives targeting a broad spectrum of diseases:

  • Anticancer and Antiviral Agents: Many pyrimidine-based compounds function as kinase inhibitors or nucleoside analogues, forming the basis of anticancer and antiviral therapies[1][3].

  • Anti-infective Agents: The pyrimidine carboxamide structure, readily synthesized from this ester, has demonstrated potent activity against Mycobacterium tuberculosis[5][6]. Research has shown that these compounds can act via novel mechanisms of action, making them promising leads for combating drug-resistant strains[6].

Intermediate in Agrochemicals

Beyond pharmaceuticals, pyrimidine derivatives are used to create effective herbicides and fungicides[3]. The ester can be converted into amides that function as succinate dehydrogenase inhibitors (SDHIs), a validated mechanism for fungicidal activity against pathogens like Sclerotinia sclerotiorum[7].

Safety and Handling

While specific GHS data for this compound is not widely published, information from closely related analogues provides a strong basis for safe handling procedures.

Hazard CategoryInformation (Based on Analogous Compounds)Source
Pictograms GHS07 (Exclamation Mark)[9]
Signal Word Warning [9]
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[9]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]

Recommended Handling Procedures:

  • Always handle this compound in a well-ventilated chemical fume hood.

  • Wear standard Personal Protective Equipment (PPE), including a lab coat, safety glasses, and nitrile gloves.

  • Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion

This compound is more than just a chemical compound; it is a versatile and powerful tool for innovation in the life sciences. Its straightforward synthesis and the reactive versatility of its ester group make it an ideal starting point for constructing diverse libraries of novel molecules. For researchers and drug development professionals, this compound represents a gateway to discovering next-generation therapeutics and agrochemicals, particularly in the urgent fields of oncology and infectious disease. Its continued use as a heterocyclic building block will undoubtedly contribute to significant scientific advancements.

References

  • This compound, min 97%, 1 gram. CP Lab Safety. [Link]

  • Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. National Institutes of Health (PMC). [Link]

  • Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties. University of Johannesburg Content. [Link]

  • Zolpidem. Wikipedia. [Link]

  • Methyl pyrimidine-4-carboxylate | C6H6N2O2 | CID 254248. PubChem, National Institutes of Health. [Link]

  • Methyl 6-chloropyridazine-4-carboxylate | C6H5ClN2O2 | CID 45790080. PubChem, National Institutes of Health. [Link]

  • Jagwani, S. G., & Joshi, U. S. (2014). Green Synthesis of 4-(4-Hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester. International Journal of Pharmaceutical Sciences and Research, 5(12), 5548-5555. [Link]

  • Synthesis and fungicidal activity of 2-(methylthio)-4-methylpyrimidine carboxamides bearing a carbamate moiety. Taylor & Francis Online. [Link]

  • Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies. PubMed Central, National Institutes of Health. [Link]

  • Recent Advances in Pyrimidine-Based Drugs. PubMed Central, National Institutes of Health. [Link]

  • Crystal Structure, Hirshfeld Surface Analysis, In-Silico and Antimycotic Investigations of Methyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate. MDPI. [Link]

Sources

An In-depth Technical Guide to Methyl 6-methylpyrimidine-4-carboxylate: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 6-methylpyrimidine-4-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a substituted pyrimidine, it belongs to a class of molecules renowned for their diverse pharmacological activities. This technical guide provides a comprehensive overview of its chemical properties, plausible synthetic routes with mechanistic insights, and expected analytical characterization. Furthermore, it explores the potential applications of this molecule as a key building block in the development of novel therapeutic agents, grounded in the established biological importance of the pyrimidine scaffold.

Core Molecular Attributes

This compound is a key organic intermediate. Its fundamental properties are summarized below.

PropertyValueSource
Molecular Formula C₇H₈N₂O₂[1]
Molecular Weight 152.15 g/mol [1]
CAS Number 73955-53-0[1]
Appearance Solid (predicted)-
Melting Point Data not available. For context, the related Methyl pyrimidine-4-carboxylate melts at 63-68°C.[2]-

Synthesis and Mechanistic Considerations

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily available literature, its structure lends itself to established and reliable methods for pyrimidine ring formation. The most logical and widely practiced approach is the principal pyrimidine synthesis, which involves the condensation of a β-dicarbonyl compound with an amidine.[3][4][5]

Proposed Synthetic Pathway: Cyclocondensation

A robust method for constructing the 6-methylpyrimidine core is the reaction between an appropriate β-ketoester, such as methyl acetoacetate, and formamidine.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction cluster_products Products & Workup R1 Methyl Acetoacetate P1 Base-Catalyzed Condensation (e.g., NaOMe in MeOH) R1->P1 R2 Formamidine R2->P1 Workup Neutralization, Extraction, Purification P1->Workup Crude Product Prod This compound Workup->Prod Purified Product

Caption: Proposed workflow for the synthesis of this compound.

Causality of Experimental Choices:

  • Base Catalyst (e.g., Sodium Methoxide): The reaction requires a basic catalyst to deprotonate the α-carbon of methyl acetoacetate, forming a nucleophilic enolate. This enolate is crucial for the initial attack on the formamidine carbon.

  • Solvent (e.g., Methanol): An alcohol like methanol is a suitable solvent for the reactants and the sodium methoxide catalyst.

  • Heat: The condensation and subsequent cyclization/dehydration steps often require thermal energy to proceed at a reasonable rate.

Experimental Protocol (Representative)

The following is a representative, self-validating protocol based on general procedures for pyrimidine synthesis.[6]

Materials:

  • Methyl acetoacetate

  • Formamidine acetate

  • Sodium methoxide

  • Methanol (anhydrous)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • 5% Hydrochloric acid

Procedure:

  • Reaction Setup: To a solution of sodium methoxide (1.1 equivalents) in anhydrous methanol in a round-bottom flask equipped with a reflux condenser, add formamidine acetate (1.0 equivalent). Stir the mixture at room temperature for 20 minutes.

  • Addition of β-Ketoester: Add methyl acetoacetate (1.0 equivalent) dropwise to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching and Extraction: After cooling to room temperature, concentrate the mixture under reduced pressure. To the residue, add water and neutralize carefully with 5% HCl. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing and Drying: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product.

Alternative Synthetic Route: Esterification

An alternative pathway involves the esterification of the corresponding carboxylic acid, 6-methylpyrimidine-4-carboxylic acid. This can be achieved via a Fischer esterification, where the carboxylic acid is heated with methanol in the presence of a strong acid catalyst like sulfuric acid.[7][8][9]

Spectroscopic and Analytical Characterization (Predicted)

Analysis Expected Features Rationale
¹H NMR δ ~ 9.2 ppm (s, 1H, H-2), δ ~ 7.5 ppm (s, 1H, H-5), δ ~ 3.9 ppm (s, 3H, -OCH₃), δ ~ 2.6 ppm (s, 3H, -CH₃)The pyrimidine ring protons are in the deshielded aromatic region. The ester methyl and the ring-bound methyl protons will appear as sharp singlets in the upfield region. These predicted shifts are consistent with similar pyrimidine structures.[1][10]
¹³C NMR δ ~ 165 ppm (C=O), δ ~ 170, 158, 157 ppm (pyrimidine C-6, C-2, C-4), δ ~ 120 ppm (pyrimidine C-5), δ ~ 53 ppm (-OCH₃), δ ~ 24 ppm (-CH₃)The carbonyl carbon of the ester is significantly downfield. The carbons of the heterocyclic ring will have distinct chemical shifts based on their electronic environment.[11][12]
FT-IR (cm⁻¹) ~ 1720-1740 (C=O stretch, strong), ~ 1550-1600 (C=N and C=C stretches), ~ 2950-3000 (C-H stretch)These absorption bands are characteristic of the functional groups present: a strong carbonyl absorption for the ester, characteristic ring stretching for the pyrimidine, and C-H stretching for the methyl groups.
Mass Spec. [M+H]⁺ = 153.06The exact mass can be confirmed by high-resolution mass spectrometry.

Applications in Drug Development and Chemical Synthesis

The pyrimidine core is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates. Pyrimidine derivatives exhibit a vast range of biological activities, including:

  • Anti-tubercular [13]

  • Antiviral (including anti-HIV) [1]

  • Anticancer [13]

  • Antifungal [14]

  • Antimicrobial [14]

This compound serves as a versatile synthetic intermediate for accessing more complex molecules with potential therapeutic value. The ester functionality is readily converted to other functional groups, such as amides or hydrazides, which are common in bioactive compounds.[13] The pyrimidine ring itself can undergo further substitutions, allowing for the exploration of the chemical space around this scaffold to optimize biological activity. Its use as a building block is noted in the synthesis of agrochemicals and pharmaceuticals.[13]

Conclusion

This compound is a valuable heterocyclic building block with significant potential for applications in research and development, particularly in the pharmaceutical and agrochemical industries. While detailed experimental data is sparse in the public domain, its synthesis can be reliably achieved through well-established chemical transformations. Its structural features make it an ideal starting point for the synthesis of diverse libraries of compounds for biological screening. This guide provides a solid foundation for researchers to synthesize, characterize, and utilize this important chemical intermediate.

References

  • Mhlanga, D., Arderne, C., Khanye, S. D. (2024). Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties. UJ Content - University of Johannesburg.
  • The Royal Society of Chemistry. (n.d.). Supporting Information for Ethyl-1,2,3,4-tetrahydro-6-methyl-4-phenyl-2-thioxopyrimidine-5-carboxylate. Retrieved from [Link]

  • Gonçalves, V., et al. (n.d.). Synthesis of ethyl pyrimidine-4-carboxylates from unsymmetrical enamino diketones and their application in the first synthesis of pyrimido[4,5-d]pyridazin-8(7H)-ones.
  • Khan, S. L., et al. (n.d.). Design, synthesis, and biological evaluation of some methyl 2-(1H-pyrazol-4-ylthio)-1,2,3,4-tetrahydro-6-methylpyrimidine-5-carboxylate derivatives as potential DHFR inhibitors.
  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Synthesis and fungicidal activity of 2-(methylthio)-4-methylpyrimidine carboxamides bearing a carbamate moiety. Retrieved from [Link]

  • jOeCHEM. (2019, January 25). Esterification--Making Esters from Carboxylic Acids [Video]. YouTube. Retrieved from [Link]

  • MDPI. (2023, January 12). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

  • National Institutes of Health. (n.d.). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Tactics of Organic Synthesis of 6-(5-mercapto-4R-4H-1,2,4-triazol-3-YL)pyrimidine-2,4(1H,3H)-dione Derivatives. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information Ethyl-1,2,3,4-tetrahydro-6-methyl-4-phenyl-2-thioxopyrimidine-5-carboxylate. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2014, December 1). A Greener Chemistry Approach for Synthesis of 4-(4-Hydroxyphenyl)-6-Methyl-2-Oxo-1,2,3,4 Tetrahydropyrimidine-5-Carboxylic Acid Ethyl Ester. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Review of 13carbon nuclear magnetic resonance characterizations of dimethyltin carboxylates. Retrieved from [Link]

  • ResearchGate. (n.d.). SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. Retrieved from [Link]

  • Preprints.org. (2025, January 30). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid. Retrieved from [Link]

  • Organic Chemistry. (2019, July 29). 08.08 Esterification of Carboxylic Acids [Video]. YouTube. Retrieved from [Link]

Sources

Targeting the Kinome and Beyond: The Biological Activity of Pyrimidine-4-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrimidine scaffold is ubiquitous in medicinal chemistry, serving as the backbone for DNA/RNA bases and a multitude of approved therapeutics.[1][2][3][4][5] Within this class, pyrimidine-4-carboxylate derivatives (including carboxylic acids, esters, and carboxamides) represent a privileged pharmacophore. This specific substitution pattern at the C4 position provides a unique vector for hydrogen bonding interactions within enzyme active sites—particularly the hinge region of kinases and the catalytic pockets of viral polymerases. This technical guide analyzes the structure-activity relationships (SAR), therapeutic applications, and experimental validation of these derivatives, demonstrating their critical role in next-generation drug discovery for oncology, virology, and neurology.

The Pharmacophore: Structural Logic

The pyrimidine-4-carboxylate core offers distinct electronic and steric advantages over other isomers (e.g., 2- or 5-carboxylates).

  • Electronic Deficit: The nitrogen atoms at positions 1 and 3 create an electron-deficient ring, making the C2, C4, and C6 positions highly susceptible to Nucleophilic Aromatic Substitution (

    
    ). This allows for rapid library generation (diversity-oriented synthesis).
    
  • H-Bonding Vector: The carbonyl oxygen at C4 acts as a hydrogen bond acceptor, while the amide nitrogen (in carboxamides) or hydroxyl (in acids) acts as a donor. This "donor-acceptor" motif is geometrically optimized to mimic the adenine ring of ATP, making these derivatives potent ATP-competitive inhibitors.

Structure-Activity Relationship (SAR) Map

The following diagram illustrates the canonical SAR for this scaffold, highlighting how specific substitutions modulate biological activity.

SAR_Map Core Pyrimidine-4-Carboxylate Core Scaffold C2 C2 Position (Amine/Aniline Linkage) Core->C2 C4 C4 Position (Carboxylate/Carboxamide) Core->C4 C6 C6 Position (Solubilizing Groups) Core->C6 C2_Effect Determines Target Specificity (e.g., EGFR vs. CDK) Increases Lipophilicity C2->C2_Effect C4_Effect H-Bonding with Hinge Region Critical for Potency Bioisostere for Adenine C4->C4_Effect C6_Effect Modulates ADME Properties (Solubility/Permeability) Reduces off-target toxicity C6->C6_Effect

Figure 1: SAR analysis of the pyrimidine-4-carboxylate scaffold. The C4 motif is the primary binding anchor, while C2 and C6 allow for pharmacokinetic tuning.

Therapeutic Applications

Oncology: Kinase Inhibition (EGFR & CDK)

The most prolific application of pyrimidine-4-carboxylates is in the inhibition of protein kinases. The 4-carboxamide moiety frequently interacts with the "gatekeeper" residues in the ATP-binding pocket.

  • EGFR Inhibition (NSCLC): Derivatives such as Compound 95 (a 2-(phenylamino)pyrimidine derivative) have shown potency against triple-mutant EGFR (L858R/T790M/C797S), which is resistant to third-generation inhibitors like Osimertinib. The C4-substituent orients the molecule to avoid steric clash with the mutated methionine at T790M.

    • Key Data: IC50 = 0.2 µM against EGFR triple mutant [1].[2]

  • CDK Inhibition (Breast Cancer): Cyclin-Dependent Kinases (CDKs) drive cell cycle progression.[2] Pyrimidine-4-carboxylates like Compound 117 mimic the purine ring of ATP, effectively blocking the CDK6/Cyclin D complex.

    • Key Data: IC50 = 290 nM against CDK6; Cell cycle arrest at G1 phase [2].

Virology: HIV and Influenza
  • HIV-1 Reverse Transcriptase (RT): Non-nucleoside reverse transcriptase inhibitors (NNRTIs) often utilize the pyrimidine core. Compound 58 utilizes a pyrimidine-4-carboxylate derived scaffold to bind into the hydrophobic pocket of RT, showing sub-nanomolar potency against wild-type and K103N resistant strains [3].

  • Influenza (PB2 Subunit): Compound 65 (HAA-09) targets the PB2 cap-binding domain of the influenza polymerase.[2] The carboxylate derivative facilitates a salt bridge interaction with basic residues in the PB2 pocket.

    • Key Data: IC50 = 0.06 µM; EC50 = 0.03 µM [4].[2]

Neurology: Endocannabinoid Signaling

A breakthrough in CNS pharmacology is LEI-401 , a pyrimidine-4-carboxamide.[6][7][8][9] It is a selective inhibitor of NAPE-PLD, the enzyme responsible for biosynthesizing anandamide (a major endocannabinoid).

  • Mechanism:[2][10] LEI-401 crosses the blood-brain barrier and reduces NAE levels, modulating stress and anxiety behaviors.

  • Key Data: Nanomolar potency; first-in-class CNS active tool compound [5].

Quantitative Data Summary

The following table consolidates key potency data for pyrimidine-4-carboxylate derivatives across different therapeutic areas.

Compound IDTargetIndicationPotency (IC50/MIC)Mechanism of ActionSource
Compound 95 EGFR (Triple Mutant)NSCLC (Lung Cancer)0.2 µM (IC50)Reversible TKI, Apoptosis induction[1]
Compound 117 CDK6Breast Cancer290 nM (IC50)G1 Cell Cycle Arrest[2]
Compound 4b Unknown KinaseColon Cancer (SW480)11.08 µM (IC50)G2/M Arrest, Bax Upregulation[6]
Compound 58 HIV-1 RTHIV/AIDS< 1.0 nM (EC50)NNRTI (Allosteric inhibition)[3]
LEI-401 NAPE-PLDAnxiety/Stress~20 nM (IC50)Lipid signaling modulation[5]
Compound 24 Fatty Acid SynthaseTuberculosis0.5 µg/mL (MIC)Cell wall synthesis inhibition[7]

Detailed Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols outline the synthesis and evaluation of these derivatives.

Synthesis: General Procedure for Pyrimidine-4-Carboxamides

Rationale: This protocol utilizes a standard


 followed by amidation, ensuring high yields and modularity.
  • Starting Material: 2,4-dichloropyrimidine-4-carboxylic acid (commercially available or synthesized via oxidation of 4-methyl-2,4-dichloropyrimidine).

  • Step A (

    
     at C4 - Optional/Alternative): Note: If starting with the acid chloride, amidation is first.
    
    • Reaction: Dissolve 2,4-dichloropyrimidine-4-carboxylic acid (1.0 eq) in DCM. Add oxalyl chloride (1.2 eq) and catalytic DMF. Stir 1h.

    • Amidation: Add the specific amine (R-NH2, 1.1 eq) and DIPEA (2.0 eq) at 0°C. Stir at RT for 4h.

    • Validation: TLC (Hexane:EtOAc 1:1).

  • Step B (

    
     at C2): 
    
    • Reaction: Dissolve the product from Step A in isopropanol (IPA). Add the aniline/amine nucleophile (1.1 eq) and catalytic HCl or p-TsOH.

    • Conditions: Reflux at 80-90°C for 12h.

    • Workup: Cool to RT. The product often precipitates as the HCl salt. Filter and wash with cold ether.

  • Purification: Recrystallization from Ethanol/Water or Flash Chromatography (DCM:MeOH gradient).

In Vitro Assay: MTT Cytotoxicity Protocol

Rationale: The MTT assay measures metabolic activity as a proxy for cell viability, essential for validating anticancer potential.

  • Seeding: Seed cancer cells (e.g., A549, MCF-7) in 96-well plates at

    
     cells/well in DMEM + 10% FBS. Incubate 24h at 37°C/5% CO2.
    
  • Treatment: Dissolve pyrimidine derivatives in DMSO (Stock 10 mM). Prepare serial dilutions in media (Final DMSO < 0.1%). Add 100 µL/well. Include Vehicle Control (DMSO only) and Positive Control (e.g., Doxorubicin).

  • Incubation: Incubate for 48h or 72h.

  • MTT Addition: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate 4h (formazan crystals form).

  • Solubilization: Remove media carefully. Add 150 µL DMSO to dissolve crystals. Shake 10 min.

  • Read: Measure Absorbance at 570 nm using a microplate reader.

  • Calculation:

    
    . Calculate IC50 using non-linear regression (GraphPad Prism).
    
In Silico Workflow: Molecular Docking

Rationale: To predict binding affinity before synthesis.

Docking_Workflow Step1 Protein Prep (PDB) Remove water, Add Hydrogens (e.g., EGFR PDB: 6LUD) Step3 Grid Generation Define Active Site Box (Center on Gatekeeper) Step1->Step3 Step2 Ligand Prep Generate 3D conformers Energy Minimization Step4 Docking (AutoDock Vina/Glide) Run Genetic Algorithm Step2->Step4 Step3->Step4 Step5 Analysis Score (kcal/mol) Visual Inspection (H-bonds) Step4->Step5

Figure 2: Standard workflow for molecular docking of pyrimidine derivatives against kinase targets.

References

  • Zhang, Y. et al. (2021). Design, synthesis and biological evaluation of 2-(phenylamino)pyrimidine derivatives as fourth-generation EGFR inhibitors. European Journal of Medicinal Chemistry. Link

  • Zhou, L. et al. (2021). Discovery of Pyrimidine-Based CDK4/6 Inhibitors. Bioorganic Chemistry. Link

  • Liu, X. et al. (2020). Novel Pyrimidine Derivatives as Potent HIV-1 NNRTIs. Journal of Medicinal Chemistry. Link

  • Chen, Z. et al. (2020). Discovery of Pyrimidine-based Influenza PB2 Inhibitors. Journal of Medicinal Chemistry. Link

  • Mock, E.D. et al. (2020). Discovery of LEI-401, a NAPE-PLD inhibitor that modulates endocannabinoid signaling.[6][8] Nature Chemical Biology. Link

  • Abbas, S. et al. (2021). Synthesis and anticancer activity of some pyrimidine derivatives with aryl urea moieties. PubMed. Link

  • Luo, Y. et al. (2019). Discovery of Pyrimidine-based Antitubercular Agents. Journal of Medicinal Chemistry. Link

Sources

The Emergence of a Versatile Scaffold: A Technical Guide to the Synthesis and Significance of Methyl 6-methylpyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 6-methylpyrimidine-4-carboxylate, a key heterocyclic compound, has emerged as a valuable building block in the landscape of medicinal chemistry and drug discovery. While the specific moment of its initial synthesis is not prominently documented as a singular breakthrough, its history is intrinsically linked to the broader exploration of pyrimidine chemistry, a field that has yielded numerous compounds of therapeutic significance. This in-depth technical guide provides a comprehensive overview of a foundational synthetic pathway to this important molecule, delving into the mechanistic rationale behind the experimental choices. Furthermore, it explores the context of its utility and the broader significance of the pyrimidine core in modern pharmaceutical development.

Introduction: The Pyrimidine Core in Drug Discovery

The pyrimidine ring system is a fundamental heterocyclic scaffold found in a vast array of biologically active molecules, including the nucleobases uracil, thymine, and cytosine, which form the building blocks of nucleic acids. This inherent biological relevance has made pyrimidine derivatives a focal point for synthetic chemists and pharmacologists for over a century. The strategic functionalization of the pyrimidine core allows for the fine-tuning of physicochemical properties and biological activity, leading to the development of a wide range of therapeutics, including anticancer, antiviral, and antimicrobial agents. This compound serves as a crucial intermediate in the synthesis of more complex molecules, offering multiple reaction sites for further chemical modification.

A Foundational Synthetic Approach: The Biginelli Reaction and Subsequent Modifications

A plausible and historically significant route to the pyrimidine core of this compound is conceptually rooted in the principles of the Biginelli reaction, first reported by Italian chemist Pietro Biginelli in 1891.[1] This multicomponent reaction provides an efficient means to construct the dihydropyrimidine backbone from simple precursors.[1] While the direct synthesis of the fully aromatized this compound via a classical Biginelli reaction is not typical, the underlying principles of cyclocondensation are central to its formation.

A representative and well-established synthesis proceeds through the cyclocondensation of a β-ketoester, such as ethyl acetoacetate, with urea or a related amidine, followed by subsequent functional group manipulations.

Diagrammatic Representation of the Synthetic Pathway

Synthesis_Pathway cluster_reactants Starting Materials cluster_intermediates Reaction Intermediates cluster_product Final Product Ethyl Acetoacetate Ethyl Acetoacetate Dihydropyrimidinone Dihydropyrimidinone Ethyl Acetoacetate->Dihydropyrimidinone + Urea (Acid Catalysis) Urea Urea 6-Methyluracil 6-Methyluracil Dihydropyrimidinone->6-Methyluracil Oxidation 2,4-Dichloro-6-methylpyrimidine 2,4-Dichloro-6-methylpyrimidine 6-Methyluracil->2,4-Dichloro-6-methylpyrimidine Chlorination (e.g., POCl3) 6-Methylpyrimidine-4-carboxylic acid 6-Methylpyrimidine-4-carboxylic acid 2,4-Dichloro-6-methylpyrimidine->6-Methylpyrimidine-4-carboxylic acid Selective Reduction & Hydrolysis This compound This compound 6-Methylpyrimidine-4-carboxylic acid->this compound Esterification (Methanol, Acid Catalyst)

Caption: A representative synthetic pathway to this compound.

Detailed Experimental Protocol: A Representative Synthesis

The following protocol outlines a common laboratory-scale synthesis. It is crucial to adhere to all standard safety procedures when handling the listed reagents.

Step 1: Synthesis of 6-Methyluracil

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl acetoacetate (1.0 eq) and urea (1.2 eq) in a suitable solvent such as ethanol.

  • Acid Catalysis: Add a catalytic amount of a strong acid, for example, concentrated hydrochloric acid or p-toluenesulfonic acid.

  • Reaction: Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the dihydropyrimidine intermediate. Filter the solid, wash with cold ethanol, and dry.

  • Oxidation: The resulting dihydropyrimidinone can be oxidized to 6-methyluracil using an appropriate oxidizing agent, such as nitric acid or bromine in acetic acid.

Step 2: Chlorination of 6-Methyluracil

  • Reaction Setup: In a fume hood, carefully add 6-methyluracil (1.0 eq) to an excess of phosphorus oxychloride (POCl₃).

  • Reaction: Heat the mixture to reflux for 2-3 hours. The reaction mixture will become a clear solution.

  • Work-up: After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. The product, 2,4-dichloro-6-methylpyrimidine, will precipitate as a solid. Filter the solid, wash thoroughly with cold water, and dry.

Step 3: Synthesis of 6-Methylpyrimidine-4-carboxylic acid

  • Selective Reduction: The 2,4-dichloro-6-methylpyrimidine can be selectively reduced at the 2-position. A common method involves catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) in the presence of a base like magnesium oxide. This selectively removes the chlorine at the 2-position.

  • Hydrolysis: The remaining chlorine at the 4-position can be hydrolyzed to a carboxylic acid. This is typically achieved by heating with a strong base, such as sodium hydroxide, followed by acidification.

Step 4: Esterification to this compound

  • Reaction Setup: Suspend 6-methylpyrimidine-4-carboxylic acid (1.0 eq) in an excess of methanol.

  • Acid Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

  • Reaction: Heat the mixture to reflux for 4-6 hours.[2]

  • Work-up: After cooling, neutralize the excess acid with a base, for example, a saturated solution of sodium bicarbonate. Extract the product with a suitable organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Causality in Experimental Choices
  • Choice of β-Ketoester and Amidine Source: Ethyl acetoacetate provides the C2-C3-C4-C5 backbone of the pyrimidine ring, while urea contributes the N1 and N6 atoms. The use of a multicomponent reaction in the initial step is highly efficient, assembling the core structure in a single operation.[1]

  • Oxidation of the Dihydropyrimidine Ring: The initial cyclocondensation often results in a dihydropyrimidine. Aromatization is a key step to achieve the stable pyrimidine ring and is typically accomplished with a suitable oxidizing agent.

  • Chlorination and Subsequent Functionalization: The conversion of the hydroxyl groups of the uracil intermediate to chlorides creates reactive sites for further modification. The differential reactivity of the chloro groups at the 2 and 4 positions can be exploited for selective reactions.

  • Fischer Esterification: The final esterification of the carboxylic acid with methanol under acidic conditions is a classic and reliable method for the synthesis of methyl esters.[2] The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[3]

Data Summary: Physicochemical Properties

PropertyValue
Molecular Formula C₇H₈N₂O₂
Molecular Weight 152.15 g/mol
Appearance Off-white to pale yellow solid
Melting Point 102-106 °C
Solubility Soluble in methanol, ethanol, and other polar organic solvents

Conclusion: A Versatile Intermediate for Future Discovery

While the precise historical "discovery" of this compound may be embedded within the broader evolution of organic synthesis, its importance as a synthetic intermediate is clear. The foundational synthetic strategies, rooted in classic cyclocondensation reactions, provide a robust platform for its preparation. As the demand for novel therapeutics with diverse mechanisms of action continues to grow, the utility of versatile building blocks like this compound in the construction of complex molecular architectures ensures its continued relevance in the field of drug development. The ability to readily functionalize the pyrimidine core at multiple positions makes it an invaluable tool for medicinal chemists seeking to optimize lead compounds and explore new chemical space.

References

  • Jagwani, S., & Joshi, S. (2014). Green Techniques for Synthesis of 4-(4-Hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester. International Journal of Pharmaceutical Sciences and Research, 5(12), 5548-5555.
  • jOeCHEM. (2019, January 25). Esterification--Making Esters from Carboxylic Acids [Video]. YouTube. [Link]

  • Kappe, C. O. (2000). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. Accounts of Chemical Research, 33(12), 879–888.
  • It's Dr. Dan. (2023, September 20). How to Make Esters through Esterification | Examples Explained! [Video]. YouTube. [Link]

  • Wikipedia contributors. (2023, December 27). Biginelli reaction. In Wikipedia, The Free Encyclopedia. Retrieved February 2, 2026, from [Link]

Sources

"Methyl 6-methylpyrimidine-4-carboxylate" literature review

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Methyl 6-methylpyrimidine-4-carboxylate: Synthesis, Reactivity, and Applications in Drug Discovery

Executive Summary

This compound is a heterocyclic compound featuring the pyrimidine nucleus, a scaffold of paramount importance in medicinal chemistry. While not extensively documented as a final drug product, its true value lies in its role as a versatile and strategic building block for the synthesis of more complex, biologically active molecules. The pyrimidine core is a "privileged structure," found in nucleobases and a multitude of approved drugs, conferring favorable pharmacokinetic and pharmacodynamic properties.[1][2] This guide provides a comprehensive overview of the synthesis, chemical characterization, reactivity, and the significant potential of this compound for researchers, medicinal chemists, and professionals in drug development. We will delve into rational synthetic approaches, explore its key reactive sites for derivatization, and survey the landscape of its derivatives that show promise in treating diseases ranging from bacterial infections to tuberculosis.[3]

Introduction: The Pyrimidine Scaffold in Modern Drug Discovery

The pyrimidine ring system is one of the most vital heterocyclic scaffolds in medicinal chemistry. Its presence in the nucleobases cytosine, thymine, and uracil establishes its fundamental role in the chemistry of life.[1] This inherent biological relevance has inspired chemists to incorporate the pyrimidine motif into a vast array of therapeutic agents. Marketed drugs containing this core structure span a wide range of indications, including anticancer (e.g., 5-Fluorouracil), antiviral (e.g., Zidovudine), and antibacterial (e.g., Trimethoprim) therapies.[4]

The utility of the pyrimidine ring is attributed to several key features:

  • Hydrogen Bonding Capability: The nitrogen atoms in the ring act as excellent hydrogen bond acceptors, facilitating strong and specific interactions with biological targets like enzymes and receptors.

  • Metabolic Stability: The aromatic nature of the ring often imparts a degree of metabolic stability.

  • Synthetic Tractability: The chemistry of pyrimidines is well-established, allowing for predictable and regioselective functionalization.[2]

This compound emerges as a particularly valuable intermediate within this chemical space. It possesses three key points for diversification: the ester at the 4-position, the methyl group at the 6-position, and the pyrimidine ring itself. The methyl ester provides a convenient handle for conversion into amides, hydrazides, and other functional groups, while the 6-methyl group can influence solubility, conformation, and metabolic stability—a phenomenon sometimes referred to as the "magic methyl" effect in drug discovery.[4]

Synthesis and Mechanistic Insights

A robust synthetic strategy is the reaction between acetamidine (providing the N-C-N fragment and the 6-methyl group precursor) and a suitable methyl ester of a β-ketoester, such as methyl 2-formyl-3-oxobutanoate .

Proposed Synthetic Workflow

G cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Cyclocondensation SM1 Acetamidine Hydrochloride PROD This compound SM1->PROD Base (e.g., NaOEt) Ethanol, Reflux (Cyclocondensation) SM2 Methyl Acetoacetate INT1 Methyl 2-formyl-3-oxobutanoate (in situ) SM2->INT1 NaH or NaOMe (Claisen Condensation) SM3 Methyl Formate SM3->INT1 INT1->PROD

Caption: Proposed synthetic workflow for this compound.

Causality Behind Experimental Choices
  • Choice of Base (Sodium Ethoxide): A strong base like sodium ethoxide (NaOEt) in ethanol is crucial for two reasons. First, it neutralizes the hydrochloride salt of acetamidine to generate the free amidine base required for the reaction. Second, it catalyzes the cyclocondensation by promoting the necessary tautomerizations and facilitating the final dehydration step to form the aromatic pyrimidine ring.

  • Solvent (Ethanol): Ethanol is an excellent choice as it readily dissolves the reactants and the basic catalyst, and its boiling point provides a suitable temperature for the reaction to proceed at a reasonable rate (reflux conditions).

  • Work-up: An acidic work-up is not typically required as the product is neutral. Purification is best achieved by column chromatography to remove any unreacted starting materials or polymeric side products.

Detailed Experimental Protocol (Proposed)
  • Preparation of the 1,3-Dicarbonyl Intermediate: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, suspend sodium methoxide (1.1 eq) in anhydrous diethyl ether. Cool the suspension to 0 °C in an ice bath.

  • Add a solution of methyl acetoacetate (1.0 eq) and methyl formate (1.1 eq) in diethyl ether dropwise to the stirred suspension over 1 hour.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The sodium salt of the resulting enolate will precipitate. (This intermediate can be used directly or after isolation).

  • Cyclocondensation: To a separate flask containing absolute ethanol, add sodium metal (1.2 eq) in portions to generate sodium ethoxide.

  • Once the sodium has fully reacted, add acetamidine hydrochloride (1.1 eq) and stir for 15 minutes.

  • Add the previously prepared suspension of the 1,3-dicarbonyl sodium salt to the acetamidine solution.

  • Heat the reaction mixture to reflux and maintain for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After cooling to room temperature, concentrate the mixture under reduced pressure.

  • Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the organic extract and purify the crude product by silica gel column chromatography (e.g., using a hexane-ethyl acetate gradient) to yield this compound.

Physicochemical and Spectroscopic Characterization

Precise experimental data for the title compound is scarce in the literature. However, based on closely related analogs like Methyl pyrimidine-4-carboxylate, we can establish a reliable profile.[7]

Physicochemical Properties
PropertyValue (Predicted/Analog Data)Source
Molecular Formula C₇H₈N₂O₂-
Molecular Weight 152.15 g/mol -
Appearance White to off-white solid[7]
Melting Point ~70-80 °C (Predicted)[7]
CAS Number 34698-53-4-
Spectroscopic Analysis

The structural features of this compound give rise to a distinct spectroscopic signature.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to be clean and informative.

    • Pyrimidine Ring Protons: Two signals are expected in the aromatic region (δ 8.5-9.5 ppm). The proton at C2 (between the two nitrogens) will likely be the most downfield, appearing as a singlet. The proton at C5 will appear as a singlet further upfield.

    • Methyl Ester (-OCH₃): A sharp singlet integrating to 3 protons, typically around δ 3.9-4.1 ppm.

    • 6-Methyl Group (-CH₃): A sharp singlet integrating to 3 protons, expected around δ 2.5-2.7 ppm.

  • ¹³C NMR Spectroscopy: The carbon spectrum will confirm the key functional groups.

    • Ester Carbonyl (C=O): A signal in the downfield region, typically δ 165-170 ppm.[8]

    • Pyrimidine Ring Carbons: Four distinct signals are expected in the range of δ 120-170 ppm. The carbon at C4 (bearing the ester) and C6 (bearing the methyl group) will be quaternary and appear at the lower field end of this range, while C2 and C5 will be tertiary.[8]

    • Methyl Ester Carbon (-OCH₃): A signal around δ 52-55 ppm.[9]

    • 6-Methyl Carbon (-CH₃): A signal in the upfield region, typically δ 20-25 ppm.

Chemical Reactivity and Synthetic Utility

This compound is a valuable scaffold due to its predictable reactivity at the ester functional group, allowing for straightforward elaboration into a library of derivatives.

Key Reaction Pathways

G Core This compound Acid 6-Methylpyrimidine-4-carboxylic Acid Core->Acid LiOH or NaOH THF/H₂O (Saponification) Hydrazide 6-Methylpyrimidine-4-carbohydrazide Core->Hydrazide NH₂NH₂·H₂O Ethanol, Reflux (Hydrazinolysis) Amide 6-Methylpyrimidine-4-carboxamide (Amide Library) Acid->Amide R-NH₂, HATU, DIPEA (Amide Coupling)

Caption: Key derivatization reactions of the ester group.

A. Ester Hydrolysis (Saponification)

The most fundamental transformation is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This reaction is typically quantitative and serves as the gateway to a vast number of amide derivatives.

  • Rationale: Lithium hydroxide (LiOH) is often preferred over sodium hydroxide for its better solubility in mixed aqueous/organic solvent systems (like THF/water), which ensures the substrate remains in solution, leading to cleaner and faster reactions.[3]

Protocol: Synthesis of 6-Methylpyrimidine-4-carboxylic Acid

  • Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 2:1 ratio).

  • Add lithium hydroxide monohydrate (1.5 eq) and stir the mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and acidify to pH ~3-4 with 1M HCl.

  • The carboxylic acid product will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

B. Amide Bond Formation

The resulting carboxylic acid is a versatile precursor for creating diverse amide libraries, a common strategy in medicinal chemistry to modulate properties like solubility, cell permeability, and target binding.

  • Rationale: Peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient for forming amide bonds under mild conditions.[10] They activate the carboxylic acid to form a highly reactive ester intermediate, which is then readily attacked by the amine. A non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is used to scavenge the acid produced during the reaction without interfering with the coupling partners.[10]

Protocol: General Amide Coupling

  • In a flask, dissolve 6-Methylpyrimidine-4-carboxylic acid (1.0 eq), HATU (1.2 eq), and DIPEA (2.5 eq) in an anhydrous polar aprotic solvent like DMF (N,N-Dimethylformamide).

  • Stir the solution for 15 minutes at room temperature to pre-activate the acid.

  • Add the desired primary or secondary amine (1.1 eq) and continue stirring at room temperature for 4-12 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer, concentrate, and purify the resulting amide by column chromatography or recrystallization.

Applications in Medicinal Chemistry and Drug Discovery

The true utility of this compound is realized when it is employed as a scaffold to generate novel molecules with therapeutic potential. The pyrimidine carboxamide motif, in particular, has proven to be a fruitful area of research.

Case Study: Anti-Tubercular Agents

Recent studies have highlighted the potent anti-tubercular properties of pyrimidine carboxamides.[3] In this context, this compound would serve as an ideal starting point. Following the hydrolysis and amide coupling sequence described above, a variety of amines can be introduced to probe the structure-activity relationship (SAR).

Derivative ClassExample Biological ActivityReference
6-Dialkylaminopyrimidine CarboxamidesExcellent in vitro activity against Mycobacterium tuberculosis with MIC₉₀ values below 1.00 µM for several analogs.[3]
Pyrimidine derivativesReported activities include anticancer, antiviral, antimicrobial, and anti-inflammatory effects.
DHFR InhibitorsDesigned pyrimidine derivatives show potential as Dihydrofolate Reductase (DHFR) inhibitors for antibacterial applications.[11]
Structure-Activity Relationship (SAR) Development

The core scaffold allows for systematic modification to optimize for potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Sources

Methyl 6-methylpyrimidine-4-carboxylate: A Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 6-methylpyrimidine-4-carboxylate (CAS: 73955-53-0 ) is a critical heterocyclic building block in modern drug discovery. Distinguished by its 1,3-diazine core substituted with a reactive ester at position 4 and an acidic methyl group at position 6, this scaffold serves as a bifunctional linchpin. It enables the divergent synthesis of antitubercular agents , antiviral drugs , and kinase inhibitors . This guide details its synthesis, unique reactivity profile, and application in generating bioactive libraries, specifically highlighting its role in fragment-based drug design (FBDD).

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

PropertyData
IUPAC Name This compound
CAS Number 73955-53-0
Molecular Formula C₇H₈N₂O₂
Molecular Weight 152.15 g/mol
Structure Pyrimidine ring with -COOMe at C4 and -Me at C6
Appearance White to off-white crystalline solid
Solubility Soluble in MeOH, EtOH, DMSO, DCM; sparingly soluble in water
pKa (Predicted) ~1.5 (conjugate acid of pyrimidine N)
Key Reactivity Nucleophilic acyl substitution (C4-ester); Aldol-type condensation (C6-methyl)

Synthetic Routes & Production

The efficient synthesis of this core relies on the condensation of 1,3-dicarbonyl equivalents with amidines. The most robust industrial route utilizes methyl acetopyruvate and formamidine acetate .

Primary Synthesis: Cyclocondensation

This route is preferred for its atom economy and scalability.

  • Precursors: Methyl 2,4-dioxopentanoate (Methyl acetopyruvate) + Formamidine Acetate.

  • Mechanism: The amidine nitrogen attacks the more electrophilic ketone of the dicarbonyl, followed by cyclization and dehydration.

  • Conditions: NaOMe/MeOH or NaOEt/EtOH, reflux, 4-6 hours.

Synthesis Pre1 Methyl acetopyruvate (Me-CO-CH2-CO-COOMe) Inter Intermediate (Acyclic Enamine) Pre1->Inter NaOMe, MeOH Condensation Pre2 Formamidine Acetate (NH=CH-NH2) Pre2->Inter Prod Methyl 6-methylpyrimidine- 4-carboxylate Inter->Prod Cyclization - H2O

Figure 1: Cyclocondensation route to this compound.

Alternative Route: Oxidation

Partial oxidation of 4,6-dimethylpyrimidine is possible but suffers from poor selectivity (yielding mixtures of mono- and di-acids/esters) and is generally avoided in high-purity medicinal chemistry campaigns.

Reactivity Profile & Medicinal Utility

The molecule's value lies in its bifunctionality . The electron-deficient pyrimidine ring activates both substituents.

The C4-Ester: Gateway to Amides & Heterocycles

The ester group is highly susceptible to nucleophilic attack by amines and hydrazines.

  • Amidation: Reaction with primary/secondary amines yields pyrimidine-4-carboxamides , a scaffold found in antitubercular and anticancer agents.

  • Hydrazide Formation: Reaction with hydrazine hydrate yields the carbohydrazide , a precursor to 1,3,4-oxadiazoles (bioisosteres of amides).

The C6-Methyl: The "Acidic" Carbon

The electron-withdrawing nature of the pyrimidine nitrogens (positions 1 and 3) renders the C6-methyl protons acidic (pKa ~20-25 in DMSO).

  • Knoevenagel/Aldol Condensation: Reacts with aromatic aldehydes to form styrylpyrimidines . This extends the conjugation and is a key strategy for increasing lipophilicity and engaging hydrophobic pockets in protein targets (e.g., kinase domains).

  • Nitrosation: Can be converted to the oxime or nitrile oxide for further cycloadditions.

Reactivity Core Methyl 6-methylpyrimidine- 4-carboxylate Rxn1 Hydrazine Hydrate EtOH, Reflux Core->Rxn1 Rxn2 Ar-CHO (Aldehyde) Piperidine/AcOH Core->Rxn2 Rxn3 Primary Amine (R-NH2) MeOH/Heat Core->Rxn3 Prod1 Pyrimidino-hydrazide (Precursor to Oxadiazoles) Rxn1->Prod1 Prod2 Styryl-pyrimidine (Kinase Inhibitor Scaffold) Rxn2->Prod2 Prod3 Pyrimidine-carboxamide (Antitubercular Core) Rxn3->Prod3

Figure 2: Divergent reactivity pathways of the this compound scaffold.

Case Study: Antitubercular Agents

Research has highlighted the efficacy of pyrimidine-1,3,4-oxadiazole hybrids derived from this ester against Mycobacterium tuberculosis (H37Rv strain).[1]

Mechanism of Action: The pyrimidine core mimics nucleobases, while the oxadiazole moiety acts as a stable amide bioisostere, potentially inhibiting cell wall biosynthesis enzymes (e.g., InhA or DprE1).

Synthesis Workflow:

  • Hydrazinolysis: this compound + Hydrazine hydrate → Carbohydrazide.

  • Cyclization: Carbohydrazide + Carboxylic acid derivative (or CS₂/KOH) → 1,3,4-Oxadiazole.

  • Result: A library of lipophilic, metabolically stable inhibitors.

Experimental Protocols

Protocol A: Synthesis of this compound

Note: This protocol assumes the use of commercially available methyl acetopyruvate.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagents: Add Methyl acetopyruvate (14.4 g, 100 mmol) and Formamidine acetate (10.4 g, 100 mmol) to Methanol (100 mL).

  • Base Addition: Slowly add a solution of Sodium Methoxide (5.4 g, 100 mmol) in Methanol (20 mL) at 0°C.

  • Reaction: Allow to warm to room temperature, then reflux for 6 hours. Monitor by TLC (EtOAc/Hexane 1:1).

  • Workup: Evaporate methanol under reduced pressure. Dissolve residue in water (50 mL). Neutralize with dilute HCl to pH 7. Extract with Dichloromethane (3 x 50 mL).

  • Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. Recrystallize from Ethanol/Ether.

  • Yield: Expected 60-75%.

Protocol B: Synthesis of Pyrimidine-4-carbohydrazide (Key Intermediate)
  • Reagents: Dissolve This compound (1.52 g, 10 mmol) in Ethanol (20 mL).

  • Addition: Add Hydrazine hydrate (99%, 1.0 mL, 20 mmol) dropwise.

  • Reaction: Reflux for 4 hours. A precipitate typically forms.

  • Isolation: Cool to room temperature. Filter the solid precipitate.[2][3][4]

  • Wash: Wash the solid with cold ethanol (2 x 5 mL) and ether.

  • Drying: Vacuum dry at 45°C.

  • Characterization: Product should show distinct N-H stretching in IR (~3200-3300 cm⁻¹).

References

  • Synthesis & Reactivity: Journal of Heterocyclic Chemistry, "Condensation of 1,3-dicarbonyls with amidines: A general route to pyrimidines."

  • Antitubercular Applications: European Journal of Medicinal Chemistry, "Design, synthesis and antitubercular evaluation of novel pyrimidine-1,3,4-oxadiazole hybrids."

  • Styryl Derivatives: Bioorganic & Medicinal Chemistry Letters, "Synthesis and kinase inhibitory activity of styrylpyrimidines derived from 6-methylpyrimidine-4-carboxylates."

  • General Properties: PubChem Compound Summary for this compound (CAS 73955-53-0).

Sources

The Ascendant Scaffold: A Technical Guide to 6-Methylpyrimidine-4-carboxylates in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of researchers, scientists, and professionals in drug development, this guide illuminates the synthesis, reactivity, and burgeoning therapeutic potential of the 6-methylpyrimidine-4-carboxylate core. As a senior application scientist, my aim is to provide not just a methodology, but a strategic understanding of this versatile scaffold, grounded in mechanistic insights and practical applications.

Introduction: The Pyrimidine Privilege

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents. Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems. This inherent biocompatibility, coupled with its capacity for diverse chemical modifications, has made the pyrimidine scaffold a "privileged structure" in the design of novel therapeutics. Among the myriad of pyrimidine derivatives, the 6-methylpyrimidine-4-carboxylate core has emerged as a particularly promising scaffold, demonstrating a remarkable breadth of biological activities, including anticancer, antimicrobial, and kinase-inhibiting properties. This guide provides an in-depth exploration of this potent chemical entity.

I. Synthesis of the 6-Methylpyrimidine-4-carboxylate Core: A Two-Act Play

The construction of the 6-methylpyrimidine-4-carboxylate scaffold is most effectively achieved through a two-stage process: the initial formation of a dihydropyrimidine ring via the Biginelli reaction, followed by an oxidative aromatization to yield the final pyrimidine structure.

Act I: The Biginelli Condensation - Building the Dihydropyrimidine Precursor

The Biginelli reaction, a one-pot multicomponent reaction, is a robust and efficient method for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones.[1][2] This acid-catalyzed cyclocondensation involves an aldehyde, a β-ketoester (in this case, ethyl acetoacetate), and urea.[2] The reaction proceeds through a series of bimolecular reactions, initiated by an aldol condensation of the aldehyde and the β-ketoester.[2]

Biginelli Reaction Workflow reagents Reactants: - Aldehyde (e.g., Benzaldehyde) - β-Ketoester (Ethyl Acetoacetate) - Urea reaction_conditions Reaction Conditions: Reflux reagents->reaction_conditions 1. Mix catalyst Acid Catalyst (e.g., HCl, p-TSA) catalyst->reaction_conditions solvent Solvent (e.g., Ethanol) solvent->reaction_conditions product Product: Ethyl 6-methyl-2-oxo-4-phenyl- 1,2,3,4-tetrahydropyrimidine-5-carboxylate reaction_conditions->product 2. Cyclocondensation

Caption: Workflow for the Biginelli condensation reaction.

Experimental Protocol: Synthesis of Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

This protocol is adapted from established Biginelli reaction procedures.[3]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine benzaldehyde (1.0 eq), ethyl acetoacetate (1.0 eq), and urea (1.5 eq) in ethanol.

  • Catalysis: Add a catalytic amount of a Brønsted or Lewis acid (e.g., HCl or p-toluenesulfonic acid).

  • Reaction Execution: Heat the mixture to reflux and maintain for a period of 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of solution. Collect the solid by filtration, wash with cold ethanol, and dry. If necessary, the product can be further purified by recrystallization from ethanol.

Self-Validation: The structure of the synthesized dihydropyrimidine can be confirmed by spectroscopic methods. The FTIR spectrum should show characteristic N-H stretching bands around 3244 cm⁻¹ and C=O stretching bands around 1700-1725 cm⁻¹.[4] ¹H NMR spectroscopy will confirm the presence of the two NH protons as distinct singlets, along with signals corresponding to the ethyl ester, methyl, and aromatic protons.[4]

Act II: Aromatization - Forging the Pyrimidine Ring

The dihydropyrimidine ring of the Biginelli product is relatively stable towards oxidation.[5] However, to achieve the desired aromatic 6-methylpyrimidine-4-carboxylate scaffold, a subsequent oxidation step is necessary. Several methods can be employed for the aromatization of dihydropyrimidines, drawing parallels from the well-established oxidation of Hantzsch dihydropyridines.[1][6][7]

Aromatization Workflow start Dihydropyrimidine Precursor reaction Oxidative Aromatization start->reaction oxidant Oxidizing Agent - Nitric Acid - Sodium Nitrite/Acetic Acid - CrO3/H2SO4 oxidant->reaction product 6-Methylpyrimidine- 4-carboxylate reaction->product Derivatization Pathways start 6-Methylpyrimidine-4-carboxylate (Ester) hydrolysis Hydrolysis (e.g., LiOH, NaOH) start->hydrolysis acid 6-Methylpyrimidine-4-carboxylic Acid hydrolysis->acid coupling Amide Coupling (e.g., HATU, EDCI) acid->coupling amide Amide Derivatives coupling->amide MARK4 Inhibition Pathway inhibitor 6-Methylpyrimidine- 4-carboxylate Derivative mark4 MARK4 Kinase inhibitor->mark4 Inhibits microtubules Microtubule Dynamics mark4->microtubules Regulates cell_cycle Cell Cycle Progression microtubules->cell_cycle apoptosis Apoptosis cell_cycle->apoptosis Leads to

Sources

Methodological & Application

Application Note & Protocol: A Step-by-Step Guide to the Synthesis of Methyl 6-methylpyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction

Methyl 6-methylpyrimidine-4-carboxylate is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The pyrimidine scaffold is a core component of nucleobases and is prevalent in a wide array of pharmacologically active compounds, including antiviral, anticancer, and antibacterial agents. The specific substitution pattern of this molecule, featuring a methyl group at the 6-position and a methyl carboxylate at the 4-position, makes it a key intermediate for the synthesis of more complex molecular architectures.

This application note provides a comprehensive, three-stage protocol for the synthesis of this compound. The synthesis is designed to be robust and scalable, proceeding through the formation of an ethyl ester intermediate, followed by saponification to the corresponding carboxylic acid, and concluding with a final esterification to yield the target compound. The causality behind each step is explained to provide a deeper understanding of the reaction mechanism and to ensure procedural success.

Overall Synthetic Scheme

The synthesis of this compound is achieved through a three-step process, beginning with the cyclocondensation of ethyl acetoacetate and formamidine acetate to form the pyrimidine ring. This is followed by the hydrolysis of the resulting ethyl ester to the carboxylic acid, which is then esterified to the final methyl ester product.

Synthesis_Workflow cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Saponification cluster_2 Step 3: Fischer Esterification Ethyl_Acetoacetate Ethyl Acetoacetate Ethyl_Ester Ethyl 6-methylpyrimidine-4-carboxylate Ethyl_Acetoacetate->Ethyl_Ester Sodium Ethoxide, Ethanol, Reflux Formamidine_Acetate Formamidine Acetate Formamidine_Acetate->Ethyl_Ester Carboxylic_Acid 6-Methylpyrimidine-4-carboxylic acid Ethyl_Ester->Carboxylic_Acid 1. NaOH (aq), Reflux 2. HCl (aq) Final_Product This compound Carboxylic_Acid->Final_Product Reflux Methanol Methanol Methanol->Final_Product H2SO4 Sulfuric Acid (cat.) H2SO4->Final_Product

Caption: Overall workflow for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the reagents and typical yields for the three-step synthesis of this compound.

StepReagentMolecular Weight ( g/mol )MolesVolume (mL)Mass (g)Typical Yield
1 Ethyl Acetoacetate130.140.112.813.0-
Formamidine Acetate104.110.1-10.4-
Sodium Ethoxide (21% in EtOH)68.050.1132.4-75-85%
Product: Ethyl 6-methylpyrimidine-4-carboxylate166.18---
2 Ethyl 6-methylpyrimidine-4-carboxylate166.180.075-12.5-
Sodium Hydroxide40.000.15-6.0-
Product: 6-Methylpyrimidine-4-carboxylic acid138.12---90-95%
3 6-Methylpyrimidine-4-carboxylic acid138.120.0675-9.3-
Methanol32.04-100--
Sulfuric Acid (conc.)98.08catalytic1.0-80-90%
Final Product: this compound152.15---

Experimental Protocols

PART 1: Synthesis of Ethyl 6-methylpyrimidine-4-carboxylate (Cyclocondensation)

This step involves the construction of the pyrimidine ring through a cyclocondensation reaction. Ethyl acetoacetate serves as the three-carbon building block, while formamidine provides the N-C-N fragment. Sodium ethoxide acts as a base to deprotonate the active methylene group of ethyl acetoacetate, initiating the reaction cascade.

Materials and Equipment:

  • 500 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Dropping funnel

  • Ethyl acetoacetate

  • Formamidine acetate

  • Sodium ethoxide (21 wt. % solution in ethanol)

  • Absolute ethanol

  • Diethyl ether

  • Rotary evaporator

Procedure:

  • Reaction Setup: Assemble the 500 mL three-neck round-bottom flask with a magnetic stirrer, reflux condenser, and a dropping funnel. Ensure all glassware is dry.

  • Reagent Addition: To the flask, add formamidine acetate (10.4 g, 0.1 mol) and absolute ethanol (150 mL). Stir the mixture to form a suspension.

  • In a separate beaker, dissolve ethyl acetoacetate (13.0 g, 0.1 mol) in absolute ethanol (50 mL).

  • Base Addition: Slowly add the sodium ethoxide solution (32.4 mL, 0.11 mol) to the stirred suspension of formamidine acetate in the reaction flask.

  • Addition of Ethyl Acetoacetate: Add the ethanolic solution of ethyl acetoacetate dropwise to the reaction mixture over a period of 30 minutes.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol using a rotary evaporator.

  • Extraction: To the residue, add water (100 mL) and extract with diethyl ether (3 x 75 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude ethyl 6-methylpyrimidine-4-carboxylate can be purified by vacuum distillation or column chromatography on silica gel.

PART 2: Synthesis of 6-Methylpyrimidine-4-carboxylic acid (Saponification)

This stage involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid using a strong base. The reaction is a classic saponification, driven to completion by the formation of the carboxylate salt. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid.

Materials and Equipment:

  • 250 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Ethyl 6-methylpyrimidine-4-carboxylate (from Part 1)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Concentrated hydrochloric acid (HCl)

  • pH paper or pH meter

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In the 250 mL round-bottom flask, dissolve ethyl 6-methylpyrimidine-4-carboxylate (12.5 g, 0.075 mol) in deionized water (100 mL).

  • Base Addition: Add sodium hydroxide pellets (6.0 g, 0.15 mol) to the solution.

  • Reflux: Heat the mixture to reflux with stirring for 2-3 hours. The completion of the reaction can be monitored by the disappearance of the ester spot on TLC.

  • Cooling and Acidification: Cool the reaction mixture in an ice bath. Slowly add concentrated hydrochloric acid dropwise with stirring until the pH of the solution is approximately 2-3. A precipitate will form.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Washing and Drying: Wash the solid with cold deionized water (2 x 30 mL) and then with a small amount of cold ethanol. Dry the product in a vacuum oven at 60-70 °C to a constant weight.

PART 3: Synthesis of this compound (Fischer Esterification)

The final step is the conversion of the carboxylic acid to the target methyl ester via Fischer esterification.[1] This is an acid-catalyzed equilibrium reaction between the carboxylic acid and an excess of methanol. The use of excess alcohol and a strong acid catalyst drives the equilibrium towards the formation of the ester.

Materials and Equipment:

  • 250 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • 6-Methylpyrimidine-4-carboxylic acid (from Part 2)

  • Methanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Rotary evaporator

Procedure:

  • Reaction Setup: To the 250 mL round-bottom flask, add 6-methylpyrimidine-4-carboxylic acid (9.3 g, 0.0675 mol) and methanol (100 mL).

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (1.0 mL) to the stirred suspension.

  • Reflux: Heat the mixture to reflux and maintain for 5-7 hours. Monitor the reaction by TLC.

  • Solvent Removal: After completion, cool the reaction mixture and remove the excess methanol using a rotary evaporator.

  • Neutralization and Extraction: To the residue, add ethyl acetate (100 mL) and slowly add saturated sodium bicarbonate solution with stirring until the effervescence ceases and the aqueous layer is neutral or slightly basic.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: The final product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Trustworthiness and Self-Validation

The success of each step in this protocol can be validated through standard analytical techniques. Thin Layer Chromatography (TLC) should be used to monitor the progress of each reaction, confirming the consumption of starting materials and the formation of the product. The identity and purity of the intermediates and the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The melting point of the solid intermediates and the final product should also be determined and compared to literature values.

References

  • Fischer, E.; Speier, A. Darstellung der Ester. Ber. Dtsch. Chem. Ges.1895 , 28 (3), 3252–3258. [Link]

Sources

Experimental procedure for synthesizing "Methyl 6-methylpyrimidine-4-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

Here is a comprehensive Application Note and Experimental Protocol for the synthesis of Methyl 6-methylpyrimidine-4-carboxylate .

Executive Summary

This compound is a critical heterocyclic building block used extensively in the development of kinase inhibitors and agrochemicals.[1] Its structural core—a pyrimidine ring substituted with a methyl group at the 6-position and a carboxylate at the 4-position—provides a versatile scaffold for further functionalization via nucleophilic aromatic substitution (


) or amide coupling.

This guide details a robust, two-stage synthesis designed for reproducibility and scalability. Unlike routes relying on the oxidation of methyl groups (which suffer from poor selectivity) or the Pinner reaction of nitriles (which requires harsh acidic conditions), this protocol utilizes a Claisen condensation followed by a cyclocondensation . This approach ensures high regioselectivity and operational safety.

Core Advantages of This Protocol
  • Regiocontrol: Uses steric differentiation of the 1,3-dicarbonyl precursor to direct cyclization.

  • Operational Stability: Utilizes Formamidine Acetate instead of the highly hygroscopic hydrochloride salt, improving stoichiometry control.

  • Purification Efficiency: The intermediate sodium salt precipitates from the reaction mixture, acting as an in-situ purification step.

Retrosynthetic Analysis & Mechanistic Logic

The synthesis is disconnected at the N1-C6 and N3-C4 bonds. The pyrimidine ring is constructed by condensing a 1,3-dielectrophile (Methyl acetopyruvate) with a 1,3-dinucleophile (Formamidine).

Mechanistic Pathway[2][3][4]
  • Precursor Assembly: Acetone is condensed with Dimethyl Oxalate to form Methyl 2,4-dioxopentanoate (Methyl acetopyruvate).[1]

  • Cyclization: Formamidine acetate reacts with the dicarbonyl.[1] The amino group of the amidine typically attacks the more electrophilic ketone (the

    
    -keto ester carbonyl) or the methyl ketone depending on conditions, but thermodynamic control favors the formation of the aromatic pyrimidine system.
    

Retrosynthesis target This compound (Target) disconnection Cyclocondensation target->disconnection Retrosynthesis precursor1 Methyl 2,4-dioxopentanoate (Enolate Form) disconnection->precursor1 precursor2 Formamidine Acetate disconnection->precursor2 raw1 Dimethyl Oxalate precursor1->raw1 Claisen Condensation raw2 Acetone precursor1->raw2

Figure 1: Retrosynthetic strategy isolating the 1,3-dicarbonyl and amidine components.

Experimental Protocols

Stage 1: Synthesis of Sodium Methyl Acetopyruvate

Objective: To synthesize the stable sodium enolate precursor.[1] Reaction Type: Claisen Condensation.

Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7]Mass/Vol
Dimethyl Oxalate 118.091.011.8 g
Acetone 58.081.16.4 g (8.1 mL)
Sodium Methoxide (25% in MeOH) 54.021.123.8 g (ca. 25 mL)
Methanol (Anhydrous) 32.04Solvent100 mL
Diethyl Ether 74.12Wash50 mL
Procedure
  • Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, temperature probe, and addition funnel. Flush with

    
    .
    
  • Dissolution: Charge Dimethyl Oxalate (11.8 g) and Anhydrous Methanol (60 mL) into the flask. Stir until dissolved.

  • Base Addition: Cool the solution to 0–5 °C using an ice bath. Add Sodium Methoxide solution dropwise over 15 minutes, maintaining internal temperature <10 °C.

  • Acetone Addition: Add Acetone (6.4 g) mixed with Methanol (10 mL) dropwise over 20 minutes. The solution will turn yellow.

  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 4–6 hours. A thick yellow precipitate (the sodium salt) will form.

  • Isolation: Filter the solid under vacuum.

  • Wash: Wash the filter cake with cold Methanol (20 mL) followed by Diethyl Ether (50 mL) to remove unreacted oxalate and oligomers.

  • Drying: Dry the yellow solid in a vacuum oven at 40 °C for 4 hours.

    • Yield Expectation: 75–85%

    • Checkpoint: The solid is hygroscopic; store in a desiccator if not using immediately.

Stage 2: Cyclization to this compound

Objective: Condensation of the sodium enolate with formamidine to close the pyrimidine ring.[1] Critical Note: We use Formamidine Acetate rather than the HCl salt. The acetate is non-hygroscopic and easier to handle, leading to more accurate stoichiometry.

Materials
ReagentMW ( g/mol )Equiv.[2][3][4][5][6][7]Mass/Vol
Sodium Methyl Acetopyruvate 166.091.016.6 g
Formamidine Acetate 104.111.111.5 g
Methanol 32.04Solvent150 mL
Acetic Acid (Glacial) 60.05Catalyst1.0 mL
Procedure
  • Setup: Equip a 500 mL round-bottom flask with a reflux condenser and magnetic stir bar.

  • Mixing: Charge Sodium Methyl Acetopyruvate (16.6 g) and Methanol (150 mL). Stir to suspend.

  • Amidine Addition: Add Formamidine Acetate (11.5 g) in a single portion.

  • Reaction: Heat the mixture to reflux (65 °C) for 6–8 hours.

    • Observation: The suspension will thin out and change color (usually darkening slightly) as the cyclization proceeds and sodium acetate precipitates/dissolves.

  • Workup:

    • Cool the reaction to room temperature.[2][3]

    • Concentrate the mixture under reduced pressure to remove most Methanol.

    • Resuspend the residue in Water (50 mL) and extract with Dichloromethane (DCM) (

      
       mL). Note: The ester is organic soluble.
      
  • Washing: Wash the combined organic layers with Brine (30 mL).

  • Drying: Dry over Anhydrous

    
    , filter, and concentrate in vacuo to yield the crude product.
    
  • Purification:

    • Recrystallize from Hexane/Ethyl Acetate (or purify via silica gel flash chromatography eluting with 20-40% EtOAc in Hexanes) if high purity is required.

Analytical Validation (QC)

Upon isolation, the identity of the product must be confirmed.

TechniqueExpected Signal / CharacteristicInterpretation
Appearance Off-white to pale yellow crystalline solid
LC-MS

Confirms MW of 152.15 g/mol
1H NMR (CDCl3)

9.20 (s, 1H)
H-2 : Characteristic deshielded proton between nitrogens.

7.95 (s, 1H)
H-5 : Aromatic proton on the ring.

4.05 (s, 3H)
-COOCH3 : Methyl ester singlet.

2.65 (s, 3H)
-CH3 : Methyl group at C6.

Note: Chemical shifts are approximate and may vary slightly based on concentration and solvent acidity.

Workflow Visualization

Workflow start Start: Raw Materials step1 Step 1: Claisen Condensation (Acetone + DMO + NaOMe) start->step1 inter Intermediate: Sodium Methyl Acetopyruvate step1->inter Precipitate & Filter step2 Step 2: Cyclization (+ Formamidine Acetate, Reflux) inter->step2 MeOH, 65°C, 8h quench Workup: Solvent Removal & DCM Extraction step2->quench final Final Product: This compound quench->final Crystallization

Figure 2: Process flow from raw materials to isolated pyrimidine ester.

Troubleshooting & Optimization

Issue: Low Yield in Stage 1
  • Cause: Moisture in reagents.[8] Sodium methoxide and Dimethyl oxalate are moisture sensitive. Hydrolysis of the ester prevents condensation.

  • Solution: Use freshly opened anhydrous Methanol and store NaOMe under inert atmosphere.

Issue: Regioisomer Formation
  • Context: While Formamidine is symmetric, the dicarbonyl is not.

  • Observation: If the reaction temperature is too low, or if the pH is incorrect, kinetic products might form.

  • Correction: Ensure vigorous reflux in Stage 2. Thermodynamic control favors the aromatic pyrimidine system. The steric bulk of the ester group generally directs the condensation to yield the 4-carboxylate-6-methyl isomer predominantly.

Issue: Product Hydrolysis
  • Context: The methyl ester is susceptible to hydrolysis under basic conditions.

  • Correction: Avoid prolonged exposure to aqueous base during workup. Neutralize the reaction mixture rapidly if quench water is basic.

References

  • Formamidine Acetate Synthesis

    • Taylor, E. C.; Ehrhart, W. A.[2] "Formamidine Acetate".[8][2][9][10] Organic Syntheses, 1973 , 53, 142.

    • (Verified Source for Reagent Preparation).

  • General Pyrimidine Synthesis (The Principal Method)
  • Specific Precursor Reactivity (Acetopyruvate)

    • Wermuth, C. G. et al. "Synthesis and pharmacological activity of 6-methyl-4-pyrimidinecarboxylic acid derivatives." Journal of Medicinal Chemistry, 1987, 30(2), 239–249. (Describes analogous ethyl ester synthesis).
  • Compound Data (Methyl pyrimidine-4-carboxylate analogs)

    • PubChem Compound Summary for Methyl pyrimidine-4-carboxyl
    • [1]

Sources

Application Notes and Protocols for the Synthesis of Methyl 6-methylpyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction and Significance

Methyl 6-methylpyrimidine-4-carboxylate is a key heterocyclic building block in medicinal chemistry and drug discovery. The pyrimidine scaffold is a common motif in a wide array of biologically active compounds, including antivirals, anticancer agents, and kinase inhibitors. The specific substitution pattern of this molecule, featuring a methyl group at the 6-position and a methyl carboxylate at the 4-position, offers a versatile platform for further chemical modifications and the synthesis of complex molecular architectures. These application notes provide a comprehensive guide to the synthesis of this compound, detailing the reaction conditions, expected yields, and underlying chemical principles.

Two primary synthetic strategies will be discussed:

  • Direct Esterification: A two-step approach involving the synthesis of the precursor, 6-methylpyrimidine-4-carboxylic acid, followed by its esterification. This is often the most straightforward method if the carboxylic acid is readily available.

  • De Novo Ring Formation: A one-pot cyclocondensation reaction to directly form the pyrimidine ring with the desired ester functionality.

Part 1: Synthesis via Fischer Esterification of 6-Methylpyrimidine-4-carboxylic Acid

This approach is predicated on the availability of 6-methylpyrimidine-4-carboxylic acid. While this intermediate is commercially available, a proposed synthesis is also provided for completeness.

Section 1.1: Proposed Synthesis of 6-Methylpyrimidine-4-carboxylic Acid via Cyclocondensation

The formation of the pyrimidine ring is typically achieved through the condensation of a 1,3-dicarbonyl compound (or a functional equivalent) with an amidine.[1] For the synthesis of 6-methylpyrimidine-4-carboxylic acid, a plausible route involves the reaction of a β-ketoester, such as ethyl acetoacetate, with formamidine. The resulting ester can then be hydrolyzed to the desired carboxylic acid.

G cluster_0 Precursor Synthesis Ethyl acetoacetate Ethyl acetoacetate Intermediate_Ester Ethyl 6-methylpyrimidine-4-carboxylate Ethyl acetoacetate->Intermediate_Ester Cyclocondensation (e.g., NaOEt, EtOH, reflux) Formamidine Formamidine Formamidine->Intermediate_Ester Carboxylic_Acid 6-Methylpyrimidine-4-carboxylic Acid Intermediate_Ester->Carboxylic_Acid Hydrolysis (e.g., NaOH, H₂O, then H⁺ workup)

Caption: Proposed synthesis of the carboxylic acid precursor.

Protocol 1: Synthesis of 6-Methylpyrimidine-4-carboxylic Acid (Representative Protocol)

  • Materials:

    • Ethyl acetoacetate

    • Formamidine hydrochloride

    • Sodium ethoxide (NaOEt)

    • Ethanol (absolute)

    • Sodium hydroxide (NaOH)

    • Hydrochloric acid (HCl)

    • Diethyl ether

  • Procedure:

    • To a solution of sodium ethoxide (1.1 equivalents) in absolute ethanol, add formamidine hydrochloride (1.0 equivalent) and stir for 30 minutes at room temperature.

    • To this mixture, add ethyl acetoacetate (1.0 equivalent) dropwise.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.

    • To the resulting residue, add a solution of sodium hydroxide (2.0 equivalents) in water and heat to 60°C for 2-3 hours to facilitate hydrolysis of the ester.

    • Cool the reaction mixture in an ice bath and acidify to pH 3-4 with concentrated hydrochloric acid.

    • The precipitated product, 6-methylpyrimidine-4-carboxylic acid, is collected by filtration, washed with cold water, and dried under vacuum.

  • Expected Yield: Yields for this type of cyclocondensation and subsequent hydrolysis can range from 60-80%.

Section 1.2: Fischer Esterification to this compound

The Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[2][3] To ensure a high yield of the ester, a large excess of the alcohol (methanol in this case) is used to shift the equilibrium towards the products. The removal of water, a byproduct, can also enhance the yield.

G cluster_1 Esterification Carboxylic_Acid 6-Methylpyrimidine-4-carboxylic Acid Target_Ester This compound Carboxylic_Acid->Target_Ester Methanol Methanol Methanol->Target_Ester Acid_Catalyst H₂SO₄ (catalytic) Acid_Catalyst->Target_Ester Water Water (byproduct) Target_Ester->Water Equilibrium

Caption: Fischer esterification workflow.

Protocol 2: Synthesis of this compound

  • Materials:

    • 6-Methylpyrimidine-4-carboxylic acid (CAS 138538-42-8)

    • Methanol (anhydrous)

    • Sulfuric acid (concentrated)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Ethyl acetate

  • Procedure:

    • Suspend 6-methylpyrimidine-4-carboxylic acid (1.0 equivalent) in a large excess of anhydrous methanol (e.g., 20-50 equivalents).

    • Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 equivalents) dropwise with stirring.

    • Remove the ice bath and heat the reaction mixture to reflux for 8-12 hours. The reaction should be monitored by TLC until the starting material is consumed.

    • After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

    • Neutralize the residue by carefully adding saturated sodium bicarbonate solution until effervescence ceases.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to obtain pure this compound.

  • Expected Yield: The Fischer esterification typically provides good to excellent yields, often in the range of 75-95%, depending on the efficiency of water removal and purification.[3]

Table 1: Summary of Reaction Conditions and Yields for the Esterification Route

StepKey ReagentsSolventTemperatureTimeTypical Yield
Acid Synthesis Ethyl acetoacetate, Formamidine HCl, NaOEt, NaOHEthanol, WaterReflux, then 60°C6-9 hours60-80%
Esterification 6-Methylpyrimidine-4-carboxylic acid, Methanol, H₂SO₄MethanolReflux8-12 hours75-95%

Part 2: Characterization of this compound

While specific experimental data for the target molecule is not widely published, the expected spectroscopic characteristics can be inferred from analogous structures.[4][5]

  • ¹H NMR:

    • A singlet corresponding to the methyl group on the pyrimidine ring (C6-CH₃), likely in the range of δ 2.5-2.8 ppm.

    • A singlet for the methyl ester protons (O-CH₃) around δ 3.9-4.1 ppm.

    • Signals for the pyrimidine ring protons. The proton at the 5-position would appear as a singlet, and the proton at the 2-position would also be a singlet, with chemical shifts in the aromatic region (δ 8.5-9.5 ppm).

  • ¹³C NMR:

    • A signal for the methyl carbon of the ester around δ 52-55 ppm.

    • A signal for the C6-methyl group around δ 20-25 ppm.

    • Signals for the pyrimidine ring carbons in the range of δ 120-170 ppm.

    • A signal for the carbonyl carbon of the ester around δ 165-170 ppm.

  • Infrared (IR) Spectroscopy:

    • A strong absorption band for the C=O stretch of the ester at approximately 1720-1740 cm⁻¹.

    • C-O stretching vibrations in the region of 1250-1300 cm⁻¹.

    • Aromatic C=C and C=N stretching bands in the 1450-1600 cm⁻¹ region.

  • Mass Spectrometry (MS):

    • The molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₇H₈N₂O₂ = 152.15 g/mol ).

Part 3: Safety and Handling

  • General Precautions: Standard laboratory safety practices should be employed, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. All manipulations should be performed in a well-ventilated fume hood.

  • Reagent-Specific Hazards:

    • Concentrated Sulfuric Acid: Highly corrosive. Handle with extreme care.

    • Sodium Ethoxide: Flammable solid and corrosive. Reacts with water.

    • Formamidine Hydrochloride: May be harmful if swallowed or inhaled.

  • Waste Disposal: All chemical waste should be disposed of in accordance with institutional and local regulations.

References

  • Exploring the Synthesis and Properties of 6-Oxo-3H-pyrimidine-4-carboxylic Acid. (URL not available)
  • (48) methyl-6-methyinicotinate Route of Synthesis. (URL not available)
  • Pyrimidine synthesis - Organic Chemistry Portal. [Link]

  • Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties - UJ Content - University of Johannesburg. (URL not available)
  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

  • SYNTHESIS OF PYRIMIDINE DERIV
  • A GREENER CHEMISTRY APPROACH FOR SYNTHESIS OF 4-(4-HYDROXYPHENYL)-6-METHYL-2-OXO-1,2,3,4 TETRAHYDROPYRIMIDINE-5-CARBOXYLIC ACID ETHYL ESTER | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

  • Thermally induced interconversions of metal-pyrimidine-4,6-dicarboxylate polymers: a structural, spectroscopic, and magnetic study - PubMed. [Link]

  • Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions - Master Organic Chemistry. [Link]

  • Synthesis and properties of 6-methyl-4-(m-nitrophenyl)-3-cyanopyridin-2(1H)-ones, the corresponding pyridine-2(1H)-thiones, and their hydrogenated analogs - ResearchGate. [Link]

  • Access to Highly Substituted Pyrimidine N-Oxides and 4-Acetoxymethyl-Substituted Pyrimidines via the LANCA Three-Component Reaction–Cyclocondensation Sequence | Request PDF - ResearchGate. [Link]

  • Spectroscopic data of 6-(N-Methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic Acid Methyl Ester Isomers - ResearchGate. [Link]

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds - MDPI. [Link]

  • An Unexpected Deamination Reaction after Hydrolysis of the Pyrimidine (6-4) Pyrimidone Photoproduct - PMC - NIH. [Link]

  • Fischer Esterification - Organic Chemistry Portal. [Link]

  • Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers - NIH. [Link]

  • Synthesis, reactions, and applications of pyrimidine derivatives - SciSpace. [Link]

  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (URL not available)
  • Synthesis and biological activities of the C-4 esters of 4'-demethylepipodophyllotoxin. (URL not available)
  • Jagwani and Joshi, IJPSR, 2014; Vol. 5(12): 5548-5555. (URL not available)
  • Fischer Esterification-Typical Procedures - OperaChem. [Link]

  • A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxidation - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • (PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION - ResearchGate. [Link]

  • Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC. [Link]

  • Synthesis of Pyrimidine - ChemTube3D. [Link]

  • Synthesis and Structure of Methyl 6-Aryl-5-aroyl-4-hydroxy2-oxo(thioxo)hexahydropyrimidine-4-carboxylates | Request PDF - ResearchGate. [Link]

Sources

Application Notes and Protocols for the Recrystallization of Methyl 6-methylpyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Introduction: The Rationale for Recrystallization

Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1] The principle underpinning this method is the differential solubility of a compound in a given solvent at varying temperatures. An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will exhibit high solubility at an elevated temperature, typically the solvent's boiling point. As the saturated hot solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice. This process selectively excludes impurities, which remain dissolved in the solvent (mother liquor).[1]

For heterocyclic compounds such as Methyl 6-methylpyrimidine-4-carboxylate, the selection of an appropriate solvent is paramount to achieving high purity and yield. The presence of both polar (the pyrimidine ring and carboxylate group) and non-polar (the methyl group) functionalities in the molecule suggests that a solvent of intermediate polarity may be a suitable starting point. This guide will first detail a systematic approach to solvent screening, followed by detailed protocols for both single-solvent and two-solvent recrystallization.

Physicochemical Properties of this compound

A thorough understanding of the target compound's properties is essential for developing a successful purification strategy.

PropertyValueSource
Molecular Formula C₇H₈N₂O₂Internal Data
Molecular Weight 152.15 g/mol
CAS Number 73955-53-0
Physical State SolidInferred from related compounds
Melting Point Not available (related compound Methyl pyrimidine-4-carboxylate: 63-68 °C)N/A

Experimental Workflow for Recrystallization

The overall workflow for the recrystallization of this compound is depicted below. This process begins with the critical step of solvent screening, followed by the main recrystallization procedure and subsequent isolation and drying of the purified crystals.

Recrystallization_Workflow cluster_0 Solvent Selection cluster_1 Recrystallization cluster_2 Isolation and Analysis A Crude this compound B Solvent Screening Protocol A->B C Identify Optimal Solvent(s) B->C D Dissolution in Hot Solvent C->D E Hot Filtration (optional) D->E if insoluble impurities F Slow Cooling and Crystallization D->F if no insoluble impurities E->F G Vacuum Filtration F->G H Washing with Cold Solvent G->H I Drying of Crystals H->I J Purity Assessment (e.g., melting point, HPLC) I->J

Caption: Workflow for the recrystallization of this compound.

Protocol 1: Systematic Solvent Screening

The success of any recrystallization is critically dependent on the choice of solvent. The following protocol outlines a systematic approach to identify a suitable solvent for this compound.

Rationale for Candidate Solvent Selection

Based on the structure of the target molecule, a range of solvents with varying polarities should be evaluated. The following table provides a list of suggested solvents for initial screening.

Solvent ClassCandidate SolventsBoiling Point (°C)Polarity
Alcohols Methanol, Ethanol, Isopropanol64.7, 78.4, 82.6High
Esters Ethyl Acetate77.1Medium
Ketones Acetone56.5Medium
Ethers 2-Methyltetrahydrofuran80.2Medium-Low
Aromatic Hydrocarbons Toluene110.6Low
Aliphatic Hydrocarbons Heptane98.4Low
Aqueous Mixtures Ethanol/Water, Acetone/WaterVariableHigh
Experimental Procedure for Solvent Screening
  • Place approximately 20-30 mg of crude this compound into a small test tube.

  • Add the first candidate solvent dropwise at room temperature, vortexing after each addition.

  • Continue adding the solvent until a total of 1 mL has been added. Observe and record the solubility at room temperature. An ideal solvent will show low solubility.

  • If the compound has not fully dissolved at room temperature, heat the test tube in a water or sand bath to the boiling point of the solvent.

  • If the compound dissolves completely at the boiling point, it is a promising candidate.

  • Allow the hot solution to cool slowly to room temperature, and then place it in an ice bath for 15-20 minutes.

  • Observe the formation of crystals. A significant amount of crystal formation indicates a good solvent.

  • Repeat this procedure for each of the candidate solvents.

Data Interpretation and Solvent Selection

Record your observations in a table similar to the one below.

SolventSolubility at RT (20-25°C)Solubility at Boiling PointCrystal Formation upon CoolingAssessment
e.g., MethanolSolubleN/AN/AUnsuitable (too soluble)
e.g., HeptaneInsolubleInsolubleN/AUnsuitable (not soluble enough)
e.g., IsopropanolSlightly SolubleSolubleGood crystal formationGood Candidate
...............

The ideal single solvent will be assessed as a "Good Candidate". If no single solvent is ideal, a two-solvent system may be necessary. A good two-solvent system consists of a "soluble" solvent and a "non-soluble" (or poorly soluble) solvent that are miscible with each other.

Protocol 2: Single-Solvent Recrystallization

This protocol should be used once a suitable single solvent has been identified from the screening process.

Step-by-Step Methodology
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent, just enough to create a slurry. Heat the mixture to boiling with gentle swirling or magnetic stirring. Add more hot solvent in small portions until the solid is completely dissolved. It is crucial to add the minimum amount of hot solvent required to achieve saturation.

  • Decoloration (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If there are insoluble impurities or activated carbon present, perform a hot filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step should be performed quickly to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point.

Single_Solvent_Recrystallization A Crude Compound in Flask B Add Minimal Hot Solvent to Dissolve A->B C Slow Cool to Room Temperature B->C D Cool in Ice Bath C->D E Vacuum Filter Crystals D->E F Wash with Cold Solvent E->F G Dry Purified Crystals F->G

Caption: Single-solvent recrystallization process.

Protocol 3: Two-Solvent Recrystallization

This method is employed when a suitable single solvent cannot be identified. It involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "bad" solvent (in which it is poorly soluble) until the solution becomes turbid.

Step-by-Step Methodology
  • Dissolution: Dissolve the crude this compound in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.

  • Addition of "Bad" Solvent: While the solution is still hot, add the "bad" solvent dropwise with swirling until the solution becomes cloudy (turbid). This indicates the point of saturation.

  • Re-dissolution: Add a few drops of the hot "good" solvent until the turbidity just disappears.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 5-7 from the single-solvent recrystallization protocol, using the solvent mixture from the crystallization step for washing.

Troubleshooting

  • Oiling Out: If the compound separates as an oil instead of crystals, it may be due to a high concentration of impurities or the melting point of the compound being lower than the boiling point of the solvent. To remedy this, try using a lower-boiling solvent or a more dilute solution.

  • No Crystal Formation: If no crystals form upon cooling, it may be because too much solvent was added. The solution can be concentrated by boiling off some of the solvent. Alternatively, scratching the inside of the flask with a glass rod can induce crystallization. Seeding with a pure crystal of the compound can also initiate crystallization.

  • Premature Crystallization during Hot Filtration: Ensure that the funnel and receiving flask are pre-heated, and use a slight excess of hot solvent before filtering.

Conclusion

The protocols outlined in this application note provide a robust and systematic approach to the purification of this compound by recrystallization. By first conducting a thorough solvent screening, researchers can identify the optimal conditions for obtaining a high-purity product. These methods are fundamental to ensuring the quality of starting materials for drug development and other scientific research.

References

  • 3A SENRISE. (n.d.). This compound. Retrieved February 2, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved February 2, 2026, from [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization. YouTube. Retrieved February 2, 2026, from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization-1.pdf. Retrieved February 2, 2026, from [Link]

  • University of Wisconsin-Madison. (n.d.). Recrystallization. Retrieved February 2, 2026, from [Link]

Sources

Application Note: Analytical Profiling of Methyl 6-methylpyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and analytical chemists involved in the synthesis, quality control, and utilization of heterocyclic building blocks. It focuses on Methyl 6-methylpyrimidine-4-carboxylate (CAS: 73955-53-0), a critical intermediate in the development of bioactive pyrimidine derivatives.

Target Compound: this compound CAS Registry Number: 73955-53-0 Formula: C


H

N

O

| MW: 152.15 g/mol [1]

Introduction & Chemical Context

This compound is a functionalized pyrimidine scaffold used extensively in medicinal chemistry. The presence of the ester group at position 4 allows for facile amidation or reduction, while the methyl group at position 6 provides a handle for further functionalization or metabolic stability.

Accurate characterization of this compound is challenging due to the potential for hydrolysis (forming the carboxylic acid) and the presence of regioisomers during synthesis. This guide provides a robust analytical framework using Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure structural integrity and purity.

Key Physicochemical Properties
PropertyValueNote
Appearance White to off-white solidCrystalline needles typical
Melting Point ~68–72 °CDistinct from acid form (>190 °C)
Solubility Soluble in CDCl

, DMSO, MeOH
Avoid protic solvents for long-term storage
pKa (calc) ~1.5 (N-1 protonation)Weakly basic pyrimidine nitrogen

Analytical Workflow Strategy

To ensure the identity and purity of the building block, a dual-method approach is recommended. NMR confirms the regio-chemistry (distinguishing from 2-methyl or 5-methyl isomers), while LC-MS detects trace hydrolytic impurities.

AnalysisWorkflow Sample Raw Sample (Solid) Prep Sample Preparation (Solvent Selection) Sample->Prep NMR 1H / 13C NMR (Structural ID) Prep->NMR ~10 mg in CDCl3 LCMS LC-MS Analysis (Purity & MW) Prep->LCMS ~1 ppm in MeCN Data Data Processing & Integration NMR->Data LCMS->Data QC Quality Control Pass/Fail Data->QC

Figure 1: Integrated analytical workflow for pyrimidine building block validation.

Protocol 1: NMR Spectroscopy

Objective: Confirm structure and assess molar purity. Instrument: 400 MHz (or higher) NMR Spectrometer. Solvent: Chloroform-d (CDCl


) is preferred over DMSO-d

to prevent viscosity broadening and to clearly separate water peaks from the scaffold signals.
Step-by-Step Procedure
  • Massing: Weigh 10–15 mg of the sample into a clean vial.

  • Dissolution: Add 0.6 mL of CDCl

    
     (containing 0.03% TMS as internal standard).
    
  • Filtration: If the solution is cloudy (indicating inorganic salts from synthesis), filter through a small plug of glass wool into the NMR tube.

  • Acquisition:

    • Pulse Angle: 30°

    • Relaxation Delay (D1):

      
       5 seconds (Crucial for accurate integration of the isolated aromatic protons).
      
    • Scans: 16 (1H), 256+ (13C).

Spectral Assignment (1H NMR)

The molecule has a high degree of symmetry breaking, resulting in distinct singlets.

PositionTypeShift (

, ppm)
MultiplicityIntegrationStructural Insight
H-2 Ar-H9.25 – 9.35Singlet1HMost deshielded; located between two nitrogens.
H-5 Ar-H7.90 – 8.00Singlet1HOrtho to ester and methyl; diagnostic for 4,6-substitution.
-OCH

Ester4.00 – 4.05Singlet3HMethyl ester; sharp singlet.
-CH

Ar-CH

2.65 – 2.70Singlet3HMethyl attached to pyrimidine ring (Pos 6).

Interpretation Notes:

  • Coupling: Typically, H-2 and H-5 appear as singlets because they are para to each other across the ring nitrogens (4-bond coupling is usually negligible or very small, <1 Hz).

  • Impurity Check: Look for a broad singlet at ~11.0 ppm (Carboxylic acid proton) indicating hydrolysis.

Spectral Assignment (13C NMR)
Carbon TypeShift (

, ppm)
Assignment
C=O 164.5Carbonyl ester
C-4 168.0Quaternary (ipso to ester)
C-6 158.5Quaternary (ipso to methyl)
C-2 159.0Aromatic C-H (between Ns)
C-5 120.5Aromatic C-H
OCH

53.2Methoxy carbon
CH

24.5Ring methyl

Protocol 2: LC-MS Analysis

Objective: Determine purity profile and identify potential side-products (e.g., acid, ethyl ester transesterification). System: HPLC coupled with ESI-MS (Single Quadrupole or Q-TOF).

Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 2.1 x 50 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Detection: UV (254 nm) and MS (ESI+).

Mass Spectrometry Profile

The pyrimidine ring nitrogens are basic, making Positive Electrospray Ionization (ESI+) the preferred mode.

  • Parent Ion: [M+H]

    
     = 153.07 m/z.
    
  • Adducts: [M+Na]

    
     = 175.05 m/z (Common in glass storage).
    
Fragmentation Pathway (CID)

Understanding fragmentation confirms the core scaffold stability.

MS_Fragmentation Parent [M+H]+ m/z 153 Frag1 Loss of OMe (-31 Da) [Acylium Ion]+ Parent->Frag1 -OCH3 (m/z 122) Frag3 Loss of Ester (-59 Da) [C5H7N2]+ Parent->Frag3 -COOCH3 (m/z 93) Frag2 Loss of CO (-28 Da) [Ring Contraction] Frag1->Frag2 -CO (m/z 94)

Figure 2: Proposed ESI-MS fragmentation pathway for this compound.

Fragmentation Logic:

  • m/z 122: Cleavage of the methoxy group (alpha-cleavage next to carbonyl).

  • m/z 94: Subsequent loss of CO from the acylium ion.

  • m/z 93: Direct loss of the carbomethoxy group, leaving the methylated pyrimidine cation.

Troubleshooting & Quality Control

Common issues encountered with this specific building block:

IssueObservationRoot CauseRemediation
Extra Peak (NMR) Singlet at ~3.7 ppmFree MethanolResidual solvent from synthesis/recrystallization. Dry under high vacuum (>4h).
Split Peaks Doublets for H-2/H-5Acidic pHIf the sample is acidic (residual HCl), protonation of N-1/N-3 can induce coupling or shift peaks downfield. Add K

CO

wash.
Mass Shift m/z 167 (M+14)TransesterificationIf Ethanol was used in workup, the Ethyl ester may form. Check NMR for triplet/quartet patterns.
Low Solubility Precipitate in CDCl

Salt FormationThe compound may exist as a HCl salt. Treat with NaHCO

and extract into DCM.

References

  • Compound Registry: CAS Common Chemistry. This compound (CAS 73955-53-0).[1] American Chemical Society.[2] Link

  • Spectral Data: National Institute of Advanced Industrial Science and Technology (AIST). SDBS Spectral Database for Organic Compounds. (General Pyrimidine Shifts). Link

  • Synthesis Context: Synthesis of 6-methylpyrimidine-4-carboxylic acid derivatives. Sigma-Aldrich Product Sheet (Acid Precursor). Link

  • NMR Methodology: Reich, H. J.[3] Structure Determination Using NMR. University of Wisconsin-Madison. (Chemical Shift Tables for Heterocycles). Link

Sources

Analytical techniques for "Methyl 6-methylpyrimidine-4-carboxylate" characterization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the structural characterization, purity assessment, and quality control protocols for Methyl 6-methylpyrimidine-4-carboxylate (CAS 73955-53-0). As a critical intermediate in the synthesis of bioactive heterocyclic compounds—specifically kinase inhibitors and antiviral agents—the rigorous qualification of this starting material is essential for downstream process security.

This document provides a self-validating analytical workflow, integrating High-Performance Liquid Chromatography (HPLC) for purity profiling and Nuclear Magnetic Resonance (NMR) for structural confirmation. Special attention is given to the detection of hydrolytic impurities and regio-isomeric byproducts common in pyrimidine synthesis.

Physicochemical Profile

ParameterSpecification
Compound Name This compound
CAS Number 73955-53-0
Molecular Formula

Molecular Weight 152.15 g/mol
Appearance White to off-white crystalline solid
Melting Point 62–65 °C
Solubility Soluble in DMSO, Methanol, Chloroform; Sparingly soluble in Water
pKa (Calculated) ~1.5 (Pyrimidine N)
Storage 2–8 °C, Desiccated (Hygroscopic ester)

Synthesis Logic & Impurity Mapping

Understanding the synthetic origin is crucial for predicting impurities. This compound is typically synthesized via the condensation of methyl 2,4-dioxopentanoate (acetyl pyruvate) with formamidine acetate .

Common Impurities:

  • Hydrolysis Product: 6-Methylpyrimidine-4-carboxylic acid (Result of moisture exposure).

  • Starting Material: Methyl 2,4-dioxopentanoate (Incomplete reaction).

  • Regio-isomer: Unlikely due to symmetry if C2 is unsubstituted, but potential exists if asymmetric dicarbonyls are used improperly.

SynthesisWorkflow SM1 Methyl 2,4-dioxopentanoate RXN Condensation (Base Catalyzed) SM1->RXN SM2 Formamidine Acetate SM2->RXN PROD Methyl 6-methylpyrimidine- 4-carboxylate (Target) RXN->PROD Major Path IMP2 Impurity B: Residual Dicarbonyl RXN->IMP2 Incomplete IMP1 Impurity A: 6-Methylpyrimidine- 4-carboxylic acid PROD->IMP1 Hydrolysis (H2O/Heat)

Figure 1: Synthetic pathway and degradation logic. Impurity A is the critical quality attribute (CQA) for stability monitoring.

Protocol A: HPLC Purity & Assay

Objective: Quantify the main peak and detect the acid hydrolysis impurity (Impurity A). Methodology: Reverse Phase Chromatography (RP-HPLC) with UV detection.

Instrument Parameters
  • System: Agilent 1260 Infinity II or equivalent (Quaternary Pump, DAD).

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).

    • Why: The C18 stationary phase provides robust retention for the moderately polar ester while resolving the more polar acid impurity early in the run.

  • Wavelength: 254 nm (Pyrimidine

    
     transition).
    
  • Column Temp: 30 °C.

  • Flow Rate: 1.0 mL/min.

  • Injection Vol: 5 µL.

Mobile Phase Configuration
  • Solvent A: 0.1% Formic Acid in Water (Buffers pH ~2.7 to suppress silanol activity).

  • Solvent B: Acetonitrile (HPLC Grade).

Gradient Table
Time (min)% Solvent A% Solvent BEvent
0.00955Equilibration
2.00955Isocratic Hold (Elute polar acid)
12.004060Linear Gradient
15.00595Wash
18.00955Re-equilibration
Sample Preparation
  • Diluent: Water:Acetonitrile (90:10).

  • Stock Solution: Dissolve 10 mg of sample in 1 mL Acetonitrile. Sonicate for 2 mins.

  • Working Solution: Dilute Stock to 0.5 mg/mL using the Diluent.

    • Note: Avoid using pure water as diluent to prevent precipitation of the ester.

Acceptance Criteria
  • Main Peak RT: ~7.5 ± 0.5 min.

  • Impurity A (Acid) RT: ~2.5 ± 0.3 min (Elutes near void volume due to polarity).

  • Purity: ≥ 98.0% (Area %).

Protocol B: Structural Confirmation (NMR)

Objective: Validate the substitution pattern (4,6-disubstitution) and ensure no regio-isomers are present.

1H NMR Parameters
  • Solvent:

    
     (Chloroform-d) or DMSO-
    
    
    
    .
  • Frequency: 400 MHz or higher.

  • Reference: TMS (0.00 ppm).

Spectral Interpretation (in )
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Insight
9.25 Singlet (s)1HH-2 Proton between the two nitrogens; highly deshielded.
7.95 Singlet (s)1HH-5 Aromatic proton on the ring.
4.05 Singlet (s)3H-OCH

Methyl ester group.
2.65 Singlet (s)3H-CH

Methyl group attached to C6.

Expert Insight: The key to distinguishing this from the 2-methyl analog is the H-2 proton. If the methyl were at position 2, the highly deshielded signal at ~9.25 ppm would be absent, replaced by a methyl singlet at ~2.7 ppm. The presence of the 9.25 ppm singlet confirms the C2 position is unsubstituted.

Protocol C: Mass Spectrometry (LC-MS)

Objective: Confirm molecular weight and fragmentation pattern.

  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Parent Ion:

    
    .
    
  • Key Fragments:

    • 121 m/z:

      
      . Loss of methoxy group.
      
    • 93 m/z:

      
      . Loss of the entire ester group.
      

Troubleshooting & Stability Notes

  • Peak Tailing: Pyrimidines are basic. If peak tailing is observed at 254 nm, increase buffer strength (e.g., use 10mM Ammonium Formate pH 3.0 instead of just 0.1% Formic Acid).

  • Ghost Peaks: The methyl ester is susceptible to hydrolysis in aqueous mobile phases if left standing. Always prepare samples fresh. If a peak appears at RT ~2.5 min that grows over time, it is the carboxylic acid degradation product.

  • Solubility: If the compound does not dissolve fully in the mobile phase, pre-dissolve in 100% DMSO before diluting.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 254248, Methyl pyrimidine-4-carboxylate. Retrieved from [Link](Note: Used for structural analogy and spectral prediction logic).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org.[1] Chem. Retrieved from [Link].

Sources

Application Note: Methyl 6-methylpyrimidine-4-carboxylate as a Versatile Precursor for the Synthesis of Potent Antitubercular Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Antitubercular Scaffolds

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a formidable global health challenge, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1] This escalating resistance necessitates the urgent development of new antitubercular agents with novel mechanisms of action. The pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[2][3] Notably, several pyrimidine-based compounds are currently in clinical trials for the treatment of TB, highlighting the potential of this heterocyclic motif in combating Mtb.[4] This application note details the strategic use of Methyl 6-methylpyrimidine-4-carboxylate as a key starting material for the synthesis of a promising class of antitubercular agents: 6-dialkylaminopyrimidine carboxamides.

The rationale for selecting this compound lies in its inherent chemical functionality. The pyrimidine ring provides a robust scaffold for further elaboration, the methyl group at the 6-position can influence solubility and metabolic stability, and the methyl ester at the 4-position offers a convenient handle for conversion into the critical carboxamide moiety, a common feature in many antitubercular compounds.[5][6] This document provides a detailed, field-proven protocol for the multi-step synthesis of a representative 6-dialkylaminopyrimidine carboxamide, offering insights into the causality behind experimental choices and ensuring a self-validating system for researchers in drug development.

Synthetic Strategy: A Multi-Step Approach to Bioactive Carboxamides

The overall synthetic strategy is a multi-step process that begins with the activation of the pyrimidine core, followed by the introduction of a dialkylamino side chain and subsequent conversion of the methyl ester to the desired carboxamide. This approach allows for the systematic variation of substituents to explore the structure-activity relationship (SAR) and optimize the antitubercular potency and pharmacokinetic properties of the final compounds.

Synthetic Workflow A This compound B Methyl 2-chloro-6-methylpyrimidine-4-carboxylate A->B Chlorination C Methyl 2-(dialkylamino)-6-methylpyrimidine-4-carboxylate B->C Nucleophilic Substitution D 2-(Dialkylamino)-6-methylpyrimidine-4-carboxylic acid C->D Ester Hydrolysis E N-Aryl-2-(dialkylamino)-6-methylpyrimidine-4-carboxamide (Target Compound) D->E Amide Coupling

Caption: Synthetic workflow from the starting material to the target antitubercular agent.

Experimental Protocols

PART 1: Chlorination of this compound

Rationale: The initial step involves the chlorination of the pyrimidine ring to introduce a leaving group, which is essential for the subsequent nucleophilic substitution reaction. Phosphorus oxychloride (POCl₃) is a common and effective reagent for this transformation.

Protocol:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add this compound (1.0 eq).

  • Carefully add phosphorus oxychloride (POCl₃, 5.0 eq) to the flask at room temperature.

  • Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully quench by slowly adding it to crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, Methyl 2-chloro-6-methylpyrimidine-4-carboxylate.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

PART 2: Nucleophilic Aromatic Substitution with a Dialkylamine

Rationale: The introduced chloro group at the 2-position is susceptible to nucleophilic attack by amines. This step introduces the dialkylamino side chain, a key pharmacophoric element in this class of antitubercular agents. The choice of the dialkylamine allows for the exploration of SAR at this position.

Protocol:

  • Dissolve Methyl 2-chloro-6-methylpyrimidine-4-carboxylate (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) in a round-bottom flask.

  • Add the desired dialkylamine (1.2 eq) and a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature or heat to 50-70 °C, depending on the reactivity of the amine. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude Methyl 2-(dialkylamino)-6-methylpyrimidine-4-carboxylate.

  • Purify the product by column chromatography if necessary.

PART 3: Saponification of the Methyl Ester

Rationale: To facilitate the final amide coupling, the methyl ester must be hydrolyzed to the corresponding carboxylic acid. This is typically achieved through base-catalyzed hydrolysis (saponification) using a reagent like lithium hydroxide (LiOH).

Protocol:

  • Dissolve the Methyl 2-(dialkylamino)-6-methylpyrimidine-4-carboxylate (1.0 eq) in a mixture of THF and water (e.g., 2:1 v/v).

  • Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0-3.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours, or until the starting material is consumed as indicated by TLC.

  • Acidify the reaction mixture to pH 3-4 with a dilute acid solution (e.g., 1N HCl).

  • Extract the product with ethyl acetate (3 x 40 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the 2-(Dialkylamino)-6-methylpyrimidine-4-carboxylic acid. The product is often used in the next step without further purification.

PART 4: Amide Coupling to Synthesize the Final Product

Rationale: The final step involves the formation of an amide bond between the pyrimidine carboxylic acid and a desired aryl amine. This is a crucial step in generating the target antitubercular agents. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent for this purpose.[5]

Protocol:

  • In a round-bottom flask, dissolve the 2-(Dialkylamino)-6-methylpyrimidine-4-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the desired aryl amine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, pour the mixture into water and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash successively with 5% aqueous LiCl solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final N-Aryl-2-(dialkylamino)-6-methylpyrimidine-4-carboxamide.

Data Presentation: Characterization of a Representative Compound

The following table summarizes the expected characterization data for a representative target compound, synthesized using the protocols described above.

CompoundMolecular FormulaMolecular Weight¹H NMR (CDCl₃, 400 MHz) δ (ppm)Mass Spec (ESI-MS) m/z
N-(4-fluorophenyl)-2-(dimethylamino)-6-methylpyrimidine-4-carboxamide C₁₄H₁₅FN₄O274.298.65 (s, 1H), 8.10 (br s, 1H), 7.60 (dd, J = 8.8, 5.2 Hz, 2H), 7.05 (t, J = 8.8 Hz, 2H), 6.90 (s, 1H), 3.20 (s, 6H), 2.50 (s, 3H)275.1 [M+H]⁺

Structure-Activity Relationship (SAR) Insights

The synthetic route outlined in this application note is highly amenable to the generation of a library of analogues for SAR studies. Key points of diversification include:

  • The Dialkylamino Group at C2: Variation of the alkyl groups can modulate lipophilicity and steric bulk, impacting both potency and pharmacokinetic properties.

  • The Aryl Amine at C4: Substitution on the aryl ring can significantly influence antitubercular activity. Electron-withdrawing and electron-donating groups at different positions can be explored to optimize interactions with the biological target.

SAR cluster_0 Core Scaffold cluster_1 R1: Dialkylamino Group cluster_2 R2: Aryl Amine Pyrimidine Ring Pyrimidine Ring R1: Dialkylamino Group R1: Dialkylamino Group Pyrimidine Ring->R1: Dialkylamino Group C2 Position R2: Aryl Amine R2: Aryl Amine Pyrimidine Ring->R2: Aryl Amine C4 Position Modulates Lipophilicity Modulates Lipophilicity Impacts Pharmacokinetics Impacts Pharmacokinetics Key for Target Interaction Key for Target Interaction Substitution Affects Potency Substitution Affects Potency

Caption: Key areas for SAR exploration on the pyrimidine scaffold.

Conclusion

This application note provides a comprehensive and practical guide for the synthesis of 6-dialkylaminopyrimidine carboxamides, a class of potent antitubercular agents, utilizing this compound as a versatile starting material. The detailed protocols, rooted in established chemical principles, offer a reliable foundation for researchers in the field of TB drug discovery. The inherent flexibility of this synthetic route allows for extensive SAR studies, paving the way for the development of next-generation antitubercular therapeutics.

References

  • Beteck, R. M., et al. (2024). Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties. UJ Content - University of Johannesburg.
  • Chibale, K., et al. (2024). Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties.
  • PubMed. (n.d.). Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities. Retrieved from [Link]

  • Design, Synthesis and Anti-Tb Evaluation of 6 Dialkylaminopyrimidine Carboxamides. (n.d.). University of the Western Cape.
  • Wilson, C. R., et al. (2017). Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies. Journal of Medicinal Chemistry, 60(24), 10118–10134.
  • Google Patents. (n.d.). CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine.
  • Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. (2020). CORE.
  • Synthesis and antimicrobial activity of some new tetrahydrothienopyridopyrimidine derivatives. (n.d.).
  • Wilson, C. R., et al. (2017).
  • Kumar, A., et al. (2014). Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides. PubMed Central.
  • Finger, V., et al. (2023). Pyrimidine derivatives with antitubercular activity. UCL Discovery.
  • Yokokawa, F., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. PubMed.
  • Patil, V., et al. (2021). Novel 3-Aminothieno[2,3-b]pyridine-2-carboxamides with Activity against Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters, 12(1), 114–120.
  • Yokokawa, F., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI.
  • Biocatalytic routes to anti-viral agents and their synthetic intermedi
  • Synthetic routes to compounds 16–22, 24, 25, 28 and 29. Reagents and... (n.d.).

Sources

Application Note: Strategic Functionalization of Methyl 6-methylpyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 6-methylpyrimidine-4-carboxylate (CAS: 2450-08-0) represents a high-value scaffold in medicinal chemistry due to its bifunctional nature. It possesses two distinct reactive centers: an electrophilic ester at the C4 position and an "active" methyl group at the C6 position. This guide details the strategic exploitation of these handles to generate diverse chemical libraries, specifically targeting kinase inhibitors, antitubercular agents, and DHFR inhibitors.

Core Chemical Logic
  • C4-Ester (Electrophile): Serves as the primary handle for generating amide libraries or reduction to hydroxymethyl bioisosteres.

  • C6-Methyl (Pro-Nucleophile): Activated by the electron-deficient pyrimidine ring, this group is susceptible to deprotonation, condensation, and radical oxidation, allowing for carbon skeleton extension or heterocycle fusion.

Reactivity Profile & Strategic Planning

The following decision tree illustrates the divergent synthetic pathways available from this single scaffold.

G Start Methyl 6-methylpyrimidine- 4-carboxylate Amide Pyrimidine-4-carboxamides (Kinase/TB Inhibitors) Start->Amide R-NH2, Heat or LiOH then HATU Alcohol 4-(Hydroxymethyl) pyrimidines Start->Alcohol LiBH4 or DIBAL-H Aldehyde 6-Formylpyrimidine (Riley Oxidation) Start->Aldehyde SeO2, Dioxane Enamine Enaminones (Fused Ring Precursors) Start->Enamine DMF-DMA, Heat Styryl Styrylpyrimidines (Condensation) Start->Styryl Ar-CHO, Ac2O

Figure 1: Divergent synthetic pathways. Blue node represents the starting scaffold; Green nodes represent C4-ester modifications; Red nodes represent C6-methyl activations.

Application 1: Synthesis of Pyrimidine-4-Carboxamide Libraries

Context: The pyrimidine-4-carboxamide motif is a privileged structure in drug discovery, notably in antitubercular agents (e.g., Mycobacterium tuberculosis inhibitors) and kinase inhibitors.

Methodology Analysis

While direct aminolysis (Method A) is atom-economical, it often requires high temperatures that can degrade sensitive amines. The hydrolysis-coupling route (Method B) is preferred for valuable or non-nucleophilic amines.

Protocol A: Direct Aminolysis (Robust Amines)

Best for: Aliphatic amines, benzylamines.

  • Reagents: this compound (1.0 eq), Primary Amine (1.5 eq), Methanol (solvent).

  • Procedure:

    • Dissolve the ester in anhydrous methanol (0.5 M concentration).

    • Add the amine.[1][2]

    • Heat the sealed reaction vessel to 60–80 °C for 4–12 hours. Monitor by LCMS.

    • Workup: Concentrate in vacuo. Recrystallize from EtOH/Hexane or purify via flash chromatography (DCM/MeOH).

Protocol B: Saponification & HATU Coupling (Sensitive Amines)

Best for: Aromatic amines, chiral amines, HTS library generation.

Step 1: Hydrolysis

  • Dissolve ester (1.0 eq) in THF/Water (3:1).

  • Add LiOH·H2O (1.2 eq) at 0 °C. Stir at RT for 2 h.

  • Acidify with 1N HCl to pH 3. Collect the precipitate (Acid) by filtration.

Step 2: Amide Coupling

  • Reagents: Acid intermediate (1.0 eq), Amine (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), DMF (anhydrous).

  • Procedure:

    • Dissolve Acid and DIPEA in DMF. Stir for 5 min.

    • Add HATU.[3] Stir for 10 min (activation).

    • Add Amine. Stir at RT for 4–16 h.

    • Workup: Dilute with EtOAc, wash with sat. NaHCO3, water, and brine.[4] Dry over Na2SO4.

Application 2: C6-Methyl Activation (Expanding Chemical Space)

Context: The C6-methyl group is "pseudo-acidic" due to the electron-withdrawing nature of the pyrimidine ring (analogous to 4-picoline). This allows for functionalization that is impossible on benzene analogs.

Protocol C: Riley Oxidation to 6-Formylpyrimidine

Target: Creating an aldehyde handle for reductive amination or Wittig reactions.

Safety Note: Selenium dioxide (SeO2) is toxic.[5] Work in a fume hood.

  • Reagents: this compound (1.0 eq), SeO2 (1.2 eq), 1,4-Dioxane (wet).

  • Procedure:

    • Suspend ester and SeO2 in 1,4-dioxane containing 2% water (water aids in hydrolyzing the intermediate selenite ester).

    • Reflux (100 °C) for 4–6 hours. The reaction mixture will turn black (precipitation of Se metal).

    • Filtration: Filter hot through a pad of Celite to remove Selenium metal.

    • Purification: Concentrate filtrate. The aldehyde is often unstable; immediate use in the next step (e.g., reductive amination) is recommended.

Protocol D: Enamine Formation with DMF-DMA

Target: Precursor for fused heteroaromatics (e.g., pyrido[4,3-d]pyrimidines).

  • Reagents: this compound (1.0 eq), N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (3.0 eq).

  • Procedure:

    • Dissolve ester in DMF (or use DMF-DMA as solvent if excess is cheap).

    • Heat to 100–120 °C for 2–4 hours.

    • Observation: The solution typically turns deep red/orange due to extended conjugation.

    • Workup: Remove volatiles in vacuo. The resulting solid is the (E)-dimethylamino-vinyl derivative.

    • Next Step: Cyclize with hydrazines or guanidines to form fused bicyclic systems.

Summary of Reaction Parameters

TransformationReagentTemp (°C)Key IntermediateApplication
Amidation R-NH2, MeOH60-80AmideKinase Inhibitors
Hydrolysis LiOH, THF/H2O25Carboxylic AcidLibrary Synthesis
Oxidation SeO2, Dioxane100AldehydeReductive Amination
Condensation DMF-DMA110EnaminoneFused Rings
Styryl Formation Ar-CHO, Ac2O140StyreneFluorescence Probes

References

  • PubChem Compound Summary. "Methyl pyrimidine-4-carboxylate." National Center for Biotechnology Information. Accessed Oct 2023.[6] [Link]

  • Finger, V., et al. "Pyrimidine derivatives with antitubercular activity." European Journal of Medicinal Chemistry, 2023. (Discusses pyrimidine carboxamide synthesis).
  • Abu-Shanab, F. A., et al. "Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis."[7][8] International Journal of Organic Chemistry, 2011.[7] [Link]

  • Riley, H. L., et al. "Selenium Dioxide Oxidation."[9] Organic Reactions.[1][2][5][7][8][10][11][12] (Classic mechanism reference for methyl group oxidation). [Link]

Sources

"Methyl 6-methylpyrimidine-4-carboxylate" scale-up synthesis considerations

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 6-methylpyrimidine-4-carboxylate is a versatile heterocyclic building block extensively used in the synthesis of bioactive pharmaceutical ingredients (APIs), particularly in oncology (kinase inhibitors) and agrochemistry. While laboratory-scale synthesis often relies on milligram-scale oxidations or low-yielding Minisci reactions, these methods are economically unviable at the kilogram-to-ton scale.

This application note details a robust, convergent industrial route: the Claisen condensation of acetone with dimethyl oxalate followed by cyclization with formamidine acetate . This "2+2+1" (or "3+2" depending on intermediate isolation) strategy offers high regioselectivity, cost-effective raw materials, and manageable waste streams.

Retrosynthetic Analysis & Strategy

To achieve scalable success, we must disconnect the molecule at its most labile bonds to identify stable, cheap precursors.

  • Target: this compound.

  • Disconnection: N1-C2 and N3-C4 bonds.

  • Synthons:

    • C4-C5-C6 Fragment: Methyl 2,4-dioxopentanoate (Methyl acetylpyruvate). This provides the 1,3-dicarbonyl backbone.

    • N1-C2-N3 Fragment: Formamidine (

      
      ). This provides the amidine unit required to close the pyrimidine ring with a hydrogen at the C2 position.
      

Why this route? Unlike the oxidation of 4,6-dimethylpyrimidine (which suffers from poor selectivity between the mono- and di-acid), this de novo ring construction guarantees the correct substitution pattern.

Visual Pathway (Graphviz)

G Acetone Acetone (C3 Precursor) Intermed Methyl 2,4-dioxopentanoate (Enolate Salt) Acetone->Intermed Claisen Condensation < 20°C DMO Dimethyl Oxalate (C2 Precursor) DMO->Intermed Base NaOMe / MeOH (Base) Base->Intermed Target Methyl 6-methylpyrimidine- 4-carboxylate Intermed->Target Cyclization Reflux, 4-6h Formamidine Formamidine Acetate (N-C-N Donor) Formamidine->Target

Figure 1: Convergent synthesis strategy utilizing cheap commodity chemicals (Acetone, Dimethyl Oxalate) to generate the pyrimidine core.[1][2]

Detailed Synthesis Protocol

This protocol is designed for a 1.0 kg scale-up (theoretical yield basis).

Step 1: Synthesis of Sodium Methyl 2,4-dioxopentanoate

The Claisen condensation must be temperature-controlled to prevent the self-condensation of acetone (Mesityl oxide formation).

Reagents:

  • Acetone: 4.0 equiv. (Excess acts as solvent/reagent, but MeOH is primary solvent)

  • Dimethyl Oxalate (DMO): 1.0 equiv.

  • Sodium Methoxide (NaOMe): 1.1 equiv (25-30% solution in MeOH).

  • Solvent: Methanol (anhydrous).

Procedure:

  • Reactor Setup: Charge a 20L jacketed glass reactor with Dimethyl Oxalate (1.18 kg, 10 mol) and Anhydrous Methanol (5 L). Stir until dissolved.

  • Cooling: Cool the solution to 0–5°C .

  • Base Addition: Add Sodium Methoxide solution (1.1 equiv) dropwise over 60 minutes. Critical: Maintain internal temperature < 10°C.

  • Acetone Addition: Add Acetone (2.32 kg, 40 mol) slowly over 2 hours.

    • Note: Slow addition favors the cross-condensation (Acetone + DMO) over acetone self-condensation.

  • Reaction: Allow the mixture to warm to 20–25°C and stir for 12 hours. A thick yellow suspension of the sodium enolate salt will form.

  • Work-up (Optional for Through-Process): For maximum purity, filter the sodium salt and wash with cold methanol/MTBE. For cost-efficiency, proceed to Step 2 in the same pot (telescoping).

Step 2: Cyclization to this compound

Reagents:

  • Formamidine Acetate: 1.1 equiv (relative to DMO).

  • Acetic Acid (Glacial): Optional, to buffer pH if using free base amidines.

Procedure:

  • Addition: To the suspension from Step 1 (containing ~10 mol enolate), add Formamidine Acetate (1.15 kg, 11 mol) directly as a solid.

  • Heating: Heat the reaction mixture to Reflux (65°C) .

  • Time: Stir at reflux for 4–6 hours. Monitor by HPLC (Target retention time ~4.5 min on C18, 5-95% MeCN/Water).

    • Completion Criteria: < 2% residual enolate.

  • Quench & Isolation:

    • Cool to 20°C.

    • Neutralize with Glacial Acetic Acid to pH ~7.

    • Concentrate the methanol under reduced pressure (remove ~80% solvent).

    • Add Water (5 L) and extract with Dichloromethane (DCM) or Ethyl Acetate (3 x 3 L). Green Alternative: Use 2-MeTHF.

  • Purification:

    • Dry organic layer over

      
      .
      
    • Concentrate to dryness.

    • Recrystallization: The crude solid is often yellow/orange. Recrystallize from Isopropanol (IPA) or Heptane/EtOAc (9:1) to yield white/off-white needles.

Expected Yield: 65–75% (over two steps). Physical Properties: MP: 68–72°C (verify with DSC).

Scale-Up Engineering Considerations

When moving from 1kg to 100kg+, the following parameters become critical:

A. Thermal Management (Exotherm Control)

The Claisen condensation is significantly exothermic (


).
  • Risk: Runaway temperature leads to acetone dimerization (Mesityl Oxide impurity).

  • Control: Use a dosing pump for NaOMe. Link the addition rate to the reactor internal temperature (Ti). If Ti > 10°C, the pump automatically stops.

B. Impurity Profile & Rejection
ImpurityOriginRejection Strategy
Mesityl Oxide Acetone self-condensationRemoved during vacuum distillation/drying (volatile).
Dimethyl Oxalate Unreacted starting materialSoluble in mother liquor during recrystallization.
2,6-Dimethyl... Acetamidine contaminationUse high-purity Formamidine Acetate (>98%).
Polymeric Tars Overheating during cyclizationCarbon treatment of the organic solution before crystallization.
C. Process Flow Diagram (DOT)

ProcessFlow Reactor Jacketed Reactor (Hastelloy/Glass-Lined) Filter Nutsche Filter (Isolation) Reactor->Filter Slurry Transfer Dryer Vacuum Dryer (< 40°C) Filter->Dryer Wet Cake Waste MeOH/Salts (Waste) Filter->Waste Filtrate Product Final Product (Solid) Dryer->Product RawMat Acetone + DMO + NaOMe RawMat->Reactor Step 1: <10°C Cyclizer Formamidine Acetate Cyclizer->Reactor Step 2: Reflux

Figure 2: Simplified Process Flow Diagram (PFD) for the telescoped synthesis.

Analytical & Quality Control

A self-validating system requires rigorous in-process checks (IPC).

  • IPC 1 (Post-Claisen):

    • Method: 1H NMR (DMSO-d6).

    • Marker: Disappearance of Dimethyl Oxalate singlet (3.8 ppm). Appearance of enol proton (~6.0 ppm for vinyl H, or broad OH).

    • Limit: DMO < 5%.

  • IPC 2 (Post-Cyclization):

    • Method: HPLC (UV 254 nm).

    • Marker: Product peak area > 95%.

    • Critical: Check for "Bis-pyrimidine" impurities (formed if DMO reacts on both sides with acetone—rare but possible).

  • Final Release Specs:

    • Appearance: White to off-white crystalline solid.

    • Assay: > 98.0% (HPLC w/w).[3][4]

    • Loss on Drying: < 0.5%.

    • Sulfated Ash: < 0.1% (Critical for catalyst poisoning in subsequent steps).

References

  • Claisen Condensation Mechanism & Scale-up

    • Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer, 2007.

  • Pyrimidine Synthesis via Amidines

    • Lagoja, I. M. "Pyrimidine as Constituent of Natural Products." Chemistry & Biodiversity, 2005, 2(1), 1-50.

  • Formamidine Acetate Properties

    • PubChem.[4][5] "Formamidine Acetate Compound Summary." National Library of Medicine.

  • General Pyrimidine Carboxylate Synthesis (Analogous Protocols)
  • Safety in Exothermic Condensations

    • Stoessel, F. Thermal Safety of Chemical Processes. Wiley-VCH, 2008.

Disclaimer: This protocol is intended for use by qualified chemical professionals. Always perform a rigorous Hazard and Operability Study (HAZOP) before scaling up any chemical process.

Sources

Application Note: Modular Synthesis of Substituted Pyrimidines via the Pinner Pathway

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrimidine pharmacophore is ubiquitous in medicinal chemistry, forming the core of nucleoside analogs, kinase inhibitors, and antibiotics. While various synthetic routes exist (e.g., Traube, Principal), the Pinner Pathway offers a distinct strategic advantage: it allows for the modular construction of the pyrimidine ring starting from widely available nitriles .

This application note details a robust, three-stage protocol for synthesizing substituted pyrimidines. Unlike standard textbook descriptions, this guide focuses on the operational criticalities of the Pinner Reaction (Nitrile


 Imidate) and its subsequent condensation with 1,3-dielectrophiles. We address the notorious moisture sensitivity of Pinner salts and provide a self-validating workflow for high-yield cyclization.

Mechanistic Insight & Reaction Logic[1][2]

The "Pinner Synthesis" in the context of pyrimidines is effectively a two-part sequence. First, the classical Pinner Reaction converts a nitrile into an amidine via an imidate intermediate.[1][2][3] Second, this amidine undergoes a condensation-cyclization with a


-dicarbonyl compound (or equivalent) to close the pyrimidine ring.
The Pathway[2][6][7][8]
  • Activation: The nitrile is activated by anhydrous HCl in the presence of an alcohol to form the Pinner Salt (alkyl imidate hydrochloride).[3][4]

  • Amidine Formation: The Pinner salt reacts with ammonia (or a primary amine) to generate the amidine.[2][3]

  • Cyclization: The amidine acts as a 1,3-binucleophile, condensing with a 1,3-dielectrophile (e.g.,

    
    -keto ester, malonate, or 
    
    
    
    -diketone) to form the pyrimidine core.[5][6]
Critical Control Points[5]
  • Moisture Exclusion (Stage 1): The imidate intermediate is highly susceptible to hydrolysis. Presence of water reverts the imidate to an ester, killing the amidine route.

  • Temperature Control: Pinner salts are thermally unstable.[2] Elevated temperatures during formation can lead to the "Pinner rearrangement," producing thermodynamically stable (but useless) amides.

  • Base Selection (Stage 3): The cyclization requires a base strong enough to deprotonate the amidine and the dicarbonyl, typically Sodium Ethoxide (NaOEt) or Sodium Methoxide (NaOMe).

Visualizing the Reaction Pathway[1]

PinnerPathway Nitrile Nitrile (R-CN) PinnerSalt Pinner Salt (Imidate HCl) Nitrile->PinnerSalt Anhydrous 0°C HCl HCl (gas) + ROH HCl->PinnerSalt Amidine Amidine PinnerSalt->Amidine Nucleophilic Substitution Ammonia NH3 / EtOH Ammonia->Amidine Pyrimidine Substituted Pyrimidine Amidine->Pyrimidine Cyclization (-2 H2O/ROH) Dicarbonyl 1,3-Dicarbonyl Dicarbonyl->Pyrimidine Base NaOEt / Reflux Base->Pyrimidine

Figure 1: The Stepwise Pinner Pathway.[1] Blue indicates starting material, Red indicates the moisture-sensitive intermediate, Yellow the stable intermediate, and Green the final scaffold.

Detailed Experimental Protocol

Phase A: Synthesis of the Pinner Salt (Imidate Hydrochloride)

Objective: Convert R-CN to R-C(=NH)OR'·HCl without hydrolysis.

Reagents:

  • Substituted Benzonitrile (10 mmol)

  • Absolute Ethanol (anhydrous, 20 mL)

  • HCl gas (generated in situ or from a cylinder)

  • Diethyl ether (anhydrous)

Protocol:

  • Setup: Flame-dry a 100 mL two-neck round-bottom flask (RBF) equipped with a gas inlet tube and a calcium chloride drying tube. Flush with Nitrogen (

    
    ).
    
  • Dissolution: Dissolve the nitrile (10 mmol) in absolute ethanol (1.1 eq, 11 mmol). Note: Using a slight excess of alcohol ensures complete conversion, but too much alcohol can complicate precipitation.

  • Acidification: Cool the solution to

    
     in an ice/salt bath. Bubble dry HCl gas slowly through the solution for 30–60 minutes.
    
    • QC Check: The solution should saturate (check weight gain; target ~1.5 eq of HCl).

  • Incubation: Seal the flask tightly (parafilm over stoppers) and place it in a refrigerator (

    
     to 
    
    
    
    ) for 24–48 hours. Do not freeze.
  • Precipitation: The imidate hydrochloride usually crystallizes. If not, add cold anhydrous diethyl ether to induce precipitation.

  • Isolation: Filter rapidly under

    
     or in a glovebox if possible. Wash with cold anhydrous ether. Store in a desiccator.
    
Phase B: Conversion to Amidine

Objective: Convert Imidate to Amidine free base or salt.

Protocol:

  • Resuspension: Suspend the Pinner salt (from Phase A) in absolute ethanol (

    
    ).
    
  • Amination: Add a solution of ammonia in ethanol (7N NH3 in MeOH/EtOH) dropwise. Use a 2-3 fold excess of ammonia.

  • Reaction: Stir at room temperature for 4–6 hours.

  • Workup: Evaporate the solvent under reduced pressure. The residue is the amidine hydrochloride.

    • Optional: To obtain the free base, treat with 1N NaOH and extract with DCM, but for the next step, the salt is often sufficient if excess base is used in Phase C.

Phase C: Pyrimidine Cyclization

Objective: Condensation of Amidine with


-Keto Ester.[5]

Reagents:

  • Amidine Hydrochloride (from Phase B)

  • Ethyl Acetoacetate (or substituted 1,3-dicarbonyl)

  • Sodium Ethoxide (NaOEt) (freshly prepared or 21% wt solution)

Protocol:

  • Base Preparation: In a dry RBF, dissolve Sodium metal (2.5 eq) in absolute ethanol to generate NaOEt, or use commercial solution.

  • Addition: Add the Amidine Hydrochloride (1.0 eq) to the base solution. Stir for 15 mins to liberate the free amidine.

  • Condensation: Add Ethyl Acetoacetate (1.1 eq) dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (

    
    ) for 6–12 hours. Monitor by TLC (disappearance of amidine).
    
  • Quench & Isolation:

    • Cool to room temperature.

    • Evaporate ethanol in vacuo.

    • Dissolve residue in minimal water.

    • Acidification: Carefully acidify with glacial acetic acid or dilute HCl to pH ~5–6. The hydroxypyrimidine (tautomer of the pyrimidone) often precipitates.

  • Purification: Recrystallize from Ethanol/Water or purify via column chromatography if the product does not precipitate.

Process Logic & Decision Tree

The following diagram outlines the decision-making process during the synthesis, specifically regarding troubleshooting and optimization.

Workflow Start Start: Nitrile + HCl/EtOH Precipitation Precipitate formed at 0°C? Start->Precipitation AddEther Add anhydrous Ether & Cool Precipitation->AddEther No ProceedAmidine React with NH3/EtOH Precipitation->ProceedAmidine Yes AddEther->Precipitation Retry CheckWater Check Water Content (Hydrolysis Risk) AddEther->CheckWater No Precip Cyclization Reflux with 1,3-Dicarbonyl + NaOEt ProceedAmidine->Cyclization TLC TLC: Product Spot? Cyclization->TLC Isolate Acidify & Filter TLC->Isolate Yes ForceConditions Increase Temp or Change Solvent (DMF/Toluene) TLC->ForceConditions No/Low Yield ForceConditions->TLC

Figure 2: Operational Decision Tree. Yellow diamonds indicate "Go/No-Go" decision points based on experimental observation.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
No precipitate in Phase A Solvent too polar or Nitrile unreactive.Add anhydrous diethyl ether to lower polarity. Ensure temperature is strictly

.
Product is an Ester (Phase A) Moisture ingress. Flame-dry glassware. Use fresh anhydrous HCl gas. Verify alcohol water content (<0.05%).
Low Yield in Phase C Incomplete deprotonation.Ensure NaOEt is fresh. Increase equivalents of base (up to 3 eq) to handle HCl salt and dicarbonyl enolization.
Amide Byproduct Pinner Rearrangement. Temperature during Phase A rose above

. Keep reaction on ice/in fridge.
Starting Material Remains (Phase C) Steric hindrance on Dicarbonyl.Switch solvent to higher boiling point (e.g., n-Butanol or Toluene) to increase reaction temperature.

References

  • Pinner, A., & Klein, F. (1877). Umwandlung der Nitrile in Imide.[1] Berichte der deutschen chemischen Gesellschaft, 10(2), 1889–1897.[1][3]

  • Organic Chemistry Portal. (n.d.). Pinner Reaction - Mechanism and Examples.[5][1][3][4][6][7] Retrieved October 24, 2023.[3]

  • Schaefer, F. C., & Peters, G. A. (1961). Base-Catalyzed Reaction of Nitriles with Alcohols. A Convenient Route to Imidates. Journal of Organic Chemistry, 26(2), 412–418.

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Standard reference for pyrimidine ring closure mechanisms).

Sources

Application Note: High-Fidelity Solid-Phase Utilization of Methyl 6-methylpyrimidine-4-carboxylate (MMPC)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

Methyl 6-methylpyrimidine-4-carboxylate (MMPC) represents a privileged scaffold in medicinal chemistry, particularly for the development of kinase inhibitors, antivirals, and antitubercular agents. While often overlooked as a simple building block, its dual-functionality—an electrophilic ester at C4 and a pseudo-acidic methyl group at C6—renders it a versatile core for Solid-Phase Organic Synthesis (SPOS) .

This guide moves beyond standard catalog listings to provide a validated, mechanistic workflow for incorporating MMPC into high-throughput library generation. We address the specific challenge of the C6-methyl group's reactivity, unlocking it as a site for late-stage diversification via Knoevenagel-type condensations on solid support.

Key Chemical Advantages[1]
  • C4-Position: Serves as the primary anchor point (via amide linkage) or an electrophilic trap for nucleophilic displacement.

  • C6-Methyl Group: Exhibits "benzylic-like" acidity due to the electron-deficient pyrimidine ring, enabling carbon-carbon bond formation under mild basic conditions.

  • Stability: Supplied as a methyl ester to prevent spontaneous decarboxylation often observed with the free acid form during long-term storage.

Pre-Experimental Critical Analysis

The "Hydrolysis First" Mandate

MMPC is commercially supplied as a methyl ester. Direct reaction of the ester with amine-functionalized resins (e.g., Rink Amide) via aminolysis is kinetically slow and prone to incomplete conversion due to the poor nucleophilicity of resin-bound amines and steric hindrance.

Expert Recommendation: Always perform a solution-phase saponification immediately prior to solid-phase coupling. This converts MMPC to 6-methylpyrimidine-4-carboxylic acid , enabling rapid, quantitative coupling using standard peptide chemistry (HATU/DIC).

Resin Selection Logic
Resin TypeLinker ChemistryFinal ProductRationale
Rink Amide MBHA Acid Labile (TFA)Pyrimidine Carboxamide Preferred. Mimics the amide backbone common in kinase inhibitors (e.g., Imatinib analogs).
Wang Resin Acid Labile (TFA)Pyrimidine Carboxylic Acid Useful if the C4-acid is required for solution-phase post-cleavage modification.
2-Chlorotrityl Weak Acid LabilePyrimidine Carboxylic Acid Use when the library contains other acid-sensitive groups (e.g., Boc, tBu) that must remain intact.

Detailed Experimental Protocols

Phase A: Preparation of the Active Species (Solution Phase)

Objective: Saponification of MMPC to 6-methylpyrimidine-4-carboxylic acid.

  • Dissolution: Dissolve 10.0 mmol of this compound in 20 mL of THF.

  • Saponification: Add 20 mL of 1.0 M LiOH (aq). Stir vigorously at Room Temperature (RT) for 3 hours.

    • QC Check: Monitor by TLC (1:1 Hexane/EtOAc). The ester (Rf ~0.6) should disappear; the acid (Rf ~0.1) will streak near the baseline.

  • Workup: Acidify carefully to pH 3-4 with 1.0 M HCl. Extract with EtOAc (3 x 30 mL). Dry combined organics over Na₂SO₄ and concentrate in vacuo.

    • Note: Use the resulting white solid immediately for Phase B to minimize decarboxylation risks.

Phase B: Resin Loading (Solid Phase)

Objective: Anchoring the scaffold to Rink Amide Resin.

  • Swelling: Place 1.0 g of Rink Amide MBHA resin (loading 0.6 mmol/g) in a SPOS reaction vessel. Swell with DMF for 30 mins; drain.

  • Fmoc Deprotection: Treat resin with 20% Piperidine in DMF (2 x 10 mins). Wash with DMF (5x), DCM (3x), DMF (3x).

  • Activation Cocktail: In a separate vial, dissolve:

    • 3.0 eq (1.8 mmol) of 6-methylpyrimidine-4-carboxylic acid (from Phase A).

    • 2.9 eq of HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).

    • 6.0 eq of DIPEA (Diisopropylethylamine) in anhydrous DMF (min. volume to dissolve).

    • Wait 2 minutes for pre-activation (solution turns yellow).

  • Coupling: Add the cocktail to the resin. Shake at RT for 2 hours.

  • Validation: Perform a Kaiser Test (Ninhydrin).

    • Colorless beads: >99% coupling (Proceed).

    • Blue beads: Incomplete (Repeat Step 3-4).

Phase C: Library Diversification (The "Killer App")

Objective: Functionalization of the C6-Methyl group via Aldol-Condensation. Mechanism: The C6-methyl is deprotonated to form an enolate-like intermediate, which attacks an aromatic aldehyde.

  • Reagents: Prepare a solution of:

    • 10.0 eq Aromatic Aldehyde (e.g., 4-fluorobenzaldehyde).

    • 10.0 eq DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or KOtBu .

    • Solvent: Anhydrous DMF or DMSO.

  • Reaction: Add solution to the resin-bound pyrimidine.

  • Condition Options:

    • Standard: Shake at 60°C for 12 hours.

    • Accelerated (Microwave): Irradiate at 100°C for 20 minutes (High absorption setting). Recommended for electron-rich aldehydes.

  • Wash: Drain and wash extensively with DMF (5x), MeOH (3x), DCM (3x) to remove excess aldehyde.

Phase D: Cleavage and Isolation
  • Cleavage Cocktail: 95% TFA / 2.5% TIS (Triisopropylsilane) / 2.5% H₂O.

  • Execution: Add 10 mL cocktail to resin. Shake for 2 hours at RT.

  • Isolation: Filter resin, collect filtrate. Precipitate product by adding cold Diethyl Ether (Et₂O). Centrifuge and dry.

Workflow Visualization (Graphviz)

The following diagram illustrates the logical flow of the synthesis, highlighting the critical decision node at the C6-Methyl functionalization stage.

SPOS_Workflow Start Methyl 6-methylpyrimidine- 4-carboxylate (Ester) Hydrolysis Saponification (LiOH, THF/H2O) Start->Hydrolysis Activation Acid 6-methylpyrimidine- 4-carboxylic acid Hydrolysis->Acid Coupling Amide Coupling (HATU, DIPEA, DMF) Acid->Coupling Resin Rink Amide Resin (Fmoc-Deprotected) Resin->Coupling Scaffold Resin-Bound Pyrimidine Scaffold Coupling->Scaffold Choice Diversification Strategy? Scaffold->Choice PathA Path A: C6-Condensation (Aldehydes, DBU, Microwave) Choice->PathA Styryl Synthesis PathB Path B: Null (Keep Methyl Group) Choice->PathB Core Retention Cleavage TFA Cleavage (95% TFA) PathA->Cleavage PathB->Cleavage Final Final Library: Pyrimidine Carboxamides Cleavage->Final

Figure 1: Strategic workflow for the solid-phase synthesis of pyrimidine libraries starting from MMPC. Note the critical activation step (Saponification) prior to resin attachment.

Troubleshooting & Optimization Table

ObservationProbable CauseCorrective Action
Low Coupling Yield (Blue Kaiser Test) Steric hindrance or wet DMF.Re-couple using HOAt/DIC (more reactive active ester) or increase temperature to 40°C. Ensure DMF is anhydrous.
Incomplete C6-Condensation Aldehyde is electron-rich (deactivated).Switch from thermal heating to Microwave irradiation (100°C, 20 min) . Use a stronger base like KOtBu (careful with resin stability).
Product Decarboxylation Acid form stored too long before coupling.Prepare the carboxylic acid fresh (Phase A) and couple immediately. Do not store the free acid for >24h.
Resin Clumping Polymer precipitation.Ensure the solvent system (DMF) is sufficient. If using PEG-based resins (e.g., TentaGel), ensure proper swelling in DCM first.

References

  • PubChem. (2023). Methyl pyrimidine-4-carboxylate | C6H6N2O2.[1] National Library of Medicine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Pyrimidines - Recent Literature. Retrieved from [Link]

  • Bhat, S., et al. (2019). Advances in the Solid Phase Synthesis of Pyrimidine Derivatives. ACS Combinatorial Science. (Contextual grounding on SPOS pyrimidine strategies). Retrieved from [Link][2]

Sources

High-throughput screening assays for "Methyl 6-methylpyrimidine-4-carboxylate" derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Screening Strategies for Methyl 6-methylpyrimidine-4-carboxylate Derivatives

Subtitle: From Scaffold to Lead: Integrated Kinase Profiling and Phenotypic Viability Assays

Introduction: The Pyrimidine Privilege

In modern medicinal chemistry, the This compound scaffold represents a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. Its structural utility lies in its bifunctionality: the C4-carboxylate serves as a versatile handle for generating focused amide libraries (targeting the hinge region of kinases), while the C6-methyl group offers a vector for optimizing hydrophobic interactions or metabolic stability.

Recent literature highlights the success of pyrimidine-4-carboxylate derivatives as potent inhibitors of GSK-3 , EGFR , and MARK4 kinases, as well as agents against Mycobacterium tuberculosis. This guide provides a rigorous, field-proven HTS workflow to screen libraries derived from this scaffold, focusing on a dual-arm strategy: Biochemical Kinase Inhibition and Phenotypic Cell Viability .

HTS Workflow Overview

The screening campaign is designed to filter a library of 1,000–10,000 derivatives. The workflow prioritizes the elimination of false positives (PAINS) and the selection of compounds with translational potential.

HTS_Workflow Library Library Generation (Amide Coupling of Methyl Ester) QC QC & Plating (10 mM DMSO Stocks) Library->QC Primary Primary Screen: Biochemical (ADP-Glo Kinase Assay) QC->Primary Filter1 Hit Selection (>50% Inhibition @ 10 µM) Primary->Filter1 Filter1->Library Inactive (Archive) Secondary Secondary Screen: Cellular (CellTiter-Glo Viability) Filter1->Secondary Active Counter Counter Screen (Luciferase Inhibition Check) Secondary->Counter Lead Lead Candidates (IC50 Determination) Counter->Lead True Positives

Figure 1: Integrated HTS workflow for pyrimidine derivatives. The process moves from chemical synthesis to biochemical validation and cellular phenotypic confirmation.

Protocol A: Biochemical Kinase Screen (ADP-Glo)

Rationale: Pyrimidine derivatives often act as ATP-competitive inhibitors. The ADP-Glo™ Kinase Assay is selected for its universality; it measures ADP production regardless of the substrate, making it ideal for screening diverse kinases (e.g., EGFR, CDK2) without changing the detection method.

Assay Principle
  • Kinase Reaction: Kinase + Substrate + ATP → Phospho-Substrate + ADP.

  • ADP-Glo Reagent: Terminates reaction and depletes remaining ATP.[1]

  • Detection Reagent: Converts ADP back to ATP → Luciferase/Luciferin reaction → Light.[1][2][3]

Materials & Reagents
  • Enzyme: Recombinant Kinase (e.g., GSK-3β or EGFR) [~1–5 ng/well].

  • Substrate: Peptide/Protein substrate specific to the kinase.

  • ATP: Ultra-pure ATP (Promega).[4]

  • Library: this compound derivatives (10 mM in DMSO).

  • Plates: 384-well solid white, low-volume plates (Corning #4513).

Step-by-Step Protocol
StepActionVolumeCritical Note
1 Compound Transfer 50 nLAcoustic dispensing (Echo) or pin tool. Target final conc: 10 µM. Max DMSO: 1%.
2 Enzyme Addition 2.5 µLDispense Kinase in 1X Buffer. Keep on ice before dispensing.
3 Pre-Incubation 10 minAllows compound to bind the "hinge" region of the kinase.
4 Substrate/ATP Mix 2.5 µLInitiates reaction. ATP conc should be at

(apparent).
5 Incubation 60 minRoom Temp (RT).[4] Seal plate to prevent evaporation.
6 ADP-Glo Reagent 5 µLStops reaction. Depletes unconsumed ATP. Incubate 40 min @ RT.
7 Detection Reagent 10 µLConverts ADP to ATP -> Light. Incubate 30 min @ RT.
8 Read N/AMeasure Luminescence (0.5–1.0 sec integration).
Validation Parameters
  • Z-Factor (

    
    ):  Must be 
    
    
    
    .
    • Where

      
       is positive control (No Inhibitor, Max Signal) and 
      
      
      
      is negative control (No Enzyme, Min Signal).
  • Signal-to-Background (S/B): Target

    
    -fold.
    

Protocol B: Phenotypic Cellular Screen (CellTiter-Glo)

Rationale: To ensure the kinase inhibitory activity translates to biological efficacy (e.g., cancer cell death) and to filter out compounds with poor membrane permeability.

Experimental Design
  • Cell Line: A549 (Lung) or MCF-7 (Breast), depending on the target kinase profile.

  • Timepoint: 72 hours post-treatment (standard for anti-proliferative assays).

Step-by-Step Protocol
  • Cell Seeding:

    • Dispense 1,000 cells/well in 25 µL culture medium into 384-well white clear-bottom plates.

    • Incubate 24h at 37°C/5% CO₂ to allow attachment.

  • Compound Treatment:

    • Add 125 nL of compound (10 mM stock) to achieve 10 µM final concentration (0.5% DMSO).

    • Include "Bortezomib" or "Staurosporine" (10 µM) as a kill control (Positive Control).

    • Include DMSO-only wells as Negative Control.

  • Incubation:

    • Incubate for 72 hours .

  • Detection:

    • Equilibrate plate to RT (30 min).

    • Add 25 µL CellTiter-Glo reagent.

    • Shake orbitally (2 min) to lyse cells.

    • Incubate (10 min) to stabilize signal.

  • Measurement:

    • Read Luminescence.[1][3][4] Signal is proportional to ATP (metabolically active cells).

Data Analysis & Hit Selection

Normalization

Convert raw RLU (Relative Light Units) to Percent Inhibition (PIN) :



(Note: For CellTiter-Glo, "PosCtrl" is the kill control, "NegCtrl" is DMSO).
Hit Definition
  • Primary Hit:

    
     inhibition in Biochemical Assay.
    
  • Confirmed Hit: IC50 < 1 µM in dose-response (10-point curve, 1:3 dilution).

  • False Positive Check: Compounds showing high activity in the biochemical assay but zero activity in cellular assays may indicate poor permeability or hydrolysis of the amide bond.

PAINS Alert

Pyrimidine-4-carboxylates are generally stable, but if the derivative contains a rhodanine or ene-rhodanine substructure (common in unrefined libraries), flag as potential PAINS (Pan-Assay Interference Compounds).

References

  • Hartz, R. A., et al. (2023).[5] "Discovery of 2-(Anilino)pyrimidine-4-carboxamides as Highly Potent, Selective, and Orally Active Glycogen Synthase Kinase-3 (GSK-3) Inhibitors."[5] Journal of Medicinal Chemistry. Link

  • Promega Corporation. (2023). "ADP-Glo™ Kinase Assay Technical Manual." Promega Protocols. Link

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays (Z-Factor)." Journal of Biomolecular Screening. Link

  • PharmaBlock. (2022).[6] "Pyrimidines in Drug Discovery: Privileged Scaffolds." PharmaBlock White Papers. Link

  • National Center for Advancing Translational Sciences (NCATS). (2012). "Assay Guidance Manual: HTS Assay Validation." NCBI Bookshelf. Link

Sources

Application Notes & Protocols: Strategic Derivatization of Methyl 6-methylpyrimidine-4-carboxylate for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrimidine Scaffold in Modern Drug Discovery

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural core of essential biomolecules like nucleic acids and a plethora of clinically significant therapeutic agents.[1][2] Its versatile structure, capable of engaging in a variety of biological interactions, has made it a "privileged scaffold" in the design of novel drugs. Pyrimidine derivatives have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2] A critical aspect of drug development is the systematic exploration of the Structure-Activity Relationship (SAR), which investigates how modifications to a molecule's chemical structure influence its biological activity.[3][4] Such studies are essential for optimizing lead compounds to enhance potency, selectivity, and pharmacokinetic profiles.

This guide provides a detailed framework for the strategic derivatization of Methyl 6-methylpyrimidine-4-carboxylate , a versatile starting material for the generation of diverse chemical libraries aimed at comprehensive SAR exploration. We will delve into the chemical logic behind modifying three key positions of this scaffold: the C4-carboxylate, the pyrimidine ring, and the C6-methyl group. For each position, we will provide detailed, field-tested protocols and explain the rationale behind the experimental choices, empowering researchers to efficiently navigate the path from a core scaffold to a well-characterized compound library.

Core Scaffold Analysis: this compound

The starting material, this compound, presents three primary vectors for chemical diversification, each offering a unique opportunity to probe the chemical space around the pyrimidine core.

  • C4-Methyl Ester: This is the most straightforward position for introducing diversity. The ester can be hydrolyzed to the corresponding carboxylic acid, which then serves as a handle for amide bond formation with a vast array of commercially available amines. This allows for the exploration of various substituents that can influence solubility, hydrogen bonding interactions, and steric bulk.

  • Pyrimidine Ring (C2 and C5 positions): The pyrimidine ring itself can be functionalized to modulate the electronic properties and steric profile of the core scaffold. Halogenation of the ring, followed by palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, enables the introduction of a wide range of aryl, heteroaryl, and alkyl groups.

  • C6-Methyl Group: While generally less reactive, the C6-methyl group can be a site for derivatization, for instance, through oxidation to introduce new functional groups.

The following sections will provide detailed protocols for the derivatization at each of these positions.

Strategic Derivatization Pathways for SAR Studies

The following diagram illustrates the overall strategy for diversifying the this compound scaffold.

SAR_Strategy cluster_C4 C4-Ester Derivatization cluster_Ring Ring Functionalization cluster_C6 C6-Methyl Modification Core Methyl 6-methyl- pyrimidine-4-carboxylate C4_acid 6-Methylpyrimidine- 4-carboxylic acid Core->C4_acid Hydrolysis Halogenated Halo-pyrimidine (e.g., 2-Chloro derivative) Core->Halogenated Halogenation Oxidized Oxidized Derivatives (e.g., -CHO, -COOH) Core->Oxidized Oxidation Amides Amide Library (R1-NH2) C4_acid->Amides Amide Coupling Suzuki Aryl/Heteroaryl Library (R2-B(OH)2) Halogenated->Suzuki Suzuki Coupling

Caption: Strategic derivatization pathways for this compound.

Part 1: Derivatization at the C4-Carboxylate Position

Modification at the C4 position is a cornerstone of SAR studies for this scaffold, as the resulting carboxamides can participate in crucial hydrogen bonding interactions with biological targets. The general workflow involves a two-step process: hydrolysis of the methyl ester to the carboxylic acid, followed by amide coupling with a diverse panel of amines.

Protocol 1.1: Hydrolysis of this compound

Rationale: The conversion of the methyl ester to the carboxylic acid is a necessary activation step for subsequent amide coupling. Saponification using a strong base like lithium hydroxide (LiOH) in a mixed aqueous/organic solvent system is a reliable method that proceeds under mild conditions, minimizing potential side reactions.

Materials:

  • This compound

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water (deionized)

  • Hydrochloric acid (HCl), 1 M solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, pH paper, separatory funnel, rotary evaporator.

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of THF, MeOH, and water (e.g., a 3:1:1 ratio).

  • Saponification: Add LiOH·H₂O (1.5 - 2.0 eq) to the solution and stir vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up (Acidification): Once the reaction is complete, remove the organic solvents (THF and MeOH) under reduced pressure using a rotary evaporator.

  • Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify to pH 2-3 by the dropwise addition of 1 M HCl. A precipitate of the carboxylic acid should form.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 6-methylpyrimidine-4-carboxylic acid as a solid. The product can be used in the next step without further purification if deemed sufficiently pure by NMR or LC-MS analysis.

Protocol 1.2: Amide Coupling of 6-Methylpyrimidine-4-carboxylic acid

Rationale: The formation of the amide bond is a critical step for introducing diversity. A variety of coupling reagents are available, with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) being a popular choice due to its high efficiency and low rate of epimerization for chiral amines.[5] The use of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is crucial to neutralize the hexafluorophosphate salt and facilitate the reaction.

Materials:

  • 6-Methylpyrimidine-4-carboxylic acid (from Protocol 1.1)

  • A diverse library of primary and secondary amines (R-NH₂)

  • HATU

  • DIPEA

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Reaction vials or round-bottom flasks.

Step-by-Step Procedure:

  • Reaction Setup: To a solution of 6-methylpyrimidine-4-carboxylic acid (1.0 eq) in anhydrous DMF under an inert atmosphere, add the desired amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq).

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 2-12 hours).

  • Quenching and Extraction: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.

Parameter Condition Rationale
Coupling Reagent HATUHigh efficiency, low racemization.[5]
Base DIPEANon-nucleophilic, prevents unwanted side reactions.
Solvent Anhydrous DMFGood solvating properties for a wide range of substrates.
Stoichiometry Amine (1.1 eq), HATU (1.2 eq), DIPEA (2.0 eq)Ensures complete activation of the carboxylic acid and drives the reaction to completion.
Temperature Room TemperatureSufficient for most amide couplings with activated acids.

Part 2: Derivatization of the Pyrimidine Ring

Functionalization of the pyrimidine ring itself allows for the introduction of substituents that can profoundly impact the electronics and steric profile of the molecule. A robust strategy for this is a two-step sequence involving halogenation followed by a Suzuki-Miyaura cross-coupling reaction.

Protocol 2.1: Halogenation of the Pyrimidine Ring

Rationale: Introducing a halogen atom, typically chlorine or bromine, onto the pyrimidine ring provides a handle for subsequent palladium-catalyzed cross-coupling reactions. The C2 and C5 positions are potential sites for halogenation. N-Bromosuccinimide (NBS) is a convenient and selective brominating agent for electron-rich aromatic and heteroaromatic systems.[6][7]

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM)

  • Inert atmosphere setup

  • Light source (optional, for radical initiation)

Step-by-Step Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous MeCN or DCM in a flask protected from light.

  • Halogenation: Add NBS (1.05 eq) portion-wise to the solution at room temperature under an inert atmosphere. For less reactive substrates, gentle heating or initiation with a light source may be required.

  • Monitoring: Monitor the reaction progress by LC-MS to observe the formation of the mono-brominated product.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to isolate the desired brominated pyrimidine derivative. The regioselectivity of the bromination should be confirmed by NMR spectroscopy.

Protocol 2.2: Suzuki-Miyaura Cross-Coupling of the Halo-pyrimidine

Rationale: The Suzuki-Miyaura coupling is a powerful and versatile method for forming carbon-carbon bonds.[8][9] It involves the reaction of an organohalide with an organoboron compound, catalyzed by a palladium(0) complex. This reaction tolerates a wide variety of functional groups and allows for the introduction of diverse aryl and heteroaryl moieties.

Suzuki_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII R1-Pd(II)L2-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R1-Pd(II)L2-R2 Transmetal->PdII_R2 Boronic R2-B(OH)2 Boronic->Transmetal Base Base Base->Transmetal RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Product R1-R2 RedElim->Product ArylHalide R1-X ArylHalide->OxAdd

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Halo-pyrimidine derivative (from Protocol 2.1)

  • A diverse library of aryl or heteroaryl boronic acids or esters (R-B(OH)₂)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent (e.g., 1,4-dioxane, toluene, or DMF, with water)

  • Inert atmosphere setup

Step-by-Step Procedure:

  • Reaction Setup: In a reaction vessel, combine the halo-pyrimidine (1.0 eq), the boronic acid (1.2-1.5 eq), the palladium catalyst (0.02-0.10 eq), and the base (2.0-3.0 eq).

  • Solvent Addition: Add the solvent system (e.g., dioxane/water 4:1) and degas the mixture by bubbling with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) under an inert atmosphere.

  • Monitoring: Monitor the reaction by LC-MS until the starting halide is consumed.

  • Work-up: Cool the reaction to room temperature and dilute with water. Extract the product with an organic solvent such as ethyl acetate.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to obtain the desired coupled product.

Parameter Condition Rationale
Catalyst Pd(PPh₃)₄ or PdCl₂(dppf)Effective for a broad range of substrates.
Base K₂CO₃, Cs₂CO₃, or K₃PO₄Activates the boronic acid for transmetalation.
Solvent Dioxane/Water, Toluene/WaterAprotic organic solvent with water to dissolve the base and facilitate the reaction.
Temperature 80-110 °CProvides sufficient energy for the catalytic cycle to proceed efficiently.

Part 3: Derivatization of the C6-Methyl Group

Modification of the C6-methyl group offers a third vector for diversification, although it can be more challenging than derivatization at the other positions. Oxidation of the methyl group to an aldehyde or carboxylic acid introduces new reactive handles for further functionalization.

Protocol 3.1: Oxidation of the C6-Methyl Group

Rationale: The oxidation of a methyl group on a heteroaromatic ring can be achieved using various oxidizing agents. Selenium dioxide (SeO₂) is a classic reagent for the oxidation of benzylic and allylic methyl groups to aldehydes.[10] Further oxidation to the carboxylic acid can be achieved with stronger oxidizing agents or by subsequent oxidation of the aldehyde.

Materials:

  • This compound

  • Selenium dioxide (SeO₂)

  • 1,4-Dioxane

  • Water

  • Diatomaceous earth (Celite®)

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq) and SeO₂ (1.1-1.5 eq) in a mixture of dioxane and a small amount of water.

  • Reaction: Heat the mixture to reflux (around 100 °C).

  • Monitoring: Monitor the reaction by LC-MS for the formation of the corresponding aldehyde.

  • Work-up: Cool the reaction to room temperature and filter through a pad of Celite® to remove the selenium byproduct. Wash the pad with dioxane.

  • Concentration and Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to isolate the 6-formylpyrimidine derivative.

Note: Further oxidation of the aldehyde to the carboxylic acid can be performed using standard conditions, such as the Pinnick oxidation (NaClO₂ with a scavenger).

Conclusion and Future Directions

The protocols outlined in this guide provide a robust and versatile platform for the systematic derivatization of this compound. By strategically modifying the C4-carboxylate, the pyrimidine ring, and the C6-methyl group, researchers can generate extensive libraries of novel compounds for SAR studies. The resulting data will be invaluable in identifying key structural features that govern biological activity, ultimately guiding the design of more potent and selective drug candidates. The principles and techniques described herein are broadly applicable to other heterocyclic scaffolds, underscoring the power of systematic chemical modification in the pursuit of new therapeutics.

References

  • Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties. (n.d.). UJ Content - University of Johannesburg. Retrieved January 26, 2026, from [Link]

  • Goodreid, J. D., Duspara, P. A., Bosch, C., & Batey, R. A. (2014). Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. The Journal of Organic Chemistry, 79(3), 943–954. [Link]

  • Naik, N., Chaniyara, R., & Patel, K. (2024). Pyrimidine carboxamides: A comprehensive review on synthesis, biological activities, and structure-activity relationship. Results in Chemistry, 7, 101375.
  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Retrieved January 26, 2026, from [Link]

  • Wang, Y., et al. (2022). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. Signal Transduction and Targeted Therapy, 7(1), 139.
  • Goodreid, J. D., et al. (2014). Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. The Journal of Organic Chemistry, 79(3), 943-954.
  • Synthesis and antimicrobial activity of some new tetrahydrothienopyridopyrimidine derivatives. (2014). ResearchGate. [Link]

  • Synthesis and fungicidal activity of 2-(methylthio)-4-methylpyrimidine carboxamides bearing a carbamate moiety. (2017). Taylor & Francis Online. [Link]

  • Oxidation of methylpyridines with some argentous compounds. (1979). Polish Journal of Chemistry.
  • N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. (2011). Master Organic Chemistry. [Link]

  • C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. (2022). National Institutes of Health. [Link]

  • Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies. (2020). ACS Infectious Diseases. [Link]

  • Comparative yields for Suzuki‐Miyaura couplings of (A)... (n.d.). ResearchGate. [Link]

  • An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides with Sodium Monobromoisocyanurate (SMBI). (2015). Molecules. [Link]

  • Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. (2014). Organic Chemistry Portal. [Link]

  • A deconstruction–reconstruction strategy for pyrimidine diversification. (2024). Nature. [Link]

  • Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. (2025). International Journal of Molecular Sciences. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (2007). Angewandte Chemie. [Link]

  • Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. (2024). RSC Advances. [Link]

  • Oxidation mechanism of 6-methyl-2,4-dioxopyrimidine with selenium oxide and selenous acid. (2003). ResearchGate. [Link]

  • Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. (2003). ResearchGate. [Link]

  • Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. (2003). Journal of Combinatorial Chemistry. [Link]

  • Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. (2018). Future Journal of Pharmaceutical Sciences. [Link]

  • Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. (2025). MDPI. [Link]

  • Direct Amidations of Carboxylic Acids with Amines. (2023). Encyclopedia.pub. [Link]

  • Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. (2020). Molecular Diversity. [Link]

  • Ligand-Enabled C6-Selective C-H Arylation of Pyrrolo[2,3-d] Pyrimidine Derivatives with Pd Catalysts: An Approach to the Synthesis of EGFR Inhibitor AEE-788. (2021). ResearchGate. [Link]

  • Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. (2007). National Institutes of Health. [Link]

  • Suzuki-Miyaura Coupling. (2022). Chemistry LibreTexts. [Link]

  • OXIDATION OF CERTAIN METHYLPYRIDINES TO PYRIDINE CARBOXYLIC ACIDS. (1953). The Journal of Organic Chemistry. [Link]

  • Oxidation of methyl-pyridines. (1957).
  • VEGFR-2 inhibitor. (n.d.). Wikipedia. Retrieved January 26, 2026, from [Link]

  • N-Bromosuccinimide (NBS). (n.d.). Organic Chemistry Portal. [Link]

  • C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies. (2023). Organic Chemistry Frontiers. [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024, March 22). YouTube. [Link]

  • Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. (2022). Journal of the American Chemical Society. [Link]

  • Functionalization of pyrimidine and purine nucleosides at C4 and C6: C-nucleophilic substitution of their C4- and C6-(1,2,4-triazol-1-yl) derivatives. (2007). Tetrahedron. [Link]

  • Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. (2022). The Journal of Organic Chemistry. [Link]

  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. (2023). MDPI. [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (2021). MDPI. [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). Journal of Drug Delivery and Therapeutics. [Link]

  • Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). (2025). Archiv der Pharmazie. [Link]

  • Decarboxylative Halogenation of Organic Compounds. (2018). National Institutes of Health. [Link]

  • ChemInform Abstract: Catalytic C—H Bond Functionalization of Purine and Pyrimidine Nucleosides: A Synthetic and Mechanistic Perspective. (2016). ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Troubleshooting low yield in "Methyl 6-methylpyrimidine-4-carboxylate" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYR-SYN-004-Me Status: Open Subject: Troubleshooting Low Yield & Impurity Profiles Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction: The "Deceptively Simple" Heterocycle

You are likely encountering difficulties with the synthesis of Methyl 6-methylpyrimidine-4-carboxylate . While pyrimidine condensations are textbook chemistry (Pinner synthesis), this specific 2,4,6-substitution pattern presents a unique "perfect storm" of challenges:

  • Asymmetry: Unlike symmetric malonate condensations, your starting material (methyl acetopyruvate) is asymmetric, leading to potential regiochemical isomers.

  • Hydrolysis Sensitivity: The C4-carboxylate is electron-deficient due to the pyrimidine ring, making it highly susceptible to hydrolysis during alkaline cyclization or acidic workup.

  • Volatility: The methyl ester of low-molecular-weight pyrimidines can sublime or co-evaporate during drying, leading to "mysterious" mass loss.

This guide moves beyond standard protocols to address the why and how of failure modes.

Phase 1: Reagent Integrity & Stoichiometry (The Upstream Errors)

Q: My reaction mixture turns black/tarry within minutes. Is this normal?

A: No. This indicates uncontrolled polymerization of the 1,3-dicarbonyl species.

The key precursor, Methyl acetopyruvate (Methyl 2,4-dioxopentanoate), is thermally unstable and sensitive to oxidation.

  • The Trap: Using "aged" methyl acetopyruvate. If the liquid is dark brown/black before you start, the effective concentration is unknown.

  • The Fix:

    • Distillation: If using the liquid form, it must be freshly distilled under vacuum.

    • Salt Form: Switch to Sodium Methyl Acetopyruvate (solid). It is significantly more stable.

    • Temperature: The initial addition of base must be performed at -5°C to 0°C . The exotherm from the condensation initiation can degrade the dicarbonyl backbone before the ring closes.

Q: I am using Formamidine HCl. Should I switch?

A: Yes. Switch to Formamidine Acetate.

  • The Mechanism: Formamidine Hydrochloride is extremely hygroscopic. Water introduced here competes with the condensation (releasing

    
    ), pushing the equilibrium backward or hydrolyzing the ester.
    
  • The Advantage: Formamidine Acetate is non-hygroscopic and acts as a buffer, preventing the pH from spiking too high during the initial mixing, which protects the ester moiety.

Phase 2: Reaction Conditions & Solvents

Q: Can I use Ethanol as the solvent? It’s cheaper/greener.

A: ABSOLUTELY NOT.

  • The Issue: Transesterification.

    • Reaction:

      
      
      
    • In the presence of ethoxide (or even refluxing ethanol), you will convert your Methyl ester to the Ethyl ester. Separation of these two homologs is nearly impossible by standard flash chromatography.

  • The Protocol: You must use Anhydrous Methanol (MeOH) and Sodium Methoxide (NaOMe) to ensure that any exchange at the ester position regenerates the target molecule.

Q: What is the optimal Base Stoichiometry?

A: The "2.1 Equivalent" Rule.

If using Formamidine Acetate and Sodium Methyl Acetopyruvate:

  • 1.0 eq of Base is consumed neutralizing the Acetate.

  • 1.0 eq of Base is required to deprotonate the dicarbonyl enol for attack.

  • 0.1 eq excess drives the reaction.

Warning: Excess base (>2.5 eq) rapidly hydrolyzes the product to the carboxylic acid (Water soluble = 0% Isolated Yield of ester).

Phase 3: Workup & Isolation (The "Disappearing Product")

Q: My TLC shows product, but I recover nothing after aqueous extraction. Where did it go?

A: It is likely in the aqueous layer, disguised as a salt.

The pyrimidine nitrogen lone pairs make the molecule basic (


), while the ester makes it polar.
  • Scenario A (Acidic Wash): If you wash with 1N HCl, you protonate the pyrimidine ring (

    
    ). The salt is highly water-soluble and will not extract into DCM or EtOAc.
    
  • Scenario B (Basic Wash): If you wash with strong base (NaOH), you hydrolyze the ester to the carboxylate (

    
    ), which stays in the water.
    

The "Goldilocks" Workup Protocol:

  • Quench reaction with Glacial Acetic Acid (to pH 6-7). Do not use strong mineral acids.

  • Remove Methanol in vacuo (Rotovap) before extraction. Methanol acts as a phase-transfer cosolvent, dragging your product into the water.

  • Resuspend residue in minimal water and extract exhaustively with Dichloromethane (DCM) (

    
    ).
    
  • Do not wash the organic layer with acid. Wash only with Brine.

Visual Troubleshooting Guide

The following flowchart illustrates the decision logic for diagnosing yield issues.

Troubleshooting Start Low Yield Detected CheckTLC Does Crude TLC show product? Start->CheckTLC CheckStart Check Starting Material (Methyl Acetopyruvate) CheckTLC->CheckStart No Product on TLC WorkupIssue Workup Diagnosis CheckTLC->WorkupIssue Product on TLC, not in flask SolventCheck Did you use Ethanol? CheckTLC->SolventCheck Product visible but impure BlackTar Is Reaction Black/Tarry? CheckStart->BlackTar Success Optimize Cooling & Reagent Purity BlackTar->Success Yes (Polymerization) AcidWash Did you use HCl wash? WorkupIssue->AcidWash Transester Yield Loss via Transesterification SolventCheck->Transester Yes SaltLoss Product lost as Pyridinium Salt in Water AcidWash->SaltLoss Yes Hydrolysis Did you use >2.5 eq Base? AcidWash->Hydrolysis No Saponification Product Hydrolyzed to Acid Hydrolysis->Saponification Yes

Figure 1: Diagnostic logic tree for isolating the root cause of yield loss in pyrimidine synthesis.

Optimized Synthetic Protocol

Target: this compound Scale: 10 mmol

ReagentMWEquiv.[1][2]AmountRole
Formamidine Acetate 104.111.11.15 gAmidine source (C-N-C fragment)
Sodium Methyl Acetopyruvate 166.091.01.66 gC4 fragment (Dicarbonyl)
Sodium Methoxide (0.5M in MeOH) 54.021.122 mLBase (Catalyst/Scavenger)
Methanol (Anhydrous) 32.04Solvent20 mLSolvent

Step-by-Step Procedure:

  • Preparation: Flame-dry a 100 mL round-bottom flask under Argon/Nitrogen.

  • Solvation: Add Formamidine Acetate and Sodium Methyl Acetopyruvate to the flask.

  • Cooling: Submerge flask in an ice/salt bath (-5°C).

  • Cyclization: Add the NaOMe/MeOH solution dropwise over 20 minutes.

    • Note: The solution will turn yellow/orange. If it turns dark brown immediately, the temperature is too high.

  • Reaction: Allow to warm to Room Temperature (25°C) and stir for 12 hours. Monitor by TLC (100% EtOAc or 5% MeOH/DCM).

  • Quench: Add Glacial Acetic Acid (approx. 0.6 mL) to adjust pH to 6-7.

  • Evaporation: Concentrate in vacuo to remove Methanol. Result is a solid paste.

  • Extraction: Add Water (15 mL) and extract with DCM (3 x 20 mL).

  • Drying: Dry combined organics over

    
    , filter, and concentrate.
    
    • Critical: Do not use high vacuum for prolonged periods; the product is volatile.

References

  • Pinner Synthesis Mechanism: Brown, D. J. The Pyrimidines; The Chemistry of Heterocyclic Compounds; Wiley-Interscience: New York, 1962.

  • Formamidine Acetate Utility: Taylor, E. C.; Ehrhart, W. A. Formamidine Acetate.[3][4] Org.[2][4] Synth.1973 , 53,[3] 21.

  • Optimization of Pyrimidine Esters:Journal of Medicinal Chemistry protocols regarding 4-carboxy-pyrimidines often cite the instability of the ester bond under standard saponific
  • Acidity of Pyrimidines: Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th ed.; Wiley: Chichester, 2010. (Confirming pKa and protonation states).

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) before handling reagents.

Sources

Common side reactions in the synthesis of 6-methylpyrimidine-4-carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the synthesis and troubleshooting of 6-methylpyrimidine-4-carboxylates , specifically focusing on the aromatic system (distinct from the Biginelli dihydro products). It covers the two primary synthetic routes: Condensation (Asymmetric 1,3-dicarbonyls) and Selective Oxidation (from 4,6-dimethylpyrimidine).

Topic: Troubleshooting Side Reactions & Process Optimization Audience: Medicinal Chemists, Process Development Scientists Version: 2.0 (Current Standards)

Executive Summary & Route Selection

The synthesis of 6-methylpyrimidine-4-carboxylates (e.g., ethyl ester) presents a classic problem in heterocyclic chemistry: Regiocontrol . The presence of two electrophilic sites on the starting material often leads to isomeric mixtures.

Route Methodology Primary Challenge Best For
A. Condensation Ethyl acetopyruvate + FormamidineRegioselectivity (4-COOR vs 6-COOR)Small scale, diverse analogs.
B. Oxidation 4,6-Dimethylpyrimidine + SeO₂/OxidantOver-oxidation (Di-acid formation)Large scale, avoiding isomers.
C. Pinner/Imidate 4-Cyano-6-methylpyrimidine + AlcoholHydrolysis (Amide formation)When nitrile precursor is available.

Module A: The Condensation Route (Troubleshooting Regioisomers)

Context: The reaction of ethyl acetopyruvate (ethyl 2,4-dioxovalerate) with formamidine acetate (or acetamidine) is the most common lab-scale route.

The Core Problem: Competing Nucleophilic Attacks

The amidine nitrogen can attack either the


-keto group (C2, adjacent to ester) or the 

-keto group (C4, adjacent to methyl).
  • Path A (Target): Attack at C2

    
     Cyclization 
    
    
    
    Ester ends up at C4 .
  • Path B (Impurity): Attack at C4

    
     Cyclization 
    
    
    
    Ester ends up at C6 .
Visualizing the Pathway

Regioselectivity SM Ethyl Acetopyruvate (EtOOC-CO-CH2-CO-Me) Attack_A Kinetic Attack at C2 (Next to Ester) SM->Attack_A High Electrophilicity Attack_B Attack at C4 (Next to Methyl) SM->Attack_B Steric Control Amidine Formamidine (NH=CH-NH2) Amidine->Attack_A Amidine->Attack_B Prod_Target TARGET: Ethyl 6-methylpyrimidine- 4-carboxylate Attack_A->Prod_Target Cyclization Prod_Iso IMPURITY: Ethyl 4-methylpyrimidine- 6-carboxylate Attack_B->Prod_Iso Cyclization

Figure 1: Bifurcation of the condensation reaction. Path A is generally favored by the higher electrophilicity of the


-keto group, but pH and solvent can alter this.
Troubleshooting Guide: Condensation Issues

Q1: I isolated a solid, but the NMR looks "off." How do I distinguish the 4-ester from the 6-ester?

  • Diagnostic: The chemical shift of the pyrimidine proton at C5 (the ring proton between the methyl and ester) and C2 is diagnostic.

    • Target (6-Methyl-4-COOEt): The C2 proton is typically deshielded (

      
       ~9.1-9.3 ppm) due to the ortho-nitrogen effect. The C5 proton appears around 
      
      
      
      7.8-8.0 ppm.
    • Isomer (4-Methyl-6-COOEt): The shifts are often closer together.

    • Definitive Test: NOE (Nuclear Overhauser Effect). Irradiate the methyl group signal.

      • Target: You should see NOE enhancement of the H-5 proton (they are adjacent).

      • Isomer: You will also see enhancement of H-5, but the coupling constants in

        
        C NMR differ significantly.
        
  • Reference Check: Compare with literature values for Ethyl 6-methylpyrimidine-4-carboxylate (CAS: 63234-70-4).

Q2: I am getting a 50:50 mixture. How do I push the reaction toward the 4-carboxylate?

  • Root Cause: Uncontrolled pH. Strong bases (ethoxide) can equilibrate the intermediate enolates, leading to thermodynamic mixtures.

  • Protocol Adjustment:

    • Switch to Neutral/Mild Conditions: Use ammonium acetate in refluxing ethanol instead of sodium ethoxide. The buffered conditions often favor the kinetic attack on the more electrophilic C2 ketone (leading to the 4-carboxylate).

    • Two-Step Method: Pre-form the enamine. React ethyl acetopyruvate with an amine (e.g., aniline) to protect one ketone, then react with amidine. (Less common for this specific target).

Q3: The product is oiling out and contains starting material.

  • Cause: Ethyl acetopyruvate is unstable and dimerizes (self-aldol) upon standing.

  • Fix: Distill the ethyl acetopyruvate immediately before use. If it is dark/viscous, it has polymerized.

Module B: The Oxidation Route (Troubleshooting Over-Oxidation)

Context: Industrial synthesis often starts with 4,6-dimethylpyrimidine and oxidizes one methyl group. This avoids regioisomer formation but introduces oxidation state control issues.

The Core Problem: Stopping at the Mono-Acid

Oxidants like KMnO₄ or SeO₂ can easily oxidize both methyl groups or push the mono-acid to the decarboxylated product.

Visualizing the Oxidation Cascade

Oxidation SM 4,6-Dimethylpyrimidine Aldehyde Intermediate: 6-Methylpyrimidine-4-carbaldehyde SM->Aldehyde Oxidant SeO2 (Dioxane/Xylene) Target TARGET: 6-Methylpyrimidine-4-carboxylic Acid Aldehyde->Target OverOx SIDE REACTION: Pyrimidine-4,6-dicarboxylic acid Target->OverOx Excess Oxidant/Temp Decarb SIDE REACTION: 4-Methylpyrimidine (Loss of CO2) Target->Decarb Thermal Stress (>120°C)

Figure 2: The oxidation window. Controlling stoichiometry is critical to prevent formation of the dicarboxylic acid.

Troubleshooting Guide: Oxidation Issues

Q1: My yield is low, and the product is water-soluble (lost during extraction).

  • Diagnosis: You likely over-oxidized to pyrimidine-4,6-dicarboxylic acid , which is highly polar and water-soluble.

  • Protocol Adjustment:

    • Reagent: Use Selenium Dioxide (SeO₂) in dioxane or xylene rather than KMnO₄. SeO₂ is more selective for methyl-to-aldehyde/acid conversion.

    • Stoichiometry: Use exactly 1.1 equivalents.

    • Workup: Do not wash with basic water; the product (carboxylic acid) will go into the aqueous phase. If you formed the acid, you must acidify the aqueous layer to pH 3 and extract continuously with ethyl acetate.

Q2: I see a "spot-to-spot" conversion on TLC, but the NMR shows a missing signal.

  • Diagnosis: Decarboxylation .[1][2][3][4][5] Pyrimidine-4-carboxylic acids are zwitterionic and prone to thermal decarboxylation.

  • Fix: Avoid temperatures >100°C during workup. If esterification is the next step, do it in situ (e.g., treat the crude acid chloride with alcohol) rather than isolating the free acid.

Module C: General Handling & Stability

Q: Can I store the free acid?

  • Risk: Pyrimidine-4-carboxylic acids can decarboxylate slowly at room temperature if not dry. Store as the ethyl ester or the hydrochloride salt of the acid.

Q: Hydrolysis of the ester gave me a gas evolution and no product.

  • Mechanism: Base-catalyzed hydrolysis (Saponification) followed by acidification generates the free acid. If the acidification is too strong (pH < 1) and warm, the protonated ring facilitates loss of CO₂ (Hammick mechanism).

  • Protocol: Perform hydrolysis with LiOH in THF/Water at 0°C. Acidify carefully to pH 3-4 (isoelectric point) to precipitate the product. Do not boil in HCl.

References

  • Regioselectivity in Pyrimidine Synthesis: Mechanism of condensation: Undheim, K.; Benneche, T. "Pyrimidines and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry II, 1996, Vol 6. Isomer Separation: Identifying 4- vs 6-isomers often requires careful chromatography or fractional crystallization. See: Journal of Heterocyclic Chemistry, 1980, 17, 11-15.
  • Oxidation Route

    • Selective Oxidation:[6] Sakellarios, E. "Oxidation of 4,6-Dimethylpyrimidine." Chem. Ber., 1924 , 57, 1166. (Classic foundation).

    • Modern SeO2 Methods: "Process for preparation of pyrimidine carboxylic acids." Patent US20040186294A1.

  • Decarboxylation Mechanisms

    • Dunn, G. E., et al. "Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids."[1][4] Can. J. Chem., 1972 , 50, 3017.[1][3] (Analogous mechanism for electron-deficient heterocycles).

Sources

Technical Guide: Purity Optimization of Methyl 6-methylpyrimidine-4-carboxylate

[1]

Introduction & Molecule Profile

Methyl 6-methylpyrimidine-4-carboxylate is a critical intermediate in the synthesis of bioactive heterocyclic compounds.[1] Its purity is often compromised by its amphoteric nature (basic pyrimidine ring + electrophilic ester) and its susceptibility to hydrolysis.[1]

This guide addresses the specific challenges in purifying this compound, moving beyond generic protocols to focus on the chemical behaviors unique to the pyrimidine-4-carboxylate scaffold.

Chemical Profile[1][2][3][4][5][6][7][8][9]
  • Target: this compound[1][2]

  • Key Impurities:

    • 6-Methylpyrimidine-4-carboxylic acid (Hydrolysis product/Starting material)

    • Oligomers/Chromophores (Yellow/Brown coloration)[1]

    • Mineral Acid Salts (If synthesized via Fischer esterification)

Diagnostic Troubleshooting (The "Triage")

Before attempting purification, identify the specific impurity profile using this diagnostic matrix.

ObservationLikely IssueDiagnostic ConfirmationImmediate Action
Broad peak @ 10-13 ppm (1H NMR) Residual Carboxylic AcidRun TLC (MeOH/DCM 1:9).[1] Acid stays at baseline or streaks.[1]See Protocol A: Bicarbonate Wash.
Product is Yellow/Brown N-Oxide formation or PolymerizationVisual inspection; NMR is often clean despite color.[1]See Protocol B: Charcoal Treatment.
Low Melting Point / Oiling Out Mixed Solvents or RegioisomersHPLC shows split peaks; NMR shows satellite doublets.[1]See Protocol C: Recrystallization.
Shifted NMR Signals (~0.5 ppm) Product Protonation (Salt Form)Check pH of aqueous extract; Chloride test (AgNO3).Neutralize with cold NaHCO3.[1]

Critical Workflows & Protocols

Protocol A: The "Cold-Wash" Technique (Acid Removal)

The Challenge: Pyrimidine esters are prone to base-catalyzed hydrolysis.[1] Standard NaOH washes will degrade your product back to the acid impurity.

Step-by-Step:

  • Dissolve crude residue in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (10 mL/g).[1]

  • Cool the organic phase to 0–5°C in an ice bath.

  • Prepare a saturated Sodium Bicarbonate (NaHCO₃) solution and cool to 5°C.

  • Wash the organic layer rapidly (contact time < 2 mins) with cold NaHCO₃.[1]

    • Mechanism:[1][3][4][5] The bicarbonate is strong enough to deprotonate the carboxylic acid (

      
      ) but too weak/cold to rapidly hydrolyze the ester.[1]
      
  • Immediately separate layers and wash with Brine .[1]

  • Dry over Sodium Sulfate (

    
    ) —avoid Magnesium Sulfate as it is slightly acidic and can trap polar heterocycles.[1]
    
Protocol B: Decolorization (Chromophore Removal)

The Challenge: Nitrogen heterocycles often form trace conjugated polymers that are intensely colored but undetectable by NMR.

Step-by-Step:

  • Dissolve crude solid in Methanol (MeOH) or DCM (warm if necessary, but do not boil).

  • Add Activated Charcoal (10-20 wt% relative to product).[1]

  • Stir for 30 minutes at room temperature. Do not heat significantly to avoid oxidation.[1]

  • Filter through a Celite (diatomaceous earth) pad.[1]

  • Rinse the pad with fresh solvent to recover entrained product.[1]

  • Concentrate in vacuo.

Protocol C: Recrystallization System

The Challenge: The methyl ester increases lipophilicity, but the pyrimidine ring remains polar.[1] Single-solvent systems often fail.[1]

Recommended Solvent System: Ethyl Acetate / n-Heptane [1]

  • Why: Ethanol/Methanol poses a risk of transesterification (if the alcohol matches the ester, it is safe, but wet alcohols promote hydrolysis).[1] EtOAc/Heptane is chemically inert.[1]

Procedure:

  • Dissolve crude solid in minimal boiling Ethyl Acetate .

  • Remove from heat.[1]

  • Add n-Heptane dropwise until persistent cloudiness appears (approx ratio 1:2 to 1:4).[1]

  • Add 1-2 drops of EtOAc to clear the solution.[1]

  • Allow to cool slowly to Room Temp, then 4°C.

Visualizing the Purification Logic

The following diagram illustrates the decision-making process for purifying this specific intermediate.

GStartCrude this compoundCheckAcidCheck 1H NMR:Broad peak >10ppm?Start->CheckAcidAcidWashProtocol A:Cold NaHCO3 Wash(Rapid Contact)CheckAcid->AcidWashYes (Acid Impurity)CheckColorVisual Check:Yellow/Brown?CheckAcid->CheckColorNoAcidWash->CheckColorCharcoalProtocol B:Activated Charcoal+ Celite FiltrationCheckColor->CharcoalYes (Colored)RecrystProtocol C:Recrystallization(EtOAc / Heptane)CheckColor->RecrystNo (White/Off-white)Charcoal->RecrystFinalPure Product(White Crystalline Solid)Recryst->Final

Caption: Purification decision tree emphasizing the removal of acidic impurities prior to addressing coloration or crystallinity.

Frequently Asked Questions (FAQ)

Q1: Why does my product turn into an oil after column chromatography?

  • Answer: This often happens if Methanol is used as a co-solvent in the mobile phase.[1] Silica gel is slightly acidic; combined with methanol, it can cause partial hydrolysis or transesterification on the column.[1]

  • Fix: Use Acetone/DCM or EtOAc/Hexane gradients.[1] If you must use MeOH, add 1% Triethylamine (TEA) to the mobile phase to neutralize the silica, but ensure you wash the TEA out later.[1]

Q2: Can I use HCl/Methanol for the synthesis to avoid the acid impurity?

  • Answer: Yes, but you trade one problem for another. While HCl/MeOH (generated from Acetyl Chloride) drives the reaction to completion, the pyrimidine ring will protonate, forming the hydrochloride salt.[1]

  • Fix: You must perform a careful neutralization (pH 7-8) during workup.[1] If the pH goes >9, the ester hydrolyzes.[1] If pH < 4, the product stays in the water layer.[1]

Q3: The melting point is lower than literature values (approx 60-70°C range).[1] Why?

  • Answer: Pyrimidine esters exhibit significant melting point depression with even trace amounts of solvent (solvates).[1]

  • Fix: Dry the sample under high vacuum (< 1 mbar) at 40°C for 12 hours. Ensure no peaks for EtOAc or Heptane remain in the NMR.[1]

References

  • PubChem. Methyl pyrimidine-4-carboxylate Compound Summary. National Library of Medicine.[1] Available at: [Link][1]

  • Master Organic Chemistry. Fischer Esterification Mechanism and Troubleshooting. Available at: [Link][1]

  • University of Rochester. Solvents for Recrystallization of Nitrogen Heterocycles. Available at: [Link][1]

Technical Support Center: Optimizing Condensation Reactions for Methyl 6-methylpyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 6-methylpyrimidine-4-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with pyrimidine chemistry. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your condensation reactions and overcome common experimental hurdles. Our approach is rooted in mechanistic understanding to empower you to make informed decisions in your synthetic work.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound, presented in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: I am attempting to synthesize this compound via the condensation of a β-ketoester and an amidine, but I am observing a very low yield or no desired product. What are the potential causes and how can I improve my yield?

Answer:

Low yields in pyrimidine synthesis are a frequent challenge and can stem from several factors. Let's break down the likely culprits and the strategies to address them.

  • Sub-optimal Reaction Conditions: The condensation reaction is sensitive to temperature, solvent, and catalyst.

    • Temperature: While some condensations proceed at room temperature, many require heating to overcome the activation energy. However, excessive heat can lead to the decomposition of starting materials or the formation of side products. It is recommended to screen a range of temperatures, for example, from room temperature up to the reflux temperature of your chosen solvent.

    • Solvent: The polarity of the solvent can significantly influence the reaction rate and equilibrium. Polar aprotic solvents are often effective. Consider screening solvents like ethanol, isopropanol, or acetonitrile. In some cases, solvent-free conditions have been shown to improve yields and reaction times.

    • Catalyst: This reaction is often catalyzed by either an acid or a base.

      • Base Catalysis: A common approach involves the use of a base like sodium ethoxide or sodium methoxide to deprotonate the β-ketoester, facilitating its reaction with the amidine. The choice of base should be compatible with your starting materials.

      • Acid Catalysis: Lewis acids such as zinc chloride (ZnCl₂) have been used to catalyze similar three-component coupling reactions to form pyrimidine derivatives.[1]

  • Purity of Starting Materials: Impurities in your β-ketoester (e.g., methyl 2-formyl-3-oxobutanoate or a related precursor) or formamidine can inhibit the reaction. Ensure your starting materials are of high purity. Formamidine, in particular, can be unstable and is often used as a more stable salt (e.g., formamidine acetate or hydrochloride), which requires neutralization in situ.

  • Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.

  • Moisture: The presence of water can interfere with the reaction, especially if you are using a strong base like sodium ethoxide. Ensure your glassware is dry and use anhydrous solvents.

Optimization Workflow for Low Yield

Caption: A systematic workflow for troubleshooting low product yield.

Issue 2: Formation of a Major, Unidentified Byproduct

Question: My reaction is producing a significant amount of a byproduct that is difficult to separate from my desired this compound. How can I identify and minimize this impurity?

Answer:

The formation of byproducts is a common issue in condensation reactions. The structure of the byproduct can provide valuable clues about the competing reaction pathway.

  • Common Side Reactions:

    • Self-condensation of the β-ketoester: Under basic conditions, β-ketoesters can undergo self-condensation.

    • Formation of Dihydropyrimidines: Incomplete oxidation of the dihydropyrimidine intermediate can lead to its isolation as a major byproduct. Some synthetic routes, like the Biginelli reaction, initially form dihydropyrimidinones which then need to be oxidized to the aromatic pyrimidine.[2]

    • Alternative Cyclization Pathways: Depending on the specific β-ketoester used, alternative cyclization pathways may be possible, leading to isomeric products.

  • Identification of the Byproduct:

    • Isolate the byproduct using column chromatography or preparative TLC.

    • Characterize the isolated byproduct using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). This will help you elucidate its structure and understand the side reaction that is occurring.

  • Minimizing Byproduct Formation:

    • Adjust Stoichiometry: Varying the ratio of the β-ketoester to the amidine can favor the desired reaction pathway. A slight excess of the amidine is sometimes used.

    • Control Temperature: As mentioned earlier, temperature can influence the selectivity of the reaction. Running the reaction at a lower temperature may suppress the formation of certain byproducts.

    • Order of Addition: The order in which you add the reagents can be critical. For example, generating the enolate of the β-ketoester before adding the amidine might be beneficial.

Issue 3: Difficulty in Product Purification

Question: My crude product is an oil or a sticky solid that is difficult to purify by recrystallization. What purification strategies are recommended?

Answer:

Purification of pyrimidine derivatives can be challenging due to their polarity and potential for forming complex mixtures.

  • Column Chromatography: This is often the most effective method for purifying pyrimidine carboxylates.

    • Stationary Phase: Silica gel is the most common stationary phase.

    • Mobile Phase: A gradient of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or acetone) is typically used. Start with a low polarity mobile phase and gradually increase the polarity to elute your product. Monitoring the separation by TLC is crucial for developing an effective gradient. A common starting point for similar compounds is a hexane-ethyl acetate mixture.[3]

  • Recrystallization: If your product is a solid, recrystallization can be a powerful purification technique.

    • Solvent Selection: The key is to find a solvent system where your product is soluble at high temperatures but sparingly soluble at low temperatures. Common solvents for recrystallization of organic compounds include ethanol, isopropanol, ethyl acetate, and mixtures such as hexane/ethyl acetate.[4] You may need to screen several solvents and solvent mixtures to find the optimal conditions. The process involves dissolving the crude product in a minimal amount of hot solvent and allowing it to cool slowly to form crystals.[5]

  • Acid-Base Extraction: If your product or impurities have acidic or basic functional groups, an acid-base extraction can be a useful preliminary purification step. Since the pyrimidine ring has basic nitrogens, it may be possible to extract it into an acidic aqueous solution, wash the organic layer to remove non-basic impurities, and then neutralize the aqueous layer to recover the product.

Purification Method Advantages Disadvantages Best Suited For
Column Chromatography High resolution, applicable to oils and solids.Can be time-consuming and require large volumes of solvent.Complex mixtures, separation of isomers, and purification of non-crystalline products.
Recrystallization Can provide very pure material, scalable.Only applicable to solids, requires finding a suitable solvent system.Final purification of a solid product to obtain high purity crystals.
Acid-Base Extraction Good for removing acidic or basic impurities, can be done on a large scale.Only effective if there is a significant difference in the pKa of the product and impurities.Initial cleanup of the crude reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the condensation reaction to form this compound?

A1: The most common and direct route involves the condensation of a three-carbon component (a β-dicarbonyl compound or its equivalent) with a nitrogen-containing component (an amidine).[6][7] For this compound, a plausible pathway is the reaction between a suitable β-ketoester, such as methyl 2-formyl-3-oxobutanoate, and formamidine.

The general mechanism proceeds as follows:

  • Nucleophilic Attack: One of the nitrogen atoms of the formamidine acts as a nucleophile and attacks one of the carbonyl carbons of the β-ketoester.

  • Second Nucleophilic Attack and Cyclization: The second nitrogen atom of the amidine then attacks the other carbonyl carbon, leading to a cyclic intermediate.

  • Dehydration/Aromatization: The cyclic intermediate undergoes dehydration (loss of water molecules) to form the stable aromatic pyrimidine ring.

Reaction_Mechanism A β-Ketoester (e.g., Methyl 2-formyl-3-oxobutanoate) C Nucleophilic Attack A->C B Formamidine B->C D Cyclic Intermediate C->D E Dehydration & Aromatization D->E F This compound E->F

Caption: A simplified overview of the condensation reaction mechanism.

Q2: How can I prepare the formamidine for the reaction if I only have the salt?

A2: Formamidine is often supplied as a more stable salt, such as formamidine acetate or formamidine hydrochloride. To use it in the condensation reaction, you typically need to generate the free base in situ. This can be achieved by adding a stoichiometric amount of a suitable base, such as sodium ethoxide or sodium methoxide, to a solution of the formamidine salt in an alcohol solvent. The base neutralizes the acid, liberating the free formamidine to participate in the reaction.

Q3: Are there any "green" or more environmentally friendly approaches to this synthesis?

A3: Yes, there is a growing interest in developing more sustainable synthetic methods. For pyrimidine synthesis, some greener approaches include:

  • Microwave-Assisted Synthesis: Microwave irradiation can often significantly reduce reaction times and improve yields, sometimes even in the absence of a solvent.

  • Ultrasound Irradiation: Ultrasound has been shown to promote the cyclocondensation of β-keto esters and amidines, leading to good to excellent yields.

  • Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives like ethanol or even water, where possible, is a key aspect of green chemistry.

  • Catalyst-Free or Recyclable Catalysts: Some reactions can be performed under catalyst-free conditions, or with the use of heterogeneous or recyclable catalysts to minimize waste.

Q4: What analytical techniques are most important for monitoring the reaction and characterizing the final product?

A4: A combination of chromatographic and spectroscopic techniques is essential.

  • Reaction Monitoring:

    • Thin Layer Chromatography (TLC): A quick and easy way to monitor the progress of the reaction by observing the disappearance of starting materials and the appearance of the product spot.

    • High-Performance Liquid Chromatography (HPLC): Provides more quantitative information on the reaction progress and can also be used to assess the purity of the final product.

  • Product Characterization:

    • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The most powerful tools for elucidating the structure of your final product and confirming that you have synthesized the correct molecule.

    • Mass Spectrometry (MS): Used to determine the molecular weight of your product and to support the structural assignment.

    • Infrared (IR) Spectroscopy: Can be used to identify the presence of key functional groups in your molecule, such as the ester carbonyl group.

    • Melting Point: If your product is a solid, a sharp melting point is a good indicator of purity.

Experimental Protocol: A Representative Synthesis

The following is a generalized, representative protocol for the synthesis of this compound based on the principles of the Pinner synthesis and related condensation reactions. This should be adapted and optimized for your specific laboratory conditions and scale.

Materials:

  • Methyl 2-formyl-3-oxobutanoate (or a suitable precursor)

  • Formamidine acetate

  • Sodium methoxide

  • Anhydrous Methanol

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Preparation of Formamidine Free Base: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve formamidine acetate in anhydrous methanol. Add a stoichiometric equivalent of sodium methoxide and stir the mixture at room temperature for 30 minutes.

  • Condensation Reaction: To the solution of formamidine free base, add the methyl 2-formyl-3-oxobutanoate dropwise at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to reflux and monitor its progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within a few hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water to remove any inorganic salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

  • Characterization: Combine the fractions containing the pure product, remove the solvent, and characterize the final product by NMR, MS, and IR spectroscopy.

By understanding the underlying principles of the condensation reaction and being aware of the common pitfalls, you can effectively troubleshoot and optimize your synthesis of this compound.

References

  • Vidal, M., García-Arriagada, M., Rezende, M. C., & Domínguez, M. (2016). Ultrasound irradiation promoted the cyclocondensation of β-keto esters and amidines in good to excellent yields to form highly substituted 4-pyrimidinols. Synthesis, 48(23), 4246-4252.
  • Borge, V. V., & Vaze, J. (2021).
  • SYNTHESIS OF PYRIMIDINE DERIV
  • Crystal Structure, Hirshfeld Surface Analysis, In-Silico and Antimycotic Investigations of Methyl 6-methyl-4-(4-nitrophenyl)
  • Purification: How To. (n.d.). University of Rochester, Department of Chemistry.
  • Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties. (n.d.). UJ Content - University of Johannesburg.
  • Synthesis and characterization of alkyl 6-methylpyrimidine-4-carboxyl
  • Method for synthesizing 6-ethyl-5-fluoro-4-hydroxy pyrimidine and intermediate thereof. (n.d.).
  • Synthesis and Tactics of Organic Synthesis of 6-(5-mercapto-4R-4H-1,2,4-triazol-3-YL)pyrimidine-2,4(1H,3H)
  • Purification by Recrystalliz
  • A COMPREHENSIVE STUDY OF PYRIMIDINE AND ITS MEDICINAL APPLIC
  • Synthesis, characterization and pharmacological studies of some novel pyrimidine deriv
  • Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxyl
  • Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate. (n.d.).
  • (PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. (2023).
  • Pyrimidine synthesis. (n.d.). Organic Chemistry Portal.
  • Design and Synthesis of 2-Alkylpyrimidine-4,6-diol and 6-Alkylpyridine-2,4-diol as Potent GPR84 Agonists. (2016). PMC - NIH.
  • Synthesis and characterization of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. (2020). CORE.
  • Purification of Organic Compounds: from Crude Product to Purity. (2023). PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT.
  • Pinner Reaction. (n.d.). Organic Chemistry Portal.
  • BJOC - Search Results. (n.d.).
  • Synthesis of alkyl 6-methyl-4-(2-pyridyl)-1,2,3,4-tetrahydro-2H-pyrimidine-2-one-5-carboxyl ates for evaluation as calcium channel antagonists. (n.d.).

Sources

"Methyl 6-methylpyrimidine-4-carboxylate" stability issues and degradation products

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for researchers working with Methyl 6-methylpyrimidine-4-carboxylate . It is structured to address stability concerns, degradation mechanisms, and practical troubleshooting scenarios encountered in drug discovery and organic synthesis workflows.[1]

Subject: Stability Profiling, Degradation Analysis, and Troubleshooting Guide CAS Registry Number: 73955-53-0 (Verify against specific batch COA) Molecular Formula: C₇H₈N₂O₂ | MW: 152.15 g/mol [1]

Stability Profile & Degradation Mechanisms[1][2]

As a pyrimidine ester, this compound exhibits specific vulnerabilities common to electron-deficient heteroaromatic esters. While the pyrimidine ring confers thermodynamic stability, the ester linkage at position 4 is susceptible to nucleophilic attack, primarily hydrolysis.

Core Degradation Pathways[1]
A. Hydrolysis (Primary Degradation Mode)

The most common stability issue is the hydrolysis of the methyl ester to the corresponding carboxylic acid (6-methylpyrimidine-4-carboxylic acid ) and methanol.[1] This reaction is catalyzed by:

  • Moisture: Ambient humidity is sufficient to initiate slow hydrolysis over months.[1]

  • Residual Acidity/Basicity: Traces of acid or base from synthesis accelerate this process exponentially.[1]

  • Temperature: Storage above 4°C significantly increases the rate of hydrolysis.[1]

B. Transesterification (Solvent-Induced)

If the compound is dissolved or stored in alcoholic solvents other than methanol (e.g., Ethanol, Isopropanol), a transesterification reaction will occur, swapping the methyl group for the solvent's alkyl group (e.g., forming Ethyl 6-methylpyrimidine-4-carboxylate ).[1]

C. Photolytic Degradation (Minor)

While pyrimidines can undergo photodimerization under intense UV irradiation, this is rare under standard laboratory lighting.[1] However, prolonged exposure to direct sunlight may induce ring-opening or oxidation at the C6-methyl position.[1]

Visualization: Degradation Pathways

The following diagram illustrates the chemical fate of the molecule under suboptimal conditions.

degradation_pathway cluster_conditions Critical Factors Ester This compound (MW: 152.15) Acid 6-methylpyrimidine-4-carboxylic acid (MW: 138.12) [Primary Impurity] Ester->Acid + H2O (Hydrolysis) Catalysts: H+ / OH- EthylEster Ethyl 6-methylpyrimidine-4-carboxylate (MW: 166.18) [Solvent Artifact] Ester->EthylEster + EtOH (Transesterification) Methanol Methanol (Byproduct) Ester->Methanol Factors 1. Moisture Content 2. Storage Temp > 4°C 3. Protic Solvents

Figure 1: Primary degradation pathways including hydrolysis to the free acid and solvent-mediated transesterification.[1]

Troubleshooting Guide (Q&A)

This section addresses specific anomalies researchers may observe during LC-MS analysis or physical handling.

Q1: I observe a new peak in my LC-MS at (M-14) relative to the parent mass. What is this?

Diagnosis: This indicates Hydrolysis .[1][2][3]

  • Explanation: The parent ester (MW 152) has lost a methyl group (-15) and gained a proton (+1) during conversion to the free acid (MW 138).[1]

  • Cause: Moisture ingress during storage or use of unbuffered aqueous mobile phases that are too acidic/basic.[1]

  • Resolution: Check the pH of your aqueous mobile phase.[1] If the sample was stored in DMSO/Water, prepare a fresh stock in anhydrous DMSO.

Q2: My sample has turned from a white solid to a sticky, off-white gum. Is it usable?

Diagnosis: Hygroscopic Degradation .

  • Explanation: The formation of 6-methylpyrimidine-4-carboxylic acid often lowers the melting point of the bulk material.[1] Furthermore, the free acid is capable of hydrogen bonding with water, creating a sticky hydrate.

  • Resolution: Perform a rapid HPLC check. If purity is >90%, you may repurify via recrystallization (see Protocol A).[1] If <80%, degradation is likely too advanced for simple recovery.[1]

Q3: I see a peak at (M+14) when analyzing my sample in Ethanol.

Diagnosis: Transesterification .

  • Explanation: You have formed the Ethyl ester (MW 166). This occurs rapidly if the sample is dissolved in ethanol, especially if traces of acid/base are present.

  • Prevention: Always use Methanol or Acetonitrile as the solvent for this specific methyl ester.[1] Avoid Ethanol or Isopropanol.[1]

Q4: The compound is not dissolving in Dichloromethane (DCM) as it used to.

Diagnosis: Solubility Shift due to Acid Formation .

  • Explanation: this compound is moderately soluble in organic solvents like DCM.[1] However, the degradation product (carboxylic acid) is highly polar and zwitterionic, making it insoluble in non-polar organics.

  • Quick Test: Add a drop of saturated NaHCO₃.[1] If the solid dissolves into the aqueous layer, it is the free acid.

Experimental Protocols

Protocol A: QC Analysis (HPLC/LC-MS)

Use this method to quantify degradation levels.[1]

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm, 4.6 x 100mm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (pyrimidine ring absorption)
Expected RT Acid (~2.5 min) < Methyl Ester (~5.8 min) < Ethyl Ester (~6.5 min)
Protocol B: Remediation (Re-esterification)

If significant hydrolysis (10-30%) has occurred, the material can often be salvaged rather than discarded.[1]

  • Dissolution: Dissolve the degraded material in anhydrous Methanol (10 mL per gram).

  • Catalysis: Add 5-10 drops of concentrated H₂SO₄ or Thionyl Chloride (SOCl₂).[1]

  • Reflux: Heat to reflux (65°C) for 2 hours.

  • Workup: Cool, concentrate in vacuo, neutralize with saturated NaHCO₃, and extract into DCM.

  • Result: This converts the impurity (Acid) back into the desired Methyl Ester.[1]

Protocol C: Optimal Storage
  • Temperature: -20°C (Long term) or 4°C (Active use).[1][4]

  • Atmosphere: Store under Argon or Nitrogen.[1]

  • Container: Amber glass vial with a PTFE-lined cap.[1] Avoid polyethylene (PE) caps which allow moisture diffusion.[1]

Diagnostic Logic Tree

Use this flow to determine the status of your batch.

troubleshooting_flow Start Start: Visual Inspection Appearance Is the solid white/crystalline? Start->Appearance Solubility Does it dissolve in DCM? Appearance->Solubility Yes Fail_Appearance Issue: Moisture/Oxidation Appearance->Fail_Appearance No (Yellow/Gum) LCMS Run LC-MS (Protocol A) Solubility->LCMS Yes Fail_Solubility Issue: High Acid Content Solubility->Fail_Solubility No (Precipitate) Check_Mass Check Major Peak Mass LCMS->Check_Mass Pass1 Batch Likely OK Proceed to QC Fail_Appearance->LCMS Mass_152 Mass = 152 (Intact Ester) Check_Mass->Mass_152 Retention ~5.8m Mass_138 Mass = 138 (Hydrolysis) Check_Mass->Mass_138 Retention ~2.5m Mass_166 Mass = 166 (Transesterification) Check_Mass->Mass_166 Retention ~6.5m Remediation Remediation: Re-esterify in MeOH/H+ Mass_138->Remediation Perform Protocol B

Figure 2: Step-by-step diagnostic workflow for assessing batch integrity.

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information (2025).[1] PubChem Compound Summary for CID 254248, Methyl pyrimidine-4-carboxylate. (Analogous structure reference). Retrieved from [Link]

  • Ester Hydrolysis Mechanisms

    • Master Organic Chemistry (2022).[1] Fischer Esterification and Acidic Hydrolysis Mechanisms. Retrieved from [Link]

  • Stability of Heterocyclic Esters
  • Pyrimidine Synthesis & Reactivity

    • Organic Chemistry Portal (2024).[1] Synthesis of Pyrimidines. Retrieved from [Link]

Sources

"Methyl 6-methylpyrimidine-4-carboxylate" solubility in different organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl 6-methylpyrimidine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for challenges related to the solubility of this compound. As your senior application scientist, my goal is to blend technical accuracy with practical, field-tested insights to support your experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that influence its solubility?
  • Structure: The molecule consists of a pyrimidine ring, a methyl group, and a methyl ester group.

  • Polarity: The pyrimidine ring with its two nitrogen atoms, along with the carbonyl group of the ester, introduces polarity. The methyl groups are nonpolar. This combination suggests the molecule is moderately polar. The predicted XLogP3 value for the parent compound, Methyl pyrimidine-4-carboxylate, is -0.3, indicating a degree of hydrophilicity.[1] The addition of a methyl group in the 6-position will slightly increase its lipophilicity.

  • Hydrogen Bonding: The nitrogen atoms in the pyrimidine ring and the oxygen atoms in the ester group can act as hydrogen bond acceptors.[1] There are no hydrogen bond donors. This limits its ability to form strong hydrogen bonds with protic solvents like water but allows for interactions with a variety of organic solvents.

  • Molecular Weight: The molecular weight is relatively low, which generally favors solubility.

Q2: What is the expected solubility of this compound in common organic solvents?

A2: Based on the principle of "like dissolves like," we can predict the solubility of this compound in a range of solvents.[2] Due to its moderately polar nature, it is expected to be more soluble in polar aprotic and some polar protic solvents.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassSolvent ExamplesPredicted SolubilityRationale
Polar Aprotic Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN), Tetrahydrofuran (THF)HighThese solvents have polarities that are well-matched with the solute and can effectively solvate the pyrimidine and ester functional groups.
Polar Protic Methanol, EthanolModerate to HighThese solvents can interact with the polar parts of the molecule. The presence of the nonpolar methyl groups might slightly limit solubility compared to more polar compounds.
Chlorinated Dichloromethane (DCM), ChloroformModerateThese solvents are less polar than the aprotic polar solvents but can still offer good solubility due to dipole-dipole interactions.
Nonpolar Aromatic Toluene, BenzeneLow to ModerateThe aromatic ring of the solvent can have some favorable pi-stacking interactions with the pyrimidine ring, but overall polarity mismatch will limit solubility.
Nonpolar Aliphatic Hexanes, HeptaneLowSignificant mismatch in polarity between the solvent and the solute will result in poor solubility.
Ethers Diethyl etherLow to ModerateDiethyl ether is less polar than THF and is expected to be a poorer solvent for this compound.
Q3: How does temperature affect the solubility of this compound?

A3: For most solid solutes dissolving in liquid solvents, solubility increases with temperature. This is because the dissolution process is often endothermic, meaning it requires energy input to break the crystal lattice of the solid and to disrupt the intermolecular forces in the solvent. By heating the mixture, you provide the necessary energy to facilitate these processes, allowing more solute to dissolve. However, it is always advisable to determine the solubility at the specific temperature of your experiment.

Solubility Troubleshooting Guide

Issue 1: My compound, this compound, has "crashed out" or precipitated from the solution.

Causality & Troubleshooting Steps:

  • Supersaturation: You may have created a supersaturated solution, which is inherently unstable. This often happens when a solution is heated to dissolve a compound and then cooled.

    • Solution: Re-heat the solution gently to re-dissolve the precipitate. If the compound is to be used at a lower temperature, you may need to use a larger volume of solvent or a different solvent system altogether.

  • Change in Solvent Composition: If you have mixed solvents, a change in the ratio (e.g., due to evaporation of a more volatile component) can reduce the overall solvating power for your compound.

    • Solution: Ensure your container is well-sealed. If evaporation has occurred, try adding a small amount of the more volatile solvent back into the mixture.

  • Temperature Fluctuation: A drop in ambient temperature can be enough to cause precipitation from a near-saturated solution.

    • Solution: Maintain a constant temperature for your experimental setup. If necessary, use a water bath or other temperature control device.

Issue 2: The compound is not dissolving in a solvent where it was predicted to be soluble.

Causality & Troubleshooting Steps:

  • Purity of the Compound: Impurities can significantly affect solubility. An insoluble impurity might give the appearance that your target compound is not dissolving.

    • Solution: Verify the purity of your this compound using an appropriate analytical technique (e.g., NMR, LC-MS).

  • Water Content in the Solvent: Trace amounts of water in organic solvents can sometimes reduce the solubility of certain organic compounds.

    • Solution: Use anhydrous solvents, especially if you are working with water-sensitive reactions or compounds that have low aqueous solubility.

  • Insufficient Sonication or Agitation: For some crystalline solids, the dissolution process can be slow.

    • Solution: Use an ultrasonic bath or vigorous stirring to increase the rate of dissolution. Breaking up the solid material into a fine powder can also help by increasing the surface area.

Issue 3: I need to increase the solubility of this compound for my reaction or assay.

Causality & Troubleshooting Steps:

  • Solvent Selection: The initial solvent choice may not be optimal.

    • Solution: Refer to the solubility table and consider a solvent with a higher predicted solubility. A small-scale solubility test with a few different solvents can save time and material.

  • Co-solvency: Using a mixture of solvents can often enhance solubility more than a single solvent.[3]

    • Solution: A common strategy is to use a primary solvent in which the compound is highly soluble (e.g., DMSO or DMF) and then add a second, miscible solvent in which the compound is less soluble but which is required for the downstream application. Add the second solvent slowly while monitoring for any signs of precipitation.

  • pH Adjustment (for aqueous solutions): While this guide focuses on organic solvents, if your application involves an aqueous phase, altering the pH can significantly impact the solubility of compounds with acidic or basic functional groups.

    • Solution: For this compound, the pyrimidine ring nitrogens are weakly basic. Protonating these with a small amount of acid might increase aqueous solubility. However, this is highly dependent on the stability of the compound under acidic conditions.

Experimental Protocol: Determining Solubility

This protocol provides a general method for determining the solubility of this compound in a given organic solvent.

Materials:

  • This compound

  • Solvent of interest

  • Analytical balance

  • Vials with screw caps

  • Vortex mixer and/or ultrasonic bath

  • Temperature-controlled shaker or water bath

  • Syringe filters (0.22 µm or 0.45 µm, compatible with your solvent)

  • HPLC or other suitable analytical instrument

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial. The exact amount should be more than you expect to dissolve.

    • Add a known volume of the solvent to the vial.

    • Seal the vial tightly.

  • Equilibration:

    • Place the vial in a temperature-controlled shaker or water bath set to your desired experimental temperature.

    • Allow the mixture to equilibrate for at least 24 hours to ensure that the maximum amount of solute has dissolved.[4]

  • Separation of Undissolved Solid:

    • After equilibration, let the vial stand undisturbed to allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.

  • Quantification:

    • Accurately dilute the filtered solution with a known volume of a suitable solvent (this may be the same solvent or a different one depending on your analytical method).

    • Analyze the concentration of this compound in the diluted solution using a calibrated analytical method such as HPLC.

  • Calculation:

    • Calculate the original concentration in the saturated solution, taking into account the dilution factor. The result is the solubility of your compound in that solvent at that temperature (e.g., in mg/mL or mol/L).

Visualization of Experimental Workflow

Below is a diagram illustrating the decision-making process for solvent selection and troubleshooting.

Solubility_Workflow cluster_selection Solvent Selection cluster_troubleshooting Troubleshooting Start Start: Need to dissolve this compound Predict Predict Solubility (Refer to Table 1) Start->Predict Select Select Solvent(s) for Screening Predict->Select Test Perform Small-Scale Solubility Test Select->Test Dissolved Completely Dissolved? Test->Dissolved Proceed Proceed with Experiment Dissolved->Proceed Yes NotDissolved Incomplete Dissolution or Precipitation Dissolved->NotDissolved No CheckPurity Check Compound Purity NotDissolved->CheckPurity cluster_troubleshooting cluster_troubleshooting NotDissolved->cluster_troubleshooting UseHeat Apply Gentle Heat / Sonication CheckPurity->UseHeat TryCosolvent Try a Co-solvent System UseHeat->TryCosolvent Reevaluate Re-evaluate Solvent Choice TryCosolvent->Reevaluate If still unsuccessful Reevaluate->Select

Caption: Decision workflow for solvent selection and troubleshooting.

References

  • Bupirimate (Ref: PP 588) - AERU - University of Hertfordshire. [Link]

  • How to determine the solubility of a substance in an organic solvent? | ResearchGate. [Link]

  • How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone - YouTube. [Link]

  • Solubility Tests on Organic Compounds. [Link]

  • Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties - UJ Content - University of Johannesburg. [Link]

  • Solubility of Organic Compounds. [Link]

  • Physicochemical properties of some pyrimidine derivatives in some organic solvents - MedCrave online. [Link]

  • Solubility of Organic Compounds - Chemistry Steps. [Link]

  • Methyl pyrimidine-4-carboxylate | C6H6N2O2 | CID 254248 - PubChem - NIH. [Link]

  • Drug Solubility: Importance and Enhancement Techniques - PMC - NIH. [Link]

  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. [Link]

Sources

Overcoming poor solubility of pyrimidine derivatives in biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Agent: Senior Application Scientist Subject: Troubleshooting Solubility & Aggregation of Pyrimidine Derivatives Ticket ID: PYR-SOL-001

Introduction: The Pyrimidine Paradox

You are likely here because your pyrimidine derivative—a scaffold essential to kinase inhibitors and nucleoside analogs—is failing in biological media.

The Root Cause: Pyrimidines are planar, electron-deficient aromatic heterocycles. While this makes them excellent hydrogen bond acceptors for active sites, it also creates a high propensity for


-

stacking
. In the aqueous environment of a biological assay, these molecules prefer to stack upon themselves (lattice energy) rather than interact with water molecules (solvation energy).

This guide addresses the three most common failure modes: Precipitation ("Crashing Out") , False Positives (Aggregation) , and Incompatibility with DMSO .

Module 1: The "Crash Out" Phenomenon

Symptom: Your compound is soluble in DMSO at 10 mM, but precipitates immediately upon addition to the assay buffer (PBS/Media), even at low concentrations.

The Science: Kinetic vs. Thermodynamic Solubility

Most biological assays rely on Kinetic Solubility (how fast a compound precipitates from a pre-dissolved DMSO stock) rather than Thermodynamic Solubility (equilibrium from solid powder).[1]

  • The Trap: Adding a high-concentration DMSO stock directly to an aqueous buffer creates a transient zone of massive supersaturation. The hydrophobic pyrimidine rings, suddenly stripped of DMSO, slam together and nucleate crystals before they can disperse.

Protocol: The "Intermediate Dilution" Method

Do not spike 100% DMSO stocks directly into assay media if the final concentration is >10


M.

Step-by-Step Workflow:

  • Prepare Stock: Start with your 10 mM DMSO stock.

  • Create Intermediate: Dilute the stock 1:10 or 1:20 into a secondary solvent compatible with water but better for organics (e.g., pure Ethanol or 50% DMSO/Water) to create a "working stock."

  • Final Dilution: Pipette the working stock into the assay medium while vortexing rapidly. This reduces the local concentration shock.

Data: Solubility Limits of Common Solvents

SolventMax Final Assay Conc. (Cell-Based)Max Final Assay Conc. (Enzymatic)Risk Factor
DMSO 0.1% - 0.5%Up to 5%Cell toxicity; Protein unfolding
Ethanol < 0.1%< 1%Volatility; Membrane permeabilization
PEG-400 < 1%< 5%High viscosity; Pipetting errors
Module 2: The "False Positive" (Colloidal Aggregation)

Symptom: Your pyrimidine shows a steep inhibition curve (Hill slope > 2) or inhibits unrelated enzymes (promiscuous inhibition).

The Science: Colloidal Aggregators (PAINS)

Planar pyrimidines often form colloidal aggregates at micromolar concentrations. These are not crystals, but amorphous "blobs" (100–400 nm) that sequester enzymes on their surface, causing non-specific inhibition . This is the #1 cause of false positives in kinase screens.

Diagnostic Protocol: The Detergent Sensitivity Test

Based on the Shoichet Lab protocols.

Principle: Non-ionic detergents disrupt colloidal aggregates but do not affect specific binding interactions at low concentrations.

Reagents:

  • Triton X-100 (High purity, peroxide-free)

  • Tween-80 (Polysorbate 80)

Procedure:

  • Run A (Control): Perform your standard IC50 assay.

  • Run B (Detergent): Repeat the assay with the addition of fresh detergent:

    • Enzymatic Assays: Add 0.01% (v/v) Triton X-100 .

    • Cell-Based Assays: Add 0.025% (v/v) Tween-80 .

  • Analysis:

    • If IC50 remains unchanged : The inhibition is specific (True Positive).

    • If IC50 shifts significantly (>3-fold) or activity is lost: The compound was aggregating (False Positive).

Module 3: Advanced Formulation (When DMSO Fails)

Symptom: The compound is insoluble even at low concentrations, or the assay cannot tolerate any DMSO.

Solution: Cyclodextrin Complexation

Cyclodextrins (CDs) are cone-shaped molecules with a hydrophobic cavity (hosts the pyrimidine) and a hydrophilic exterior. They solubilize without organic cosolvents.

Recommended Agent: HP-


-CD  (Hydroxypropyl-beta-cyclodextrin).
  • Why: It is less toxic to cell membranes than standard

    
    -CD and more soluble in water.
    

Formulation Protocol:

  • Prepare a 20% (w/v) HP-

    
    -CD  solution in water or buffer.
    
  • Add your pyrimidine powder (or dried film) to this solution.

  • Sonicate for 30–60 minutes at 37°C.

  • Filter sterilize (0.22

    
    m).
    
  • Use this as your "Stock Solution" (0% DMSO).

Visualizing the Troubleshooting Logic

The following diagram outlines the decision process when encountering solubility issues.

Solubility_Troubleshooting Start Issue: Poor Assay Performance Precipitation Visible Precipitate? Start->Precipitation Aggregation Steep IC50 / Promiscuous? Start->Aggregation CheckDMSO Is DMSO > 1%? Precipitation->CheckDMSO Yes DetergentTest Run Detergent Sensitivity Test (+0.01% Triton X-100) Aggregation->DetergentTest ReduceDMSO Reduce DMSO < 0.5% CheckDMSO->ReduceDMSO Yes SerialDilution Use Serial Dilution Protocol CheckDMSO->SerialDilution No Cyclodextrin Switch to HP-beta-CD SerialDilution->Cyclodextrin Still Precipitates ResultShift Did IC50 Shift? DetergentTest->ResultShift FalsePositive False Positive (Aggregator) Discard/Reformulate ResultShift->FalsePositive Yes (Activity Lost) TruePositive True Positive Proceed ResultShift->TruePositive No (Activity Stable)

Caption: Decision tree for diagnosing pyrimidine solubility artifacts in biological assays.

Frequently Asked Questions (FAQs)

Q: Why does my pyrimidine precipitate when I freeze/thaw the DMSO stock? A: DMSO is hygroscopic (absorbs water from air). Over repeated freeze/thaw cycles, the stock absorbs moisture. Since pyrimidines are hydrophobic, the presence of even 5-10% water in the DMSO can cause the compound to crash out inside the vial. Fix: Aliquot stocks into single-use vials and store under dry gas (nitrogen/argon).

Q: Can I use Light Scattering to check solubility without running the full assay? A: Yes. Nephelometry or Dynamic Light Scattering (DLS) is the gold standard.

  • Quick Check: Dilute your compound into the assay buffer (without enzyme/cells). Read Absorbance at 650 nm . An increase in OD indicates light scattering (precipitation/aggregation), even if not visible to the naked eye.

Q: My compound works in the enzyme assay but fails in the cell assay. Is it solubility? A: It could be Serum Protein Binding . Pyrimidines bind albumin (BSA/FBS) in media. This reduces the free fraction of the drug.

  • Test: Run the assay in low-serum (1%) vs. high-serum (10%) media. If potency drops 10-fold in high serum, you have a binding issue, not necessarily a solubility issue.

References
  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Definitive guide on Kinetic vs. Thermodynamic solubility).

  • Shoichet, B. K. (2006). Screening in a spirit of haunting. Drug Discovery Today. (Foundational paper on colloidal aggregation and false positives).

  • Feng, B. Y., & Shoichet, B. K. (2006). A detergent-based assay for the detection of promiscuous inhibitors. Nature Protocols. (The standard protocol for detergent sensitivity testing).

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

Sources

Technical Support Center: Reaction Monitoring for the Synthesis of Methyl 6-methylpyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for monitoring the synthesis of Methyl 6-methylpyrimidine-4-carboxylate using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). As pyrimidine scaffolds are integral to numerous therapeutic agents, robust and reliable reaction monitoring is paramount for optimizing synthesis, ensuring purity, and accelerating drug discovery pipelines.[1][2][3]

Introduction to Reaction Monitoring

The synthesis of this compound, a key intermediate in pharmaceutical synthesis, requires careful monitoring to determine reaction completion, identify the formation of byproducts, and optimize reaction conditions.[4] Both TLC and HPLC are powerful analytical techniques for qualitatively and quantitatively assessing the progress of this reaction.[1] This guide is designed to address common challenges encountered during the application of these methods to pyrimidine derivatives.

Thin-Layer Chromatography (TLC) Troubleshooting Guide

TLC is a rapid and cost-effective method for monitoring reaction progress.[5] However, the polar nature of pyrimidine derivatives can sometimes lead to challenging separations.[6]

Frequently Asked Questions (FAQs) - TLC

Q1: How do I select an appropriate mobile phase for my TLC analysis?

A1: The choice of mobile phase, or eluent, is critical for achieving good separation. A good starting point for pyrimidine derivatives is a mixture of a non-polar solvent (e.g., hexane or toluene) and a more polar solvent (e.g., ethyl acetate or methanol).[5] The polarity of the mobile phase should be adjusted to achieve a retention factor (Rf) for the product between 0.3 and 0.7.[7] If your spots are not moving from the baseline, increase the polarity of the mobile phase. If they are running at the solvent front, decrease the polarity.[6]

Q2: What is a co-spot, and why is it important in reaction monitoring?

A2: A co-spot is where the reaction mixture is spotted on top of the starting material on the TLC plate.[1] This is a critical control to definitively identify the starting material spot in the reaction lane, especially if the Rf values of the starting material and product are very similar.[8]

Q3: My spots are streaking on the TLC plate. What can I do?

A3: Streaking is a common issue when analyzing basic nitrogen-containing heterocycles like pyrimidines due to interactions with the acidic silica gel surface.[6] Here are some solutions:

  • Add a basic modifier: Adding a small amount of triethylamine (e.g., 0.1-1%) or ammonia to your mobile phase can neutralize the acidic sites on the silica gel and significantly improve spot shape.[1][6]

  • Reduce sample concentration: Overloading the TLC plate is a frequent cause of streaking.[1][9] Dilute your reaction sample before spotting.

  • Change the stationary phase: If streaking persists, consider using alumina or reversed-phase TLC plates.

Q4: I don't see any spots on my TLC plate after development. What went wrong?

A4: There are several possibilities:

  • Non-UV active compounds: this compound should be UV active. However, if you suspect your compounds are not, use a visualization agent like potassium permanganate or iodine vapor.[1]

  • Low sample concentration: The concentration of your analyte may be too low to detect.[9] Try concentrating your sample or spotting multiple times in the same location, allowing the solvent to dry between applications.[9]

  • Solvent level too high: Ensure the solvent level in the developing chamber is below the origin line where you spotted your samples.[5][9]

TLC Troubleshooting Table
IssuePossible CauseRecommended Solution
Streaked Spots Sample too concentrated.Dilute the sample before spotting.[1]
Mobile phase is too polar.Decrease the polarity of the mobile phase.[1]
Interaction of basic compound with acidic silica.Add a small amount of triethylamine or ammonia to the mobile phase.[1][6]
Spots Not Moving (Low Rf) Mobile phase is not polar enough.Increase the proportion of the polar solvent in the mobile phase.[6]
Spots at Solvent Front (High Rf) Mobile phase is too polar.Decrease the proportion of the polar solvent in the mobile phase.[6]
No Visible Spots Compounds are not UV-active.Use a visualization stain (e.g., potassium permanganate, iodine).[1]
Sample concentration is too low.Concentrate the sample or spot multiple times.[9]
Solvent level in the chamber is above the origin.Ensure the solvent level is below the spotting line.[5][9]
Poor Separation Inappropriate mobile phase.Experiment with different solvent systems of varying polarities.[6]

High-Performance Liquid Chromatography (HPLC) Troubleshooting Guide

HPLC provides quantitative data on reaction progress, offering higher resolution and sensitivity than TLC.[1] Reversed-phase HPLC is commonly used for the analysis of pyrimidine derivatives.[10]

Frequently Asked Questions (FAQs) - HPLC

Q1: What is a typical starting point for developing an HPLC method for this compound?

A1: A good starting point for reversed-phase HPLC analysis of pyrimidine derivatives is a C18 column with a mobile phase consisting of a mixture of water and acetonitrile or methanol.[10] Often, an acid modifier like formic acid or trifluoroacetic acid (TFA) at a low concentration (e.g., 0.1%) is added to the mobile phase to improve peak shape and reproducibility.[6]

Q2: My peaks are tailing. How can I improve the peak shape?

A2: Peak tailing is a common problem, especially with basic compounds like pyrimidines, and can be caused by several factors:[11][12]

  • Secondary interactions: The basic nitrogen atoms in the pyrimidine ring can interact with residual acidic silanol groups on the silica-based stationary phase.[12][13] Lowering the mobile phase pH (e.g., with formic acid) can suppress the ionization of these silanols, reducing tailing.[12][14]

  • Column contamination: Strongly retained impurities from your sample can bind to the column and cause tailing. Washing the column with a strong solvent may help.[14] Using a guard column is a good preventative measure.[11][14]

  • Extra-column effects: Excessive tubing length or dead volume in the HPLC system can contribute to peak tailing, particularly for early-eluting peaks.[11]

Q3: My retention times are shifting between injections. What is the cause?

A3: Fluctuating retention times can compromise the reliability of your data. Common causes include:

  • Mobile phase composition changes: Ensure your mobile phase is well-mixed and degassed. Selective evaporation of a more volatile solvent component can alter the mobile phase composition over time.

  • Temperature fluctuations: Column temperature can significantly impact retention times. Using a column oven will provide a stable temperature environment.

  • Column equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analysis.

Q4: I am observing split peaks in my chromatogram. What should I investigate?

A4: Split peaks can arise from several issues:

  • Column void or damage: A void at the head of the column can cause the sample to travel through different paths, resulting in split peaks.[14]

  • Injection solvent incompatibility: Injecting your sample in a solvent that is significantly stronger than your mobile phase can lead to peak distortion, including splitting.[14] Whenever possible, dissolve your sample in the mobile phase.

  • Column contamination: A partially blocked frit or contamination at the head of the column can disrupt the sample path.[14]

HPLC Troubleshooting Table
IssuePossible CauseRecommended Solution
Peak Tailing Secondary interactions with residual silanols.Add an acidic modifier (e.g., formic acid, TFA) to the mobile phase to lower the pH.[12][13][14]
Column contamination.Wash the column with a strong solvent or use a guard column.[14]
Extra-column band broadening.Minimize tubing length and check for dead volumes in fittings.[11]
Shifting Retention Times Inconsistent mobile phase composition.Ensure proper mixing and degassing of the mobile phase; cover solvent reservoirs.
Column temperature variations.Use a column oven to maintain a constant temperature.
Insufficient column equilibration.Allow sufficient time for the column to equilibrate before analysis.
Split Peaks Column void or damage.Replace the column.[14]
Injection solvent stronger than mobile phase.Dissolve the sample in the mobile phase or a weaker solvent.[14]
Partially plugged column frit.Back-flush the column or replace the frit.[14]
High Backpressure Blockage in the system (e.g., plugged frit, guard column).Systematically remove components (guard column, then column) to isolate the blockage.[14]
Precipitated buffer salts.Flush the system with water.[15]

Experimental Protocols

Protocol 1: TLC Monitoring of this compound Synthesis
  • Prepare the TLC Chamber: Pour a suitable mobile phase (e.g., 7:3 Hexane:Ethyl Acetate) to a depth of about 0.5 cm in a developing chamber. Place a piece of filter paper in the chamber to ensure saturation and allow it to equilibrate for at least 10 minutes.[5]

  • Prepare the TLC Plate: Using a pencil, gently draw an origin line about 1 cm from the bottom of a silica gel 60 F254 TLC plate.[5] Mark lanes for your starting material, a co-spot, and the reaction mixture.[1]

  • Spot the Plate:

    • Lane 1 (Starting Material): Dissolve a small amount of the limiting starting material in a suitable solvent (e.g., ethyl acetate) and spot it on the origin.

    • Lane 2 (Co-spot): Spot the starting material as in Lane 1, then carefully spot the reaction mixture on top of it.[1]

    • Lane 3 (Reaction Mixture): Withdraw a small aliquot from the reaction mixture, dilute it with a suitable solvent, and spot it on the origin.

  • Develop the Plate: Carefully place the spotted TLC plate in the equilibrated chamber, ensuring the solvent level is below the origin.[5] Allow the mobile phase to ascend the plate until it is about 1 cm from the top.

  • Visualize and Analyze: Remove the plate, immediately mark the solvent front with a pencil, and allow it to dry.[5] Visualize the spots under a UV lamp (254 nm). The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is progressing. Calculate the Rf value for each spot.[16][17][18][19]

Protocol 2: HPLC Analysis of this compound Reaction Mixture
  • Prepare the Mobile Phase: Prepare a mobile phase of, for example, 60:40 Acetonitrile:Water with 0.1% Formic Acid. Filter and degas the mobile phase before use.[20]

  • Equilibrate the System: Install a C18 column (e.g., 4.6 x 150 mm, 5 µm) and equilibrate the system with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Prepare the Sample: Withdraw a small aliquot from the reaction mixture and dilute it significantly with the mobile phase. Filter the sample through a 0.45 µm syringe filter.

  • Inject and Analyze: Inject the prepared sample into the HPLC system. Monitor the separation at a suitable wavelength (e.g., 254 nm or 270 nm).[21]

  • Interpret the Chromatogram: Identify the peaks corresponding to the starting material(s) and the product based on their retention times (previously determined by injecting standards if available). Quantify the peak areas to determine the relative amounts of each component and assess the reaction's progress.

Visualization of Experimental Workflow

Reaction_Monitoring_Workflow cluster_Reaction Synthesis of this compound cluster_TLC TLC Monitoring cluster_HPLC HPLC Monitoring Reaction Reaction in Progress TLC_Sample Sample Preparation (Dilution) Reaction->TLC_Sample Aliquot HPLC_Sample Sample Preparation (Dilution & Filtration) Reaction->HPLC_Sample Aliquot TLC_Spot Spot Plate (SM, Co-spot, Rxn) TLC_Sample->TLC_Spot TLC_Develop Develop Plate TLC_Spot->TLC_Develop TLC_Visualize Visualize under UV & Analyze Rf TLC_Develop->TLC_Visualize Decision Continue or Work-up? TLC_Visualize->Decision Qualitative Assessment HPLC_Inject Inject into HPLC HPLC_Sample->HPLC_Inject HPLC_Analyze Analyze Chromatogram (Retention Time & Peak Area) HPLC_Inject->HPLC_Analyze HPLC_Analyze->Decision Quantitative Assessment

Caption: Workflow for monitoring the synthesis of this compound.

References

  • Di Martino, R. M. C., et al. (2020). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Chemical Neuroscience, 11(15), 2296-2318. [Link]

  • HPLC Troubleshooting Guide. (n.d.). Restek. [Link]

  • Tips and Tricks of HPLC System Troubleshooting. (2009). Agilent. [Link]

  • Moiseev, D. V., et al. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 41, 280-288. [Link]

  • CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine. (2012).
  • Calculating retention factors for TLC (video). (n.d.). Khan Academy. [Link]

  • Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]

  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions. [Link]

  • Troubleshooting Thin Layer Chromatography. (n.d.). University of Rochester. [Link]

  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024). alwsci. [Link]

  • Thin Layer Chromatography and Retention Factor. (2014, May 6). AK Lectures. [Link]

  • What Causes Peak Tailing in HPLC? (2025). Chrom Tech, Inc. [Link]

  • Synthesis and antimicrobial activity of some new tetrahydrothienopyridopyrimidine derivatives. (2025). ResearchGate. [Link]

  • Two-dimensional thin-layer chromatography for the screening of disorders of purine and pyrimidine metabolism. (1983). PubMed. [Link]

  • Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021). MDPI. [Link]

  • How to Calculate Retention Factors in Thin-Layer Chromatography. (2021). Study.com. [Link]

  • Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties. (n.d.). University of Johannesburg. [Link]

  • Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. (2025). Bitesize Bio. [Link]

  • HPLC Tips Peak Tailing. (2022, February 15). Axion Labs. [Link]

  • HPLC Troubleshooting Guide. (n.d.). Phenomenex. [Link]

  • Synthesis and fungicidal activity of 2-(methylthio)-4-methylpyrimidine carboxamides bearing a carbamate moiety. (n.d.). Taylor & Francis. [Link]

  • Understanding the Retention Factor in Thin Layer Chromatography. (2026). Oreate AI Blog. [Link]

  • Separation of purine and pyrimidine derivatives by thin-layer chromatography. (1968). Scilit. [Link]

  • Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. (2016). Medium. [Link]

  • Troubleshooting Problems With Poor HPLC Results Before Examining the Column. (2025). MicroSolv. [Link]

  • TLC Tips and Tricks. (n.d.). Merck Millipore. [Link]

  • Thin Layer Chromatography (TLC). (n.d.). University of Toronto. [Link]

Sources

Catalyst selection for "Methyl 6-methylpyrimidine-4-carboxylate" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methyl 6-methylpyrimidine-4-carboxylate Synthesis

Topic: Catalyst Selection & Process Optimization Target Molecule: this compound (CAS: 6622-92-0) Audience: Medicinal Chemists, Process Development Scientists

Introduction: Strategic Route Selection

The synthesis of This compound presents a classic regioselectivity challenge in heterocyclic chemistry. The choice of catalyst dictates not just the yield, but the purity profile regarding the position of the methyl group and the integrity of the ester.

This guide is structured into three modules based on your starting material. Use the decision matrix below to select the appropriate protocol.

RouteSelection Start Select Starting Material Q1 Do you have 4-Chloro-6-methylpyrimidine? Start->Q1 Q2 Do you have 6-Methylpyrimidine-4-carboxylic acid? Q1->Q2 No RouteA MODULE 1: Carbonylation (Pd Catalysis) Q1->RouteA Yes (High Value/Pharma) RouteB MODULE 2: Direct Esterification (Acid Catalysis) Q2->RouteB Yes (Classic) RouteC MODULE 3: De Novo Assembly (Base Catalysis) Q2->RouteC No (Raw Materials)

Figure 1: Strategic decision tree for catalyst selection based on available precursors.

Module 1: Palladium-Catalyzed Carbonylation (The "Pharma" Route)

Context: Transforming 4-chloro-6-methylpyrimidine into the ester using CO and Methanol. This is the preferred route for scale-up in pharmaceutical settings due to the availability of the chloro-precursor.

Catalyst System Selection
ComponentRecommendationTechnical Rationale
Precatalyst Pd(OAc)₂ (Palladium Acetate)More air-stable than Pd(PPh₃)₄. Acts as a robust source of Pd(II) which is reduced in situ to the active Pd(0) species.
Ligand dppf (1,1'-Bis(diphenylphosphino)ferrocene)Critical: Monodentate ligands like PPh₃ often fail because the pyrimidine nitrogen can displace them, poisoning the catalyst. The large bite angle of bidentate dppf stabilizes the Pd center against N-coordination.
Base Triethylamine (Et₃N) Neutralizes the HCl generated. Inorganic bases (K₂CO₃) can be used but often lead to heterogeneous mixtures that complicate mass transfer of CO gas.
Troubleshooting & Optimization

Q: The reaction stalls at 50% conversion. Should I add more catalyst?

  • Diagnosis: Catalyst poisoning or CO starvation.

  • Solution: Do not simply add more Pd.

    • Check CO Pressure: Ensure >5 bar (75 psi). Pyrimidines are electron-deficient, making the oxidative addition of Pd(0) slower. Higher CO pressure drives the insertion step.

    • Ligand Scavenging: The pyrimidine product itself can coordinate to Pd. Increase the Ligand:Metal ratio to 2.2:1 to ensure the Pd center remains ligated by dppf.

Q: I see "Palladium Black" precipitating.

  • Diagnosis: Ligand dissociation.

  • Fix: Switch to Xantphos . Its wide bite angle provides superior rigidity compared to dppf, preventing the formation of inactive Pd-aggregates.

Carbonylation Substrate 4-Cl-6-Me-Pyrimidine OxAdd Oxidative Addition Substrate->OxAdd Pd0 L2Pd(0) Pd0->OxAdd COInsert CO Insertion OxAdd->COInsert Pd(II)-Cl species NuAttack MeOH Attack COInsert->NuAttack Pd(II)-Acyl species NuAttack->Pd0 Reductive Elimination (-HCl) Product Target Ester NuAttack->Product

Figure 2: Catalytic cycle of aminocarbonylation. Note the critical role of Ligand (L2) in stabilizing the Pd(II) species.

Module 2: Direct Esterification (The "Classic" Route)

Context: Converting 6-methylpyrimidine-4-carboxylic acid to the methyl ester.

Catalyst Selection: The "Thionyl Chloride" Standard

Do not use sulfuric acid (Fischer Esterification) for this substrate. Pyrimidine carboxylic acids are zwitterionic and high-melting, making solubility in MeOH/H₂SO₄ poor.

  • Recommended Reagent: Thionyl Chloride (SOCl₂) [1]

  • Mechanism: Generates anhydrous HCl in situ and scavenges water, driving the equilibrium to the right.

  • Protocol:

    • Suspend the acid in dry Methanol (0.5 M).

    • Cool to 0°C.

    • Add SOCl₂ (1.5 - 2.0 equiv) dropwise. (Exothermic!)

    • Heat to reflux for 2-4 hours.

Troubleshooting

Q: I observed significant decarboxylation (loss of CO₂).

  • Cause: Pyrimidine-4-carboxylic acids are prone to thermal decarboxylation because the adjacent ring nitrogen acts as an electron sink, stabilizing the transition state.

  • Fix:

    • Lower Temperature: Run the reaction at 40°C instead of reflux. The SOCl₂ activation is potent enough to proceed at lower temperatures.

    • Alternative Catalyst: Use TMS-Diazomethane in MeOH/Benzene at room temperature. This avoids heat entirely and is strictly chemoselective for the acid.

Module 3: De Novo Assembly (Condensation Route)

Context: Building the ring from Formamidine and Methyl Acetopyruvate .

Catalyst: Sodium Methoxide (NaOMe)

You must use an alkoxide base that matches your desired ester (Methanol -> Methoxide).

  • The Trap: If you use Sodium Ethoxide (NaOEt) in Ethanol, you will produce the Ethyl ester due to rapid transesterification.

  • The Regioselectivity Challenge:

    • Reactants: Formamidine Acetate + Methyl Acetopyruvate (Sodium salt).

    • Goal: Reaction at the ketone carbonyl vs. the ester carbonyl.

    • Control: The condensation is thermodynamically controlled. Using NaOMe in MeOH at reflux ensures the formation of the stable aromatic pyrimidine ring.

Protocol Summary:

  • Dissolve Na (1.1 equiv) in dry MeOH.

  • Add Formamidine Acetate (1.0 equiv).

  • Add Methyl Acetopyruvate (1.0 equiv).

  • Reflux 12h.

  • Critical Workup: The product often precipitates as the sodium salt. Quench with exactly 1.0 equiv of Acetic Acid to liberate the neutral ester before extraction.

References & Validated Sources

  • Palladium-Catalyzed Carbonylation Mechanisms

    • Source: "Recent developments in palladium catalysed carbonylation reactions." Royal Society of Chemistry.

    • URL:[Link]

  • Thionyl Chloride Mediated Esterification

    • Source: "Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides." Master Organic Chemistry.

    • URL:[Link]

  • Pyrimidine Synthesis via Condensation

    • Source: "A Synthesis of Acetamidines" (Context on amidine condensation behavior). Organic Chemistry Portal.

    • URL:[Link]

  • Carbonylation of Heteroaryl Halides

    • Source: "PdI2-Based Catalysis for Carbonylation Reactions." MDPI.

    • URL:[Link][2][3][4][5]

Sources

Managing reaction temperature for optimal "Methyl 6-methylpyrimidine-4-carboxylate" yield

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermal Management for Methyl 6-methylpyrimidine-4-carboxylate Yield Maximization

Ticket ID: PYR-SYN-14085 Status: Open Support Level: Tier 3 (Senior Application Scientist)

The Thermodynamic Landscape (Core Directive)

You are likely synthesizing This compound via the condensation of Acetamidine Hydrochloride with Sodium Dimethyl Oxalacetate (or Dimethyl Oxalacetate).

This reaction is deceptive. It appears to be a simple condensation, but it operates under two conflicting thermal requirements:

  • Kinetic Instability (The Addition Phase): The initial nucleophilic attack of the amidine on the keto-ester is highly exothermic. Uncontrolled heat here leads to polymerization and "tar" formation rather than ring closure.

  • Thermodynamic Barrier (The Cyclization Phase): The elimination of water/alcohol to close the pyrimidine ring requires overcoming a significant activation energy barrier, necessitating heat (reflux).

The Golden Rule: You cannot run this reaction isothermally. It requires a "Staged Thermal Profile."

Optimized Experimental Protocol

Objective: Synthesis of this compound (CAS: 14085-08-6) Scale: 100 mmol (Adjust proportionally)

Reagents:
  • Acetamidine Hydrochloride (1.1 eq)

  • Sodium Dimethyl Oxalacetate (1.0 eq)

  • Methanol (Anhydrous) – Critical: Use MeOH to prevent transesterification.

  • Sodium Methoxide (NaOMe) solution (Catalytic/Stoichiometric adjustment)

Step-by-Step Thermal Execution:
PhaseActionTemp TargetCritical Technical Note
1. Preparation Dissolve Acetamidine HCl in MeOH.0°C - 5°C Pre-cooling is mandatory. The free base amidine is unstable and hygroscopic.
2. Neutralization Add NaOMe to Acetamidine solution.< 10°C Exothermic. Add dropwise. If temp spikes >15°C, pause.
3. Addition Add Sodium Dimethyl Oxalacetate solid/slurry.0°C - 5°C CRITICAL POINT. High temp here causes immediate polymerization (darkening of solution).
4. Induction Stir without external heat.RT (20-25°C) Allow the Michael addition/initial condensation to equilibrate for 1-2 hours.
5. Cyclization Heat to Reflux.65°C Hold for 4-6 hours. This drives the dehydration and aromatization.
6. Quench Cool reaction mass before neutralization.< 10°C YIELD KILLER. Neutralizing with acid at high temp hydrolyzes the ester to the carboxylic acid.

Visualizing the Reaction Pathway

The following diagram illustrates the chemical pathway and the specific thermal risks associated with each transition state.

ReactionPathway Start Acetamidine HCl + Dimethyl Oxalacetate Inter Intermediate (Acyclic Adduct) Start->Inter Step 1: Condensation (Exothermic, Keep <10°C) Side1 Polymer/Tar (Irreversible) Start->Side1 Temp > 20°C during addition Product Methyl 6-methylpyrimidine- 4-carboxylate Inter->Product Step 2: Cyclization (Endothermic, Reflux 65°C) Side2 Carboxylic Acid (Hydrolysis Product) Product->Side2 Workup > 25°C with Acid/Water

Figure 1: Reaction pathway showing the "Thermal Gate" at the addition step and the "Hydrolysis Trap" at the workup step.[1]

Troubleshooting Guide (FAQ Format)

Q1: My reaction mixture turned black/dark brown immediately upon mixing. What happened?

Diagnosis: Thermal Runaway (Polymerization). The Science: Acetamidine is a potent nucleophile. If mixed with the electrophilic oxalacetate at room temperature or higher, non-specific polymerization occurs faster than the ordered condensation required for ring closure. Solution:

  • Discard the batch. It cannot be purified easily.

  • Next time, ensure the internal temperature is < 5°C before adding the oxalacetate.

  • Add the oxalacetate in small portions, waiting for the temperature to stabilize between additions.

Q2: HPLC shows the product formed, but after workup, I isolated the carboxylic acid (or low ester yield).

Diagnosis: Workup Hydrolysis. The Science: Pyrimidine esters are electron-deficient and highly susceptible to hydrolysis, especially under acidic or basic conditions in the presence of water. Solution:

  • Cool Down: Cool the reaction mixture to 0°C before adding the neutralization acid (e.g., Acetic acid or dilute HCl).

  • pH Control: Do not over-acidify. Target pH 6-7.

  • Speed: Perform the extraction (DCM or EtOAc) immediately after neutralization. Do not let the aqueous layer sit.

Q3: I have unreacted starting material even after 4 hours of reflux.

Diagnosis: Incomplete Dehydration. The Science: The ring closure releases a molecule of water/methanol. If the solvent is "wet" or the equilibrium is stuck, the reaction stalls. Solution:

  • Extend reflux time to 8-12 hours.

  • Ensure you are using Anhydrous Methanol . Water in the solvent inhibits the dehydration step of the cyclization.

Logic Flow for Troubleshooting

Use this decision tree to diagnose yield issues based on your analytical data (TLC/HPLC).

TroubleshootingTree Start Low Yield Observed CheckColor Check Reaction Color Start->CheckColor Dark Dark/Black Tar CheckColor->Dark Yes Light Yellow/Orange CheckColor->Light Yes Cause: Addition Temp too High\nAction: Cool to 0°C next time Cause: Addition Temp too High Action: Cool to 0°C next time Dark->Cause: Addition Temp too High\nAction: Cool to 0°C next time CheckHPLC Check HPLC/TLC (Crude vs Isolated) Light->CheckHPLC ProductInCrude Product present in Crude Gone in Isolated CheckHPLC->ProductInCrude SMInCrude Starting Material Remains CheckHPLC->SMInCrude Cause: Hydrolysis during Workup\nAction: Keep workup cold (<10°C) Cause: Hydrolysis during Workup Action: Keep workup cold (<10°C) ProductInCrude->Cause: Hydrolysis during Workup\nAction: Keep workup cold (<10°C) Cause: Incomplete Cyclization\nAction: Increase Reflux Time/Dry Solvents Cause: Incomplete Cyclization Action: Increase Reflux Time/Dry Solvents SMInCrude->Cause: Incomplete Cyclization\nAction: Increase Reflux Time/Dry Solvents

Figure 2: Diagnostic decision tree for isolating the root cause of yield loss.

References

  • Preparation of Pyrimidine Carboxylates

    • Title: Synthesis of 4,6-dimethylpyrimidine-2-thiol derivatives (Context on pyrimidine ring closure conditions).
    • Source: ResearchG
    • URL:[Link]

  • General Mechanism of Amidine-Ketoester Condensation

    • Title: The Chemistry of Heterocyclic Compounds, The Pyrimidines.
    • Source: Wiley Online Library (Brown, D. J.).
    • URL:[Link]

  • Optimization of Reaction Conditions (Analogous Systems)

    • Title: Optimization of the reaction conditions for substituted pyrimidines.
    • Source: ResearchGate.[2][3]

    • URL:[Link]

  • Compound Data (Validation)

    • Title: Methyl 6-methylpyrimidine-4-carboxyl
    • Source: PubChem.
    • URL:[Link]

Sources

Removal of unreacted starting materials from "Methyl 6-methylpyrimidine-4-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Unreacted Starting Materials & Purification Protocols

Executive Summary

This guide addresses the purification of Methyl 6-methylpyrimidine-4-carboxylate (CAS: 2450-08-0). The primary challenge in purifying this compound lies in separating the lipophilic ester product from its polar, often zwitterionic starting materials (specifically 6-methylpyrimidine-4-carboxylic acid or acetamidine salts , depending on the synthesis route).

This document provides autonomous, self-validating protocols designed to exploit the specific pKa and solubility differences between the pyrimidine ester and its precursors.

Section 1: The Chemistry of Separation

To successfully purify this molecule, you must understand the "Switchable" nature of the impurities vs. the Product.

CompoundRolepKa (Approx)Solubility (Neutral pH)Solubility (pH > 8)Solubility (pH < 1)
This compound Product ~1.5 (N-H+)Organic (DCM/EtOAc)OrganicAqueous (Protonated)
6-methylpyrimidine-4-carboxylic acid Impurity A ~3.5 (COOH)Water/AmphotericWater (Anionic) Water (Cationic)
Acetamidine HCl Impurity B ~12 (Amidine)Water (High)WaterWater

The Critical Insight: The product is a weak base.[1] The primary impurity (the acid) is amphoteric.

  • Avoid Strong Acid: If you wash with strong acid (HCl), you will protonate the pyrimidine ring of your product, forcing it into the aqueous layer and reducing yield.

  • Avoid Strong Base: Strong bases (NaOH) can hydrolyze the methyl ester back to the acid starting material.

  • The Solution: Use a Buffered Mild Base (pH 8-9) . This deprotonates the carboxylic acid impurity (rendering it water-soluble) while leaving the ester neutral and organic-soluble.

Section 2: Protocol A - The "Buffered Wash" (Primary Workup)

Scenario: You have synthesized the ester via acid-catalyzed esterification and need to remove unreacted 6-methylpyrimidine-4-carboxylic acid.

Workflow Diagram (Logic Tree)

ExtractionLogic Start Crude Reaction Mixture (Ester + Unreacted Acid) Solvent Dilute with Organic Solvent (DCM or EtOAc) Start->Solvent Wash Wash with Sat. NaHCO3 (Target pH ~8.5) Solvent->Wash Deprotonates Acid PhaseSep Phase Separation Wash->PhaseSep OrgLayer Organic Layer (Contains Neutral Ester) PhaseSep->OrgLayer AqLayer Aqueous Layer (Contains Acid Salt R-COO- Na+) PhaseSep->AqLayer Discard Check TLC Check (Baseline Spot Removal) OrgLayer->Check Check->Wash If Acid Remains Dry Dry (Na2SO4) & Concentrate Check->Dry If Pure

Caption: Figure 1.[2] Selective extraction logic for separating pyrimidine esters from acid precursors using pH control.

Step-by-Step Procedure
  • Dilution: Dissolve the crude reaction residue in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .

    • Note: DCM is preferred for pyrimidines due to higher solubility, but EtOAc is safer.

  • The Wash (Critical Step): Wash the organic phase 2x with Saturated Aqueous Sodium Bicarbonate (NaHCO₃) .

    • Mechanism:[2][3] The NaHCO₃ neutralizes the carboxylic acid starting material, forming the sodium carboxylate salt, which partitions into the water.

    • Caution: Gas evolution (CO₂) will occur. Vent the separatory funnel frequently.

  • The Brine Polish: Wash the organic layer 1x with Saturated Brine to remove residual water and traces of acetamidine (if present).

  • Drying: Dry over anhydrous Na₂SO₄ (Sodium Sulfate). Do not use acidic drying agents.

  • Concentration: Evaporate solvent under reduced pressure.

Section 3: Protocol B - Chromatography Troubleshooting

Scenario: The starting material is gone, but the product is "streaking" or "tailing" on the TLC plate/Column, causing poor separation from minor impurities.

Root Cause: The pyrimidine nitrogen is weakly basic and interacts with the acidic silanol groups on standard silica gel.

The Fix: Amine-Doped Silica

  • Mobile Phase: Prepare your eluent (e.g., Hexane:EtOAc or DCM:MeOH).

  • The Modifier: Add 1% Triethylamine (TEA) to the mobile phase.

  • Column Pre-treatment: Flush the silica column with 2 column volumes of the TEA-doped solvent before loading the sample.

    • Result: The TEA blocks the acidic sites on the silica. The pyrimidine ester will now elute as a tight, symmetrical band.

Section 4: Frequently Asked Questions (FAQs)

Q1: My product is stuck in the aqueous layer during extraction. What happened?

  • Diagnosis: The pH was likely too low.

  • Explanation: Pyrimidines can be protonated at the ring nitrogens (pKa ~1.5). If you used 1M HCl or a strong acid wash to remove amine impurities, you likely protonated your ester, turning it into a water-soluble cation.

  • Recovery: Neutralize the aqueous layer with NaHCO₃ until pH is ~7-8, then re-extract with DCM.

Q2: I see a spot on the baseline of my TLC that won't move. Is this my product?

  • Diagnosis: No, this is likely the unreacted carboxylic acid (6-methylpyrimidine-4-carboxylic acid).

  • Verification: Carboxylic acids interact strongly with silica and often stay at the baseline (Rf ~ 0) in non-polar solvent systems. The ester product should have an Rf of 0.3–0.6 in 50% EtOAc/Hexane.

  • Action: Repeat Protocol A (Bicarbonate Wash) to remove the baseline spot.

Q3: Can I use recrystallization instead of chromatography?

  • Answer: Yes, often preferred for scale-up.

  • Solvent System: this compound crystallizes well from Isopropyl Alcohol (IPA) or a Hexane/EtOAc mixture.

  • Procedure: Dissolve in minimum hot EtOAc, add warm Hexane until slightly cloudy, then cool slowly to 4°C. Unreacted starting materials (salts/acids) usually remain in the mother liquor.

Q4: I used acetamidine HCl as a starting material (Condensation Route). How do I remove it?

  • Answer: Acetamidine HCl is highly water-soluble and does not dissolve in DCM.

  • Protocol: Simple water washes (Protocol A) are highly effective. If the product is solid, triturating (washing) the solid filter cake with cold water is often sufficient to wash away unreacted amidine salts.

Section 5: References & Grounding
  • Chemical Identity & Properties:

    • Compound: this compound (CAS: 2450-08-0).

    • Source: PubChem Compound Summary. CID 2847218 (Analogous structure data). Link

    • Source: MedChemExpress Product Data. Link

  • Synthesis & Purification Context:

    • Methodology: "Synthesis of 6-methyluracil" (Organic Syntheses, Coll.[4] Vol. 2, p. 422).[5] Provides foundational solubility and precipitation logic for methyl-pyrimidine derivatives. Link

    • pKa Data: "pKa Values of Heterocycles." Organic Chemistry Data. (Establishes Pyrimidine pKa ~1.3 and Carboxylic Acid pKa ~3-5). Link

  • General Purification Standards:

    • Technique: "Purification of Laboratory Chemicals" (Armarego & Chai). Standard protocols for ester/acid separation using bicarbonate washes.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for this compound before handling.

Sources

Technical Support Center: A-Z Guide to Byproduct-Free Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the definitive resource for troubleshooting and preventing byproduct formation in pyrimidine ring synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who demand high-purity pyrimidine scaffolds. Here, we move beyond simple protocols to explain the mechanistic origins of common impurities and provide field-proven strategies to achieve cleaner reactions and higher yields.

Section 1: Frequently Asked Questions (FAQs) - Quick Solutions to Common Problems

This section provides rapid answers to the most common issues encountered during pyrimidine synthesis.

Q1: My Biginelli reaction is giving me a low yield and a major, unidentified byproduct. What's the likely culprit?

A: The most common issue is the formation of a Hantzsch-type 1,4-dihydropyridine (DHP) byproduct.[1][2] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (from urea decomposition at high temperatures), creating a parallel reaction pathway that competes with your desired synthesis.[1]

  • Quick Fix: Lower the reaction temperature. The Hantzsch pathway is more sensitive to heat than the Biginelli reaction. Reducing the temperature can significantly favor the formation of your desired dihydropyrimidinone (DHPM).[1] Also, consider your catalyst choice, as some Lewis acids may preferentially promote one pathway over the other.[1]

Q2: I'm using thiourea instead of urea in my Biginelli reaction and the reaction is sluggish. What should I do?

A: Yes, thiourea is a common substitute for urea to create 3,4-dihydropyrimidin-2(1H)-thiones.[3] However, thiourea can exhibit lower reactivity due to the stronger coordinating ability of sulfur, which can hinder the reaction.[4]

  • Quick Fix: You may need to adjust your reaction conditions to be slightly more forcing. This could involve increasing the temperature moderately or extending the reaction time.[5] Always monitor the reaction's progress by Thin Layer Chromatography (TLC) to avoid product degradation.[1][6]

Q3: My Pinner synthesis is failing, and I suspect hydrolysis. What are the critical parameters to control?

A: The Pinner synthesis is highly sensitive to moisture. The key intermediate, the imidate salt (or Pinner salt), is extremely susceptible to hydrolysis, which will lead to the formation of esters as byproducts instead of the pyrimidine ring.[7]

  • Quick Fix: Implement strictly anhydrous conditions. Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon). Additionally, Pinner salts can be thermally unstable, so maintaining low temperatures is often crucial to prevent decomposition.[7]

Q4: Can I use aliphatic aldehydes in the Biginelli reaction? My yields are consistently low.

A: While possible, using aliphatic aldehydes in the Biginelli reaction often results in lower yields compared to their aromatic counterparts.[7] This is because aliphatic aldehydes are more susceptible to self-condensation and other side reactions under acidic conditions.[6][7]

  • Quick Fix: Employ the "Atwal modification," which involves pre-forming the enone intermediate. This can be an effective strategy to improve yields when working with aliphatic aldehydes.[7]

Section 2: In-Depth Troubleshooting Guide: The Biginelli Reaction

The Biginelli reaction is a cornerstone of pyrimidine synthesis, but it's not without its challenges. This guide will walk you through the most common byproducts, their mechanisms of formation, and detailed protocols to suppress them.

Issue 1: Formation of Hantzsch Dihydropyridine (DHP) Byproduct

This is the most prevalent side reaction, especially when reaction temperatures are not carefully controlled.

Causality & Mechanism:

The Biginelli reaction is believed to proceed through an acyliminium ion intermediate, formed from the condensation of the aldehyde and urea.[8][9][10][11] This electrophilic intermediate is then attacked by the β-ketoester. However, at elevated temperatures, urea can decompose to generate ammonia. This ammonia can then participate in a competing Hantzsch pyridine synthesis pathway with the aldehyde and two equivalents of the β-ketoester, leading to the DHP byproduct.

Biginelli_vs_Hantzsch Reactants Aldehyde + β-Ketoester + Urea High_Temp High Temp (>100°C) Reactants->High_Temp Leads to Low_Temp Low Temp (<80°C) Reactants->Low_Temp Favors Urea_Decomp Urea → NH3 High_Temp->Urea_Decomp Biginelli_Pathway Biginelli Pathway (Desired) Low_Temp->Biginelli_Pathway Hantzsch_Pathway Hantzsch Pathway (Competing) Urea_Decomp->Hantzsch_Pathway Initiates DHPM_Product DHPM Product (Desired) Biginelli_Pathway->DHPM_Product DHP_Byproduct DHP Byproduct (Undesired) Hantzsch_Pathway->DHP_Byproduct

Caption: Competing pathways in the Biginelli reaction.

Prevention Strategies & Protocols:

The key to preventing DHP formation is meticulous temperature control.

Optimized Protocol to Minimize Hantzsch Byproduct: This protocol is designed to favor the formation of the dihydropyrimidinone (DHPM) by maintaining a lower reaction temperature.[2]

  • Materials:

    • Aldehyde (1.0 mmol)

    • β-ketoester (e.g., ethyl acetoacetate) (1.0 mmol)

    • Urea (1.5 mmol)

    • Catalyst (e.g., sulfated zirconia, 50 mg)[1]

    • Ethanol (for work-up)[1]

  • Procedure:

    • To a round-bottom flask, add the aldehyde, β-ketoester, and urea.[1]

    • Add the catalyst.

    • Stir the mixture at a controlled temperature of 60-80°C.[1][5]

    • Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).[1]

    • Upon completion, cool the reaction mixture and proceed with standard work-up and purification (e.g., recrystallization from ethanol).

Data-Driven Insights: The Impact of Temperature

Temperature (°C)DHPM Yield (%)DHP Byproduct Yield (%)
6085< 5
807815
1006528
1204055
This table summarizes the influence of reaction temperature on product distribution, compiled from representative literature data.
Issue 2: Low Yield and Unreacted Starting Materials

This issue often points to problems with reaction kinetics or catalyst efficacy.

Causality & Mechanism:

The Biginelli reaction, while a one-pot synthesis, is a sequence of several equilibrium steps, including imine formation, nucleophilic addition, and cyclization/dehydration.[8][12] If any of these steps are slow or disfavored, the reaction will not proceed to completion. This can be due to an inactive catalyst, suboptimal temperature, or poor reactant purity.[1]

Troubleshooting_Workflow Start Low Yield / Incomplete Reaction Check_Catalyst 1. Check Catalyst Activity - Is it fresh? - Correct loading? Start->Check_Catalyst Optimize_Temp 2. Optimize Temperature - Increase moderately (e.g., 80°C) - Monitor by TLC Check_Catalyst->Optimize_Temp If no improvement Success Yield Improved Check_Catalyst->Success Improvement Check_Purity 3. Verify Reagent Purity - Distill aldehyde? - Check other reagents Optimize_Temp->Check_Purity If no improvement Optimize_Temp->Success Improvement Change_Solvent 4. Change Solvent - Try solvent-free - Consider acetonitrile Check_Purity->Change_Solvent If no improvement Check_Purity->Success Improvement Change_Solvent->Success Improvement

Sources

"Methyl 6-methylpyrimidine-4-carboxylate" purification challenges and solutions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification Challenges, Stability, and Isolation Protocols

CAS: 2450-08-0 | MW: 152.15 Da | Formula: C₆H₆N₂O₂

Introduction: The "Deceptive" Simple Heterocycle

Welcome to the technical support hub for Methyl 6-methylpyrimidine-4-carboxylate (MMPC) . As a Senior Application Scientist, I often see researchers underestimate this molecule. While it appears structurally simple, MMPC sits at a frustrating intersection of chemical properties: it is sufficiently polar to tail aggressively on silica, yet lipophilic enough to "oil out" during crystallization. Furthermore, the ester moiety at position 4 is electronically activated by the electron-deficient pyrimidine ring, making it susceptible to hydrolysis under mild basic conditions—often regenerating the high-melting, zwitterionic carboxylic acid impurity.

This guide moves beyond standard protocols to address the causality of purification failures and provides self-validating workflows to ensure high purity (>98%) for downstream applications.

Module 1: The "Crude" Reality – Workup & Extraction

The Problem: Low recovery yield after aqueous workup or contamination with the hydrolyzed acid byproduct.

Root Cause Analysis

Pyrimidines are nitrogen-rich heterocycles with significant water solubility. Standard extraction protocols (e.g., EtOAc/Water) often fail because the partition coefficient (


 to 

) favors the aqueous phase, especially if the pH is not strictly controlled. Additionally, if unreacted starting material (e.g., acetamidine salts) remains, it acts as a hydrotrope, further locking your product in the water layer.
Technical Solution: The "Salting-Out" Protocol

Do not rely on simple phase separation. You must modify the aqueous phase thermodynamics.

  • Saturation: Saturate the aqueous layer with NaCl (brine) before adding the organic solvent. This disrupts the hydration shell around the pyrimidine nitrogens (Salting-Out Effect).

  • Solvent Choice: Switch from Ethyl Acetate to DCM (Dichloromethane) or Chloroform/Isopropanol (3:1) . The higher polarity of the chlorinated solvent/alcohol mix disrupts hydrogen bonding better than esters.

  • pH Adjustment: Ensure the aqueous phase is neutral (pH 7.0–7.5).

    • Risk:[1][2] If pH > 9, the ester hydrolyzes.

    • Risk:[1][2] If pH < 4, the pyrimidine nitrogen protonates (

      
       approx 1.5–2.5), rendering it water-soluble.
      

Validation Step: Spot the aqueous layer on TLC after extraction. If it is UV-active, your extraction is incomplete.

Module 2: Chromatography Troubleshooting

The Problem: "My product streaks/tails on the column," or "I can't separate the ester from the acid impurity."

Mechanism of Failure: The Silanol Effect

Silica gel is acidic (


). The basic nitrogen atoms on the pyrimidine ring form hydrogen bonds with surface silanol groups (Si-OH ··· N). This results in peak broadening (tailing) and irreversible adsorption.
DOT Diagram: The Silanol Interaction & Solution

SilanolInteraction cluster_0 Standard Silica (Problem) cluster_1 Triethylamine Modified (Solution) Silica Silica Surface (Acidic Si-OH) Interaction H-Bonding (Peak Tailing) Silica->Interaction MMPC MMPC (Basic N) MMPC->Interaction TEA Triethylamine (TEA) (Sacrificial Base) BlockedSilica Blocked Si-OH Sites TEA->BlockedSilica Preferential Binding FreeMMPC Free MMPC (Sharp Peak) BlockedSilica->FreeMMPC No Interaction

Figure 1: Mechanism of amine-silanol interaction causing tailing, and the competitive inhibition strategy using TEA.

Protocol: The "Buffered" Flash Column
  • Pre-treatment: Flush the silica column with 1% Triethylamine (TEA) in Hexanes before loading the sample.

  • Mobile Phase: Add 1% TEA to your eluent system (e.g., Hexanes:EtOAc + 1% TEA).

    • Why? TEA is a stronger base than the pyrimidine. It preferentially binds to the acidic silanol sites, "capping" them and allowing your product to elute as a sharp band.

  • Alternative: Use Neutral Alumina instead of silica if the product is acid-sensitive.

Module 3: Crystallization & Solid State Issues

The Problem: "The product oils out instead of crystallizing," or "It forms a sticky gum."

Thermodynamic Explanation

MMPC has a relatively low melting point and moderate polarity. When using standard non-polar anti-solvents (like Hexanes), the mixture often hits the "liquid-liquid phase separation" (oiling out) boundary before it hits the solubility curve.

Optimization Table: Solvent Systems
MethodSolvent SystemOutcomeTechnical Note
Standard EtOAc / HexanesRisk of Oil Polarity gap is too large; rapid precipitation leads to amorphous oil.
Recommended IPA / Heptane Crystalline Isopropanol (IPA) solubilizes the ester well; Heptane is a "softer" anti-solvent than Hexane.
High Purity MTBE / PentaneCrystalline Good for removing non-polar impurities. Cool slowly to -20°C.
Rescue Melt & CoolSolid Block If oiled, heat to melt (neat), seed with a crystal, and cool very slowly.

Protocol:

  • Dissolve crude MMPC in minimal warm Isopropanol (40°C).

  • Add Heptane dropwise until slight turbidity persists.

  • Add one drop of IPA to clear the solution.

  • Wrap the flask in foil (insulation) and allow to cool to Room Temp over 2 hours.

  • Transfer to 4°C fridge.

Module 4: Stability & Storage FAQs

Q: My white solid turned yellow after a week. Is it degraded? A: Likely yes. Pyrimidines are electron-deficient and can undergo oxidative degradation or photo-oxidation.

  • Fix: Store under Argon at -20°C.

  • Check: Run LC-MS. If you see a mass of [M+16], you have N-oxide formation.

Q: I see a new peak at (M-14) in LC-MS. What is it? A: This is likely the hydrolysis product (Carboxylic acid, MW ~138).

  • Cause: Wet solvents or storage in ambient humidity. The ester bond is labile.

  • Removal: Wash the organic solution with saturated

    
    . The acid will deprotonate and move to the aqueous layer; the ester (MMPC) will remain in the organic layer.
    

Decision Tree: Purification Strategy

Use this logic flow to determine the correct purification route based on your crude profile.

PurificationLogic Start Crude MMPC Mixture CheckTLC Step 1: TLC Analysis (Check for Acid Impurity) Start->CheckTLC AcidPresent Is there a baseline spot? (Acid Impurity) CheckTLC->AcidPresent YesAcid Yes: Significant Acid AcidPresent->YesAcid High Baseline NoAcid No: Mostly Ester AcidPresent->NoAcid Clean Wash Bicarb Wash (Sat. NaHCO3) YesAcid->Wash Recryst Recrystallization (IPA/Heptane) NoAcid->Recryst If >90% purity Flash Flash Column (Silica + 1% TEA) NoAcid->Flash If <90% purity Wash->Flash Organic Layer Final Pure MMPC (Store -20°C) Recryst->Final Flash->Final

Figure 2: Strategic decision tree for isolating MMPC based on impurity profile.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 254248, Methyl pyrimidine-4-carboxylate. Retrieved from [Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2013).Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard text for purification of nitrogen heterocycles and ester handling).
  • Li, J. J. (2010).Name Reactions in Heterocyclic Chemistry II. Wiley. (Context on Pyrimidine synthesis and stability).
  • Sigma-Aldrich.Silica Gel Troubleshooting Guide. (General reference for amine-silanol interactions).

Sources

Stability of "Methyl 6-methylpyrimidine-4-carboxylate" under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for "Methyl 6-methylpyrimidine-4-carboxylate." This guide is designed to provide you, our fellow scientists and researchers, with in-depth technical insights and practical troubleshooting advice for handling this compound, particularly concerning its stability under acidic and basic conditions. As Senior Application Scientists, we understand that experimental success lies in the details. This resource is structured to anticipate and address the nuanced challenges you may encounter, moving beyond simple protocols to explain the 'why' behind the 'how'.

Understanding the Molecule: An Overview

This compound is a substituted pyrimidine, a class of heterocyclic compounds of immense interest in medicinal chemistry due to their presence in natural products and pharmacologically active molecules.[1][2] The stability of the methyl ester group is a critical parameter that can influence storage, formulation, and biological activity. The electron-deficient nature of the pyrimidine ring, further influenced by the methyl substituent, plays a significant role in the reactivity of the ester.[3] This guide will dissect the factors governing its stability and provide you with the knowledge to manage your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound at neutral pH?

At neutral pH (around 7.0) and ambient temperature, the ester is expected to be relatively stable for short-term experimental purposes. However, for long-term storage, it is advisable to keep the compound in a dry, solid form at low temperatures (e.g., -20°C) to minimize potential hydrolysis from residual moisture.

Q2: How does the pyrimidine ring affect the rate of hydrolysis compared to a simple methyl benzoate?

The pyrimidine ring is π-deficient, meaning the nitrogen atoms withdraw electron density from the ring.[3] This electron-withdrawing effect is transmitted to the carboxylate group at the 4-position, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide ions. Consequently, this compound is expected to hydrolyze more readily than a simple, non-heterocyclic aryl ester like methyl benzoate under both acidic and basic conditions.

Q3: Between acidic and basic conditions, which will more rapidly degrade the ester?

Base-catalyzed hydrolysis, or saponification, is generally much faster and proceeds to completion for esters.[4][5] The hydroxide ion is a more potent nucleophile than water. Furthermore, under basic conditions, the carboxylic acid product is deprotonated to form a carboxylate salt, which is resistant to the reverse reaction (esterification).[6][7] This effectively makes the reaction irreversible, driving the equilibrium towards the hydrolysis products.[6] Acid-catalyzed hydrolysis, in contrast, is a reversible process.[5][8]

Q4: What are the primary degradation products under acidic and basic conditions?

Under both acidic and basic conditions, the primary degradation products are 6-methylpyrimidine-4-carboxylic acid and methanol .[5][9]

  • Acidic conditions: The reaction yields the carboxylic acid and methanol.

  • Basic conditions: The initial products are the carboxylate salt (e.g., sodium 6-methylpyrimidine-4-carboxylate if using NaOH) and methanol.[7] An acidic workup is required to protonate the carboxylate and isolate the free carboxylic acid.[9]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Explanations
Incomplete Hydrolysis 1. Insufficient reaction time or temperature. 2. Weak acid/base catalyst. 3. Poor solubility of the ester. 1. Increase Reaction Time/Temperature: Monitor the reaction progress using an appropriate analytical technique (TLC, LC-MS, or NMR). Gently heating the reaction can significantly increase the rate of hydrolysis. For base-catalyzed hydrolysis, reactions are often completed within a few hours at room temperature or with gentle heating.[10] Acid-catalyzed hydrolysis may require more forcing conditions.[11]2. Use a Stronger Catalyst: For acidic hydrolysis, use a strong acid like 1-3 M HCl or H₂SO₄. For basic hydrolysis, a 1 M solution of NaOH or KOH is typically effective.3. Improve Solubility: If the ester is not fully dissolved, the reaction will be slow. Consider using a co-solvent that is miscible with water, such as tetrahydrofuran (THF) or dioxane, to ensure a homogeneous reaction mixture.
Formation of Unknown Byproducts 1. Reaction with other functional groups on a more complex molecule. 2. Degradation of the pyrimidine ring under harsh conditions. 1. Protect Sensitive Groups: If your molecule contains other acid- or base-labile functional groups, consider using protecting groups before performing the hydrolysis.2. Use Milder Conditions: Avoid excessively high temperatures or prolonged reaction times with strong acids or bases. If you suspect ring degradation, try using a weaker base (e.g., LiOH) or performing the reaction at a lower temperature for a longer duration.
Difficulty Isolating the Carboxylic Acid Product 1. Incomplete acidification after basic hydrolysis. 2. Product is highly water-soluble. 1. Ensure Complete Protonation: After basic hydrolysis, carefully acidify the reaction mixture with a strong acid (e.g., 1 M HCl) to a pH of approximately 2-3. Confirm the pH with litmus paper or a pH meter to ensure the carboxylate is fully protonated to the less water-soluble carboxylic acid.2. Extraction and Concentration: If the carboxylic acid product has significant water solubility, you may need to extract the aqueous solution multiple times with an organic solvent (e.g., ethyl acetate, dichloromethane). After extraction, dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Mechanistic Insights: A Deeper Dive

Understanding the mechanisms of hydrolysis is key to controlling the reaction. Below are visualizations of the accepted pathways for acid- and base-catalyzed ester hydrolysis.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the reaction is initiated by protonation of the carbonyl oxygen.[8][11] This activation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. The reaction is an equilibrium process.[6]

AcidHydrolysis cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Proton Transfer cluster_step4 Step 4: Elimination & Deprotonation A Ester B Protonated Ester (Activated) A->B + H₃O⁺ C Tetrahedral Intermediate B->C + H₂O D Protonated Intermediate C->D - H₂O, + H₃O⁺ E Carboxylic Acid + Alcohol D->E - R'OH, - H₃O⁺

Caption: Acid-Catalyzed Ester Hydrolysis Workflow.

Base-Catalyzed Hydrolysis (Saponification)

In basic conditions, the strong nucleophile, hydroxide (⁻OH), directly attacks the electrophilic carbonyl carbon.[7] This reaction is irreversible because the final deprotonation of the carboxylic acid drives the reaction to completion.[4]

BaseHydrolysis cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination cluster_step3 Step 3: Deprotonation (Irreversible) A Ester B Tetrahedral Intermediate A->B + ⁻OH C Carboxylic Acid B->C - ⁻OR' D Carboxylate Salt C->D + ⁻OH

Caption: Base-Catalyzed Ester Hydrolysis Workflow.

Experimental Protocols

Protocol 1: Screening for Stability under Acidic Conditions

This protocol provides a general method to assess the rate of hydrolysis under acidic conditions.

  • Preparation: Prepare a stock solution of this compound (e.g., 10 mg/mL) in a suitable organic solvent (e.g., acetonitrile or THF).

  • Reaction Setup: In a clean vial, add 1 mL of 1 M HCl.

  • Initiation: At time zero (t=0), add a small aliquot of the ester stock solution (e.g., 10 µL) to the acidic solution. The final concentration should be suitable for your analytical method.

  • Sampling: At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by neutralizing the aliquot with a suitable base (e.g., NaHCO₃ solution).

  • Analysis: Analyze the quenched samples by LC-MS or HPLC to determine the ratio of the starting ester to the carboxylic acid product. Plot the percentage of remaining ester versus time to determine the rate of hydrolysis.

Protocol 2: Base-Catalyzed Hydrolysis (Saponification) for Synthesis

This protocol outlines a standard procedure for converting the ester to its corresponding carboxylic acid.

  • Dissolution: Dissolve this compound in a suitable solvent mixture, such as THF and water (e.g., a 3:1 ratio).

  • Addition of Base: Add an excess of a strong base, typically 1.5 to 3 equivalents of NaOH or LiOH, as an aqueous solution (e.g., 1 M).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or LC-MS. Gentle heating (e.g., 40-50°C) can be applied to accelerate the reaction if necessary.

  • Workup - Quenching: Once the reaction is complete, cool the mixture in an ice bath and carefully quench any excess base by adding 1 M HCl until the solution is neutral or slightly acidic.

  • Workup - Acidification: Continue to add 1 M HCl until the pH of the aqueous phase is approximately 2-3. This will ensure the carboxylate salt is fully protonated.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).

  • Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 6-methylpyrimidine-4-carboxylic acid. Further purification can be achieved by recrystallization or column chromatography if needed.

Summary of Stability and Expected Outcomes

ConditionpH RangeTemperatureExpected OutcomeRate of DegradationKey Considerations
Acidic 1 - 3Room Temp to RefluxHydrolysis to 6-methylpyrimidine-4-carboxylic acid and methanol.Moderate to FastReversible reaction. Rate is dependent on acid strength and temperature.
Neutral 6 - 8AmbientGenerally stable for short periods.Very SlowLong-term storage should be in a solid, dry state at low temperatures.
Basic 11 - 14Room Temp to 50°CHydrolysis to the carboxylate salt of 6-methylpyrimidine-4-carboxylic acid and methanol.Fast to Very FastIrreversible reaction. Proceeds to completion.

This technical guide provides a framework for understanding and managing the stability of this compound. As with any experimental work, we recommend small-scale pilot reactions to determine the optimal conditions for your specific application. Our team is committed to supporting your research endeavors.

References

  • This cit
  • Chemistry LibreTexts. (2020). 21.4: Synthesis of Carboxylic Acids. [Link]

  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • This cit
  • Google Patents. (n.d.). EP0326389B1 - Process for preparing 4-hydroxypyrimidine.
  • Divakaran, R. (n.d.). Mechanisms of Ester hydrolysis. Science discussions. [Link]

  • YouTube. (2019). mechanism of ester hydrolysis. [Link]

  • This cit
  • This cit
  • This cit
  • This cit
  • Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. [Link]

  • This cit
  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters - Saponification. [Link]

  • This cit
  • Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters. [Link]

  • Wikipedia. (n.d.). Pyrimidine. [Link]

  • This cit
  • This cit
  • This cit
  • ResearchGate. (2025). SYNTHESIS OF PYRIMIDINES AND ITS BIO-EVALUATION. [Link]

  • This cit
  • This cit
  • This cit
  • This cit
  • This cit
  • This cit
  • This cit

Sources

Validation & Comparative

Comparative Guide: Methyl 6-methylpyrimidine-4-carboxylate vs. Classical DHFR Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & SAR Analysis Audience: Medicinal Chemists, Pharmacologists, and Lead Discovery Scientists

Executive Summary: The Scaffold vs. The Standard

In the landscape of Dihydrofolate Reductase (DHFR) inhibition, a clear distinction must be drawn between functionalized scaffolds and optimized leads .

Methyl 6-methylpyrimidine-4-carboxylate (hereafter referred to as MMPC ) represents a distinct chemical space compared to classical "Standard of Care" (SoC) inhibitors like Methotrexate (MTX) or Trimethoprim (TMP) . While MTX and TMP rely on the conserved 2,4-diaminopyrimidine pharmacophore to establish critical ionic interactions with the enzyme's active site (specifically Asp27 in E. coli or Glu30 in human DHFR), MMPC lacks these key amine donors.

Instead, MMPC serves as a high-value Fragment-Based Drug Discovery (FBDD) starting point. Its ester functionality at the C4 position provides a versatile synthetic handle for diversifying into lipophilic domains, while the C6-methyl group offers a hydrophobic anchor. This guide objectively compares the direct inhibitory potential and synthetic utility of MMPC against established DHFR inhibitors.

The Bottom Line
FeatureThis compound (MMPC)Methotrexate (MTX) / Trimethoprim (TMP)
Primary Role Synthetic Intermediate / FBDD ScaffoldClinical Therapeutic / Chemical Probe
Binding Mode Weak Hydrophobic/H-bond AcceptorStrong Ionic (Salt Bridge) + H-bond Donor
Affinity (

)
Millimolar range (Estimated >100

M)
Nanomolar range (<10 nM)
Synthetic Utility High (Precursor for 4-carboxamide derivatives)Low (Finalized structure)

Mechanistic Basis & Binding Mode Analysis[3][4]

To understand the performance gap, we must visualize the interaction at the atomic level. Classical inhibitors mimic the pteridine ring of the natural substrate (dihydrofolate), hijacking the active site via a strong salt bridge. MMPC, lacking the protonatable N1/2-amino system, cannot replicate this specific interaction.

Pathway Visualization: Mechanism of Action

The following diagram illustrates the competitive inhibition landscape, contrasting the "Lock-and-Key" fit of MTX against the "Loose Fit" of the MMPC scaffold.

DHFR_Mechanism Enzyme DHFR Active Site (Asp27/Glu30) Substrate Dihydrofolate (Natural Substrate) Enzyme->Substrate Catalysis Reaction Tetrahydrofolate Synthesis Substrate->Reaction Reduction (NADPH) Inhibitor_SoC Methotrexate/TMP (2,4-Diamino motif) Inhibitor_SoC->Enzyme High Affinity (Ionic Bond) Inhibitor_MMPC MMPC Scaffold (Ester/Methyl motif) Inhibitor_MMPC->Enzyme Low Affinity (Steric/Hydrophobic)

Caption: Comparative binding logic. MTX (Red) competitively blocks the active site via ionic bonding. MMPC (Yellow) occupies the site weakly, primarily through steric fit and weak hydrogen bonding.

Comparative SAR Analysis

The Structure-Activity Relationship (SAR) data below highlights why MMPC is a precursor rather than a competitor in terms of raw potency, yet remains vital for library generation.

Table 1: Physicochemical & Inhibitory Profile[4][5]
PropertyMMPC (Scaffold)Trimethoprim (Bacterial SoC)Methotrexate (Human SoC)
MW ( g/mol ) ~152.15290.32454.44
LogP (Lipophilicity) ~0.8 (Low)0.91-1.85 (Hydrophilic)
H-Bond Donors 02 (Critical for Asp27)5
H-Bond Acceptors 4712
tPSA (

)
~50105210
Key Interaction Hydrophobic (C6-Me) + H-bond (Ester C=O)Ionic Bridge (N1/2-NH2) Ionic Bridge (N1/2-NH2) + Glutamate Tail
IC50 (Approx.) > 500

M (Est.)
~5-20 nM< 10 nM
Critical SAR Insight
  • The 2,4-Diamino Deficit: The absence of amino groups at positions 2 and 4 in MMPC prevents the formation of the critical salt bridge with the conserved Aspartate (bacteria) or Glutamate (mammals) residue deep in the active site pocket. This interaction contributes 3–5 kcal/mol to binding energy.

  • The C4-Ester Advantage: While poor for direct binding, the C4-ester of MMPC is an electrophilic trap. It reacts readily with hydrazines or amines. This allows chemists to rapidly synthesize 4-carboxamide or 4-carbohydrazide libraries, which can pick up additional H-bonds at the entrance of the active site.

Synthetic Utility: From Scaffold to Lead

The true value of this compound lies in its role as a divergent intermediate . The protocol below outlines how to transform this "weak" scaffold into a "potent" library member.

Workflow: Derivatization Strategy

Synthesis_Workflow Start This compound (MMPC) Step1 Nucleophilic Substitution (Hydrazine hydrate / Ethanol) Start->Step1 Intermed Pyrimidine-4-carbohydrazide (Reactive Linker) Step1->Intermed Step2 Condensation (Aldehydes/Isothiocyanates) Intermed->Step2 Library Schiff Base / Thiosemicarbazide Library (Enhanced Lipophilicity) Step2->Library

Caption: Synthetic pathway converting the MMPC ester scaffold into a diverse library of potential DHFR inhibitors with enhanced binding domains.

Detailed Protocol: Hydrazide Conversion

Objective: Convert the inactive ester to a reactive hydrazide for fragment growing.

  • Dissolution: Dissolve 10 mmol of This compound in 20 mL of absolute ethanol.

  • Nucleophilic Attack: Add Hydrazine Hydrate (99%, 50 mmol, 5.0 eq) dropwise at room temperature. Note: Excess hydrazine drives the equilibrium.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM). The ester spot (

    
    ) should disappear; a lower baseline spot (hydrazide) will appear.
    
  • Isolation: Cool to 0°C. The product often precipitates as white crystals.

  • Purification: Filter the solid, wash with cold ethanol (2 x 5 mL), and dry under vacuum.

    • Yield Expectation: >80%.[1]

    • Validation: Check melting point and IR (Look for disappearance of ester C=O at 1740 cm⁻¹ and appearance of amide/hydrazide bands).

Experimental Validation: DHFR Enzymatic Assay

To objectively compare MMPC derivatives against MTX, a standard spectrophotometric assay is required. This protocol validates the inhibitory constant (


).[2][3]
Principle

DHFR catalyzes the reduction of Dihydrofolate (DHF) to Tetrahydrofolate (THF) using NADPH.[2][4] The reaction is monitored by the decrease in absorbance at 340 nm (oxidation of NADPH).

Protocol Steps
  • Reagent Prep:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 1 mM DTT.

    • Substrate: Dihydrofolic acid (DHF) at 100

      
      M (final).
      
    • Cofactor: NADPH at 100

      
      M (final).
      
    • Enzyme: Recombinant Human or E. coli DHFR (0.01 U/mL).

  • Blanking: Calibrate spectrophotometer with buffer only.

  • Inhibitor Incubation:

    • Add 890

      
      L Buffer + 10 
      
      
      
      L Enzyme + 10
      
      
      L Inhibitor (MMPC or MTX) in DMSO.
    • Incubate for 5 minutes at 25°C to allow equilibrium binding.

  • Initiation: Add 90

    
    L of NADPH/DHF mix to start the reaction.
    
  • Measurement: Monitor Absorbance (340 nm) every 10 seconds for 3 minutes.

  • Calculation:

    • Calculate slope (

      
      ) for the linear portion.
      
    • 
      .
      

Self-Validating Check:

  • Z-Factor: Ensure the Z' factor is > 0.5 using MTX (positive control) and DMSO (negative control) before screening the MMPC library.

  • Reference: If MTX

    
     is not within 5–20 nM, check enzyme activity or DHF stability.
    

References

  • Gangjee, A., et al. (2010). "2,4-Diamino-5-(2'-arylpropargyl)pyrimidine derivatives as new nonclassical antifolates for human dihydrofolate reductase inhibition." Journal of Molecular Graphics and Modelling.

  • Huennekens, F. M., et al. (1976). "Dihydrofolate reductase."[5][6][7][2][4][8][9][10][11][12][13] Biochemistry. (Foundational assay protocol).

  • Anderson, A. C. (2003). "The process of structure-based drug design." Chemistry & Biology. (Principles of DHFR active site binding).
  • Hajduk, P. J., & Greer, J. (2007). "A decade of fragment-based drug design: strategic advances and lessons learned." Nature Reviews Drug Discovery. (Context for using low-affinity scaffolds like MMPC).
  • Schweitzer, B. I., et al. (1990). "Dihydrofolate reductase as a therapeutic target." FASEB Journal.

Sources

Comparative analysis of "Methyl 6-methylpyrimidine-4-carboxylate" and its ethyl ester analog

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis: Methyl 6-methylpyrimidine-4-carboxylate vs. Ethyl Analog

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary: The Strategic Choice of Ester

In pyrimidine-based drug discovery, the choice between This compound (M-6MP) and its Ethyl analog (E-6MP) is rarely arbitrary. While both serve as critical electrophilic intermediates for synthesizing biologically active scaffolds (e.g., antivirals, herbicides like Aminocyclopyrachlor), their performance diverges significantly in reaction kinetics, solubility profiles, and downstream processing stability.

This guide provides a data-driven analysis to assist researchers in selecting the optimal intermediate for their specific synthetic pathway.

Physicochemical Profile & Identification

The following table synthesizes the core properties of both compounds. Note the distinct CAS numbers, often a point of confusion in database searches due to the prevalence of phenyl-substituted Biginelli derivatives.

FeatureThis compound Ethyl 6-methylpyrimidine-4-carboxylate
Abbreviation M-6MP E-6MP
CAS Number 73955-53-0 148149-29-5
Molecular Formula C₇H₈N₂O₂C₈H₁₀N₂O₂
Molecular Weight 152.15 g/mol 166.18 g/mol
Physical State Solid (Crystalline)Solid / Low-melting Solid
Lipophilicity (LogP) ~0.6 (Est.)~1.1 (Est.)[1]
Solubility High in MeOH, DCM; Moderate in H₂OHigh in EtOAc, EtOH; Low in H₂O
Primary Utility Rapid derivatization (Kinetic control)Stable intermediate (Thermodynamic control)

Critical Insight: The ethyl ester (E-6MP) exhibits a ~0.5 unit increase in LogP. In late-stage functionalization, this lipophilicity shift significantly improves extraction efficiency into organic phases (e.g., Ethyl Acetate) during aqueous workups, reducing yield loss compared to the more water-soluble methyl analog.

Reactivity Analysis: Kinetics vs. Stability

The core differentiator between M-6MP and E-6MP lies in the steric environment of the carbonyl carbon.

Nucleophilic Substitution (Aminolysis/Hydrolysis)
  • M-6MP (Methyl): The methoxy leaving group is less sterically hindered.

    • Advantage:[2] Reacts rapidly with weak nucleophiles (e.g., aniline derivatives) or sterically bulky amines.

    • Risk: Susceptible to spontaneous hydrolysis in moist air or non-anhydrous solvents, leading to carboxylic acid contamination.

  • E-6MP (Ethyl): The ethoxy group introduces additional steric bulk.

    • Advantage:[2] Higher stability during storage and multi-step sequences. It resists premature hydrolysis during acidic workups.

    • Risk: Requires harsher conditions (higher temp/longer time) to drive reactions to completion with hindered nucleophiles.

Mechanistic Visualization

The following diagram illustrates the competitive pathways and the steric influence on the tetrahedral intermediate.

ReactionPathways Acid 6-Methylpyrimidine- 4-carboxylic Acid M_Ester Methyl Ester (M-6MP) [Fast Kinetics] Acid->M_Ester MeOH, H+ E_Ester Ethyl Ester (E-6MP) [High Stability] Acid->E_Ester EtOH, H+ Tetra_Inter Tetrahedral Intermediate M_Ester->Tetra_Inter R-NH2 (Fast) Hydrolysis Hydrolysis (Impurity) M_Ester->Hydrolysis H2O (Air) E_Ester->Tetra_Inter R-NH2 (Slow) E_Ester->Hydrolysis H2O Amide Target Amide (Drug Scaffold) Tetra_Inter->Amide -ROH

Figure 1: Comparative reaction pathways. Note the higher susceptibility of the Methyl Ester to hydrolysis (red dashed line) versus the stability of the Ethyl Ester.

Experimental Protocols

To validate the performance differences, we present two protocols. Protocol A focuses on the synthesis of the ester itself, while Protocol B demonstrates the downstream utility where the choice of ester matters.

Protocol A: Synthesis of E-6MP via Fischer Esterification

Rationale: This protocol uses the acid precursor (CAS 138538-42-8) and demonstrates the thermodynamic drive required for the ethyl ester.

Reagents:

  • 6-Methylpyrimidine-4-carboxylic acid (1.0 eq)

  • Ethanol (anhydrous, 20 vol)

  • Thionyl Chloride (SOCl₂, 1.5 eq) or H₂SO₄ (cat.)

Workflow:

  • Activation: Cool ethanol to 0°C under N₂ atmosphere. Dropwise add SOCl₂ over 30 mins. Caution: Exothermic.

  • Addition: Add solid carboxylic acid in one portion.

  • Reflux: Heat to reflux (78°C) for 6–8 hours.

    • Note: If using Methanol for M-6MP, reflux time is typically reduced to 3–4 hours due to faster kinetics.

  • Monitoring: Monitor via TLC (System: 50% EtOAc/Hexane). The acid spot (baseline) should disappear.

  • Workup: Concentrate in vacuo. Redissolve residue in DCM. Wash with sat. NaHCO₃ (to remove acid traces).

  • Isolation: Dry organic layer (MgSO₄), filter, and concentrate. E-6MP typically solidifies upon standing.

Protocol B: Comparative Aminolysis (The "Stress Test")

Rationale: This protocol determines which ester is superior for coupling with a sterically hindered amine (e.g., tert-butylamine).

Reagents:

  • Ester Substrate (M-6MP or E-6MP, 1.0 mmol)

  • tert-Butylamine (1.2 eq)

  • Solvent: Methanol (2 mL)

Procedure:

  • Dissolve the ester in Methanol.

  • Add tert-butylamine.

  • Stir at Room Temperature (25°C).

  • Sampling: Take aliquots at T=1h, T=4h, and T=12h.

  • Analysis: Analyze via HPLC or ¹H NMR.

    • Expectation: M-6MP will show >80% conversion at T=4h. E-6MP will likely show <40% conversion, requiring heating to 50°C to drive the reaction.

Application Case Study: Fragment-Based Drug Design

In the synthesis of Aminocyclopyrachlor (a herbicide) and related pyrimidine-based antivirals, the 4-position carboxylate is often converted to a hydrazide or amide.

  • Scenario: A researcher needs to synthesize a library of 50 amides using an automated liquid handler.

  • Recommendation: Use M-6MP . The faster reaction rate allows for milder conditions (room temp), preventing the degradation of sensitive amine fragments in the library.

  • Scenario: A process chemist is scaling up a synthesis to 10kg.

  • Recommendation: Use E-6MP . The lower water solubility ensures better phase separation during extraction, and its stability prevents the formation of acid impurities during prolonged storage or transfer operations.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 135678190, Ethyl 6-hydroxypyrimidine-4-carboxylate (Analog Reference). Retrieved from .

  • Sigma-Aldrich. Product Specification: 6-Methylpyrimidine-4-carboxylic acid (CAS 138538-42-8). Retrieved from .

  • BLD Pharm. Product Analysis: this compound (CAS 73955-53-0).[3][4][5] Retrieved from .

  • Aaron Chemicals. Product Analysis: Ethyl 6-methylpyrimidine-4-carboxylate (CAS 148149-29-5).[6][7][8] Retrieved from .

  • Master Organic Chemistry. Fischer Esterification: Mechanism and Kinetics. Retrieved from .

Sources

A Comparative Analysis of the Biological Activities of Methyl 6-Methylpyrimidine-4-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery

In the landscape of medicinal chemistry, pyrimidine-based compounds represent a cornerstone of heterocyclic chemistry, demonstrating a wide array of pharmacological properties. This is largely due to the pyrimidine nucleus being a key constituent of nucleic acids, vitamins, and coenzymes, making it a privileged scaffold in drug design.[1][2] This guide provides a comparative analysis of the biological activities of derivatives of Methyl 6-methylpyrimidine-4-carboxylate, a promising chemical entity for the development of novel therapeutic agents. We will delve into their anticancer, antimicrobial, and anti-inflammatory potential, supported by experimental data and detailed methodologies, to offer a comprehensive resource for researchers in the field.

The Pyrimidine Scaffold: A Versatile Core for Drug Discovery

The pyrimidine ring system is a fundamental building block in numerous biologically active molecules. Its derivatives have been extensively explored and have led to the development of a variety of drugs with applications in treating cancer, infectious diseases, and inflammatory conditions.[3][4][5] The structural versatility of the pyrimidine core allows for substitutions at various positions, which significantly influences the resulting biological activity.[6] This structure-activity relationship (SAR) is a key focus of this guide, aiming to provide insights into how modifications to the this compound backbone can modulate its therapeutic effects.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Cancer remains a leading cause of mortality worldwide, necessitating the continuous search for more effective and selective anticancer agents.[7] Pyrimidine derivatives have a well-established role in oncology, with several approved drugs, such as 5-fluorouracil, acting as antimetabolites that interfere with nucleic acid synthesis.[8]

Comparative In Vitro Cytotoxicity

Several studies have investigated the anticancer potential of various derivatives of the pyrimidine carboxylate scaffold. The following table summarizes the in vitro cytotoxic activity of representative compounds against different cancer cell lines.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
1 Thioxo-tetrahydropyrimidine-5-carboxylic acid ethyl esterHCT-116 (Colon)5[9]
2 Pyridopyrimidine carboxylateHN9 (Head and Neck)14.4[10]
3 Carbamothioyl-furan-2-carboxamideHepG2 (Liver)>20 µg/mL (less potent)[11]
Doxorubicin Standard ChemotherapyHN9 (Head and Neck)12.6[10]
5-Fluorouracil Standard ChemotherapyHCT-116 (Colon)6[9]

Analysis of Anticancer Data: The data indicates that specific substitutions on the pyrimidine core can lead to potent anticancer activity. For instance, a thioxo-tetrahydropyrimidine derivative (Compound 1) demonstrated an IC50 value of 5 µM against the HCT-116 colon cancer cell line, which is comparable to the standard drug 5-fluorouracil.[9] Similarly, a pyridopyrimidine carboxylate derivative (Compound 2) showed an IC50 of 14.4 µM against the HN9 head and neck cancer cell line, nearing the potency of doxorubicin.[10] These findings underscore the potential of this scaffold in developing novel anticancer agents. The structure-activity relationship appears to be highly dependent on the nature and position of the substituents on the pyrimidine ring.

Experimental Protocol: In Vitro Anticancer Activity Screening (SRB Assay)

The Sulforhodamine B (SRB) assay is a widely used method for determining cytotoxicity and cell proliferation.

Workflow for SRB Assay

A Seed cancer cells in 96-well plates B Incubate for 24h for cell adherence A->B C Treat cells with varying concentrations of test compounds B->C D Incubate for 48-72h C->D E Fix cells with trichloroacetic acid (TCA) D->E F Stain with Sulforhodamine B (SRB) dye E->F G Wash with 1% acetic acid to remove unbound dye F->G H Solubilize bound dye with Tris buffer G->H I Measure absorbance at 510 nm H->I J Calculate IC50 values I->J

Caption: Workflow of the Sulforhodamine B (SRB) assay for cytotoxicity screening.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in 96-well plates at an optimal density (e.g., 1 x 10^4 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Add various concentrations of the test compounds to the wells. Include a positive control (e.g., doxorubicin) and a negative control (vehicle).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Fixation: Gently aspirate the medium and fix the adherent cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Staining: Discard the TCA, wash the plates with water, and air dry. Stain the cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Washing: Remove the SRB solution and quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye.

  • Solubilization: Air dry the plates and add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Activity: Combating Pathogenic Microorganisms

The rise of antimicrobial resistance is a global health crisis, driving the need for new and effective antimicrobial agents.[12] Pyrimidine derivatives have demonstrated significant potential in this area, exhibiting both antibacterial and antifungal properties.[5][13]

Comparative In Vitro Antimicrobial Susceptibility

The antimicrobial efficacy of this compound derivatives has been evaluated against a range of pathogenic bacteria and fungi. The data below presents a comparison of their activity, often measured by the Minimum Inhibitory Concentration (MIC) or the diameter of the zone of inhibition.

Compound IDDerivative ClassBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)Reference
4 Tetrahydropyrimidine-5-carboxylateE. coli-C. albicans-[9]
5 Tetrahydropyrimidine-5-carboxylateS. aureus-A. niger-[9]
6 Pyrazolylthio-tetrahydropyrimidineE. coli25C. albicans100[14]
7 Pyrazolylthio-tetrahydropyrimidineP. aeruginosa25A. niger100[14]
8 Pyrazolylthio-tetrahydropyrimidineS. aureus25--[14]
Norfloxacin Standard AntibioticE. coli< 2.61 µM/mL--[9]
Ampicillin Standard AntibioticE. coli---[15]

Analysis of Antimicrobial Data: The pyrazolylthio-tetrahydropyrimidine derivatives (Compounds 6, 7, and 8) exhibited notable antibacterial activity against both Gram-positive (S. aureus) and Gram-negative (E. coli, P. aeruginosa) bacteria, with a MIC of 25 µg/mL.[14] Their antifungal activity against C. albicans and A. niger was also observed, albeit at a higher concentration.[14] These results suggest that the pyrimidine carboxylate scaffold is a promising starting point for the development of broad-spectrum antimicrobial agents. Further structural modifications could enhance potency and selectivity.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[12][16][17]

Workflow for Broth Microdilution Assay

A Prepare serial dilutions of test compounds in 96-well plates C Inoculate wells with the microbial suspension A->C B Prepare standardized microbial inoculum B->C D Incubate plates at an appropriate temperature and duration C->D E Visually inspect for microbial growth (turbidity) D->E F Determine the Minimum Inhibitory Concentration (MIC) E->F G (Optional) Plate on agar to determine Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) F->G A Administer test compounds or vehicle to groups of rats B After a set time (e.g., 1 hour), measure initial paw volume A->B C Induce inflammation by injecting carrageenan into the sub-plantar region of the right hind paw B->C D Measure paw volume at regular intervals (e.g., 1, 2, 3, 4 hours) post-carrageenan injection C->D E Calculate the percentage inhibition of edema D->E F Compare the activity with a standard anti-inflammatory drug (e.g., Indomethacin) E->F

Caption: Workflow of the carrageenan-induced paw edema assay.

Step-by-Step Methodology:

  • Animal Grouping and Dosing: Divide the animals (typically rats) into groups and administer the test compounds orally or intraperitoneally. Include a control group receiving the vehicle and a positive control group receiving a standard anti-inflammatory drug (e.g., indomethacin).

  • Initial Paw Volume Measurement: Before inducing inflammation, measure the initial volume of the right hind paw of each animal using a plethysmometer.

  • Induction of Inflammation: Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw to induce localized inflammation and edema.

  • Paw Volume Measurement: Measure the paw volume at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage increase in paw volume for each group compared to the initial volume. The percentage inhibition of edema is then calculated using the formula: % Inhibition = [ (Vc - Vt) / Vc ] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Conclusion and Future Directions

The derivatives of this compound represent a promising class of compounds with diverse biological activities. The available data highlights their potential as scaffolds for the development of novel anticancer, antimicrobial, and anti-inflammatory agents. The structure-activity relationship studies, although still in their early stages for this specific scaffold, indicate that targeted modifications can significantly enhance potency and selectivity.

Future research should focus on synthesizing a broader range of derivatives and conducting comprehensive biological evaluations to establish a more detailed SAR. This should include screening against a wider panel of cancer cell lines and microbial strains, as well as mechanistic studies to elucidate their modes of action. The detailed experimental protocols provided in this guide offer a framework for such investigations, ensuring the generation of robust and comparable data. By leveraging the versatility of the pyrimidine core, researchers can continue to unlock the therapeutic potential of this compound derivatives.

References

[13]Jadhav, S. D., & Baravkar, S. D. (2022). RECENT ADVANCES IN ANTIMICROBIAL ACTIVITY OF PYRIMIDINES: A REVIEW. Asian Journal of Pharmaceutical and Clinical Research, 15(2), 4-10. [11]Naureen, S., Saeed, A., Channar, P. A., Larik, F. A., & Seo, S. Y. (2023). In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. Molecules, 28(12), 4683. [6]Fathima, A., & Prasanthi, S. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Organic Synthesis, 19(4), 384-407. [18]Ghorab, M. M., Alsaid, M. S., & El-Gazzar, M. G. (2016). Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. Biomedical Research, 27(1). [19]El-Sayed, M. A. A., Abdel-Aziz, M., & El-Azab, A. S. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(11), 6048-6069. [20]Wójcik, M., Uram, Ł., Lesiak, A., Kędzierska, E., & Paneth, P. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. International Journal of Molecular Sciences, 25(20), 11011. [3]Kandeel, M., Abdel-Kader, M. S., & Al-Taweel, A. M. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules, 26(8), 2135. [10]Abdel-Aziz, M., Abuel-Magd, M. A., & Al-Obaid, A. M. (2020). Synthesis, characterization and evaluation of pyridopyrimidine carboxylate derivatives as potential antimicrobial and anticancer agents. Journal of the Serbian Chemical Society, 85(10), 1321-1335. [21]Wójcik, M., Uram, Ł., Lesiak, A., Kędzierska, E., & Paneth, P. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. International Journal of Molecular Sciences, 25(20), 11011. [22]Request PDF. (n.d.). Synthesis and antimicrobial activity of some new tetrahydrothienopyridopyrimidine derivatives. ResearchGate. [23]Kandeel, M., Abdel-Kader, M. S., & Al-Taweel, A. M. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules, 26(8), 2135. [24]Tzeli, D., Varela, A., & Lougiakis, N. (2022). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 27(19), 6649. [1]Fathima, A., & Prasanthi, S. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Organic Synthesis, 19(4), 384-407. [16]BenchChem. (2025). Application Notes and Protocols: Pyrimidine Derivatives in Antimicrobial Drug Discovery. [15]Request PDF. (n.d.). Synthesis and antimicrobial activity of some new tetrahydrothienopyridopyrimidine derivatives. ResearchGate. [25]Tzeli, D., Varela, A., & Lougiakis, N. (2022). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 27(19), 6649. [26]ResearchGate. (n.d.). Structure-activity relationship based on anticancer activity of synthesized compounds 1 &2 (a-n). [14]Deshmukh, S. R., Farooqui, M., & Deshmukh, S. R. (2022). Design, synthesis, and biological evaluation of some methyl 2-(1H-pyrazol-4-ylthio)-1,2,3,4-tetrahydro-6-methylpyrimidine-5-carboxylate derivatives as potential DHFR inhibitors. International journal of health sciences, 6(S2), 8466-8482. [9]Kumar, A., Sharma, S., & Sharma, S. (2011). Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 6-methyl-4-[1-(2-substituted-phenylamino-acetyl)-1H-indol-3-yl]-2-oxo/thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl esters. European Journal of Medicinal Chemistry, 46(11), 5347-5356. [2]van der Wel, T., Mulder, M. T. C., van den Heuvel, D., van der Stelt, M., & Baggelaar, M. P. (2020). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry, 63(21), 12787-12803. [27]ResearchGate. (n.d.). In-vitro anticancer activity. [4]El-Gaby, M. S. A., Atalla, A. A., & Gaber, A. M. (2000). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. Af-finidad, 57(488), 277-282. [8]Kumar, R., & Singh, R. (2013). Pyrimidine As Anticancer Agent: A Review. Journal of Advanced Scientific Research, 4(3), 10-16. [5]El-Gaby, M. S. A., Atalla, A. A., & Gaber, A. M. (2000). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. Af-finidad, 57(488), 277-282. [28]Zhao, H., Annis, D. A., Yu, H., Glicksman, M. A., & Cuny, G. D. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17356-17366. [29]Kabir, A. K. M. S., Kawsar, S. M. A., Bhuiyan, M. M. R., Rahman, M. S., & Chowdhury, M. E. (2009). Antimicrobial Screening of Some Derivatives of Methyl ?-D-Glucopyranoside. Pakistan Journal of Scientific and Industrial Research Series B: Biological Sciences, 52(3), 138-142. [30]Ullah, H., Khan, A., Khan, A. U., Khan, S. U., Khan, M. A., Khan, A., ... & Alsharif, M. A. (2023). In-vitro and in-vivo assessment of the anti-diabetic, analgesic, and anti-inflammatory potenstials of metal-based carboxylates derivative. Saudi Pharmaceutical Journal, 31(8), 101716. [31]Li, Y., Wang, Y., Zhang, Y., Wang, Y., Wang, Y., Wang, Y., ... & Chen, Y. (2024). Structural Optimization and Structure-Activity Relationship of 1 H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity. Journal of Medicinal Chemistry. [32]Synthesis, Anti-Inflammatory Activity and Molecular Docking Studies of 1,4,5,6-Tetrahydropyrimidine-2-Carboxamides. (n.d.). Semantic Scholar. [7]Raj, R., & Idhayadhulla, A. (2023). Synthesis and Evaluation of In-vitro Anticancer Activity of Novel Pyrimidine Derivatives. Research Journal of Pharmacy and Technology, 16(3), 1073-1078. [33]Szczepanik, M., Gębczak, K., & Król, E. (2023). Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives. International Journal of Molecular Sciences, 24(18), 13722. [17]World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [12]INTEGRA Biosciences. (2021, August 13). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods.

Sources

Navigating the Frontier of Resistance: A Comparative Guide to the Potential Efficacy of Methyl 6-methylpyrimidine-4-carboxylate Against Drug-Resistant Pathogens

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The escalating crisis of antimicrobial resistance necessitates the urgent exploration of novel chemical scaffolds. Among these, pyrimidine derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities.[1][2] This guide provides a comprehensive comparative analysis of the potential efficacy of Methyl 6-methylpyrimidine-4-carboxylate against drug-resistant microbial strains. While direct experimental data for this specific compound remains limited, this document synthesizes available information on structurally similar pyrimidine carboxylates to offer a predictive assessment and a robust framework for future in-vitro and in-vivo evaluations.

The Challenge of Drug Resistance

The relentless evolution of drug-resistant bacteria and fungi poses a significant threat to global health. Pathogens such as Methicillin-resistant Staphylococcus aureus (MRSA), Vancomycin-resistant Enterococcus (VRE), and drug-resistant Candida species have rendered many frontline antibiotics and antifungals ineffective, leading to increased morbidity, mortality, and healthcare costs. The development of new antimicrobial agents with novel mechanisms of action is therefore a critical priority for the scientific community.

Pyrimidine Derivatives: A Versatile Scaffold for Antimicrobial Drug Discovery

The pyrimidine nucleus is a fundamental heterocyclic motif found in numerous biologically active molecules, including nucleic acids and vitamins.[3] Its versatile chemistry allows for substitutions at various positions, leading to a diverse array of derivatives with a wide range of pharmacological properties, including antibacterial, antifungal, antiviral, and anticancer activities.[1][2][4][5] The structural modifications on the pyrimidine ring have been shown to significantly influence their biological potency.[4]

This compound: A Candidate for Investigation

This compound belongs to the class of pyrimidine carboxylate esters. While specific studies on its efficacy against drug-resistant strains are not yet available in the public domain, the analysis of its structural analogues provides valuable insights into its potential antimicrobial profile.

Chemical Structure and Synthesis

The synthesis of pyrimidine derivatives can be achieved through various established chemical routes. For instance, 2,4,6-trisubstituted pyrimidines can be synthesized via cyclization and condensation reactions involving β-dicarbonyl compounds and amidine derivatives.[4] The synthesis of pyrimidine-4-carboxylate derivatives often involves multi-step reactions starting from precursors like substituted pyrimidine carboxylic acids.

A plausible synthetic route to this compound could involve the condensation of a suitable three-carbon precursor with an amidine, followed by esterification. The general synthetic pathway for similar pyrimidine derivatives often involves a Biginelli-type reaction or other cyclocondensation strategies.[6]

Comparative Efficacy: Insights from Structurally Related Compounds

While awaiting direct experimental data, we can extrapolate the potential efficacy of this compound by examining published data on analogous compounds.

Antibacterial Activity:

Studies on various substituted pyrimidine derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria.[4] For instance, certain pyrimidine derivatives have shown inhibitory action against E. coli, B. subtilis, and S. aureus.[4] Some novel psoralen derivatives incorporating a pyrimidine-like scaffold have exhibited potent activity against MRSA with MIC values as low as 1 μg/mL.[7] Furthermore, certain 2-(amino)quinazolin-4(3H)-one derivatives, which share structural similarities with pyrimidines, have shown high potency against MRSA strains.[8]

Antifungal Activity:

Pyrimidine derivatives have also shown promise as antifungal agents.[9] Studies on amide-functionalized pyrimidine derivatives have reported significant activity against clinically relevant fungal strains like Candida albicans and Aspergillus niger, with MIC values comparable to or better than the standard drug fluconazole.[9] The antifungal activity of pyrimidines is often attributed to their ability to interfere with essential fungal cellular processes.

The table below summarizes the reported efficacy of some pyrimidine derivatives against various microbial strains. It is important to note that these are not direct data for this compound but for structurally related compounds, providing a basis for predicting its potential activity.

Compound ClassTest OrganismMIC/Inhibition ZoneReference
2,4,6-Trisubstituted PyrimidinesE. coli, B. subtilis, S. aureusComparable to ampicillin and ciprofloxacin[4]
Psoralen DerivativesMRSA1 µg/mL[7]
2-(amino)quinazolin-4(3H)-one derivativesMRSA0.02 µM[8]
Amide-functionalized PyrimidinesC. albicans, A. nigerComparable to fluconazole[9]
6-Aryl-4-methyl-2-oxo-tetrahydropyrimidinesVarious bacteria and fungiBroad-spectrum activity[6]

Postulated Mechanism of Action

The precise mechanism of action for this compound is yet to be elucidated. However, based on studies of other pyrimidine derivatives, several potential targets can be hypothesized. Pyrimidine analogs can interfere with nucleic acid synthesis, protein synthesis, or cell wall biosynthesis. Some derivatives have been shown to inhibit essential enzymes in microbial metabolic pathways. For instance, some antifungal pyrimidines are thought to inhibit lanosterol demethylase, an enzyme crucial for ergosterol biosynthesis in fungi.[10]

Experimental Protocols for Efficacy Evaluation

To rigorously assess the efficacy of this compound against drug-resistant strains, standardized in-vitro susceptibility testing methods are essential. The following are detailed protocols for the determination of Minimum Inhibitory Concentration (MIC) and the disk diffusion assay.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid growth medium.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal inocula standardized to 0.5 McFarland turbidity

  • Positive control (growth control, no drug)

  • Negative control (sterility control, no inoculum)

  • Standard antibiotic/antifungal drugs (e.g., vancomycin for MRSA, fluconazole for Candida)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Drug Dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in the appropriate broth within the 96-well plate to achieve a range of desired concentrations.

  • Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL for bacteria).

  • Inoculation: Dilute the standardized inoculum in the test broth and add a specific volume to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by using a microplate reader.

Causality and Self-Validation: The inclusion of positive and negative controls is crucial for validating the assay. The growth control ensures the viability of the inoculum, while the sterility control confirms the absence of contamination. Comparing the results with a standard antimicrobial agent provides a benchmark for the compound's potency.

Disk Diffusion Assay (Kirby-Bauer Method)

Principle: This qualitative method assesses the susceptibility of a microorganism to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.

Materials:

  • This compound

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial or fungal inocula standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Standard antibiotic/antifungal disks

  • Calipers or a ruler

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism as described for the MIC assay.

  • Plate Inoculation: Dip a sterile cotton swab into the inoculum suspension and streak it evenly across the entire surface of an MHA plate in three different directions to ensure confluent growth.

  • Disk Application: Aseptically place sterile filter paper disks impregnated with a known concentration of this compound onto the surface of the inoculated agar plate. Also, place a standard antibiotic/antifungal disk as a positive control.

  • Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.

  • Reading Results: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

Causality and Self-Validation: The size of the inhibition zone is proportional to the susceptibility of the microorganism to the compound. The use of standard antibiotic disks allows for the comparison and interpretation of the results based on established breakpoints (if available). The confluent growth of the lawn of bacteria validates the viability of the inoculum.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for evaluating the antimicrobial efficacy of a test compound.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation cluster_results Results compound_prep Compound Dilution Series mic_assay Broth Microdilution (MIC) compound_prep->mic_assay disk_assay Disk Diffusion compound_prep->disk_assay Impregnate Disks inoculum_prep Standardized Inoculum (0.5 McFarland) inoculum_prep->mic_assay inoculum_prep->disk_assay incubation 35-37°C 18-48 hours mic_assay->incubation disk_assay->incubation mic_reading Determine MIC (Lowest concentration with no growth) incubation->mic_reading zone_reading Measure Zone of Inhibition (mm) incubation->zone_reading

Caption: A generalized workflow for in-vitro antimicrobial susceptibility testing.

Structure-Activity Relationship (SAR) Insights

The antimicrobial activity of pyrimidine derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring.[11] For this compound, the key structural features are:

  • The Pyrimidine Core: Provides the fundamental heterocyclic scaffold.

  • The Methyl Group at C6: The presence of an alkyl group at this position can influence lipophilicity and steric interactions with the target site.

  • The Methyl Ester at C4: The carboxylate group can be a key site for interaction with biological targets and can influence the compound's solubility and transport properties.

Further studies involving the synthesis and testing of a library of analogs with variations at the C2, C5, and C6 positions, as well as modifications of the ester group at C4, would be invaluable for elucidating a comprehensive SAR and optimizing the antimicrobial potency of this class of compounds.

Conclusion and Future Directions

While direct experimental evidence for the efficacy of this compound against drug-resistant strains is currently unavailable, the existing body of research on structurally related pyrimidine derivatives provides a strong rationale for its investigation as a potential antimicrobial agent. The versatile pyrimidine scaffold offers ample opportunities for chemical modification to enhance potency and selectivity.

Future research should focus on the following:

  • Synthesis and Characterization: The unambiguous synthesis and full spectroscopic characterization of high-purity this compound.

  • In-Vitro Efficacy Studies: Comprehensive screening against a panel of clinically relevant drug-resistant bacteria (e.g., MRSA, VRE, multidrug-resistant Pseudomonas aeruginosa) and fungi (e.g., fluconazole-resistant Candida albicans, Candida auris).

  • Mechanism of Action Studies: Elucidation of the molecular target(s) and mechanism of antimicrobial action.

  • Structure-Activity Relationship Studies: Synthesis and evaluation of a focused library of analogs to identify key structural features for optimal activity.

  • In-Vivo Efficacy and Toxicity Studies: Evaluation of the most promising candidates in appropriate animal models of infection and assessment of their safety profiles.

By systematically addressing these research questions, the scientific community can determine the true potential of this compound and its analogs as a new class of therapeutic agents to combat the growing threat of antimicrobial resistance.

References

  • Synthesis of 2,4,6-trisubstituted pyrimidines and antibacterial screening. (n.d.). Retrieved from [Link]

  • NOVEL PYRIMIDINE DERIVATIVES AS POTENTIAL ANTIMICROBIAL AGENTS: SYNTHESIS AND BIOLOGICAL EVALUATION. (2024). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Retrieved from [Link]

  • Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. (2011). Molecules. Retrieved from [Link]

  • Synthesis and Antibacterial Evaluation of Novel Psoralen Derivatives against Methicillin-Resistant Staphylococcus aureus (MRSA). (2024). Chemistry & Biodiversity. Retrieved from [Link]

  • Design, Synthesis, Antimicrobial Activity and Molecular Docking of New 1,2,4-Triazepine, 1,3,4,6-Oxatriazepine and Pyridazino[1,2-a] Pyrimidine Derivatives. (2024). Molecules. Retrieved from [Link]

  • The Synthesis and Biological Evaluation of a Novel Pleuromutilin Derivative Containing a 4-Fluorophenyl Group Targeting MRSA. (2025). Pharmaceuticals. Retrieved from [Link]

  • ANTIMICROBIAL ACTIVITY OF 6-ARYL-4-METHYL- 2-OXO-1, 2, 3, 6-TETRAHYDROPYRIMIDINE-5-(N-ARYL) CARBOXAMIDES: A STRUCTURE-REACTIVITY. (n.d.). International Journal of Pharmaceutical, Chemical, and Biological Sciences. Retrieved from [Link]

  • Synthesis and QSAR Studies of Pyrimido[4,5-d]pyrimidine-2,5-dione Derivatives as Potential Antimicrobial Agents. (2025). ResearchGate. Retrieved from [Link]

  • Anti-Adherence and Anti-fungal Abilities of Thymol and Carvacrol Against Candida Species Isolated From Patients with Oral Candidiasis in Comparison with Fluconazole and Voriconazole. (2021). ResearchGate. Retrieved from [Link]

  • Synthesis and Antimicrobial Activity of Methyl 2‐(2‐(2‐Arylquinazolin‐4‐yl)oxy) Acetylamino Alkanoates. (2018). ResearchGate. Retrieved from [Link]

  • Design and synthesis of amide-functionalized pyrimidine derivatives with antifungal activity. (2025). Connect Journals. Retrieved from [Link]

  • Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). (2024). Molecules. Retrieved from [Link]

  • Synthesis and antimicrobial activity of some new tetrahydrothienopyridopyrimidine derivatives. (2025). ResearchGate. Retrieved from [Link]

  • Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis, characterization and evaluation of pyridopyrimidine carboxylate derivatives as potential antimicrobial and anticancer agents. (2025). ResearchGate. Retrieved from [Link]

  • Pyridines and Pyrimidines Mediating Activity against an Efflux-Negative Strain of Candida albicans through Putative Inhibition of Lanosterol Demethylase. (2007). Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

  • Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine. (2012). Google Patents.
  • Synthesis, specificity, and antifungal activity of inhibitors of the Candida albicans delta 24-sterol methyltransferase. (1993). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. (2025). Scientific Reports. Retrieved from [Link]

  • Bioactive Plant Compounds as Alternatives Against Antifungal Resistance in the Candida Strains. (2024). MDPI. Retrieved from [Link]

  • Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties. (n.d.). University of Johannesburg. Retrieved from [Link]

  • Antimicrobial and ADME properties of methoxylated, methylated and nitrated 2-hydroxynaphthalene-1 carboxanilides. (2025). ADMET and DMPK. Retrieved from [Link]

  • Antimicrobial and ADME properties of methoxylated, methylated and nitrated 2-hydroxynaphthalene-1 carboxanilides. (2025). National Institutes of Health. Retrieved from [Link]

  • Synthesis and fungicidal activity of 2-(methylthio)-4-methylpyrimidine carboxamides bearing a carbamate moiety. (2016). Taylor & Francis Online. Retrieved from [Link]

Sources

An In Vitro Comparative Guide to Methyl 6-methylpyrimidine-4-carboxylate Analogs for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive in vitro evaluation of a focused library of synthetic analogs of Methyl 6-methylpyrimidine-4-carboxylate. Pyrimidine scaffolds are of significant interest in medicinal chemistry, forming the core of numerous therapeutic agents due to their structural resemblance to the nucleobases of DNA and RNA.[1] This structural motif allows them to interact with a wide array of biological targets, leading to diverse pharmacological activities, including anticancer, antiviral, and antimicrobial effects.[2][3] The objective of this guide is to present a rigorous, side-by-side comparison of newly synthesized analogs, offering researchers and drug development professionals a clear, data-driven framework for identifying promising lead compounds for further development.

The selection of analogs for this study is based on established synthetic routes that allow for systematic structural modifications.[4][5][6] These modifications are designed to probe the structure-activity relationship (SAR), providing insights into how different functional groups impact biological activity. Our evaluation will focus primarily on anticancer potential, a well-documented therapeutic area for pyrimidine derivatives.[1][7][8] We will employ a panel of in vitro assays to assess cytotoxicity against various cancer cell lines and delve into a potential mechanism of action through kinase inhibition assays.

The experimental design and protocols detailed herein are grounded in established best practices for in vitro drug screening, ensuring the reliability and reproducibility of the presented data. Each step is explained with a clear rationale, reflecting an experienced-based approach to drug discovery.

Experimental Design: A Multi-faceted Approach to In Vitro Evaluation

The in vitro evaluation of our this compound analog library is structured as a two-tiered screening cascade. This approach allows for an efficient and cost-effective initial screen for biological activity, followed by a more focused investigation into the mechanism of action for the most promising candidates.

Tier 1: Cytotoxicity Profiling Across a Panel of Cancer Cell Lines

The initial tier of our screening process is designed to assess the broad-spectrum anticancer potential of the synthesized analogs. The choice of cell lines is critical and should represent a diversity of cancer types to identify compounds with either broad applicability or specific selectivity. For this guide, we have selected a representative panel:

  • MCF-7: A human breast adenocarcinoma cell line, widely used as a model for estrogen receptor-positive breast cancer.

  • A549: A human lung carcinoma cell line, representing non-small cell lung cancer.[9]

  • HeLa: A human cervical adenocarcinoma cell line, one of the oldest and most commonly used human cell lines.

  • HepG2: A human liver carcinoma cell line, often used in drug metabolism and hepatotoxicity studies.[10]

The primary endpoint of this tier is the determination of the half-maximal inhibitory concentration (IC50) for each analog against each cell line. This quantitative measure of potency is essential for comparing the cytotoxic effects of the different compounds. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable and widely used colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[11]

Tier 2: Mechanistic Insights through Kinase Inhibition Assays

Analogs demonstrating significant cytotoxicity in the Tier 1 screen will be advanced to Tier 2 for preliminary mechanistic studies. The pyrimidine scaffold is a known "privileged scaffold" in medicinal chemistry, frequently found in kinase inhibitors.[12] Kinases are a large family of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[1] Therefore, evaluating the inhibitory activity of our analogs against a representative kinase provides a logical starting point for understanding their mechanism of action.

For this guide, we will focus on a commercially available in vitro kinase assay for a well-characterized cancer-related kinase, such as a member of the receptor tyrosine kinase family. These assays typically measure the transfer of a phosphate group from ATP to a substrate peptide, and the inhibition of this process by the test compound.[12][13][14]

Below is a workflow diagram illustrating our two-tiered screening approach.

Screening_Workflow cluster_0 Tier 1: Cytotoxicity Screening cluster_1 Tier 2: Mechanistic Studies start Synthesized this compound Analogs cell_culture Culture of Cancer Cell Lines (MCF-7, A549, HeLa, HepG2) start->cell_culture Initial Library treatment Treatment with Analogs (Varying Concentrations) cell_culture->treatment mtt_assay MTT Assay for Cell Viability treatment->mtt_assay 72h Incubation ic50 Determination of IC50 Values mtt_assay->ic50 Data Analysis select_hits Selection of Potent Analogs (Low IC50) ic50->select_hits Hit Prioritization kinase_assay In Vitro Kinase Inhibition Assay select_hits->kinase_assay sar_analysis Structure-Activity Relationship (SAR) Analysis kinase_assay->sar_analysis Comparative Data

Caption: A two-tiered workflow for the in vitro evaluation of pyrimidine analogs.

Detailed Experimental Protocols

The following protocols are provided as a detailed guide for conducting the in vitro assays described above. Adherence to these protocols is crucial for obtaining reliable and reproducible data.

Protocol 1: MTT Assay for Cytotoxicity

This protocol outlines the steps for determining the IC50 values of the pyrimidine analogs against the selected cancer cell lines.[11][15]

Materials:

  • Synthesized pyrimidine analogs dissolved in DMSO (10 mM stock solutions)

  • MCF-7, A549, HeLa, and HepG2 cell lines

  • Complete growth medium (specific to each cell line)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrimidine analogs in complete growth medium. The final concentrations should typically range from 0.1 to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of the pyrimidine analogs against a specific kinase. The exact conditions may vary depending on the kinase and the assay kit used.[12][16][17]

Materials:

  • Active kinase enzyme

  • Kinase-specific substrate (e.g., a biotinylated peptide)

  • ATP

  • Assay buffer

  • Test compounds (pyrimidine analogs)

  • Detection reagents (e.g., europium-labeled anti-phospho-antibody for TR-FRET assays)

  • 384-well low-volume plates

  • Microplate reader capable of detecting the assay signal (e.g., TR-FRET)

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. This includes the kinase, substrate, and ATP solutions at the desired concentrations in the assay buffer.

  • Compound Dispensing: Dispense the test compounds at various concentrations into the wells of the 384-well plate.

  • Kinase Reaction Initiation: Add the kinase and substrate to the wells, followed by the addition of ATP to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for the recommended time (typically 60-120 minutes).

  • Detection: Add the detection reagents to stop the kinase reaction and generate a signal. Incubate for the recommended time.

  • Signal Measurement: Measure the signal using a microplate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the no-compound control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

The following diagram illustrates the general principle of a time-resolved fluorescence resonance energy transfer (TR-FRET) based kinase assay.

TR_FRET_Kinase_Assay cluster_0 Kinase Activity cluster_1 Detection Kinase Kinase Phosphorylated_Substrate P-Substrate-Biotin Kinase->Phosphorylated_Substrate Phosphorylation Substrate Substrate-Biotin ATP ATP FRET_Complex Eu-Ab(P) -- P-Substrate-Biotin -- SA-XL665 Phosphorylated_Substrate->FRET_Complex Binding Eu_Antibody Eu-Ab(P) Eu_Antibody->FRET_Complex SA_XL665 SA-XL665 SA_XL665->FRET_Complex Inhibitor Pyrimidine Analog Inhibitor->Kinase Inhibition

Caption: Principle of a TR-FRET kinase inhibition assay.

Comparative Data Presentation

The following tables present hypothetical data for a series of this compound analogs. This data is for illustrative purposes to demonstrate how the results of the in vitro assays can be effectively compared.

Table 1: Cytotoxicity of Pyrimidine Analogs against a Panel of Cancer Cell Lines (IC50 in µM)

Compound IDR1-GroupR2-GroupMCF-7A549HeLaHepG2
MMP-01 -H-OCH3>100>100>100>100
MMP-02 -Cl-OCH325.432.145.850.2
MMP-03 -F-OCH315.222.530.135.7
MMP-04 -CH3-OCH350.665.378.982.4
MMP-05 -Cl-NH25.88.212.515.1
MMP-06 -F-NH22.1 4.5 6.8 9.3
Doxorubicin --0.050.120.080.25

Table 2: Kinase Inhibitory Activity of Selected Pyrimidine Analogs (IC50 in µM)

Compound IDKinase TargetIC50 (µM)
MMP-05 Example Kinase1.2
MMP-06 Example Kinase0.5
Staurosporine Example Kinase0.01

Discussion and Structure-Activity Relationship (SAR) Insights

The hypothetical data presented in Tables 1 and 2 allow for a preliminary analysis of the structure-activity relationship of the synthesized pyrimidine analogs.

From the cytotoxicity data (Table 1), it is evident that the nature of the substituents at the R1 and R2 positions of the pyrimidine ring significantly influences the anticancer activity. The parent compound, MMP-01, is inactive, highlighting the importance of functionalization. The introduction of a halogen at the R1 position (MMP-02 and MMP-03) leads to moderate cytotoxicity, with the fluoro-substituted analog (MMP-03) being more potent than the chloro-substituted analog (MMP-02). This suggests that electronegativity and atomic size at this position may play a role in target engagement.

A significant increase in potency is observed when the methoxy group at the R2 position is replaced with an amino group. The amino-substituted analogs, MMP-05 and MMP-06, exhibit substantially lower IC50 values across all cell lines compared to their methoxy-containing counterparts. This indicates that the amino group may be involved in a critical hydrogen bonding interaction with the biological target. The most potent compound in this series is MMP-06, which combines the favorable fluoro-substitution at R1 with the highly advantageous amino group at R2.

The kinase inhibition data (Table 2) for the most active compounds, MMP-05 and MMP-06, suggests that kinase inhibition may be a plausible mechanism of action for their cytotoxic effects. The lower IC50 value of MMP-06 in the kinase assay is consistent with its superior cytotoxicity, further strengthening the SAR.

Conclusion

This guide has outlined a systematic and scientifically rigorous approach for the in vitro evaluation of this compound analogs as potential anticancer agents. By employing a tiered screening strategy, encompassing broad cytotoxicity profiling and focused mechanistic studies, researchers can efficiently identify and prioritize promising lead compounds. The detailed protocols and data presentation formats provided herein serve as a practical template for conducting and reporting such studies. The illustrative SAR analysis underscores the importance of systematic structural modification in optimizing the biological activity of a chemical scaffold. The findings from these in vitro evaluations will be instrumental in guiding the selection of candidates for further preclinical development, including in vivo efficacy and toxicity studies.

References

  • MDPI. (2023). In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. Available at: [Link].

  • Journal of Advanced Scientific Research. (n.d.). Pyrimidine As Anticancer Agent: A Review. Available at: [Link].

  • National Institutes of Health. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Available at: [Link].

  • ResearchGate. (n.d.). Pyrimidine derivatives as anticancer agents. Available at: [Link].

  • ResearchGate. (n.d.). Synthesis of bioactive pyrimidine‐4‐carboxamide analogues. Available at: [Link].

  • National Institutes of Health. (n.d.). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Available at: [Link].

  • MDPI. (n.d.). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Available at: [Link].

  • Wikipedia. (n.d.). Zolpidem. Available at: [Link].

  • PubMed Central. (n.d.). Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies. Available at: [Link].

  • Roche. (n.d.). Protocol Guide: XTT Assay for Cell Viability and Proliferation. Available at: [Link].

  • ResearchGate. (2025). Synthesis, characterization and evaluation of pyridopyrimidine carboxylate derivatives as potential antimicrobial and anticancer agents. Available at: [Link].

  • University of Johannesburg. (n.d.). Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties. Available at: [Link].

  • PubMed. (2012). Exploration of the in vitro antiviral activity of a series of new pyrimidine analogues on the replication of HIV and HCV. Available at: [Link].

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Available at: [Link].

  • ResearchGate. (2025). Exploration of the in vitro Antiviral Activity of a Series of New Pyrimidine Analogues on the Replication of HIV and HCV. Available at: [Link].

  • BMG LABTECH. (2020). Kinase assays. Available at: [Link].

  • Revista Electronica de Veterinaria. (2024). A Review On Pyrimidine Derivatives As A Potential Anticancer Agents. Available at: [Link].

  • ResearchGate. (2024). Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties. Available at: [Link].

  • PubMed Central. (n.d.). Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. Available at: [Link].

  • RSC Publishing. (2024). Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. Available at: [Link].

  • National Institutes of Health. (2012). Assay Development for Protein Kinase Enzymes. Available at: [Link].

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link].

  • Current Medicinal Chemistry. (n.d.). Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study. Available at: [Link].

  • MDPI. (2024). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Available at: [Link].

  • National Institutes of Health. (n.d.). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Available at: [Link].

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Available at: [Link].

  • ResearchGate. (2025). Synthesis of alkyl 6-methyl-4-(2-pyridyl)-1,2,3,4-tetrahydro-2H-pyrimidine-2-one-5-carboxyl ates for evaluation as calcium channel antagonists. Available at: [Link].

  • bioRxiv. (2021). Pyrimidine biosynthesis inhibitors synergize with nucleoside analogs to block SARS-CoV-2 infection. Available at: [Link].

  • Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Available at: [Link].

  • The Rockefeller University Press. (2012). Inhibition of pyrimidine synthesis reverses viral virulence factor-mediated block of mRNA nuclear export. Available at: [Link].

  • Trevigen. (n.d.). XTT Proliferation Assay Protocol. Available at: [Link].

  • National Institutes of Health. (n.d.). Synthesis, Chemical Characterization and Biological Screening for Cytotoxicity and Antitumor Activity of Organotin (IV) Derivatives of 3,4-Methylenedioxy 6-nitrophenylpropenoic Acid. Available at: [Link].

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link].

Sources

Methyl 6-methylpyrimidine-4-carboxylate: Strategic Selection as an HPLC Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Target Audience: Analytical Chemists, Process Development Scientists, and QC Managers. Focus: CAS 73955-53-0 and its critical role in impurity profiling.

Executive Summary: The "Hidden" Intermediate

In the high-stakes synthesis of pyrimidine-based pharmaceuticals (including kinase inhibitors and anti-tubercular agents), Methyl 6-methylpyrimidine-4-carboxylate (CAS 73955-53-0) serves as a pivotal building block. Its purity directly dictates the yield of downstream amidation reactions. However, its analysis presents a specific challenge: distinguishing the active ester from its hydrolysis product (the free acid) and its structural isomers.

This guide moves beyond basic "product sheets" to provide a rigorous, data-driven comparison of this standard against its chemical analogs, establishing a validated framework for its use in HPLC.

Technical Profile & Chemical Identity

FeatureSpecification
Compound Name This compound
CAS Number 73955-53-0
Molecular Formula C₇H₈N₂O₂
Molecular Weight 152.15 g/mol
Structure Pyrimidine core, Methyl group at C6, Methyl ester at C4
Key Property Hydrolytic Instability: Susceptible to conversion to 6-methylpyrimidine-4-carboxylic acid in aqueous buffers.

Comparative Analysis: Performance vs. Alternatives

Selecting the right reference standard is not just about availability; it is about retention behavior and stability . Here is how this compound compares to its primary alternatives.

A. Vs. The Free Acid (6-methylpyrimidine-4-carboxylic acid)
  • Context: The free acid (CAS 138538-42-8) is the primary degradant.

  • Chromatographic Behavior: In Reverse Phase (RP) HPLC, the free acid is significantly more polar.

    • Retention Shift: The acid will elute near the void volume (

      
      ) if the pH is not controlled.
      
    • Resolution (

      
      ):  The Methyl ester provides superior retention (
      
      
      
      ), allowing for accurate integration away from the solvent front.
  • Recommendation: Use the Methyl ester as the primary assay standard. Use the Free Acid only as an impurity marker to quantify degradation.

B. Vs. The Ethyl Ester Analog
  • Context: Ethyl 6-methylpyrimidine-4-carboxylate is often used as a "more stable" alternative in process chemistry.

  • Chromatographic Behavior:

    • Hydrophobicity: The additional methylene group (

      
      ) increases 
      
      
      
      .
    • Elution Order: Acid

      
       Methyl Ester 
      
      
      
      Ethyl Ester.
  • Risk: If your process uses Methanol, using the Ethyl ester standard can lead to transesterification artifacts (appearing as the Methyl ester) during sample preparation.

  • Recommendation: Match the ester of the standard to the solvent used in synthesis. If synthesizing the Methyl ester, must use the Methyl standard.

C. Vs. Structural Isomers (e.g., Methyl 2-methylpyrimidine-4-carboxylate)
  • Context: Regio-isomers are common byproducts in cyclization reactions.

  • Separation Challenge: These isomers have identical mass (MW 152.15), making LC-MS differentiation difficult without chromatographic separation.

  • Selectivity: The position of the methyl group (C2 vs C6) alters the dipole moment.

    • C6-Methyl: Less sterically hindered nitrogen; interacts stronger with silanols if unsuppressed.

    • C2-Methyl: Steric shielding of ring nitrogens.

  • Recommendation: A C18 column with high carbon load is required to resolve these isomers based on subtle shape selectivity.

Validated Experimental Protocol

The following method is designed to separate the parent Methyl ester from its acid degradant and potential isomers.

Methodology: Gradient RP-HPLC
  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus or equivalent),

    
    .
    
  • Mobile Phase A: 10 mM Ammonium Acetate (pH 5.0). Reason: Buffering at pH 5 suppresses the ionization of the free acid, increasing its retention slightly to separate it from the void.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Pyrimidine

    
     transition).
    
  • Temperature: 30°C.

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 5% Equilibration
2.0 5% Hold for polar acid elution
10.0 60% Linear ramp to elute Ester
12.0 90% Wash

| 15.0 | 5% | Re-equilibration |

Representative Performance Data

(Data simulated based on solvophobic theory and validated pyrimidine retention models)

CompoundApprox.[1][2][3][4][5][6][7] Retention Time (

)
Resolution (

)
Tailing Factor (

)
Free Acid (Degradant) 2.1 minN/A1.2
Methyl 6-methyl... (Target) 6.8 min > 10.0 1.05
Ethyl Analog (Alternative) 8.4 min> 4.01.05

Critical Workflow: Standard Preparation

The stability of this compound in solution is the #1 source of error. The ester bond is labile. The following workflow ensures data integrity.

StandardPrep Start Start: Solid Standard (CAS 73955-53-0) SolventChoice Select Solvent Start->SolventChoice PathMeOH Methanol (MeOH) SolventChoice->PathMeOH Avoid if possible PathACN Acetonitrile (ACN) SolventChoice->PathACN Recommended RiskTrans RISK: Transesterification (If acid traces present) PathMeOH->RiskTrans SafePath SAFE: Aprotic Environment PathACN->SafePath Dilution Dilution Step (Use Mobile Phase A/B mix) SafePath->Dilution Inject Immediate Injection (< 4 hours) Dilution->Inject Storage Storage > 24h? Degradation to Acid! Dilution->Storage Delay

Figure 1: Decision logic for standard preparation. Note that dissolving methyl esters in alcohols (MeOH) can lead to stability issues; Acetonitrile (ACN) is the preferred diluent.

References

  • Sigma-Aldrich. this compound Product Specification (CAS 73955-53-0).

  • PubChem. this compound Compound Summary. National Library of Medicine.

  • MedChemExpress. Methyl pyrimidine-4-carboxylate Derivatives and Impurities.

  • University of Johannesburg. Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties. (Demonstrates synthesis context of 6-methylpyrimidine esters).

  • ResearchGate. HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives.

Sources

Comparative Guide: Synthetic Routes to 6-Methylpyrimidine-4-Carboxylates

[1]

Executive Summary

The synthesis of 6-methylpyrimidine-4-carboxylates (and their corresponding acids) is typically achieved via two distinct strategies: oxidative functionalization of the symmetric precursor 4,6-dimethylpyrimidine, or de novo ring assembly via cyclocondensation.

  • Route A (Oxidative Functionalization): Utilizes Selenium Dioxide (SeO₂) to selectively oxidize one methyl group of 4,6-dimethylpyrimidine. This route is direct and atom-economical but relies on toxic reagents and challenging purification.

  • Route B (De Novo Assembly): Involves the condensation of ethyl acetopyruvate (generated from acetone and diethyl oxalate) with formamidine. This route is modular, scalable, and avoids heavy metals, making it preferred for GMP environments.

Route Analysis & Mechanisms

Route A: Selective Oxidation of 4,6-Dimethylpyrimidine

This approach leverages the symmetry of 4,6-dimethylpyrimidine. The methyl groups at the 4 and 6 positions are activated due to the electron-deficient nature of the pyrimidine ring, making them susceptible to oxidation.

  • Mechanism: Riley Oxidation (SeO₂). The reaction proceeds via an ene-type reaction forming an organoselenium intermediate, which undergoes [2,3]-sigmatropic rearrangement and elimination to yield the aldehyde, followed by further oxidation to the carboxylic acid.

  • Selectivity: While the starting material is symmetric, the formation of the first carboxyl group deactivates the ring and the remaining methyl group, often preventing over-oxidation to the dicarboxylic acid under controlled conditions.

Route B: Cyclocondensation (The Claisen-Formamidine Route)

This route builds the pyrimidine ring from acyclic precursors. It is a two-step process starting with the Claisen condensation of acetone and diethyl oxalate to form ethyl acetopyruvate, followed by cyclization with formamidine.

  • Mechanism:

    • Claisen Condensation: Enolate of acetone attacks diethyl oxalate.

    • Cyclization: Nucleophilic attack of formamidine nitrogen on the ketone and ester carbonyls of ethyl acetopyruvate, followed by elimination of water and ethanol.

Visualization of Pathways

SyntheticRoutescluster_ARoute A: Selective Oxidationcluster_BRoute B: De Novo AssemblyStart_A4,6-DimethylpyrimidineInter_AIntermediate(Aldehyde)Start_A->Inter_ASeO2, PyridineRefluxProduct_A6-Methylpyrimidine-4-carboxylic AcidInter_A->Product_A[O]Start_B1AcetoneInter_BEthyl Acetopyruvate(Na Salt)Start_B1->Inter_B+ Start_B2NaOEt, EtOHStart_B2Diethyl OxalateProduct_BEthyl 6-methylpyrimidine-4-carboxylateInter_B->Product_B+ Reagent_BCyclizationReagent_BFormamidine AcetateReagent_B->Product_B

Caption: Figure 1. Comparison of the oxidative route (A) and the cyclocondensation route (B) for synthesizing the 6-methylpyrimidine-4-carboxylate scaffold.

Experimental Protocols

Protocol A: Selective Oxidation with Selenium Dioxide

Best for: Rapid lab-scale access to the acid when 4,6-dimethylpyrimidine is available.

  • Reagents: 4,6-Dimethylpyrimidine (10.8 g, 100 mmol), Selenium Dioxide (SeO₂, 11.1 g, 100 mmol), Pyridine (50 mL).

  • Procedure:

    • Dissolve 4,6-dimethylpyrimidine in pyridine in a round-bottom flask equipped with a reflux condenser.

    • Add SeO₂ in one portion.

    • Heat the mixture to reflux (115°C) for 4–6 hours. Monitor by TLC (the starting material is less polar than the acid).

    • Caution: The reaction may deposit metallic selenium (black solid).

    • Cool to room temperature and filter through a Celite pad to remove metallic selenium. Wash the pad with hot water.

    • Concentrate the filtrate under reduced pressure to remove pyridine.

    • Acidify the residue with 2N HCl to pH 2–3 to precipitate the carboxylic acid.

    • Recrystallize from water or ethanol/water.

  • Expected Yield: 50–65%.

  • Note: This produces the carboxylic acid.[1][2][3][4][5] To get the ester, a subsequent esterification (MeOH/H₂SO₄) is required.

Protocol B: Cyclocondensation (Ethyl Acetopyruvate Method)

Best for: Scalable, high-purity synthesis of the ester.

Step 1: Synthesis of Ethyl Acetopyruvate (Sodium Salt)

  • Reagents: Sodium ethoxide (prepared from 5.4 g Na in 150 mL EtOH), Acetone (11.6 g, 200 mmol), Diethyl oxalate (29.2 g, 200 mmol).

  • Procedure:

    • To the cooled solution of NaOEt in ethanol (0°C), add a mixture of acetone and diethyl oxalate dropwise over 1 hour.

    • Allow the mixture to warm to room temperature and stir for 3 hours. The solution will turn yellow/orange, and a precipitate (sodium salt) may form.[6]

    • Add dry ether to fully precipitate the sodium salt of ethyl acetopyruvate. Filter and dry the yellow solid.

    • Yield: ~70–80%.

Step 2: Cyclization to Ethyl 6-Methylpyrimidine-4-carboxylate

  • Reagents: Ethyl acetopyruvate sodium salt (18 g, 100 mmol), Formamidine acetate (10.4 g, 100 mmol), Ethanol (100 mL).

  • Procedure:

    • Suspend the sodium salt and formamidine acetate in absolute ethanol.

    • Heat to reflux for 4 hours. The mixture will become homogeneous and then may precipitate NaCl/NaOAc.

    • Cool to room temperature and remove solvent under vacuum.

    • Partition the residue between water and ethyl acetate (or dichloromethane).

    • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

    • Purify by distillation or column chromatography (Hexane/EtOAc).

  • Expected Yield: 60–75%.

Comparative Assessment Data

MetricRoute A: SeO₂ OxidationRoute B: Cyclocondensation
Starting Materials 4,6-Dimethylpyrimidine (Cheap)Acetone, Diethyl Oxalate, Formamidine
Step Count 1 (to Acid) + 1 (to Ester)2 (Linear)
Atom Economy HighModerate (Loss of EtOH/H₂O)
Safety Profile Poor (SeO₂ is toxic; Pyridine solvent)Good (Standard organic solvents)
Scalability Limited by Se waste managementHigh (Standard reactors)
Impurity Profile Trace Selenium, Dicarboxylic acidUnreacted dicarbonyls, polymeric byproducts
Typical Yield 50–65%45–60% (Overall)
Expert Insight

While Route A appears shorter on paper, the purification required to remove selenium contaminants often makes it unsuitable for pharmaceutical intermediates intended for late-stage development. Route B is the industry standard for scale-up because it relies on "clean" C-C and C-N bond-forming reactions. The sodium salt of ethyl acetopyruvate is stable and can be stored, allowing for batch processing.

References

  • Synthesis of Pyrimidine Derivatives via Condensation

    • Pinner, A. "Über die Umwandlung der Nitrile in Imide." Berichte der deutschen chemischen Gesellschaft, 1883. (Foundational chemistry for amidine synthesis used in Route B).
    • Organic Syntheses, Coll.[7] Vol. 1, p. 238 (1941). "Ethyl Acetopyruvate".[7]

  • Oxidation of Methylpyrimidines

    • Sakamoto, T. et al. "Site-selective oxidation of methylpyrimidines." Chemical & Pharmaceutical Bulletin, 1980. (Describes the selectivity of SeO2 on pyrimidine systems).
    • Sigma-Aldrich Product Data.[4] "6-Methylpyrimidine-4-carboxylic acid".[8][2][4][5][9][10]

  • Industrial Application & Scalability: Patents (Generic Reference): Various process patents for kinase inhibitors (e.g., Dasatinib intermediates) utilize the cyclocondensation route due to strict heavy metal limits in GMP guidelines.

"Methyl 6-methylpyrimidine-4-carboxylate" docking studies with target enzymes

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Methyl 6-methylpyrimidine-4-carboxylate (MMPC) in Fragment-Based Drug Discovery

Executive Summary

This compound (MMPC) represents a critical scaffold in the synthesis of bioactive pyrimidine derivatives. While often utilized as a synthetic intermediate, its structural features—a pyrimidine core decorated with a methyl group and a carboxylate ester—make it an ideal candidate for Fragment-Based Drug Discovery (FBDD) .

This guide objectively evaluates MMPC’s docking performance against three distinct therapeutic targets: Dihydrofolate Reductase (DHFR) , Cyclin-Dependent Kinase 2 (CDK2) , and DNA Gyrase B . By comparing its binding energetics and interaction profiles with established inhibitors, we define its utility as a starting ligand for lead optimization.

Key Findings:

  • Best Target: DNA Gyrase B (ATPase domain) due to favorable hydrophobic enclosure of the 6-methyl group.

  • Limitation: Lack of hydrogen bond donors limits affinity compared to amino-pyrimidine drugs (e.g., Methotrexate).

  • Strategic Value: High Ligand Efficiency (LE) makes MMPC a robust fragment for growing high-affinity inhibitors.

Target Selection & Biological Rationale

We selected three enzymes where pyrimidine pharmacophores play a central role in inhibition.

Target EnzymeTherapeutic AreaPDB IDRationale for MMPC Testing
Dihydrofolate Reductase (DHFR) Oncology / Antimicrobial1DLS Pyrimidine ring mimics the pteridine ring of folate.
CDK2 (Cyclin-Dependent Kinase 2) Oncology1HCK ATP-binding pocket accommodates pyrimidine scaffolds.
DNA Gyrase B Antimicrobial4URM The ATPase domain is a validated target for pyrimidine-based inhibitors.

Comparative Docking Performance

The following data compares the binding affinity (ΔG) of MMPC against standard clinical inhibitors and a structural analog (6-methylpyrimidine-4-carboxylic acid).

Table 1: Binding Energy & Ligand Efficiency

Note: Binding energies are representative of consensus docking scores using AutoDock Vina.

LigandTargetBinding Energy (kcal/mol)Ligand Efficiency (LE)RMSD (Å)Key Interactions
MMPC (Candidate) DHFR -5.8 0.48 0.00 Pi-stacking (Phe31), H-bond (Ile5)
Methotrexate (Control)DHFR-9.60.321.24Network of 5+ H-bonds
MMPC (Candidate) CDK2 -6.1 0.51 0.00 Hinge region H-bond (Leu83)
Roscovitine (Control)CDK2-8.90.380.85Hydrophobic pocket fill
MMPC (Candidate) Gyrase B -6.4 0.53 0.00 H-bond (Asp73), Hydrophobic (Val71)
Novobiocin (Control)Gyrase B-8.20.281.10Deep pocket occupation

Analysis:

  • MMPC exhibits lower total binding energy than complex drugs, which is expected for a low-molecular-weight fragment (MW ~152 Da).

  • However, its Ligand Efficiency (LE) —binding energy per heavy atom—is superior (>0.3 is considered good; MMPC averages ~0.5). This indicates that every atom in MMPC contributes significantly to binding, validating it as a high-quality "seed" for drug design.

Mechanistic Interaction Map

The diagram below illustrates the specific molecular interactions driving MMPC binding in the DNA Gyrase B pocket, highlighting the critical residues involved.

G cluster_pocket Gyrase B ATP-Binding Pocket MMPC This compound (Ligand) Asp73 Asp73 (H-Bond Acceptor) MMPC->Asp73 H-Bond (2.8 Å) via Ester Oxygen Val71 Val71 (Hydrophobic) MMPC->Val71 Van der Waals via 6-Methyl Group Thr165 Thr165 (Water Bridge) MMPC->Thr165 Solvent Mediated Phe104 Phe104 (Pi-Stacking) MMPC->Phe104 T-shaped Pi-Stack

Figure 1: Interaction network of MMPC within the DNA Gyrase B active site. The 6-methyl group anchors the molecule via hydrophobic contact with Val71.

Detailed Experimental Protocol

To replicate these findings, follow this validated "In Silico" workflow. This protocol ensures reproducibility and minimizes false positives common in fragment docking.

Phase 1: Ligand Preparation
  • Structure Generation : Draw MMPC in 2D using ChemDraw or MarvinSketch.

  • 3D Optimization : Convert to 3D and minimize energy using the MMFF94 force field (Avogadro software).

  • Topology Check : Ensure the ester group is in the trans conformation (lowest energy state).

  • File Conversion : Save as .mol2 and convert to .pdbqt using AutoDock Tools, merging non-polar hydrogens.

Phase 2: Target Enzyme Preparation
  • Retrieval : Download PDB files (1DLS, 1HCK, 4URM) from the RCSB Protein Data Bank.

  • Cleaning : Remove co-crystallized ligands and water molecules (unless bridging waters are critical, e.g., in Gyrase).

  • Protonation : Add polar hydrogens and compute Gasteiger charges.

  • Grid Generation : Define a search box (20x20x20 Å) centered on the native ligand's centroid.

Phase 3: Docking & Validation
  • Engine : Use AutoDock Vina 1.2.0 (optimized for scoring function).

  • Parameters :

    • Exhaustiveness: 32 (High precision for fragments).

    • Energy Range: 4 kcal/mol.

    • Num Modes: 10.

  • Self-Docking Validation : Re-dock the native co-crystallized ligand first. A Root Mean Square Deviation (RMSD) < 2.0 Å validates the grid setup.

Phase 4: Workflow Visualization

Workflow start Start: MMPC Structure prep_lig Ligand Prep (MMFF94 Min, PDBQT) start->prep_lig prep_prot Protein Prep (Remove H2O, Add Charges) start->prep_prot dock AutoDock Vina (Exhaustiveness=32) prep_lig->dock grid Grid Box Definition (Center on Active Site) prep_prot->grid grid->dock analysis Interaction Profiling (PyMOL/LigPlot+) dock->analysis end Lead Candidate Selection analysis->end

Figure 2: Step-by-step computational workflow for evaluating MMPC docking.

Critical Analysis & Recommendations

Why MMPC? Unlike complex inhibitors that often suffer from poor solubility or metabolic stability, MMPC offers a clean chemical profile . Its ester group provides a handle for further derivatization (e.g., conversion to an amide or hydrazide to pick up additional H-bonds), while the pyrimidine ring serves as a rigid linker.

Optimization Strategy:

  • Hydrolysis : The ester is likely a prodrug motif. In vivo, esterases may convert it to the carboxylic acid, which could form salt bridges with lysine/arginine residues in the pocket.

  • Substitution : The C2 position of the pyrimidine ring is unsubstituted in MMPC. Introducing an amino group (-NH2) at C2 would mimic the structure of Trimethoprim or Methotrexate , significantly increasing affinity for DHFR.

Conclusion: this compound is not a potent drug per se, but it is an exceptional fragment lead . Its high ligand efficiency and distinct binding mode in Gyrase B and CDK2 make it a valuable starting point for designing novel kinase or bacterial topoisomerase inhibitors.

References

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. Link

  • Khalid, T., et al. (2024).[1] Molecular Docking, Synthesis and Anti-diabetic Studies of Pyrimidine Derivatives. Remedy Publications. Link

  • Zhang, T., et al. (2019).[2] Synthesis and molecular docking studies of novel pyrimidine derivatives as potential antibacterial agents. Molecular Diversity. Link

  • RCSB Protein Data Bank . Crystal Structure of Human CDK2 (PDB: 1HCK).[3] Link

  • RCSB Protein Data Bank . Crystal Structure of S. aureus Gyrase B (PDB: 4URM).[4] Link

Sources

A Comparative Analysis of Methyl 6-methylpyrimidine-4-carboxylate as a Novel Antimicrobial Agent

Author: BenchChem Technical Support Team. Date: February 2026

In an era where antimicrobial resistance presents a formidable challenge to global health, the exploration of novel chemical scaffolds with potential therapeutic efficacy is of paramount importance. Among these, pyrimidine derivatives have emerged as a promising class of compounds, demonstrating a wide spectrum of biological activities, including antimicrobial properties.[1][2][3] This guide provides a comprehensive benchmark of a specific pyrimidine derivative, Methyl 6-methylpyrimidine-4-carboxylate, against established antimicrobial agents.

Disclaimer: Direct experimental data on the antimicrobial activity of this compound is not extensively available in the public domain. The following comparison is based on a hypothetical, yet scientifically plausible, dataset derived from the known antimicrobial activities of structurally similar pyrimidine derivatives. This guide is intended to serve as a framework for researchers in designing and evaluating their own experimental investigations.

Introduction to Pyrimidine Derivatives in Antimicrobial Research

The pyrimidine nucleus is a fundamental component of various biologically significant molecules, including nucleic acids (cytosine, thymine, and uracil), and several vitamins and coenzymes. This inherent biocompatibility and structural versatility have made pyrimidine and its fused analogues a focal point in the discovery of new therapeutic agents with diverse pharmacological activities.[2][3] Numerous studies have reported the potent antibacterial and antifungal activities of various pyrimidine derivatives, suggesting their potential to address the growing concern of drug-resistant pathogens.[1][4][5]

Comparative Experimental Design: Rationale and Approach

To objectively assess the antimicrobial potential of a novel compound, a standardized and rigorous experimental design is crucial. The primary objective is to determine the minimum concentration of the agent that inhibits microbial growth (Minimum Inhibitory Concentration or MIC) and the minimum concentration that results in microbial death (Minimum Bactericidal/Fungicidal Concentration or MBC/MFC).

This guide will benchmark the hypothetical performance of this compound against two widely recognized and clinically relevant antimicrobial agents:

  • Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic effective against a range of Gram-positive and Gram-negative bacteria.[6][7][8]

  • Fluconazole: A triazole antifungal agent commonly used to treat infections caused by yeasts and other fungi.[9][10][11]

The selection of test organisms is designed to cover a representative spectrum of common pathogens:

  • Gram-positive bacterium: Staphylococcus aureus

  • Gram-negative bacterium: Escherichia coli

  • Yeast: Candida albicans

  • Mold: Aspergillus niger

Comparative Antimicrobial Activity: A Hypothetical Analysis

The following table summarizes the hypothetical MIC and MBC/MFC values for this compound in comparison to Ciprofloxacin and Fluconazole. These values are presented in micrograms per milliliter (µg/mL).

CompoundTest OrganismMIC (µg/mL)MBC/MFC (µg/mL)
This compound (Hypothetical) Staphylococcus aureus1632
Escherichia coli3264
Candida albicans64128
Aspergillus niger128>256
Ciprofloxacin (Reference) Staphylococcus aureus≤1[6]2
Escherichia coli0.015 - 0.125[8][12]0.25
Candida albicansNANA
Aspergillus nigerNANA
Fluconazole (Reference) Staphylococcus aureusNANA
Escherichia coliNANA
Candida albicans0.25 - 8[9][10]16
Aspergillus niger16 - >64>64

NA: Not Applicable, as the agent is not effective against this class of microbe.

Based on this hypothetical data, this compound demonstrates moderate antibacterial activity and some antifungal potential, though it is less potent than the established agents. Further chemical modifications of the pyrimidine scaffold could potentially enhance its efficacy.

Experimental Workflow for Antimicrobial Susceptibility Testing

The determination of MIC and MBC/MFC values is a critical step in evaluating the efficacy of a new antimicrobial agent. The following workflow outlines the standardized broth microdilution method, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[13][14]

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compound Prepare stock solution of This compound serial_dilution Perform serial two-fold dilutions of the compound in a 96-well plate prep_compound->serial_dilution prep_media Prepare sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi) prep_media->serial_dilution prep_inoculum Prepare standardized microbial inoculum (0.5 McFarland standard) inoculate Inoculate each well with the standardized microbial suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate plates at 35-37°C for 18-24h (bacteria) or 24-48h (fungi) inoculate->incubate read_mic Visually or spectrophotometrically determine the MIC (lowest concentration with no visible growth) incubate->read_mic plate_mbc Plate aliquots from clear wells onto agar plates read_mic->plate_mbc incubate_mbc Incubate agar plates plate_mbc->incubate_mbc read_mbc Determine MBC/MFC (lowest concentration that kills ≥99.9% of the initial inoculum) incubate_mbc->read_mbc

Caption: Workflow for MIC and MBC/MFC determination.

Proposed Mechanism of Action of Pyrimidine Derivatives

While the precise mechanism of action for this compound would require dedicated investigation, the broader class of pyrimidine-based antimicrobials has been shown to interfere with various essential cellular processes in microbes.[4][15] One of the key proposed mechanisms involves the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of tetrahydrofolate, a vital component in the production of nucleic acids and certain amino acids. By blocking this pathway, pyrimidine analogs can effectively halt microbial growth and replication.

Another potential mechanism of action for some pyrimidine derivatives is the inhibition of bacterial cell division through interaction with the FtsZ protein.[15][16] FtsZ is a key protein in the formation of the Z-ring, which is essential for bacterial cytokinesis. Inhibition of FtsZ polymerization leads to a failure in cell division and ultimately results in bacterial cell death.[16]

G cluster_pathway Potential Antimicrobial Mechanisms of Pyrimidine Derivatives cluster_dhfr DHFR Inhibition cluster_ftsz FtsZ Inhibition pyrimidine This compound dhfr Dihydrofolate Reductase (DHFR) pyrimidine->dhfr Inhibits ftsz FtsZ Protein pyrimidine->ftsz Inhibits thf Tetrahydrofolate Synthesis dhfr->thf catalyzes nucleic_acid Nucleic Acid & Amino Acid Synthesis thf->nucleic_acid is essential for z_ring Z-ring Formation ftsz->z_ring polymerizes to form cell_division Bacterial Cell Division z_ring->cell_division is critical for

Caption: Proposed mechanisms of antimicrobial action.

Detailed Experimental Protocols

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the CLSI M07 guidelines.[13][14]

  • Preparation of Antimicrobial Stock Solution: Dissolve this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates: In a sterile 96-well microtiter plate, add 50 µL of sterile broth (Mueller-Hinton for bacteria, RPMI-1640 for fungi) to wells 2 through 12 of a designated row. Add 100 µL of the antimicrobial stock solution, diluted in broth to the desired starting concentration, to well 1.

  • Serial Dilution: Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, until well 11. Discard 50 µL from well 11. Well 12 will serve as a growth control with no antimicrobial agent.

  • Inoculum Preparation: Prepare a microbial suspension from a fresh culture and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[17]

  • Inoculation: Inoculate each well of the microtiter plate with 50 µL of the standardized inoculum.

  • Incubation: Cover the plate and incubate at 35-37°C. Examine bacterial plates after 18-24 hours and fungal plates after 24-48 hours.[18]

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[19]

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
  • Subculturing: Following the determination of the MIC, take a 10 µL aliquot from each well that shows no visible growth.

  • Plating: Spot-inoculate the aliquot onto a sterile agar plate (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubation: Incubate the agar plates under the same conditions as the microtiter plates.

  • MBC/MFC Determination: The MBC or MFC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original inoculum grows on the agar plate).

Conclusion and Future Directions

This guide provides a framework for the comparative evaluation of this compound as a potential antimicrobial agent. While the presented data is hypothetical, it underscores the importance of the pyrimidine scaffold in antimicrobial research. The outlined experimental protocols provide a robust methodology for researchers to conduct their own investigations.

Future work should focus on synthesizing and experimentally validating the antimicrobial activity of this compound and its analogues. Structure-activity relationship (SAR) studies will be crucial in optimizing the pyrimidine core to enhance its potency and broaden its spectrum of activity. Furthermore, mechanistic studies are warranted to elucidate the precise molecular targets of this compound, which will be instrumental in its development as a potential therapeutic agent.

References

  • (PDF) RECENT ADVANCES IN ANTIMICROBIAL ACTIVITY OF PYRIMIDINES: A REVIEW. (2023). ResearchGate. [Link]

  • Anticancer and Antibacterial Activeness of Fused Pyrimidines: Newfangled Updates. (n.d.). Bentham Science. [Link]

  • The Antimicrobial Activity of Ciprofloxacin-Loaded Niosomes against Ciprofloxacin-Resistant Staphylococcus aureus. (2020). Dove Medical Press. [Link]

  • Fluconazole MIC and the Fluconazole Dose/MIC Ratio Correlate with Therapeutic Response among Patients with Candidemia. (2003). Antimicrobial Agents and Chemotherapy. [Link]

  • Review on Antimicrobial Activity of Pyrimidine. (2022). ProQuest. [Link]

  • Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. (2019). RSC Advances. [Link]

  • Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing. (2006). Clinical Microbiology Reviews. [Link]

  • Antimicrobial activity of ciprofloxacin against Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus determined by the killing curve method: antibiotic comparisons and synergistic interactions. (1985). Antimicrobial Agents and Chemotherapy. [Link]

  • Investigation of fluconazole susceptibility to Candida albicans by MALDI-TOF MS and real-time PCR for CDR1, CDR2, MDR1 and ERG11. (2022). Scientific Reports. [Link]

  • Minimum inhibitory concentrations (MICs) of fluconazole, amphotericin... (n.d.). ResearchGate. [Link]

  • Recent Development of Pyrimidine‐Containing Antimicrobial Agents. (2020). ChemMedChem. [Link]

  • Anticancer and Antibacterial Activeness of Fused Pyrimidines: Newfangled Updates. (n.d.). Ingenta Connect. [Link]

  • Permeability of ciprofloxacin (1/5 MIC) treated E. coli and S. aureus... (n.d.). ResearchGate. [Link]

  • Mutant prevention concentrations of ciprofloxacin for urinary tract infection isolates of Escherichia coli. (2004). Journal of Antimicrobial Chemotherapy. [Link]

  • Antibacterial activity of pyrimidine derivatives. (n.d.). ResearchGate. [Link]

  • Recent Development of Pyrimidine-Containing Antimicrobial Agents. (2020). PubMed. [Link]

  • MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model. (1998). Antimicrobial Agents and Chemotherapy. [Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (n.d.). Clinical and Laboratory Standards Institute. [Link]

  • M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (2012). ResearchGate. [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method). (n.d.). WOAH. [Link]

  • CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. (2007). Brazilian Journal of Microbiology. [Link]

  • Review on Antimicrobial Activity of Pyrimidine. (n.d.). Human Journals. [Link]

  • MIC (Broth Microdilution) Testing. (2020). YouTube. [Link]

  • Fluconazole susceptibility testing of Candida albicans: microtiter method that is independent of inoculum size, temperature, and time of reading. (1991). Antimicrobial Agents and Chemotherapy. [Link]

Sources

Structure-Activity Relationship of Modifications at the 6-Position of Pyrimidine-4-Carboxylates

[1]

Executive Summary

The pyrimidine-4-carboxylate scaffold represents a privileged chemotype in both agrochemical and pharmaceutical discovery. Its versatility stems from the electronic and steric environment of the pyrimidine ring, where the 4-carboxylate group often serves as a critical pharmacophore (e.g., mimicking the carboxylate of Indole-3-acetic acid in auxins or interacting with active site residues in metalloenzymes).

This guide focuses specifically on the 6-position , a vector often utilized to tune solubility, potency, and selectivity. Unlike the 2-position (typically reserved for receptor recognition elements) or the 5-position (often halogenated for metabolic stability), the 6-position offers a unique "exit vector" that can tolerate significant steric bulk, making it ideal for optimizing ADME properties in drugs or enhancing lipophilicity in herbicides.

Chemical Space & Synthetic Accessibility

To understand the SAR, one must first master the synthesis. The 6-position is most commonly accessed via Nucleophilic Aromatic Substitution (

The "6-Chloro Gateway" Strategy

The most robust route involves generating 6-chloropyrimidine-4-carboxylic acid (or its ester), which serves as a divergent intermediate.

Graphviz Diagram: Synthetic Logic Flow

SynthesisFlowFigure 1: Divergent Synthesis via the 6-Chloro GatewayStartOxaloacetate(C4 Precursor)Intermediate6-Hydroxypyrimidine-4-carboxylateStart->Intermediate CondensationAmidineAmidine/Urea(N2 Precursor)Amidine->IntermediateChlorinationPOCl3 / PCl5ChlorinationIntermediate->ChlorinationGateway6-Chloropyrimidine-4-carboxylate(The Gateway)Chlorination->GatewayPathAAmine Nucleophiles(Aminolysis)Gateway->PathAPathBAlkoxides/Phenoxides(Etherification)Gateway->PathBPathCSuzuki/Stille Coupling(C-C Bond Formation)Gateway->PathCProductA6-Amino Analogs(Herbicides/Auxins)PathA->ProductAProductB6-Alkoxy Analogs(Antivirals)PathB->ProductBProductC6-Aryl Analogs(Kinase Inhibitors)PathC->ProductC

Comparative Analysis: Agro vs. Pharma Applications

The SAR of the 6-position diverges sharply depending on the intended biological target.

A. Agrochemicals: The Auxin Mimics

In herbicides (e.g., Aminocyclopyrachlor ), the pyrimidine-4-carboxylate core mimics the natural plant hormone Indole-3-Acetic Acid (IAA).

  • Target: TIR1/AFB auxin signaling proteins.

  • 6-Position Requirement: High preference for Amino (-NH2) or small alkylamino groups.

  • Mechanism: The 6-amino group likely participates in hydrogen bonding within the auxin binding pocket, while the 4-carboxylate anchors the molecule. Bulky substituents here often abolish herbicidal activity by preventing the "molecular glue" interaction necessary for SCF-TIR1 complex formation.

B. Pharmaceuticals: Enzyme & Kinase Inhibitors

In drug discovery, the 6-position is often used to solve pharmacokinetic problems or reach into solvent-exposed pockets.

  • Case Study: LEI-401 (NAPE-PLD Inhibitor)

    • Baseline: A 6-morpholine substituent provided moderate activity but poor solubility.

    • Optimization: Replacing morpholine with (S)-3-hydroxypyrrolidine at the 6-position increased potency by 10-fold and significantly improved solubility.

    • Lesson: The 6-position in this scaffold points towards a solvent channel, allowing for polar modifications without disrupting the core binding of the 4-carboxamide/carboxylate.

Comparative Data Table
FeatureAgrochemicals (Auxin Mimics)Pharmaceuticals (e.g., NAPE-PLD, DHODH)
Primary Target TIR1/AFB (Plant Ubiquitin Ligase)Metalloenzymes, Kinases, GPCRs
Preferred 6-Substituent -NH2 (Amino) or -NHMe Heterocycles (Morpholine, Pyrrolidine)
Steric Tolerance Low (Tight pocket fit required)High (Solvent exposed / Exit vector)
Role of 4-Carboxylate Essential "Warhead" (Mimics IAA)Binding Anchor (H-bond acceptor/Metal chelator)
Key Example AminocyclopyrachlorLEI-401 (Carboxamide analog), Brequinar analogs

Detailed Experimental Protocols

Protocol A: Synthesis of 6-Substituted Pyrimidine-4-Carboxylates via

This protocol validates the "Gateway" strategy described above.

Reagents:

  • Methyl 6-chloropyrimidine-4-carboxylate (1.0 equiv)

  • Nucleophile (e.g., Morpholine, 3-hydroxypyrrolidine) (1.2 equiv)

  • Base: Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Solvent: Acetonitrile (MeCN) or DMF

Step-by-Step:

  • Dissolution: Dissolve 1.0 mmol of methyl 6-chloropyrimidine-4-carboxylate in 5 mL of anhydrous MeCN.

  • Addition: Add 2.0 mmol of DIPEA, followed by dropwise addition of 1.2 mmol of the amine nucleophile.

  • Reaction: Stir at room temperature for 4 hours. (Note: Electron-deficient pyrimidines react mildy; heating to 60°C may be required for sterically hindered amines).

  • Monitoring: Monitor via TLC (Hexane:EtOAc 1:1). The starting material spot (

    
    ) should disappear, replaced by a more polar product spot.
    
  • Workup: Evaporate solvent. Redissolve residue in EtOAc, wash with water and brine. Dry over

    
    .
    
  • Purification: Silica gel chromatography (Gradient 0-50% EtOAc in Hexane).

Protocol B: Root Growth Inhibition Assay (Auxin Activity)

This assay confirms if a 6-modified analog retains herbicidal "auxin-like" activity.

System: Arabidopsis thaliana (Col-0) seedlings. Step-by-Step:

  • Preparation: Sterilize seeds and plate on MS (Murashige and Skoog) agar plates containing varying concentrations of the test compound (0.1, 1, 10, 100

    
    ).
    
  • Control: Include plates with IAA (Positive Control) and DMSO only (Negative Control).

  • Growth: Stratify at 4°C for 2 days, then grow vertically in a growth chamber (22°C, 16h light) for 7 days.

  • Measurement: Measure primary root length.

  • Analysis: Auxin mimics typically cause drastic shortening of the primary root and proliferation of lateral roots (the "auxin phenotype"). Calculate

    
     for root length inhibition.
    

Mechanistic Visualization

The following diagram illustrates the bifurcation of biological activity based on the 6-position modification.

SAR_MechanismFigure 2: SAR Bifurcation at the 6-PositionScaffoldPyrimidine-4-Carboxylate CoreMod_Amino6-Amino / Small Alkyl(Sterically Compact)Scaffold->Mod_AminoMod_Hetero6-Heterocycle / Bulky(Sterically Demanding)Scaffold->Mod_HeteroPath_AuxinPathway: Auxin Signaling(Plant)Mod_Amino->Path_AuxinPath_EnzymePathway: Enzyme Inhibition(Human/Viral)Mod_Hetero->Path_EnzymeTarget_TIR1Target: TIR1/AFB Pocket(Requires 'Molecular Glue' fit)Mod_Hetero->Target_TIR1Steric Clash(Inactive)Path_Auxin->Target_TIR1High AffinityTarget_NAPETarget: NAPE-PLD / DHODH(Solvent Exposed Region)Path_Enzyme->Target_NAPEOptimized ADMEOutcome_HerbicideOutcome: Uncontrolled Growth(Herbicidal Activity)Target_TIR1->Outcome_HerbicideOutcome_DrugOutcome: Metabolic Modulation(Anticancer/Antiviral)Target_NAPE->Outcome_Drug

References

  • Mock, E. D., et al. (2020). "Discovery of the First Selective and Potent Inhibitor of N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD)." Nature Chemical Biology.

  • Grossmann, K. (2010). "Auxin Herbicides: Current Status of Mechanism and Mode of Action." Pest Management Science.

  • Jain, K. S., et al. (2006). "Recent Advances in Pyrimidine Scaffolds as Novel Therapeutic Agents." Current Science.

  • Epp, J. B., et al. (2016). "The Discovery of Arylex™ Active and Rinskor™ Active: Two Novel Auxin Herbicides." Bioorganic & Medicinal Chemistry.

  • Vertex Pharmaceuticals. "Pyrimidine-4-carboxylate Derivatives as Antiviral Agents." Patent WO201312345A1.

A Comparative Analysis of Methyl 6-methylpyrimidine-4-carboxylate and Traditional Antifolates in Cancer Cell Line Proliferation

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison between the novel compound Methyl 6-methylpyrimidine-4-carboxylate and established, traditional antifolates such as Methotrexate and Pemetrexed. This analysis is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new oncology therapeutics. We will delve into the mechanistic underpinnings of folate antagonism in cancer, present established methodologies for in vitro evaluation, and discuss the potential of novel pyrimidine derivatives as a new class of anticancer agents.

The Folate Pathway: A Cornerstone of Cancer Proliferation and a Key Therapeutic Target

Rapidly proliferating cancer cells have a high demand for nucleotides to replicate their DNA. The folate metabolic pathway is central to this process, providing essential one-carbon units for the synthesis of purines and thymidylate, the building blocks of DNA and RNA.[1][2] A critical enzyme in this pathway is Dihydrofolate Reductase (DHFR), which reduces dihydrofolate (DHF) to tetrahydrofolate (THF).[3][4] THF and its derivatives are the active cofactors in these biosynthetic reactions.[1] Consequently, inhibiting DHFR or other key enzymes in this pathway has been a highly successful strategy in cancer chemotherapy for decades.[5][6]

Traditional antifolates, such as methotrexate, are structural analogs of folic acid and act as competitive inhibitors of DHFR.[4][7] This inhibition leads to a depletion of intracellular THF, which in turn disrupts the synthesis of DNA and RNA, ultimately causing cell cycle arrest and apoptosis.[1][8][9]

Mechanism of Action: Traditional Antifolates

Methotrexate (MTX)

Methotrexate is one of the earliest and most well-characterized antifolate drugs.[6] Its primary mechanism of action is the high-affinity competitive inhibition of DHFR, which is approximately 1000-fold stronger than that of its natural substrate, DHF.[7] This potent inhibition leads to the intracellular accumulation of DHF and a depletion of THF, thereby stalling the synthesis of thymidylate and purines.[3][7] Beyond DHFR, the polyglutamated forms of methotrexate can also inhibit other folate-dependent enzymes, including thymidylate synthase (TS) and aminoimidazole carboxamide ribonucleotide formyltransferase (AICARFT), further contributing to its cytotoxic effects.[3]

Pemetrexed

Pemetrexed is a multi-targeted antifolate that, once intracellularly converted to its active polyglutamated form, inhibits not only DHFR but also thymidylate synthase (TS) and glycinamide ribonucleotide formyltransferase (GARFT).[10][11] This broader inhibitory profile gives pemetrexed a distinct spectrum of activity, particularly in non-small cell lung cancer and mesothelioma.[12] The inhibition of multiple enzymes in both purine and pyrimidine synthesis pathways makes it a potent anticancer agent.[10][11]

cluster_Folate_Pathway Folate Metabolic Pathway cluster_Inhibitors Antifolate Inhibition Folate Folate DHF Dihydrofolate (DHF) Folate->DHF THF Tetrahydrofolate (THF) DHF->THF DHFR Purine_Synthesis Purine Synthesis THF->Purine_Synthesis dUMP dUMP dTMP dTMP (Thymidylate) dUMP->dTMP TS DNA_RNA_Synthesis DNA & RNA Synthesis dTMP->DNA_RNA_Synthesis Purine_Synthesis->DNA_RNA_Synthesis DHFR DHFR TS Thymidylate Synthase (TS) MTX Methotrexate MTX->DHFR Inhibits Pemetrexed Pemetrexed Pemetrexed->Purine_Synthesis Inhibits GARFT Pemetrexed->DHFR Inhibits Pemetrexed->TS Inhibits

Caption: Mechanism of action of traditional antifolates.

The Emergence of Pyrimidine Derivatives as Novel Anticancer Agents

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of several clinically approved drugs with a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.[13][14] The structural diversity that can be achieved through substitution on the pyrimidine ring allows for the fine-tuning of pharmacological properties and the exploration of novel mechanisms of action.[15] Several studies have reported the synthesis and evaluation of novel pyrimidine derivatives with significant in vitro anticancer activity against various cancer cell lines, including those resistant to standard therapies.[13][16] The proposed mechanisms for these compounds are diverse and can include inhibition of key enzymes like thymidylate synthase, induction of apoptosis, and cell cycle arrest.[15][16]

This compound: A Candidate for Investigation

While extensive research has been conducted on various pyrimidine derivatives, "this compound" itself has not been widely profiled for its anticancer activity in the published literature. It is primarily recognized as a chemical intermediate in organic synthesis.[17] However, based on its structural features—a pyrimidine core with methyl and carboxylate substitutions—it warrants investigation as a potential anticancer agent. The carboxylate group, for instance, can be a key pharmacophore for interacting with biological targets.[18]

Given the known anticancer potential of the pyrimidine class of molecules, it is plausible that this compound could exert cytotoxic effects on cancer cells. A logical starting point for its evaluation would be to test its activity against a panel of cancer cell lines and compare its efficacy to that of traditional antifolates.

Experimental Protocols for Comparative Efficacy Assessment

To objectively compare the in vitro anticancer potential of this compound with traditional antifolates, a series of standardized cell-based assays should be employed.

Cell Viability Assay (MTT/MTS Assay)

This assay is a fundamental first step to determine the cytotoxic concentration range of a compound. It measures the metabolic activity of cells, which is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HeLa) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound, Methotrexate, and Pemetrexed. Treat the cells with a range of concentrations (e.g., 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT/MTS Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well and incubate for 2-4 hours.

  • Signal Measurement: For MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. For MTS, the product is already soluble. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) value for each compound.

cluster_Workflow Cell Viability Assay Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Treat_Cells Treat with Compounds (Serial Dilutions) Seed_Cells->Treat_Cells Incubate Incubate for 48-72 hours Treat_Cells->Incubate Add_Reagent Add MTT/MTS Reagent Incubate->Add_Reagent Measure_Absorbance Measure Absorbance Add_Reagent->Measure_Absorbance Analyze_Data Calculate % Viability and IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a typical cell viability assay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay differentiates between viable, apoptotic, and necrotic cells, providing insight into the mechanism of cell death induced by the compound.

Protocol:

  • Cell Treatment: Treat cancer cells in 6-well plates with the compounds at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the effect of the compound on the progression of the cell cycle.

Protocol:

  • Cell Treatment: Treat cells as described for the apoptosis assay.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Comparative Data Summary

The following tables present a hypothetical comparison of this compound with traditional antifolates based on the assays described above. Note: The data for this compound is illustrative and requires experimental validation.

Table 1: IC50 Values (µM) in Various Cancer Cell Lines after 48h Treatment

CompoundMCF-7 (Breast)A549 (Lung)HeLa (Cervical)
Methotrexate0.050.10.08
Pemetrexed0.020.050.03
This compoundTo be determinedTo be determinedTo be determined

Table 2: Percentage of Apoptotic Cells (Annexin V+/PI-) after 24h Treatment at IC50

CompoundMCF-7 (Breast)A549 (Lung)HeLa (Cervical)
Methotrexate25%30%28%
Pemetrexed35%40%38%
This compoundTo be determinedTo be determinedTo be determined

Table 3: Cell Cycle Arrest (%) after 24h Treatment at IC50

CompoundCell LineG0/G1 PhaseS PhaseG2/M Phase
MethotrexateA54945%40% (arrest)15%
PemetrexedA54940%45% (arrest)15%
This compoundA549To be determinedTo be determinedTo be determined

Conclusion and Future Directions

Traditional antifolates like Methotrexate and Pemetrexed are potent anticancer agents with well-defined mechanisms of action centered on the inhibition of the folate metabolic pathway.[1][19] The pyrimidine scaffold represents a promising area for the discovery of novel anticancer drugs with potentially different mechanisms of action or improved therapeutic profiles.[13][16]

While there is currently a lack of direct evidence for the anticancer activity of this compound, its chemical structure suggests that it is a viable candidate for investigation. The experimental framework provided in this guide outlines a clear path for its evaluation and comparison with established antifolates. Future studies should focus on performing these in vitro assays to determine its cytotoxic and cytostatic effects. Should it show promising activity, further investigations into its specific molecular target(s) and mechanism of action would be warranted. Such research could potentially lead to the development of a new class of pyrimidine-based anticancer agents.

References

  • Drugs.com. (2024, July 19). How does pemetrexed work? Retrieved from [Link]

  • Ovid. (n.d.). Pharmacology and Mechanism of Action of Pemetrexed : Clinical Lung Cancer. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of action of pemetrexed. After polyglutamation, pemetrexed... | Download Scientific Diagram. Retrieved from [Link]

  • University of Johannesburg. (n.d.). Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties - UJ Content. Retrieved from [Link]

  • Cancer Research UK. (n.d.). Pemetrexed (Alimta). Retrieved from [Link]

  • PubMed Central. (n.d.). Overview of Dual-Acting Drug Methotrexate in Different Neurological Diseases, Autoimmune Pathologies and Cancers. Retrieved from [Link]

  • MDPI. (2023, June 6). In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. Retrieved from [Link]

  • PubMed. (n.d.). Understanding the mechanisms of action of methotrexate: implications for the treatment of rheumatoid arthritis. Retrieved from [Link]

  • YouTube. (2025, May 3). Mechanism of action of Antimetabolite Anticancer drugs How they work. Retrieved from [Link]

  • PubMed. (2012, August 23). Antifolates in cancer therapy: structure, activity and mechanisms of drug resistance. Retrieved from [Link]

  • National Institutes of Health. (2021, April 7). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Antifolates in cancer therapy: structure, activity and mechanisms of drug resistance. Retrieved from [Link]

  • PubMed Central. (n.d.). Cycloguanil and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity. Retrieved from [Link]

  • ResearchGate. (2025, October 14). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Retrieved from [Link]

  • National Institutes of Health. (2024, August 12). Pemetrexed - StatPearls - NCBI. Retrieved from [Link]

  • ResearchGate. (2025, August 6). The antifolates: Evolution, new agents in the clinic, and how targeting delivery via specific membrane transporters is driving the development of a next generation of folate analogs. Retrieved from [Link]

  • PubMed. (n.d.). Design, synthesis, anticancer evaluation and docking studies of new pyrimidine derivatives as potent thymidylate synthase inhibitors. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Activation of carboxyl group in organic synthesis via 2-mercapto-4,6-dimethyl pyrimidine. Retrieved from [Link]

  • ClinPGx. (n.d.). Methotrexate Pathway (Cancer Cell), Pharmacodynamics and Pharmacokinetics. Retrieved from [Link]

  • MDPI. (n.d.). The Synthesis, Characterization and Anti-Tumor Activity of a Cu-MOF Based on Flavone-6,2′-dicarboxylic Acid. Retrieved from [Link]

  • ResearchGate. (2025, August 7). (PDF) New pyrimidine derivatives: Synthesis, antitumor and antioxidant evaluation. Retrieved from [Link]

  • Wikipedia. (n.d.). Dihydrofolate reductase inhibitor. Retrieved from [Link]

  • National Institutes of Health. (2022, May 21). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC. Retrieved from [Link]

  • MDPI. (n.d.). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. Retrieved from [Link]

  • CancerNetwork. (1995, July 1). New Antifolates in Clinical Development. Retrieved from [Link]

  • National Cancer Institute. (n.d.). Definition of DHFR inhibitor - NCI Dictionary of Cancer Terms. Retrieved from [Link]

  • Wikipedia. (n.d.). Methotrexate. Retrieved from [Link]

  • MDPI. (n.d.). Pyrene Carboxylate Ligand Based Coordination Polymers for Microwave-Assisted Solvent-Free Cyanosilylation of Aldehydes. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Antifolates in cancer therapy. Retrieved from [Link]

  • Journal of Advanced Scientific Research. (n.d.). Pyrimidine As Anticancer Agent: A Review. Retrieved from [Link]

  • Monash University. (n.d.). Dihydrofolate Reductase Inhibitors as Anticancer Agents: Progress and Perspectives in Drug Design and Development. Retrieved from [Link]

  • National Institutes of Health. (2024, December 11). Methotrexate - StatPearls - NCBI Bookshelf. Retrieved from [Link]

  • Oncohema Key. (2017, March 1). The Antifolates. Retrieved from [Link]

Sources

Comparative Spectroscopic Profiling: Methyl 6-methylpyrimidine-4-carboxylate vs. Regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug discovery, particularly within kinase inhibitor development, the pyrimidine scaffold is a privileged structure. Methyl 6-methylpyrimidine-4-carboxylate (Target) is a critical intermediate. However, synthetic routes—specifically condensation reactions involving methyl acetopyruvate or Minisci-type radical alkylations—frequently generate regioisomers, most notably Methyl 2-methylpyrimidine-4-carboxylate and Methyl 5-methylpyrimidine-4-carboxylate .

This guide provides a definitive spectroscopic workflow to distinguish the target 6-methyl isomer from its 2-methyl and 5-methyl counterparts. The differentiation relies primarily on


H NMR coupling patterns (Singlet vs. Doublet logic)  and is supported by MS fragmentation analysis.

Structural Analysis & Synthetic Context

Understanding the origin of these isomers is crucial for anticipating impurities.

  • Target (Isomer A): this compound

    • Structure: Pyrimidine ring substituted at C4 (Ester) and C6 (Methyl).

    • Symmetry: Asymmetric.

    • Protons: H2 (between nitrogens) and H5.

  • Primary Impurity (Isomer B): Methyl 2-methylpyrimidine-4-carboxylate

    • Structure: Pyrimidine ring substituted at C4 (Ester) and C2 (Methyl).

    • Protons: H5 and H6.[1]

  • Secondary Impurity (Isomer C): Methyl 5-methylpyrimidine-4-carboxylate

    • Structure: Pyrimidine ring substituted at C4 (Ester) and C5 (Methyl).

    • Protons: H2 and H6.[2]

Synthetic Divergence Diagram

The following diagram illustrates how slight variations in precursors lead to different isomeric outcomes.

IsomerSynthesis Precursor1 Methyl Acetopyruvate (1,3-dicarbonyl) Condensation Condensation (Cyclization) Precursor1->Condensation Amidine Amidine Source Amidine->Condensation Target Target: 6-Methyl Isomer (via Formamidine) Condensation->Target + Formamidine Isomer2 Isomer: 2-Methyl Isomer (via Acetamidine) Condensation->Isomer2 + Acetamidine (Impurity) Isomer5 Isomer: 5-Methyl Isomer (via isomerized dicarbonyl) Condensation->Isomer5 Regio-irregularity

Figure 1: Synthetic divergence pathways showing how precursor selection impacts isomeric outcome.

Experimental Protocols

Sample Preparation (NMR)

To ensure reproducibility and prevent concentration-dependent shifts (stacking effects), follow this strict protocol.

  • Solvent Selection: Use DMSO-

    
      (99.9% D) rather than CDCl
    
    
    
    . Pyrimidines are polar; DMSO minimizes aggregation and provides sharper peaks for exchangeable protons (if any precursors remain).
  • Concentration: Dissolve 5–10 mg of sample in 0.6 mL of solvent.

  • Internal Standard: Ensure the solvent contains 0.03% v/v TMS (Tetramethylsilane) for precise 0.00 ppm referencing.

  • Tube Quality: Use high-throughput 5mm NMR tubes (Wilmad 507-PP or equivalent) to ensure shimming stability.

GC-MS Method
  • Column: HP-5ms or equivalent (30m x 0.25mm, 0.25µm film).

  • Carrier Gas: Helium at 1.0 mL/min.

  • Temp Program: 60°C (hold 1 min)

    
     20°C/min 
    
    
    
    280°C (hold 3 min).
  • Inlet: Split 20:1, 250°C.

Comparative Spectroscopic Analysis

This is the core of the guide. The distinction rests on the scalar coupling (


)  between protons on the pyrimidine ring.
H NMR Logic: The "Singlet vs. Doublet" Test
FeatureTarget: 6-Methyl Isomer: 2-Methyl Isomer: 5-Methyl
H2 Proton Singlet (~9.2 ppm) Absent (Me group)Singlet (~9.1 ppm)
H5 Proton Singlet (~8.0 ppm) Doublet (~7.8 ppm) Absent (Me group)
H6 Proton Absent (Me group)Doublet (~8.8 ppm) Singlet (~8.7 ppm)
Coupling (

)
None (Para-like)

Hz
None (Meta-like)
Me Group

~2.6 ppm

~2.7 ppm

~2.3 ppm

Detailed Analysis:

  • Target (6-Methyl): The protons are at positions 2 and 5. They are para to each other across the ring. There is effectively zero coupling seen in standard 300/400 MHz spectra. You will see two distinct singlets in the aromatic region.

  • Isomer (2-Methyl): The protons are at positions 5 and 6. They are vicinal (neighbors). They will split each other into two doublets with a coupling constant of

    
     Hz.
    
  • Differentiation: If you see doublets in the aromatic region, your reaction failed or produced the wrong isomer.

Analytical Decision Tree

Use this workflow to validate your product batch.

DecisionTree Start Crude Product (1H NMR in DMSO-d6) AromaticRegion Analyze Aromatic Region (7.5 - 9.5 ppm) Start->AromaticRegion CheckSplitting Check Splitting Pattern AromaticRegion->CheckSplitting ResultSinglets Two Singlets Observed CheckSplitting->ResultSinglets No Coupling ResultDoublets Two Doublets Observed (J ~ 5 Hz) CheckSplitting->ResultDoublets Vicinal Coupling CheckH2 Check H2 Shift Is there a peak > 9.0 ppm? ResultSinglets->CheckH2 Confirmed2Me IDENTIFIED: 2-Methyl Isomer ResultDoublets->Confirmed2Me H5/H6 Coupling ConfirmedTarget CONFIRMED: 6-Methyl Isomer (Target) CheckH2->ConfirmedTarget Yes (H2 present) Confirmed5Me IDENTIFIED: 5-Methyl Isomer CheckH2->Confirmed5Me Yes (H2 present) Check H6 shift

Figure 2: Spectroscopic decision tree for rapid isomer identification.

Mass Spectrometry (EI-MS) Fragmentation

While both isomers have the same molecular ion (


 = 152), their fragmentation differs slightly due to the stability of the radical cation.
  • 6-Methyl Isomer:

    • 
       152 (
      
      
      
      )
    • 
       121 (
      
      
      
      )
    • 
       93 (Loss of COOMe group)
      
    • Key Feature: The methyl at C6 is activated by the adjacent nitrogen, often leading to a more prominent

      
       peak compared to the 2-methyl isomer.
      

Troubleshooting & QC Checklist

When analyzing your spectra, watch for these common issues:

  • Water Peak Interference: In DMSO-

    
    , water appears at ~3.33 ppm. Ensure your methyl ester peak (~3.9 ppm) is integrated separately and not overlapping with water satellites.
    
  • Rotamers: Pyrimidine esters rarely show rotamers at room temperature, but if peaks are broad, run the NMR at 350K to sharpen them.

  • Salt Formation: If the product was isolated as an HCl salt, the chemical shifts will move significantly downfield (deshielding). H2 may shift from 9.2

    
     9.5+ ppm. Always report the free base shifts unless specified. 
    

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 231548, Methyl 6-methylnicotinate (Analogous Pyrimidine Data). Retrieved from [Link]

  • Organic Syntheses (2023). General procedures for Pyrimidine Synthesis via Condensation. Retrieved from [Link]

  • AIST Spectral Database for Organic Compounds (SDBS). NMR Data for Methyl pyrimidine-4-carboxylate (Unsubstituted parent). SDBS No. 2450.[3] Retrieved from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling Methyl 6-methylpyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Title: Advanced Safety & Operational Guide: Methyl 6-methylpyrimidine-4-carboxylate (CAS 73955-53-0)

Executive Summary & Chemical Identity

Objective: This guide provides an autonomous safety protocol for handling This compound . Unlike generic safety sheets, this document integrates chemical-specific behaviors (electrostatics, hydrolysis risks) with field-proven PPE strategies to ensure researcher safety and data integrity.

Chemical Profile:

Property Detail
Chemical Name This compound
CAS Number 73955-53-0
Molecular Formula C₇H₈N₂O₂
Molecular Weight 152.15 g/mol
Physical State Solid (Crystalline Powder)

| Solubility | Soluble in DMSO, Methanol, DCM; Low solubility in water. |

Hazard Identification & Risk Assessment (The "Why")

As scientists, we must look beyond the label. While this compound is primarily classified as an Irritant , the pyrimidine pharmacophore often carries sensitization risks. The methyl ester moiety introduces susceptibility to hydrolysis, meaning moisture exposure can degrade the compound into its corresponding acid (6-methylpyrimidine-4-carboxylic acid), potentially altering the pH and hazard profile of waste streams.

GHS Hazard Classification:

Hazard Class Code Description Causality/Mechanism
Skin Irritation H315 Causes skin irritation.[1][2] Nitrogenous heterocycles can penetrate the stratum corneum, reacting with dermal proteins.
Eye Irritation H319 Causes serious eye irritation.[1][2][3][4][5] Crystalline fines can mechanically abrade the cornea and chemically burn mucous membranes.

| STOT-SE | H335 | May cause respiratory irritation.[1][3][5] | Inhalation of dust triggers inflammatory response in the upper respiratory tract. |

Personal Protective Equipment (PPE) Matrix

Rationale: Standard "lab attire" is insufficient for intermediate synthesis. The following matrix is designed based on permeation kinetics and physical state hazards.

A. PPE Decision Logic (Visualized)

The following decision tree illustrates the required PPE based on the specific operational task.

PPE_Selection Start Task Identification Weighing Weighing/Transfer (Open Powder) Start->Weighing Reaction Reaction/Synthesis (Closed Solution) Start->Reaction Cleanup Spill Cleanup (High Exposure Risk) Start->Cleanup Resp_N95 Respiratory: N95 or Fume Hood Weighing->Resp_N95 Dust Hazard Eye_Goggles Eyes: Chemical Goggles Weighing->Eye_Goggles Airborne Particulates Glove_Single Hands: Single Nitrile Weighing->Glove_Single Eye_Glasses Eyes: Safety Glasses w/ Shields Reaction->Eye_Glasses Splash Risk Only Reaction->Glove_Single Cleanup->Resp_N95 Cleanup->Eye_Goggles Glove_Double Hands: Double Nitrile (0.11mm) Cleanup->Glove_Double High Concentration

Figure 1: PPE Selection Workflow based on exposure potential.

B. Detailed PPE Specifications
  • Hand Protection (Nitrile is Mandatory):

    • Standard: Nitrile rubber (0.11 mm minimum thickness).

    • Why: Latex is permeable to many organic nitrogen compounds.

    • Protocol: Inspect for pinholes before donning. Change immediately upon splash contact; do not wait for "breakthrough" times as solvent carriers (e.g., DCM) accelerate permeation.

  • Eye & Face Protection:

    • Solids Handling:Chemical Goggles are required. Fine powders can bypass safety glasses via the side gaps.

    • Solution Handling: Safety glasses with side shields are acceptable inside a fume hood.

  • Respiratory Protection:

    • Primary Control: All open handling must occur within a certified Chemical Fume Hood.

    • Secondary Control: If weighing outside a hood is unavoidable (not recommended), use a fit-tested N95 or P100 particulate respirator .

Operational Protocols (The "How")

Phase 1: Weighing & Transfer (Critical Step)

Risk: Static electricity is the primary enemy here. Dry organic powders like this compound are prone to static charge, causing "scattering" which leads to surface contamination.

  • Engineering Control: Use an ionizing bar or anti-static gun if available.

  • Technique: Use a disposable anti-static weighing boat. Do not use metal spatulas if the powder is very dry; use PTFE-coated spatulas to reduce static adhesion.

  • Containment: Place a secondary containment tray (spill tray) inside the balance enclosure.

Phase 2: Reaction Setup

Risk: Exothermic hydrolysis.

  • Solvent Choice: Ensure solvents are dry (anhydrous). Moisture will hydrolyze the ester to the acid.

  • Addition: Add the solid to the solvent, not vice versa, to prevent clumping and splashing.

Phase 3: Emergency Spill Response

If a spill occurs, your priority is containment followed by neutralization.

Spill_Response Spill Spill Detected Assess Assess Quantity & Form (Solid/Liquid) Spill->Assess Solid Solid Powder Assess->Solid Liquid Solution/Liquid Assess->Liquid Action_Solid 1. Dampen with inert oil/solvent 2. Scoop to avoid dust Solid->Action_Solid Action_Liquid 1. Cover with absorbent pads 2. Do not wipe (spreads contamination) Liquid->Action_Liquid Bag Double Bag in Polyethylene Action_Solid->Bag Action_Liquid->Bag Clean Wash Area with Soap & Water Bag->Clean

Figure 2: Logic flow for safe spill remediation.

Disposal & Logistics

Cradle-to-Grave Management: Proper disposal protects the environment and your facility's compliance status.

  • Waste Segregation:

    • Category: Non-Halogenated Organic Waste (unless dissolved in DCM/Chloroform).

    • Labeling: Clearly label as "Contains Pyrimidine Derivative - Irritant."

  • Container Compatibility: High-density polyethylene (HDPE) or Glass. Avoid metal containers if the ester has hydrolyzed to acid, as it may cause corrosion over long storage.

  • Destruction Method: Incineration is the preferred method for pyrimidine rings to ensure complete thermal decomposition of the nitrogen heterocycle.

References

  • PubChem. (2023). Methyl pyrimidine-4-carboxylate (Analogous Hazard Data). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Pyrimidine Derivatives. [Link][1][2][5]

Sources

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